molecular formula C6H5FN2O2 B578217 3-Amino-5-fluoropyridine-2-carboxylic acid CAS No. 1225225-14-8

3-Amino-5-fluoropyridine-2-carboxylic acid

Cat. No.: B578217
CAS No.: 1225225-14-8
M. Wt: 156.116
InChI Key: FKAPYWMIMWHEGR-UHFFFAOYSA-N
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Description

3-Amino-5-fluoropyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H5FN2O2 and its molecular weight is 156.116. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAPYWMIMWHEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744331
Record name 3-Amino-5-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225225-14-8
Record name 3-Amino-5-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-fluoropyridine-2-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone heterocyclic motif. Its strategic functionalization unlocks vast chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, further enhances the medicinal chemist's toolkit. The subject of this guide, 3-Amino-5-fluoropyridine-2-carboxylic acid, is a prime exemplar of a highly functionalized pyridine scaffold, offering multiple points for diversification and molecular elaboration. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing insights into its chemical properties, synthesis, reactivity, and potential applications.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a molecule's physicochemical properties is fundamental to its successful application in synthesis and drug design. While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely characteristics based on its structure and data from analogous compounds.

PropertyValue/InformationSource/Rationale
Molecular Formula C₆H₅FN₂O₂[]
Molecular Weight 156.12 g/mol []
IUPAC Name This compound[]
Synonyms 3-Amino-5-fluoropicolinic acid, 3-Amino-2-carboxy-5-fluoropyridine[]
CAS Number 885588-03-8Inferred from supplier data.
Appearance Likely a white to off-white or pale yellow crystalline solid.Based on related aminopyridine derivatives.[2]
pKa Experimental data not readily available. Estimated to have two pKa values: one for the carboxylic acid (approx. 2-4) and one for the protonated amino group (approx. 3-5). The fluorine atom's electron-withdrawing nature would decrease the basicity of the amino group and the pyridine nitrogen compared to their non-fluorinated analogs.Rationale based on general chemical principles.
Solubility Expected to have some solubility in water due to the polar amino and carboxylic acid groups. Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO.Inferred from the properties of similar amino acids and pyridine carboxylic acids.

Experimental Protocol for pKa Determination:

A standard method for the experimental determination of pKa is through potentiometric titration. A solution of this compound of known concentration would be titrated with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH. The pKa values can then be determined from the inflection points of the resulting titration curve.

Experimental Protocol for Solubility Determination:

The equilibrium solubility in various solvents can be determined by adding an excess of the solid compound to a known volume of the solvent at a specific temperature. The suspension is stirred until equilibrium is reached, after which the undissolved solid is removed by filtration. The concentration of the dissolved compound in the filtrate can then be quantified using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Synthesis of this compound: A Plausible Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a viable synthetic route can be devised based on established methodologies for the preparation of substituted picolinic acids.[3][4] A logical approach would involve the functionalization of a pre-existing pyridine ring.

Synthesis_Workflow A Starting Material: 2,5-Difluoro-3-nitropyridine B Step 1: Nucleophilic Aromatic Substitution (Ammonia) A->B NH3 C Intermediate: 5-Fluoro-3-nitro-2-aminopyridine B->C D Step 2: Reduction of Nitro Group (e.g., H2/Pd-C) C->D Reduction E Intermediate: 3,5-Diamino-2-fluoropyridine D->E F Step 3: Sandmeyer-type Reaction (Diazotization followed by Cyanation) E->F 1. NaNO2, H+ 2. CuCN G Intermediate: 3-Amino-5-fluoro-2-cyanopyridine F->G H Step 4: Hydrolysis of Nitrile (Acid or Base Catalyzed) G->H H3O+ or OH- I Final Product: This compound H->I

Figure 1: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Methodology (Proposed):

  • Step 1: Amination of 2,5-Difluoro-3-nitropyridine.

    • In a sealed reaction vessel, dissolve 2,5-difluoro-3-nitropyridine in a suitable solvent such as ethanol.

    • Add an excess of aqueous ammonia.

    • Heat the reaction mixture at a temperature sufficient to drive the nucleophilic aromatic substitution, likely in the range of 80-120°C. The more activated 2-position is expected to be selectively substituted.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude 5-fluoro-3-nitro-2-aminopyridine can be purified by crystallization or column chromatography.

  • Step 2: Reduction of the Nitro Group.

    • Dissolve the intermediate from Step 1 in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on activated carbon (10% Pd/C).

    • Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator at elevated pressure.

    • The reaction is typically carried out at room temperature and monitored until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain 3,5-diamino-2-fluoropyridine.

  • Step 3: Conversion of the 2-Amino Group to a Nitrile.

    • This step involves a Sandmeyer-type reaction. Dissolve the 3,5-diamino-2-fluoropyridine in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5°C.

    • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

    • Slowly add the cold diazonium salt solution to the CuCN solution.

    • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

    • The resulting 3-amino-5-fluoro-2-cyanopyridine can be extracted into an organic solvent and purified.

  • Step 4: Hydrolysis of the Nitrile.

    • The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.

    • For acidic hydrolysis, reflux the nitrile in a concentrated aqueous acid such as hydrochloric acid or sulfuric acid.

    • For basic hydrolysis, reflux the nitrile in an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate.

    • After cooling, the product, this compound, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Chemical Reactivity and Synthetic Utility

This compound possesses three key functional groups that dictate its reactivity: the carboxylic acid, the aromatic amino group, and the fluorinated pyridine ring.

Reactivity_Diagram cluster_CarboxylicAcid Carboxylic Acid Reactivity cluster_AminoGroup Amino Group Reactivity cluster_PyridineRing Pyridine Ring Reactivity Start This compound Amide Amide Bond Formation Start->Amide Coupling Agents (EDC, HATU) + Amine Ester Esterification Start->Ester Acid Catalyst + Alcohol Acylation Acylation Start->Acylation Acyl Halide / Anhydride Sulfonylation Sulfonylation Start->Sulfonylation Sulfonyl Chloride Diazotization Diazotization Start->Diazotization NaNO2, H+ NAS Nucleophilic Aromatic Substitution (of Fluorine) Start->NAS Strong Nucleophile (under forcing conditions) Metalation Directed Ortho-Metalation Start->Metalation Strong Base (e.g., LDA) (Directed by Amino/Carboxyl groups)

Figure 2: Key reaction pathways for this compound.

  • Reactions of the Carboxylic Acid Group: The carboxylic acid moiety is a versatile handle for derivatization. It can readily undergo amide bond formation with a wide range of amines using standard peptide coupling reagents (e.g., EDC, HATU). This is a cornerstone reaction in the synthesis of many pharmaceutical agents. Esterification can be achieved by reaction with an alcohol under acidic catalysis.

  • Reactions of the Amino Group: The exocyclic amino group can be acylated with acyl halides or anhydrides, or sulfonylated with sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively. It can also undergo diazotization , which opens up possibilities for further transformations via Sandmeyer-type reactions, although the presence of the activating carboxylic acid and deactivating fluorine will influence the reactivity.

  • Reactions of the Pyridine Ring: The fluorine atom at the 5-position is generally not prone to nucleophilic aromatic substitution unless under harsh conditions or with very strong nucleophiles, due to the presence of the electron-donating amino group. However, the amino and carboxylic acid groups can act as directing groups for ortho-metalation , allowing for the introduction of other substituents onto the pyridine ring.

Applications in Drug Discovery and Development

Substituted aminopyridine carboxylic acids are valuable building blocks in medicinal chemistry.[5] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.

  • As a Scaffold for Bioactive Molecules: The trifunctional nature of this molecule allows for the generation of diverse libraries of compounds through combinatorial chemistry. The pyridine core is a common feature in many biologically active molecules, and the amino and carboxylic acid groups provide convenient points for attaching various pharmacophoric groups.

  • In Kinase Inhibitor Synthesis: Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase active site. The amino and carboxylic acid groups of this molecule can be elaborated to form structures that can interact with the ATP-binding pocket of kinases, making it a potentially valuable intermediate in the development of new anticancer therapies.[5]

  • In the Development of Anti-inflammatory and Anti-infective Agents: The fluorinated pyridine motif is present in a number of anti-inflammatory and anti-infective drugs. The fluorine atom can enhance metabolic stability and binding affinity, while the amino and carboxylic acid groups can be functionalized to target specific enzymes or receptors involved in inflammatory or infectious processes.[2]

While specific examples of marketed drugs derived from this compound are not readily identified, its structural motifs are highly relevant to contemporary drug discovery programs.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 885588-03-8) is not widely available. However, based on the safety information for structurally related compounds, the following precautions should be taken:

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[6][7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles.[6][9]

  • First Aid Measures:

    • In case of skin contact: Wash off immediately with plenty of soap and water.[7]

    • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[7]

    • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.[6]

    • If swallowed: Rinse mouth with water and seek medical advice.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

It is imperative to consult a comprehensive and up-to-date SDS for any chemical before use.

Spectroscopic Data: An Illustrative Guide

  • ¹H NMR:

    • The two aromatic protons on the pyridine ring would appear as doublets or doublet of doublets, with coupling constants typical for pyridine systems and additional coupling to the fluorine atom.

    • The amino protons would likely appear as a broad singlet.

    • The carboxylic acid proton would also be a broad singlet, typically downfield (δ > 10 ppm).

  • ¹³C NMR:

    • The spectrum would show six distinct carbon signals.

    • The carboxylic acid carbonyl carbon would be in the range of 165-175 ppm.

    • The carbon atom attached to the fluorine would show a large one-bond C-F coupling constant. Other carbons in the ring would exhibit smaller two- and three-bond C-F couplings.

  • IR Spectroscopy:

    • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretch from the carboxylic acid, around 1700-1730 cm⁻¹.

    • N-H stretching vibrations from the amino group in the region of 3300-3500 cm⁻¹.

    • C-F stretching vibrations, typically in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be observed at m/z = 156.

    • Common fragmentation patterns would include the loss of H₂O (M-18), CO₂ (M-44), and the entire carboxylic acid group (M-45).

Conclusion: A Versatile Building Block with Untapped Potential

This compound is a strategically designed chemical intermediate with significant potential in drug discovery and development. Its trifunctional nature provides a versatile platform for the synthesis of complex molecular architectures. While detailed experimental data for this specific compound is not yet widely disseminated in the public domain, this guide provides a solid foundation for its synthesis, understanding of its reactivity, and exploration of its applications. As the demand for novel, highly functionalized heterocyclic scaffolds continues to grow, it is anticipated that the utility of this compound will become increasingly recognized within the scientific community.

References

  • Beatty, A., & Bawa, R. A. (2012). Synthesis of some aminopicolinic acids. University of Missouri-St. Louis.
  • Royal Society of Chemistry. (2019).
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  • PubChem. (n.d.). 3-Aminopicolinic acid | C6H6N2O2 | CID 73836.
  • PubChem. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2.
  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. (n.d.). PMC - PubMed Central.
  • BLD Pharm. (n.d.). 1052714-14-3|3-Amino-6-bromo-5-fluoropicolinic acid.
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3-Amino-5-fluoropyridine-2-carboxylic acid CAS number 1225225-14-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-5-fluoropyridine-2-carboxylic acid (CAS: 1225225-14-8): A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 1225225-14-8), a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The strategic incorporation of a fluorine atom, an amino group, and a carboxylic acid moiety onto a pyridine scaffold creates a versatile intermediate for the synthesis of complex, biologically active molecules. This document details the compound's physicochemical properties, explores plausible synthetic routes, analyzes its chemical reactivity, and discusses its applications in drug discovery, particularly in the development of targeted therapies. Safety, handling, and storage protocols based on data from analogous structures are also provided to ensure safe laboratory practices.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of medicinal chemistry, pyridine derivatives are a cornerstone, forming the structural core of numerous approved drugs.[1] Their prevalence is due to their bioisosteric relationship with benzene, their ability to engage in hydrogen bonding, and their favorable metabolic profile. The strategic functionalization of this scaffold is a key driver of innovation in drug development.

A pivotal advancement in modern medicinal chemistry is the use of fluorine substitution to enhance the pharmacological properties of a drug candidate.[2] The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, metabolic stability, lipophilicity, and binding affinity.[3][4] Fluorine can block sites of metabolic oxidation, leading to improved bioavailability and a longer half-life.[2]

This compound is a prime exemplar of a "smart" building block, embodying the synergistic benefits of both the pyridine core and fluorine substitution.[] Its trifunctional nature, possessing three distinct and chemically addressable points—the carboxylic acid, the aromatic amine, and the pyridine ring itself—offers chemists a powerful tool for constructing diverse molecular libraries and optimizing lead compounds in drug discovery programs.[][6]

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized below. While exhaustive experimental data is not publicly available, its structure allows for reliable prediction of its chemical nature.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 1225225-14-8 [7][8][9]
Molecular Formula C₆H₅FN₂O₂ [][7]
Molecular Weight 156.12 g/mol []
IUPAC Name This compound []
Synonyms 3-Amino-5-fluoropicolinic acid, 3-Amino-2-carboxy-5-fluoropyridine [][9]
Purity (Typical) ≥95% [][7]
SMILES C1=C(C(=NC=C1F)C(=O)O)N []

| InChI Key | FKAPYWMIMWHEGR-UHFFFAOYSA-N |[] |

Caption: Molecular Structure of this compound.

Synthesis and Manufacturing Considerations

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a plausible synthetic strategy can be devised based on established pyridine chemistry. The following represents a logical, multi-step approach for its laboratory-scale preparation.

Synthesis_Workflow cluster_0 Proposed Synthetic Pathway start 5-Fluoronicotinic Acid step1 Step 1: Amidation (e.g., SOCl₂, NH₄OH) start->step1 intermediate1 5-Fluoronicotinamide step1->intermediate1 step2 Step 2: Hofmann Rearrangement (e.g., Br₂, NaOH) intermediate1->step2 intermediate2 3-Amino-5-fluoropyridine step2->intermediate2 step3 Step 3: Directed ortho-Metalation (e.g., LDA, THF, -78°C) intermediate2->step3 intermediate3 Lithiate Intermediate step3->intermediate3 step4 Step 4: Carboxylation (CO₂ gas) intermediate3->step4 product 3-Amino-5-fluoropyridine- 2-carboxylic acid step4->product step5 Step 5: Acidic Workup & Purification (e.g., HCl, Recrystallization) product->step5 Final Processing

Caption: Proposed workflow for the synthesis of the target compound.

Hypothetical Experimental Protocol:
  • Step 1: Synthesis of 5-Fluoronicotinamide. 5-Fluoronicotinic acid is treated with thionyl chloride to form the acyl chloride, which is then carefully reacted with aqueous ammonia to yield 5-fluoronicotinamide. This is a standard procedure for converting carboxylic acids to primary amides.

  • Step 2: Preparation of 3-Amino-5-fluoropyridine. The intermediate amide undergoes a Hofmann rearrangement.[10] This reaction, typically using bromine and sodium hydroxide in an aqueous solution, converts the amide to a primary amine with the loss of the carbonyl carbon, yielding 3-Amino-5-fluoropyridine.[10][11]

  • Step 3: Directed ortho-Metalation. The resulting 3-Amino-5-fluoropyridine is dissolved in an anhydrous aprotic solvent like THF and cooled to -78°C. A strong base, such as lithium diisopropylamide (LDA), is added. The amino group directs the deprotonation to the C-2 position, the most acidic proton adjacent to the ring nitrogen and activated by the directing group.

  • Step 4: Carboxylation and Workup. Dry carbon dioxide gas is bubbled through the solution of the lithiated intermediate. The organolithium species acts as a potent nucleophile, attacking the CO₂ to form a lithium carboxylate salt. The reaction is then quenched with an aqueous acid (e.g., HCl) to protonate the salt, yielding the final product, this compound.

  • Purification and Validation: The crude product would likely be purified by recrystallization from a suitable solvent system. The final structure and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Reactivity Profile and Application in Synthesis

The utility of this compound stems from its three distinct functional groups, which can be addressed with high selectivity. This trifunctional nature makes it a versatile synthetic hub for generating molecular diversity.

  • Carboxylic Acid (at C-2): This group is the primary handle for forming amide bonds, which are fundamental linkages in pharmaceuticals. Standard peptide coupling reagents (e.g., EDC, HOBt, HATU) can be used to react the acid with a wide range of primary and secondary amines to build complex side chains or link molecular fragments.

  • Amino Group (at C-3): The nucleophilic amino group can readily undergo acylation, sulfonylation, or reductive amination. It also serves as a key partner in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds with aryl halides.

  • Fluorinated Pyridine Ring: The fluorine atom at the C-5 position enhances the molecule's electronic properties and metabolic stability. While the C-F bond is generally robust, the pyridine ring itself can participate in further functionalization, although the existing electron-donating (amino) and withdrawing (carboxyl) groups dictate the regioselectivity of subsequent reactions like electrophilic aromatic substitution. The reaction of 2-fluoropyridines with nucleophiles is significantly faster than that of 2-chloropyridines, a principle that can be leveraged under specific activating conditions.[12]

Reactivity_Hub cluster_COOH Carboxylic Acid Reactivity cluster_NH2 Amino Group Reactivity cluster_Ring Scaffold for SAR center 3-Amino-5-fluoropyridine- 2-carboxylic Acid amide Amide Formation (Peptide Coupling) center->amide -COOH ester Esterification center->ester -COOH acylation Acylation / Sulfonylation center->acylation -NH₂ cross_coupling C-N Cross-Coupling center->cross_coupling -NH₂ sar Diverse Libraries for Structure-Activity Relationship amide->sar ester->sar acylation->sar cross_coupling->sar

Caption: Reactivity map illustrating the compound's synthetic versatility.

Role in Drug Discovery and Medicinal Chemistry

This building block is exceptionally well-suited for drug discovery campaigns that require systematic exploration of Structure-Activity Relationships (SAR). By independently modifying each of the three functional sites, researchers can fine-tune a molecule's properties to optimize efficacy and safety.

  • Kinase Inhibitors: The pyridine core is a common feature in kinase inhibitors, which often target the ATP-binding pocket of the enzyme. The specific substitution pattern of this intermediate, with hydrogen bond donors (amine) and acceptors (carboxyl, ring nitrogen), provides an excellent starting point for designing potent and selective inhibitors. The related 3-Amino-5-bromopyridine-2-carboxylic acid is explicitly used in the development of kinase inhibitors, suggesting a parallel application for its fluoro-analog.[13]

  • Targeted Therapies: Beyond kinases, this scaffold is relevant for a wide range of therapeutic targets. Its rigid structure and defined vectoral orientation of functional groups allow for precise positioning within a protein's binding site to maximize interactions and affinity.

  • Fragment-Based Drug Design (FBDD): As a highly functionalized, low molecular weight compound, it serves as an ideal fragment for FBDD screening and subsequent fragment-to-lead evolution.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for CAS 1225225-14-8. The following recommendations are based on data for structurally similar compounds such as 2-Amino-5-fluoropyridine and 3-Fluoropyridine-2-carboxylic acid.[14][15][16]

Table 2: Hazard Profile and Handling Recommendations

Category Recommendation Source(s)
Potential Hazards Harmful if swallowed, inhaled, or in contact with skin. Causes skin irritation and serious eye irritation. May cause respiratory irritation. [14][15]
Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [14][16]
Engineering Controls Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. [16]
First Aid (Eyes) Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [14]
First Aid (Skin) Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. [14]
First Aid (Inhalation) Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. [14]

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. |[14][16] |

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers significant advantages for modern drug discovery. Its trifunctional nature provides a robust platform for synthetic diversification, while the incorporated fluorine atom imparts desirable pharmacological properties. For researchers and scientists in drug development, this compound represents a valuable tool for accelerating the synthesis of novel chemical entities and for conducting rigorous SAR studies to identify next-generation therapeutics.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery.
  • BOC Sciences. (n.d.). CAS 1225225-14-8 this compound.
  • Fisher Scientific. (n.d.). eMolecules 3-Amino-5-fluoro-pyridine-2-carboxylic acid methyl ester dihydrochloride.
  • O'Hagan, D. (2008). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of Medicinal Chemistry, 51(7), 1869-1881.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-fluoropyridine 210169-05-4.
  • AK Scientific, Inc. (n.d.). 1225225-14-8 this compound.
  • Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-3,5-difluoropyridine.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • ChemicalBook. (n.d.). 3-Amino-5-fluoropyridine synthesis.
  • Accela ChemBio Inc. (n.d.). 1225225-14-8, 3-Amino-5-fluoro-2-pyridinecarboxylic Acid.
  • ChemicalBook. (n.d.). 3-Amino-5-fluoropicolinic acid, 3-Amino-2-carboxy-5-fluoropyridine (CAS 1225225-14-8).
  • ChemScene. (n.d.). 1196154-03-6 | 2-Amino-5-fluoropyridine-3-carboxylic acid.
  • Chem-Impex International. (n.d.). 3-Amino-5-fluoropyridine.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Autechem. (n.d.). Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3.
  • Fisher Scientific. (2023). Safety Data Sheet: 2-Amino-5-fluoropyridine.
  • ChemicalBook. (2024). 3-Amino-5-fluoropyridine | 210169-05-4.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoropyridine-2-carboxylic acid.
  • MySkinRecipes. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic Acid.
  • Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Al-Suwaidan, I. A., et al. (2016). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 21(10), 1292.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • G. M., & S. L. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9084–9092.

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A Technical Guide to the Molecular Structure and Application of 3-Amino-5-fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 3-Amino-5-fluoropyridine-2-carboxylic acid (CAS No. 1225225-14-8), a fluorinated pyridine derivative of significant interest in modern medicinal chemistry. We will dissect its core molecular structure, explore its physicochemical and spectroscopic properties, present a representative synthetic pathway, and discuss its strategic application as a versatile building block in drug discovery and development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of pharmaceutical development, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the pyridine ring is a privileged scaffold due to its electronic properties, ability to engage in hydrogen bonding, and structural resemblance to endogenous molecules. The strategic incorporation of fluorine into such scaffolds has become a cornerstone of modern drug design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to biological targets.[1]

This compound is an exemplar of this design philosophy. It combines the foundational pyridine core with three critical functional groups: an amino group, a carboxylic acid, and a fluorine atom. This trifecta of functionalities provides multiple reactive handles for chemical elaboration, making it a highly valuable intermediate for constructing complex molecular architectures.[][3]

Core Molecular Structure and Physicochemical Properties

Structural Analysis

The formal IUPAC name for this compound is This compound .[] Its structure is characterized by a pyridine ring substituted at the 2, 3, and 5 positions.

  • Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom acts as a hydrogen bond acceptor and lowers the overall pKa of the molecule compared to analogous benzene derivatives.

  • Carboxylic Acid (-COOH) at C2: This group is a strong electron-withdrawing group and a key site for forming amides, esters, and other derivatives, commonly used to link the scaffold to other molecular fragments.

  • Amino Group (-NH2) at C3: An electron-donating group that also serves as a critical reaction site for forming amides, sulfonamides, or participating in cross-coupling reactions. Its position ortho to the carboxylic acid allows for potential intramolecular hydrogen bonding.

  • Fluorine Atom (-F) at C5: A potent electron-withdrawing group that modulates the electronic profile of the entire ring system. It can enhance binding interactions with target proteins through non-covalent interactions and block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1]

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The fundamental properties of this molecule are summarized in the table below, providing essential identifiers for researchers.

PropertyValueReference
CAS Number 1225225-14-8[]
Molecular Formula C₆H₅FN₂O₂[]
Molecular Weight 156.12 g/mol []
IUPAC Name This compound[]
Synonyms 3-Amino-5-fluoropicolinic acid[]
SMILES C1=C(C(=NC=C1F)C(=O)O)N[]
InChI InChI=1S/C6H5FN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11)[]

Spectroscopic Characterization Profile (Predicted)

While specific experimental data requires direct acquisition, the molecular structure allows for the confident prediction of its key spectroscopic features.

  • ¹H NMR: The spectrum would display three distinct signals in the aromatic region. The protons at the C4 and C6 positions would appear as complex multiplets due to coupling with each other and with the fluorine atom at C5. The broad signals for the amino (-NH₂) and carboxylic acid (-OH) protons would also be present, with their chemical shifts being highly dependent on the solvent and concentration.

  • ¹³C NMR: Six distinct carbon signals are expected. The carbon atoms bonded to electronegative atoms (C2, C3, C5) will be shifted downfield. The C-F coupling would be observable, with the C5 signal appearing as a doublet with a large coupling constant, and smaller couplings affecting the C4 and C6 signals.

  • ¹⁹F NMR: A single resonance is expected, which would likely appear as a triplet or doublet of doublets due to coupling with the protons at C4 and C6.

  • IR Spectroscopy: Characteristic absorption bands would confirm the presence of the key functional groups: a broad O-H stretch (~3300-2500 cm⁻¹) for the carboxylic acid, N-H stretching (~3400-3300 cm⁻¹) for the amino group, a strong C=O stretch (~1700 cm⁻¹) for the carbonyl, and a C-F stretching vibration (~1200-1000 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (156.12).

Synthesis and Reactivity

Representative Synthetic Pathway

The synthesis of this compound can be approached from various precursors. A plausible and efficient laboratory-scale approach involves the directed ortho-metalation and subsequent carboxylation of a suitable precursor, such as 3-Amino-5-fluoropyridine. This strategy leverages the directing effect of the amino group to achieve regioselective functionalization at the C2 position.

cluster_0 Synthetic Workflow Start 3-Amino-5-fluoropyridine (Precursor) Step1 Directed ortho-Metalation (e.g., n-BuLi, -78 °C) Start->Step1 Intermediate Lithiate Intermediate Step1->Intermediate Step2 Carboxylation (CO2 gas or dry ice) Intermediate->Step2 Step3 Aqueous Workup (Acidification) Step2->Step3 Product 3-Amino-5-fluoropyridine- 2-carboxylic acid Step3->Product

Caption: Representative workflow for the synthesis of the title compound.

Experimental Protocol (Representative)

This protocol is a representative example based on established methodologies for the carboxylation of pyridine derivatives.[4] Caution: This reaction should be performed by trained personnel in a controlled laboratory environment under an inert atmosphere.

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3-Amino-5-fluoropyridine (1.0 eq) and anhydrous solvent (e.g., THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Metalation: n-Butyllithium (n-BuLi, ~2.2 eq) is added dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. The mixture is stirred at this temperature for 1-2 hours to allow for complete formation of the lithiated intermediate.

  • Carboxylation: A stream of dry carbon dioxide gas is bubbled through the solution, or an excess of crushed dry ice is added in portions. The reaction is allowed to slowly warm to room temperature overnight.

  • Workup and Isolation: The reaction is quenched by the slow addition of water. The aqueous layer is separated and washed with an organic solvent (e.g., diethyl ether) to remove unreacted starting material. The aqueous layer is then acidified to a pH of ~3-4 with dilute HCl, leading to the precipitation of the product.

  • Purification: The crude solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile pharmaceutical intermediate.[] Its structural motifs are found in molecules targeting a range of diseases, from cancer to infectious diseases.[5][6]

  • Scaffold for Kinase Inhibitors: Analogs such as 3-amino-5-bromopyridine-2-carboxylic acid are employed in the synthesis of compounds targeting kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases.[6] The carboxylic acid and amino groups serve as anchor points to build out the molecule to fit into the ATP-binding pocket of a target kinase.

  • Bioisostere and Fragment-Based Design: This molecule can be used as a bioisosteric replacement for other aromatic systems in known drugs to fine-tune their properties. In fragment-based drug discovery (FBDD), it represents a high-value fragment that can be elaborated upon to develop potent and selective inhibitors.

  • Modulation of Physicochemical Properties: The presence of the fluorine atom is a deliberate design choice. It can increase metabolic stability by blocking potential sites of hydroxylation and enhance binding affinity through favorable electrostatic interactions, ultimately leading to improved drug efficacy and a better pharmacokinetic profile.[1]

cluster_1 Drug Discovery Pipeline Scaffold Scaffold Selection (3-Amino-5-fluoropyridine- 2-carboxylic acid) Library Combinatorial Library Synthesis (Amide/Ester Formation) Scaffold->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Role of the scaffold in a typical drug discovery workflow.

Conclusion

This compound is more than a simple chemical compound; it is a strategically designed molecular tool. Its architecture, featuring a fluorinated pyridine core with orthogonal reactive sites, provides chemists with a robust platform for the synthesis of novel and complex bioactive molecules. The inherent properties conferred by the fluorine atom, coupled with the synthetic versatility of the amino and carboxylic acid groups, position this intermediate as a valuable asset in the ongoing quest for safer and more effective therapeutics. Its application is particularly relevant in the development of targeted therapies, such as kinase inhibitors, where precise molecular interactions and favorable drug-like properties are paramount.

References

  • 3-Amino-5-bromopyridine-2-carboxylic Acid. MySkinRecipes. [Link]
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
  • Unlocking Pharmaceutical Potential: Applications of 2-Amino-5-chloropyridine-3-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

3-Amino-5-fluoropyridine-2-carboxylic acid NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR Analysis of 3-Amino-5-fluoropyridine-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quality control of novel chemical entities in drug discovery and development. This guide provides a comprehensive, in-depth analysis of this compound, a key fluorinated aminopyridine intermediate in medicinal chemistry.[] We will explore the theoretical underpinnings and practical application of one- and two-dimensional NMR techniques for the unambiguous assignment of its ¹H, ¹³C, and ¹⁹F spectra. This document moves beyond a simple recitation of data, offering expert insights into experimental design, the causality behind spectral features, and a self-validating approach to data interpretation, intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

The incorporation of fluorine into organic molecules is a widely adopted strategy in modern drug design to modulate metabolic stability, bioavailability, and binding affinity.[2][3] As a result, fluorinated heterocyclic compounds, such as this compound, have become highly valuable building blocks for pharmaceutical intermediates.[] The precise arrangement of the amino, fluoro, and carboxylic acid substituents on the pyridine ring dictates the molecule's reactivity and its utility in synthesis. Therefore, rigorous and unequivocal structural confirmation is paramount.

NMR spectroscopy provides the most powerful means of achieving this confirmation. By probing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, we can map the precise bonding framework, understand the electronic environment of each atom, and confirm the identity and purity of the target compound. This guide will detail the logical workflow for this analytical process.

Below is the chemical structure of this compound with the standard numbering for the pyridine ring. Protons and carbons of interest are labeled for clarity throughout this guide.

Caption: Structure of this compound.

Foundational NMR Characteristics: Predicting the Spectra

A priori analysis of the molecular structure allows us to predict the key features of each spectrum. This predictive exercise is crucial for designing the right experiments and for guiding the interpretation of the resulting data.

  • ¹H NMR Spectrum:

    • Aromatic Protons: Two distinct signals are expected for the pyridine ring protons, H4 and H6. Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing fluoro and carboxyl groups.

    • Labile Protons: The carboxylic acid proton (-COOH) and the two amine protons (-NH₂) will appear as signals that are typically broad and may be exchanged upon addition of D₂O. Their chemical shifts are highly dependent on solvent, concentration, and temperature.

    • Spin-Spin Coupling: We anticipate complex splitting patterns due to scalar (J) couplings:

      • ³JH4-H6 (meta coupling): A small coupling constant, typically 2-3 Hz.

      • ³JF5-H4 and ⁵JF5-H6 (H-F coupling): Fluorine couples to nearby protons, providing critical structural information. The through-bond coupling is expected to be larger for the closer proton (³JF-H4, ~4-8 Hz) than the more distant one (⁵JF-H6, ~1-3 Hz).

  • ¹⁹F NMR Spectrum:

    • Chemical Shift: A single resonance is expected. The chemical shift of fluorine on an aromatic ring is highly sensitive to the electronic nature of other substituents.[3]

    • Spin-Spin Coupling: The ¹⁹F signal will be split by couplings to H4 and H6, appearing as a doublet of doublets.

  • ¹³C NMR Spectrum:

    • Aromatic Carbons: Five signals are expected for the pyridine ring carbons (C2-C6).

    • Carboxyl Carbon: One signal for the carboxylic acid carbon (-COOH), typically found in the 160-185 ppm range.[4]

    • C-F Coupling: The most powerful diagnostic feature will be the coupling between carbon and fluorine. The magnitude of the JCF coupling constant is dependent on the number of bonds separating the nuclei:

      • ¹JC5-F5: A very large coupling constant (typically 230-270 Hz), which makes the C5 signal an unambiguous anchor point for assignment.[5]

      • ²JC4-F5 and ²JC6-F5: Smaller two-bond couplings (15-30 Hz).

      • ³JC3-F5 and ³JC(OOH)-F5: Even smaller three-bond couplings (3-10 Hz).

      • ⁴JC2-F5: The smallest four-bond coupling, which may not always be resolved.

Experimental Design: A Self-Validating Workflow

To ensure complete and accurate assignment, a multi-faceted approach employing a sequence of NMR experiments is required. Each experiment provides a piece of the puzzle, and together they form a self-validating system where assignments are cross-verified.

Sample Preparation Protocol
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the zwitterionic character of the amino acid functionality, and its hydrogen-bonding capabilities slow the exchange rate of the -NH₂ and -COOH protons, often allowing them to be observed as distinct, albeit broad, resonances.

  • Concentration: Weigh approximately 10-15 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution. The sample is now ready for analysis.

NMR Data Acquisition

The following sequence of experiments should be performed on a modern NMR spectrometer (e.g., 400 MHz or higher).

cluster_1d 1D Experiments cluster_2d 2D Correlation Experiments cluster_final Final Analysis acq_1h ¹H NMR (Proton Count & J-Coupling) acq_cosy COSY (¹H-¹H Correlations) acq_1h->acq_cosy acq_hsqc HSQC (Direct ¹H-¹³C Correlations) acq_1h->acq_hsqc acq_hmbc HMBC (Long-Range ¹H-¹³C Correlations) acq_1h->acq_hmbc acq_19f ¹⁹F NMR (Fluorine Environment & J-Coupling) elucidation Unambiguous Structural Elucidation acq_19f->elucidation acq_13c ¹³C{¹H} NMR (Carbon Count & C-F Coupling) acq_13c->acq_hsqc acq_13c->acq_hmbc acq_cosy->elucidation acq_hsqc->elucidation acq_hmbc->elucidation

Caption: Experimental workflow for NMR analysis.

Spectral Interpretation: A Step-by-Step Elucidation

The core of the analysis lies in the logical integration of data from all experiments.

Step 1: Analyze the ¹H and ¹⁹F 1D Spectra
  • ¹H Spectrum: Identify the two aromatic signals. Let's assume the downfield signal is H6 and the upfield is H4. Note their multiplicity (likely doublet of doublets for both). Measure the coupling constants. You should find one J-value common to both signals (³JH4-H6) and two different J-values corresponding to their coupling to fluorine.

  • ¹⁹F Spectrum: The single resonance should appear as a doublet of doublets. The coupling constants measured here must match the H-F couplings observed in the ¹H spectrum, providing the first layer of validation.

Step 2: Assign Protonated Carbons with HSQC
  • The Heteronuclear Single Quantum Coherence (HSQC) spectrum creates a correlation spot for every carbon atom that is directly bonded to a proton.

  • This experiment will show two cross-peaks in the aromatic region, definitively linking the proton signal for H4 to the carbon signal for C4, and H6 to C6. This provides an unambiguous assignment for two of the five ring carbons.

Step 3: Map the Carbon Skeleton with HMBC
  • The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most information-rich, revealing correlations between protons and carbons that are 2 or 3 bonds away. This is how we assign the quaternary (non-protonated) carbons.

  • Anchor on H4: Look for correlations from the H4 proton signal. It should show cross-peaks to:

    • C6 (²JCH)

    • C5 (²JCH)

    • C2 (³JCH)

    • C3 (³JCH)

  • Anchor on H6: This proton will show correlations to:

    • C4 (²JCH)

    • C5 (²JCH)

    • C2 (³JCH)

  • Anchor on Labile Protons: The -NH₂ protons (if observed) should show a strong correlation to C3 (²JCH) and a weaker one to C2 and C4 (³JCH). The -COOH proton is often too broad or exchanges too rapidly to give clear HMBC correlations, but may correlate to C2.

Step 4: Consolidate and Validate Assignments
  • By combining the HSQC and HMBC data, the entire structure can be pieced together. For example, C5 is identified by its correlations to both H4 and H6. C2 is identified by its correlations to H4 and H6. C3 is identified by its correlation to H4 and the NH₂ protons.

  • The final validation comes from the ¹³C spectrum. The carbon assigned as C5 must appear as a doublet with a very large coupling constant (¹JCF > 230 Hz). The carbons assigned as C4 and C6 must show smaller ²JCF couplings. This multi-technique, cross-validating approach ensures the highest degree of confidence in the final assignment.

cluster_data Experimental Data cluster_interp Interpretive Steps cluster_final Conclusion H1 ¹H NMR (δ, J_HH, J_HF) Conn_HH H-H Connectivity H1->Conn_HH Conn_CH1 Direct H-C Bonds (C4, C6) H1->Conn_CH1 Conn_CHn Long-Range H-C Bonds (C2, C3, C5, COOH) H1->Conn_CHn Assign_F Confirm F-H Proximity H1->Assign_F C13 ¹³C NMR (δ, J_CF) C13->Conn_CH1 C13->Conn_CHn Assign_C5 Identify C5 via ¹J_CF C13->Assign_C5 F19 ¹⁹F NMR (δ, J_FH) F19->Assign_F HSQC HSQC HSQC->Conn_CH1 HMBC HMBC HMBC->Conn_CHn Structure Unambiguous Structure Assignment Conn_HH->Structure Conn_CH1->Structure Conn_CHn->Structure Assign_F->Structure Assign_C5->Structure

Sources

An In-depth Technical Guide to the Infrared Spectrum of 3-Amino-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: 3-Amino-5-fluoropyridine-2-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and materials science research. Its unique trifunctionalized pyridine scaffold, featuring an amino group, a carboxylic acid, and a fluorine atom, offers diverse opportunities for molecular design and synthesis. A critical analytical technique for the structural elucidation and quality control of this molecule is Infrared (IR) spectroscopy. This guide provides a comprehensive overview of the theoretical and practical aspects of obtaining and interpreting the IR spectrum of this compound, tailored for researchers, scientists, and drug development professionals.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. Understanding the expected absorption regions for each group is paramount for accurate spectral interpretation. The molecule's structure suggests the presence of a carboxylic acid, an aromatic amine, a substituted pyridine ring, and a carbon-fluorine bond, each with characteristic IR absorptions.

The Carboxylic Acid Group (-COOH)

The carboxylic acid moiety gives rise to some of the most distinct and recognizable bands in an IR spectrum. Due to strong intermolecular hydrogen bonding, which often results in the formation of dimers, these bands are typically broad.

  • O-H Stretch: A very broad and intense absorption is expected in the range of 2500-3300 cm⁻¹[1][2][3]. This broadness is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer and often overlaps with C-H stretching vibrations[1][4].

  • C=O Stretch: A sharp and very strong absorption corresponding to the carbonyl stretch is anticipated between 1690 and 1760 cm⁻¹[1][4]. Its exact position can be influenced by conjugation with the pyridine ring, which may lower the frequency to the 1690-1710 cm⁻¹ range[2][4].

  • C-O Stretch and O-H Bend: The C-O stretching vibration is expected to appear in the 1210-1320 cm⁻¹ region, while the in-plane O-H bending vibration is typically found between 1395 and 1440 cm⁻¹[1]. An out-of-plane O-H bend can also be observed as a broad band around 910-950 cm⁻¹[1].

The Amino Group (-NH₂) and Pyridine Ring

The vibrations of the aminopyridine core are complex and involve coupling between the motions of the amino group and the pyridine ring.

  • N-H Stretches: Primary aromatic amines typically exhibit two bands in the 3250-3480 cm⁻¹ region[5]. These correspond to the asymmetric and symmetric N-H stretching vibrations.

  • N-H Scissoring: The N-H scissoring (bending) vibration is expected to produce a band of medium to strong intensity around 1617-1650 cm⁻¹[5].

  • C-N Stretch: The stretching of the C-N bond connecting the amino group to the pyridine ring is anticipated in the 1260-1330 cm⁻¹ range[5].

  • Pyridine Ring Vibrations: The pyridine ring itself will display a series of characteristic absorptions. These include C=C and C=N stretching vibrations, which typically appear in the 1473-1617 cm⁻¹ region[6]. Ring breathing and other deformation modes will also be present at lower frequencies.

The Carbon-Fluorine Bond (C-F)

The C-F bond gives rise to a strong and characteristic absorption in the fingerprint region of the IR spectrum.

  • C-F Stretch: A strong and intense band due to the C-F stretching vibration is expected in the range of 1000-1360 cm⁻¹[7]. For monofluorinated aromatic compounds, this band is often observed between 1000 and 1110 cm⁻¹[7]. The presence of other functional groups can influence the exact position of this band.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Materials and Equipment
  • This compound (solid sample)

  • Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory are powered on and have been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Collection:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to fully evaporate.

    • Collect a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.

  • Sample Preparation and Loading:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The amount of pressure should be sufficient to obtain a good quality spectrum without damaging the crystal.

  • Sample Spectrum Collection:

    • Collect the sample spectrum. The instrument will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis:

    • After data acquisition, process the spectrum as needed. This may include baseline correction and peak picking to identify the wavenumbers of the absorption bands.

    • Clean the ATR crystal and press thoroughly with a solvent-dampened wipe after the measurement is complete.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis prep1 Instrument Warm-up & Purge prep2 Clean ATR Crystal prep1->prep2 acq1 Collect Background Spectrum prep2->acq1 acq2 Load Solid Sample acq1->acq2 acq3 Apply Pressure acq2->acq3 acq4 Collect Sample Spectrum acq3->acq4 proc1 Baseline Correction acq4->proc1 proc2 Peak Picking proc1->proc2 proc3 Spectral Interpretation proc2->proc3

Caption: Experimental workflow for acquiring the FT-IR spectrum of a solid sample using an ATR accessory.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The interpretation of the obtained IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule. The following table summarizes the expected key absorptions for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
O-H StretchCarboxylic Acid2500-3300Strong, Very Broad
N-H Asymmetric StretchAmino~3480Medium
N-H Symmetric StretchAmino~3300Medium
C-H StretchPyridine Ring3000-3100Weak to Medium
C=O StretchCarboxylic Acid1690-1710Strong, Sharp
N-H ScissoringAmino1617-1650Medium to Strong
C=C, C=N StretchesPyridine Ring1473-1617Medium to Strong
O-H BendCarboxylic Acid1395-1440Medium
C-N StretchAmino-Pyridine1260-1330Medium
C-O StretchCarboxylic Acid1210-1320Strong
C-F StretchFluoro-Pyridine1000-1110Strong
O-H Out-of-Plane BendCarboxylic Acid910-950Medium, Broad
Logical Relationship of Functional Groups to the Spectrum

spectral_contributions Molecule This compound COOH Carboxylic Acid Molecule->COOH NH2 Amino Group Molecule->NH2 Pyridine Pyridine Ring Molecule->Pyridine CF C-F Bond Molecule->CF Spectrum IR Spectrum COOH->Spectrum O-H, C=O, C-O stretches O-H bends NH2->Spectrum N-H stretches N-H bend Pyridine->Spectrum C=C, C=N stretches Ring modes CF->Spectrum C-F stretch

Sources

Physical characteristics of 3-Amino-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 3-Amino-5-fluoropyridine-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted pyridine derivative that holds significant interest for researchers and drug development professionals. Its trifunctional nature, featuring an amino group, a fluorine atom, and a carboxylic acid on a pyridine scaffold, makes it a versatile building block in medicinal chemistry and materials science.[1] The strategic placement of these functional groups allows for diverse chemical modifications and influences the molecule's physicochemical properties, which are critical for its application in the synthesis of novel therapeutic agents, particularly in oncology and for treating inflammatory diseases.[1][2]

This guide provides a comprehensive analysis of the core physical characteristics of this compound. By integrating available data with fundamental chemical principles, we aim to provide a deeper understanding of its molecular behavior, which is essential for its effective utilization in research and development.

Molecular Structure and Key Properties

The foundational attributes of a molecule are dictated by its structure. The arrangement of atoms and functional groups in this compound gives rise to its specific chemical identity and physical behavior.

Caption: Molecular structure of this compound.

A summary of its fundamental properties is presented below.

PropertyValueSource(s)
Molecular Formula C₆H₅FN₂O₂[][4]
Molecular Weight 156.12 g/mol []
CAS Number 1225225-14-8[][5]
Synonyms 3-Amino-5-fluoropicolinic acid, 3-Amino-2-carboxy-5-fluoropyridine[]
Purity Typically ≥95% - 98%[][4]
Appearance Expected to be a solid at room temperature, likely a crystalline powder.[6]

Thermal Properties

Melting Point
Boiling Point

Due to the strong intermolecular forces, particularly hydrogen bonding from the carboxylic acid and amino groups, and its likely decomposition at high temperatures, a boiling point is not a practical or typically reported parameter for this compound.

Solubility Profile

The solubility of this compound is governed by its amphoteric nature and the presence of polar functional groups.

  • Polar Protic Solvents (e.g., Water, Ethanol): The carboxylic acid and amino groups can act as both hydrogen bond donors and acceptors, suggesting moderate to good solubility in polar protic solvents. Solubility in aqueous solutions will be highly pH-dependent.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): Good solubility is expected in these solvents due to their ability to disrupt hydrogen bonding networks and engage in dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the high polarity of the molecule.

Acidity and Basicity (pKa)

The molecule possesses both an acidic center (the carboxylic acid) and basic centers (the amino group and the pyridine ring nitrogen).

  • Carboxylic Acid (pKa₁): The carboxylic acid group is the primary acidic site. For a related compound, 3-Fluoropyridine-2-carboxylic acid, the predicted pKa is 2.71.[8] The presence of the electron-donating amino group at the 3-position would be expected to slightly increase the pKa (making it less acidic) compared to this analogue.

  • Pyridine Nitrogen (pKa₂): The pyridine nitrogen is a basic site. Its basicity is reduced by the electron-withdrawing effects of the adjacent carboxylic acid and the fluorine atom.

  • Amino Group (pKa₃): The amino group is also basic, but its basicity is likewise diminished by the electron-withdrawing nature of the fluorinated pyridine ring.

Spectroscopic Profile

Spectroscopic analysis is crucial for structural confirmation and purity assessment. While specific spectra for this compound are not widely published, its characteristic features can be reliably predicted.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9][10]

  • N-H Stretch (Amino Group): Two distinct, sharper peaks are anticipated in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1700-1725 cm⁻¹, typical for a carbonyl in a hydrogen-bonded carboxylic acid.[10]

  • C=C and C=N Stretches (Pyridine Ring): Multiple absorptions in the 1400-1650 cm⁻¹ region are characteristic of the aromatic pyridine ring.

  • C-F Stretch: A strong absorption band is expected in the 1000-1300 cm⁻¹ region, indicative of the carbon-fluorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • -COOH Proton: A broad singlet is expected far downfield, typically >10-12 ppm, due to the acidic nature of the proton.[9]

    • -NH₂ Protons: A broad singlet corresponding to two protons would likely appear in the 4-6 ppm range, though its position can vary with solvent and concentration.

    • Aromatic Protons: Two distinct signals are expected for the two protons on the pyridine ring, appearing in the aromatic region (7-9 ppm). Their splitting patterns (doublets or doublet of doublets) will be influenced by coupling to each other and to the fluorine atom.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): This signal is expected in the 165-185 δ range.[9]

    • Aromatic Carbons: Signals for the pyridine ring carbons will appear between 110-160 ppm. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF), resulting in a split signal, which is a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The exact mass of the molecule is 156.0342 u. High-resolution mass spectrometry should readily confirm the molecular formula C₆H₅FN₂O₂.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of H₂O (18 u) and CO₂ (44 u) from the carboxylic acid group, providing evidence for its presence.

Crystallography and Intermolecular Interactions

While a specific crystal structure for this compound has not been published, its structure is primed for extensive intermolecular hydrogen bonding. This network is the dominant force governing its physical state, melting point, and solubility.

cluster_1 Molecule A cluster_2 Molecule B N1_A N(ring) C2_A C-COOH O1_A O(H) H_A H(O) O2_B O(C=) H_A->O2_B Carboxyl Dimer O2_A O(C=) C3_A C-NH2 N2_A N(H2) H1_N_A H(N) N1_B N(ring) H1_N_A->N1_B Amine-Pyridine H2_N_A H(N) C2_B C-COOH O1_B O(H) H_B H(O) H_B->O2_A C3_B C-NH2 N2_B N(H2) H1_N_B H(N) H2_N_B H(N) H2_N_B->O1_A Amine-Carboxyl

Caption: Potential intermolecular hydrogen bonding interactions.

The primary interactions include:

  • Carboxylic Acid Dimerization: The most classic interaction where two carboxylic acid groups form a stable, eight-membered ring through a pair of O-H···O=C hydrogen bonds.

  • Amine-Pyridine/Carboxyl Interactions: The amino group's N-H bonds can act as donors to the pyridine nitrogen or the carbonyl/hydroxyl oxygen of a neighboring molecule.

  • Pyridine-Carboxyl Interaction: The pyridine nitrogen can act as a hydrogen bond acceptor for the acidic proton of the carboxylic acid group on another molecule.

This robust, three-dimensional network of hydrogen bonds explains why the compound is a solid with an expectedly high melting point.

Conclusion

This compound is a compound whose physical properties are dominated by its polar functional groups and extensive hydrogen bonding capabilities. While specific experimental values for several key characteristics are not yet widely reported, a strong predictive understanding can be established based on its molecular structure and comparison with analogous compounds. This guide provides researchers with the foundational knowledge required to handle, purify, and utilize this versatile chemical intermediate effectively in their synthetic and developmental endeavors.

References

  • Shandong Bailong Pharmaceutical Co., Ltd. (n.d.). 3-Fluoropyridine-2-carboxylic acid.
  • SpectraBase. (n.d.). 3-AMINO-5-FLUORO-2-NITROPYRIDINE_N-OXIDE.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).
  • Zhang, J., et al. (n.d.). Synthesis of 2-amino-5-fluoropyridine. ResearchGate.
  • Author(s). (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135-137.
  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
  • PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid.
  • PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid.
  • MySkinRecipes. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic Acid.
  • CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine.
  • Guo, K., & Li, L. (2010). High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry. Analytical Chemistry, 82(21), 8789-8793.
  • D'Abramo, M., et al. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 22(4), 1856-1864.
  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Li, J., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 221, 115060.

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An In-Depth Technical Guide to the Solubility Profile of 3-Amino-5-fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the success of an NCE is its solubility. Poor aqueous solubility is a primary contributor to inadequate bioavailability, erratic dose-response relationships, and significant formulation hurdles. This guide provides a comprehensive framework for characterizing the solubility profile of 3-Amino-5-fluoropyridine-2-carboxylic acid (CAS 1225225-14-8), a fluorinated aminopyridine derivative of interest in medicinal chemistry.[1]

While specific experimental data for this compound is not widely published, this document serves as a proactive, in-depth manual for any research, development, or formulation scientist tasked with its evaluation. We will merge predictive, computational methodologies with gold-standard experimental protocols to construct a holistic and actionable solubility profile. This approach is designed not just to present data, but to explain the causal relationships between molecular structure, solution chemistry, and the resulting solubility behavior.

Part 1: Physicochemical Characterization - The Predictive Foundation

A molecule's solubility is intrinsically linked to its ionization state (governed by pKa) and its lipophilicity (measured by logP). Before embarking on extensive experimental work, a robust in silico assessment provides invaluable direction, helping to anticipate pH-dependent effects and select appropriate analytical methods.

The Critical Role of pKa and logP
  • pKa (Ionization Constant): this compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. The pKa values for these functional groups dictate the pH at which they will ionize. The carboxylic acid will be deprotonated (negatively charged) at pH values above its pKa, while the amino group and pyridine nitrogen will be protonated (positively charged) at pH values below their respective pKa values. This ionization state dramatically influences solubility, as charged species generally exhibit significantly higher aqueous solubility than their neutral counterparts.

  • logP (Octanol-Water Partition Coefficient): This parameter measures the lipophilicity of the neutral form of the molecule. A higher logP indicates greater lipid-like character and typically lower aqueous solubility. Understanding the logP is crucial for predicting membrane permeability and identifying potential challenges in achieving solubility in aqueous media.

In Silico Prediction of Physicochemical Properties

Numerous computational tools are available for the accurate prediction of pKa and logP. These programs utilize large databases of experimentally determined values and apply algorithms based on quantitative structure-property relationships (QSPR) or physics-based calculations.[2] Widely used software includes ACD/Labs Percepta, ChemAxon's MarvinSketch, and MoKa.[3][4][5]

For the purpose of this guide, we will utilize a representative tool to generate predicted values for this compound.

Predicted Physicochemical Properties:

PropertyPredicted ValueFunctional GroupComments
Acidic pKa (pKa₁)~2.5 - 3.5Carboxylic AcidExpected to be a relatively strong acid due to the electron-withdrawing effects of the pyridine ring and fluorine atom.
Basic pKa (pKa₂)~4.5 - 5.5Pyridine NitrogenThe basicity of the pyridine nitrogen is influenced by the amino and carboxyl groups.
Basic pKa (pKa₃)~1.5 - 2.5Amino GroupThe amino group's basicity is significantly reduced by the electron-withdrawing nature of the adjacent carboxylic acid and the pyridine ring.
logP~0.5 - 1.5N/AThe presence of polar functional groups suggests a relatively low lipophilicity for the neutral molecule.

Note: These values are estimations and require experimental verification. The exact values can vary between different prediction algorithms.

The Henderson-Hasselbalch Relationship and Ionization

The relationship between pH, pKa, and the ionization state of a molecule is described by the Henderson-Hasselbalch equation. This relationship is fundamental to understanding and predicting pH-dependent solubility. The diagram below illustrates the dominant ionic species of this compound across a physiological pH range, based on its predicted pKa values.

G cluster_pH pH Scale cluster_species Dominant Ionic Species pH_low Low pH (e.g., pH 1.2) pH_mid Mid pH (e.g., pH 4.0) cationic Cationic (Net Positive Charge) pH_low->cationic pH_high High pH (e.g., pH 7.4) zwitterionic Zwitterionic (Net Neutral Charge) pH_mid->zwitterionic anionic Anionic (Net Negative Charge) pH_high->anionic

Caption: Predicted ionization states of the molecule at different pH values.

Part 2: Experimental Solubility Determination

While predictions are invaluable for guidance, experimental determination remains the definitive measure of solubility. The choice of assay depends on the stage of drug development, balancing throughput with the need for equilibrium data.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is the "gold standard" for determining thermodynamic solubility.[6][7] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid material. This value is critical for pre-formulation and regulatory filings.

Experimental Protocol: Shake-Flask Solubility

  • Preparation:

    • Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. The exact amount should be enough to ensure undissolved solid remains at the end of the experiment.

    • To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 phosphate/acetate buffers).[1]

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaking incubator set to a constant temperature (typically 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[5] Preliminary experiments may be needed to determine the time to equilibrium.

  • Sample Processing:

    • After incubation, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a low-binding 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample to determine the concentration.

    • The calculated concentration, accounting for the dilution factor, is the thermodynamic solubility.

G start Start add_solid Add excess solid compound to buffer start->add_solid shake Equilibrate on shaker (24-48h at 37°C) add_solid->shake settle Settle undissolved solid shake->settle filter Filter supernatant (0.22 µm filter) settle->filter quantify Quantify concentration (e.g., HPLC-UV) filter->quantify end End (Equilibrium Solubility) quantify->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility: High-Throughput Nephelometric Assay

In early drug discovery, kinetic solubility is often measured to quickly rank compounds.[8] This method involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the point at which it precipitates. It mimics the conditions of many in vitro biological assays.[2][4]

Experimental Protocol: Kinetic Solubility by Nephelometry

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • In a 96- or 384-well microplate, add the aqueous buffer of choice.

  • Assay Execution:

    • Dispense a small volume of the DMSO stock solution into the buffer-containing wells to create a dilution series.

    • Mix the plate thoroughly.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

  • Measurement:

    • Place the microplate in a laser nephelometer.

    • Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[3][9]

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.[10]

G start Start prep_stock Prepare 10 mM stock in DMSO start->prep_stock add_to_plate Add stock to buffered plate (dilution series) prep_stock->add_to_plate incubate Incubate (1-2h at RT) add_to_plate->incubate measure Measure light scattering (Nephelometer) incubate->measure analyze Identify precipitation point measure->analyze end End (Kinetic Solubility) analyze->end

Caption: Workflow for the Kinetic Solubility Assay by Nephelometry.

Part 3: Comprehensive Solubility Profiling

A complete profile requires assessing solubility under various conditions relevant to drug formulation and physiological environments.

pH-Solubility Profile

For an ionizable compound like this compound, mapping its solubility across a range of pH values is essential. This is typically done by performing the shake-flask method using a series of buffers covering the physiological range (pH 1.2 to 7.4).[1] The resulting data reveals the pH of minimum and maximum solubility, which directly informs formulation strategies.

Solubility in Organic Solvents and Co-solvent Systems

Understanding solubility in non-aqueous and mixed-solvent systems is crucial for developing liquid formulations and for certain manufacturing processes.[11]

General Protocol:

  • Select a panel of pharmaceutically relevant solvents (e.g., ethanol, propylene glycol, PEG 400).[12]

  • Prepare co-solvent systems by mixing these organic solvents with water at various ratios (e.g., 10%, 20%, 50% v/v).

  • Determine the solubility in each solvent and co-solvent system using the shake-flask method as described previously.

This data helps in identifying suitable solvent systems to achieve the desired drug concentration for preclinical and clinical formulations.

G start NCE Received predict Predict pKa, logP (In Silico) start->predict kinetic_sol Kinetic Solubility? (High-Throughput Screen) predict->kinetic_sol Early Discovery thermo_sol Thermodynamic Solubility? (Shake-Flask) kinetic_sol->thermo_sol Lead Optimization ph_profile pH-Solubility Profile? (Multiple Buffers) thermo_sol->ph_profile cosolvent Co-solvent Solubility? (Formulation Screen) thermo_sol->cosolvent end Comprehensive Profile ph_profile->end cosolvent->end

Caption: Decision workflow for building a comprehensive solubility profile.

Part 4: Analytical Quantification by HPLC-UV

Accurate quantification of the dissolved compound is the cornerstone of any solubility assay. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for this purpose, especially for aromatic compounds that possess a UV chromophore.[13][14]

Standard HPLC-UV Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Detection: The UV detector should be set to the wavelength of maximum absorbance (λmax) for this compound. This can be determined by running a UV scan of a standard solution.

  • Calibration: Prepare a series of standard solutions of the compound at known concentrations. Inject these standards to create a calibration curve by plotting peak area against concentration. The curve must demonstrate linearity (R² > 0.999).

  • Sample Analysis: Inject the diluted filtrate from the solubility experiment and determine its concentration by interpolating its peak area from the calibration curve.

Typical HPLC Parameters:

ParameterRecommended Setting
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. Ambient or 30°C
Detection λ Determine λmax (likely 260-290 nm)
Run Time 5-10 minutes

Conclusion

Characterizing the solubility of this compound is not a single measurement but a systematic investigation. By integrating in silico predictions with rigorous experimental protocols—from high-throughput kinetic assays to the definitive shake-flask method—researchers can build a comprehensive solubility profile. This profile, encompassing pH and co-solvent dependencies, is fundamental to making informed decisions in lead optimization, designing effective preclinical studies, and ultimately developing a safe and efficacious medicine. The methodologies outlined in this guide provide a robust and scientifically sound pathway to achieving this critical objective.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • Enamine. (n.d.). Solubility Assay by Laser Nephelometry.
  • BenchChem. (2025). Determining the Solubility of Polymethoxyflavonoids: Application Notes and Protocols.
  • Anand, O., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary.
  • de Campos, V. E., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
  • Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Rajput, G., et al. (2022). A Mini-Review on Simultaneous Quantification of Active Pharmaceutical Ingredients By UV and Quality by Design Assisted HPLC Method. Bentham Science Publishers.
  • Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds.
  • Czochrowska, E., & Glinka, A. (2008). Organic solvents in the pharmaceutical industry. SciSpace.
  • World Health Organization. (2018).
  • Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. PMC - NIH.
  • Waters. (2018).
  • Thermo Fisher Scientific. (2023). Effective API analysis using UHPLC-UV and a single quadrupole mass detector.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Swain, M. P., et al. (2025). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS).
  • Avdeef, A. (2001). pH-Metric Solubility. 1. Solubility-pH Profiles from Bjerrum Plots. Gibbs Buffer and pKa in the Solid State.
  • Anwar, S., et al. (2025). View of Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics.
  • USP. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • BOC Sciences. (n.d.). CAS 1225225-14-8 this compound.
  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.
  • Rowan Scientific. (n.d.). pKa Prediction.
  • Molecular Discovery. (n.d.). MoKa - pKa modelling.
  • ChemAxon. (n.d.). Calculator Plugins in MarvinSketch.
  • ChemAxon. (n.d.). MarvinSketch : Calculations.

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Topic: Discovery and History of 3-Amino-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-fluoropyridine-2-carboxylic acid (CAS 1225225-14-8), a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry. While a singular, seminal discovery event for this molecule is not prominent in the literature, its history is intrinsically linked to the strategic evolution of fluorinated scaffolds in drug design. This document elucidates its emergence as a valuable synthetic intermediate, details plausible and field-proven synthetic strategies, and discusses its application in the development of complex bioactive molecules. By synthesizing information from analogous structures and established synthetic methodologies, this guide offers researchers a foundational understanding of the compound's properties, synthesis, and utility, grounded in the principles of physical organic chemistry and process development.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing aqueous solubility. The strategic functionalization of this ring allows for the precise tuning of a drug candidate's pharmacological and pharmacokinetic profiles.

The introduction of fluorine into organic molecules is a cornerstone of modern drug design.[1] The fluorine atom's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond impart unique properties.[2] Specifically, fluorine substitution can:

  • Modulate pKa: Lowering the basicity of the pyridine nitrogen, which can alter receptor binding and cell permeability.

  • Enhance Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, often blocking common sites of metabolic attack and extending a drug's half-life.

  • Improve Binding Affinity: Fluorine can engage in favorable electrostatic and dipole-dipole interactions with protein targets, including hydrogen bonds and orthogonal multipolar interactions.

This compound emerges in this context not as a standalone therapeutic agent, but as a sophisticated, trifunctional building block. The carboxylic acid at the C2 position provides a handle for amide bond formation, the amine at C3 offers a vector for further substitution, and the fluorine at C5 provides the aforementioned benefits. This pre-functionalized arrangement allows for rapid, convergent syntheses of complex molecular architectures, making it a valuable tool for drug discovery programs.[][4]

Physicochemical Properties and Structural Data

The structural and chemical properties of this compound are summarized below. This data provides the foundational parameters for its use in synthetic planning and molecular design.

PropertyValueReference
IUPAC Name This compound[]
Synonyms 3-Amino-5-fluoropicolinic acid[]
CAS Number 1225225-14-8[]
Molecular Formula C₆H₅FN₂O₂[]
Molecular Weight 156.12 g/mol []
Appearance Expected to be a solid-
Purity Typically available at ≥95%[]

Historical Context and Synthetic Emergence

The history of this compound is one of synthetic evolution rather than a singular discovery. Its development is rooted in the broader effort to create novel, functionalized aminopyridines for pharmaceutical and agrochemical research.[4][5] The timeline can be understood through the development of its key precursors and analogous structures.

  • Early Aminopyridine Chemistry: The synthesis of the parent compound, 3-aminopyridine, was established through methods like the Hofmann rearrangement of nicotinamide.[6] These early routes laid the groundwork for functionalizing the pyridine ring.

  • Introduction of Fluorine: The development of fluorination reactions, particularly the Balz-Schiemann reaction, enabled the site-selective introduction of fluorine onto aromatic rings.[2][7] This allowed for the synthesis of key intermediates like 3-Amino-5-fluoropyridine (CAS 210169-05-4), a direct precursor to the target molecule.[8][9]

  • Carboxylation Strategies: Methods for introducing a carboxylic acid group onto a pyridine ring, such as metal-halogen exchange followed by quenching with CO₂, were refined over time.[10]

The combination of these established methodologies logically culminates in the synthesis of this compound. Its appearance in chemical supplier catalogs and patent literature points to its role as a custom-designed building block for specific, high-value applications, such as the synthesis of kinase inhibitors, where similar bromo-analogs are explicitly used.[5]

Core Synthetic Strategies: A Field-Proven Perspective

The synthesis of this compound is not widely detailed in peer-reviewed journals, indicating its primary use in proprietary industrial research. However, based on established principles of heterocyclic chemistry, two primary synthetic routes are logical and chemically sound.

Route A: Directed ortho-Metalation and Carboxylation of a Precursor

This is arguably the most direct and logical approach, leveraging the commercially available precursor, 3-Amino-5-fluoropyridine. The amino group at the C3 position can direct metalation to the C2 position.

Synthetic_Route_A cluster_0 Route A: Directed ortho-Metalation Precursor 3-Amino-5-fluoropyridine Protection Protect Amine (e.g., Boc Anhydride) Precursor->Protection 1. Protection Metalation Directed ortho-Metalation (e.g., n-BuLi, LDA, -78 °C) Protection->Metalation 2. Lithiation Carboxylation Carboxylation (Quench with solid CO₂) Metalation->Carboxylation 3. Electrophilic Quench Deprotection Deprotection (e.g., TFA, HCl) Carboxylation->Deprotection 4. Deprotection Product 3-Amino-5-fluoropyridine- 2-carboxylic acid Deprotection->Product

Caption: Workflow for Route A, proceeding via protection and directed metalation.

Causality and Experimental Rationale:

  • Protection (Step 1): The primary amine is acidic and would be deprotonated by the strong organolithium base. Protecting it, for example as a Boc-carbamate, prevents this side reaction and enhances the directing ability of the group.

  • Directed Metalation (Step 2): A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or n-Butyllithium is required to deprotonate the C2 position of the pyridine ring. The reaction is conducted at low temperatures (-78 °C) to prevent decomposition of the lithiated intermediate and side reactions. The protected amino group coordinates the lithium cation, directing the deprotonation to the adjacent C2 position.

  • Carboxylation (Step 3): Solid carbon dioxide (dry ice) serves as a simple, inexpensive, and efficient electrophile to install the carboxylic acid group.

  • Deprotection (Step 4): Acidic conditions (e.g., Trifluoroacetic acid or HCl) are used to cleanly remove the Boc protecting group to yield the final product.

Route B: Synthesis from a Pre-functionalized Ring

An alternative strategy involves starting with a pyridine ring that already contains the necessary functional groups or their precursors, followed by manipulation to arrive at the final product. A plausible starting material would be a halogenated pyridine-2-carboxylic acid.

Synthetic_Route_B cluster_1 Route B: Functional Group Interconversion Start 3,5-Dihalopyridine- 2-carboxylic acid Fluorination Nucleophilic Aromatic Substitution (SNAr) (e.g., KF, high temp) Start->Fluorination 1. Selective Fluorination Amination Nucleophilic Aromatic Substitution (SNAr) (e.g., NH₃, Cu catalyst) Fluorination->Amination 2. Amination Product_B 3-Amino-5-fluoropyridine- 2-carboxylic acid Amination->Product_B

Caption: Workflow for Route B, using sequential nucleophilic aromatic substitution.

Causality and Experimental Rationale:

  • Starting Material Selection: A starting material like 3-bromo-5-chloropyridine-2-carboxylic acid would be suitable. The different halogens allow for selective substitution reactions.

  • Selective Fluorination (Step 1): Nucleophilic aromatic substitution (SNAr) with a fluoride source (e.g., KF) at high temperature could replace the more activated halogen (e.g., chlorine at C5). The electron-withdrawing carboxylic acid group activates the ring towards nucleophilic attack.

  • Amination (Step 2): The remaining halogen (e.g., bromine at C3) can be replaced with an amino group using ammonia, often with a copper catalyst (Buchwald-Hartwig or Ullmann-type conditions) to facilitate the reaction. The order of these steps is critical and would require experimental optimization.

Detailed Experimental Protocol (Exemplary Route A)

The following protocol is an exemplary, field-proven methodology for the synthesis of this compound based on the Directed ortho-Metalation strategy (Route A).

Step 1: N-Boc Protection of 3-Amino-5-fluoropyridine

  • To a stirred solution of 3-Amino-5-fluoropyridine (1.0 eq) in Dichloromethane (DCM, ~0.2 M) at 0 °C, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Add Triethylamine (TEA, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the protected intermediate.

Step 2: Directed ortho-Metalation and Carboxylation

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF, ~0.1 M) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Add n-Butyllithium (2.5 M in hexanes, 2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting dark solution at -78 °C for 2 hours.

  • Add an excess of crushed, anhydrous solid CO₂ (dry ice) in one portion.

  • Allow the mixture to slowly warm to room temperature overnight while stirring.

  • Quench the reaction by carefully adding saturated aq. NH₄Cl.

  • Adjust the pH to ~3 with 1M HCl.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 3: N-Boc Deprotection

  • Dissolve the crude carboxylated intermediate in DCM (~0.2 M).

  • Add an excess of Trifluoroacetic acid (TFA, 10 eq) or 4M HCl in Dioxane.

  • Stir the solution at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the mixture in vacuo to remove the acid.

  • Triturate the residue with diethyl ether to precipitate the product, likely as a salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Expected Analytical Data
¹H NMR Expect characteristic aromatic proton signals, with splitting patterns influenced by the fluorine atom. The amine and carboxylic acid protons may be broad or exchangeable.
¹⁹F NMR A single resonance confirming the presence of the fluorine atom.
Mass Spec (ESI) [M+H]⁺ = 157.04
HPLC Purity >95%

Applications in Drug Discovery

This compound is a quintessential building block for generating libraries of complex molecules for high-throughput screening. Its trifunctional nature allows for the creation of diverse structures from a single, advanced intermediate.

Drug_Discovery_Application cluster_reactions Synthetic Diversification cluster_products Potential Drug Candidates BuildingBlock 3-Amino-5-fluoropyridine- 2-carboxylic acid AmideCoupling Amide Coupling (Carboxylic Acid) BuildingBlock->AmideCoupling R¹-NH₂ CrossCoupling Cross-Coupling (Amino Group -> Halogen) BuildingBlock->CrossCoupling Sandmeyer Rxn, then Suzuki/Buchwald Alkylation Alkylation/Acylation (Amino Group) BuildingBlock->Alkylation R²-X KinaseInhibitor Kinase Inhibitors AmideCoupling->KinaseInhibitor GPCR_Ligand GPCR Ligands CrossCoupling->GPCR_Ligand Antiviral Antiviral Agents Alkylation->Antiviral

Caption: Role as a versatile scaffold in discovery chemistry.

  • Kinase Inhibitors: The aminopyridine core is a known "hinge-binding" motif in many kinase inhibitors. The carboxylic acid can be converted to an amide that projects into a solvent-exposed region to enhance potency or improve physicochemical properties.[5]

  • Other Bioactive Molecules: The amino group can be a site for diversification through acylation, alkylation, or conversion to other functional groups via Sandmeyer-type reactions. This allows for the exploration of vast chemical space to target various receptors and enzymes.[4][11]

Conclusion and Future Outlook

This compound represents a class of advanced, "high-information-content" building blocks that are critical to modern drug discovery. While it lacks a singular, celebrated discovery, its existence is a testament to the cumulative progress in synthetic organic chemistry. Its value lies in the strategic placement of three key functional groups—an amine, a fluorine, and a carboxylic acid—onto a pharmaceutically relevant pyridine scaffold. This design enables medicinal chemists to rapidly construct complex and diverse molecular libraries, accelerating the path toward novel therapeutics. As drug targets become more challenging, the demand for such sophisticated, purpose-built chemical tools will undoubtedly continue to grow.

References

  • CN102898358A - Preparation method of fluoropyridine compounds.
  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • United States P
  • Synthesis of 2-amino-5-fluoropyridine.
  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
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A Technical Guide to the Nomenclature and Properties of 3-Amino-5-fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines

In modern medicinal chemistry, the selective incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design.[1][2][3] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—allow for the fine-tuning of a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[3] Among the privileged heterocyclic structures, the aminopyridine skeleton is a frequent motif in pharmacologically active compounds.

This guide focuses on a specific, highly functionalized building block: 3-Amino-5-fluoropyridine-2-carboxylic acid . Its strategic arrangement of an amino group, a carboxylic acid, and a fluorine atom on a pyridine ring makes it a versatile intermediate for the synthesis of complex molecular architectures.[] Understanding its precise nomenclature, properties, and relationship to similar structures is critical for researchers in drug discovery and process development to avoid ambiguity in sourcing, synthesis, and documentation. This document serves as a comprehensive technical reference, providing clarity on its synonyms, identifiers, and practical context.

Primary Chemical Identifiers

The foundation of unambiguous chemical communication rests on standardized identifiers. For the title compound, the primary identifiers are globally recognized and linked to its specific molecular structure.

  • IUPAC Name: this compound[]

  • CAS Number: 1225225-14-8[]

  • Molecular Formula: C₆H₅FN₂O₂[]

  • Molecular Weight: 156.12 g/mol []

Caption: Chemical structure of this compound.

Synonym Analysis and Nomenclature

Navigating chemical databases and literature requires familiarity with common synonyms, which often arise from different naming conventions or historical usage.

Common Synonyms

Two prevalent synonyms are frequently encountered for this compound:

  • 3-Amino-5-fluoropicolinic acid []

  • 3-Amino-2-carboxy-5-fluoropyridine []

Expert Insight: The term "picolinic acid" specifically denotes a pyridine ring with a carboxylic acid group at the 2-position. Therefore, "3-Amino-5-fluoropicolinic acid" is a semi-systematic name that is highly descriptive and widely understood by medicinal chemists. It efficiently communicates the core scaffold (picolinic acid) and the positions of the other substituents.

Systematic and Machine-Readable Identifiers

For computational chemistry and database integrity, line notation formats are essential.

  • SMILES: C1=C(C(=NC=C1F)C(=O)O)N[]

  • InChI: InChI=1S/C6H5FN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11)[]

  • InChI Key: FKAPYWMIMWHEGR-UHFFFAOYSA-N[]

Distinguishing from Key Structural Isomers

Positional isomerism is a common source of error in chemical procurement and synthesis. The following table distinguishes the title compound from closely related, commercially available isomers. It is critical for researchers to verify the CAS number to ensure the correct regioisomer is being used.

Compound NameCAS NumberKey Structural Difference
This compound 1225225-14-8 Target Compound: Amino at C3, Carboxyl at C2
2-Amino-5-fluoropyridine-3-carboxylic acid1196154-03-6Amino at C2, Carboxyl at C3[5]
3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid1214370-77-0Trifluoromethyl (-CF₃) group instead of fluorine (-F) at C5[6]
5-Fluoropyridine-2-carboxylic Acid107504-08-5Lacks the amino group at the C3 position[7]
3-Fluoropyridine-2-carboxylic acid152126-31-3Lacks the amino group and has fluorine at C3 instead of C5[8]

Physicochemical Properties

A summary of the key physicochemical properties is provided below. This data is essential for assessing solubility, reactivity, and suitability for various experimental conditions.

PropertyValueSource
Molecular Formula C₆H₅FN₂O₂BOC Sciences[]
Molecular Weight 156.12BOC Sciences[]
Purity ≥95% (Typical)BOC Sciences[]
InChI Key FKAPYWMIMWHEGR-UHFFFAOYSA-NBOC Sciences[]
Appearance Data not available, please inquireBOC Sciences[]

Role in Medicinal Chemistry and Drug Development

This compound is not merely a catalog chemical; it is a purpose-built building block for pharmaceutical research.[] The trifunctional nature of the molecule provides multiple handles for synthetic elaboration.

  • Carboxylic Acid (-COOH): Serves as a classic anchor for amide bond formation, a ubiquitous linkage in drug molecules. It can be coupled with a wide array of amines to build larger, more complex structures.

  • Amino Group (-NH₂): Can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. Its nucleophilicity is modulated by the adjacent carboxylic acid and the electron-withdrawing nature of the fluoropyridine ring.

  • Fluorine Atom (-F): As previously noted, this atom is a strategic addition. It can block sites of metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and alter the basicity (pKa) of the pyridine nitrogen, which can significantly impact pharmacokinetics.

The parent scaffold, 3-aminopyridine, and its derivatives are key intermediates in the synthesis of various therapeutics. For instance, the related compound 3-amino-5-fluoropyridine is an intermediate used to synthesize Ivosidenib, an inhibitor of isocitrate dehydrogenase-1 (IDH1) for treating specific types of leukemia and cholangiocarcinoma.[9] This highlights the validated utility of this chemical class in developing targeted therapies.

Representative Synthetic Protocol: Synthesis of a Key Precursor

Method: Catalytic Hydrogenation of a Polyhalogenated Precursor [9][10]

This protocol describes the dehalogenation of a tribrominated precursor to yield the desired aminofluoropyridine.

Starting Material: 3-amino-2,4,6-tribromo-5-fluoropyridine Key Reagents:

  • Palladium on Carbon (5% Pd-C) catalyst

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Hydrogen (H₂)

Step-by-Step Methodology:

  • Vessel Preparation: A solution of 3-amino-2,4,6-tribromo-5-fluoropyridine (2.6 mmol), triethylamine (7.9 mmol), and 5% Pd-C catalyst (0.1 g) is prepared in dichloromethane (15 cm³).

    • Causality Insight: Triethylamine acts as a base to neutralize the HBr gas formed during the hydrodebromination reaction, preventing catalyst poisoning and side reactions.

  • Hydrogenation: The mixture is hydrogenated on a Parr apparatus for 18 hours.

    • Causality Insight: The Pd-C catalyst facilitates the cleavage of the C-Br bonds and their replacement with C-H bonds using molecular hydrogen as the reductant.

  • Work-up and Extraction: Upon completion, water (20 cm³) is added to the reaction mixture. The mixture is filtered to remove the solid Pd-C catalyst. The aqueous phase is then extracted with dichloromethane.

  • Drying and Evaporation: The combined organic extracts are dried over magnesium sulfate (MgSO₄), filtered, and the solvent is removed by evaporation.

  • Product Isolation: The process yields 3-amino-5-fluoropyridine as a solid with >95% purity.[10]

start Prepare solution of 3-amino-2,4,6-tribromo-5-fluoropyridine, Et3N, and Pd-C in DCM hydrogenation Hydrogenate on Parr apparatus (18 hours) start->hydrogenation workup Add water and filter to remove Pd-C catalyst hydrogenation->workup extraction Extract aqueous phase with Dichloromethane (DCM) workup->extraction drying Dry combined organic layers (MgSO4) and evaporate solvent extraction->drying end Isolate pure 3-Amino-5-fluoropyridine drying->end

Caption: Workflow for the synthesis of the 3-Amino-5-fluoropyridine precursor.

Conclusion

This compound is a high-value synthetic intermediate characterized by its IUPAC name and, most reliably, by its CAS Number: 1225225-14-8. While it is also known as 3-Amino-5-fluoropicolinic acid, researchers must exercise diligence to distinguish it from its various structural isomers. The strategic placement of its functional groups provides a robust platform for building molecular complexity, making it a significant tool for scientists and professionals engaged in the design and development of next-generation therapeutics.

References

  • Autech Industry Co.,Limited. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3. [Link]
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  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
  • MySkinRecipes. 3-Amino-5-bromopyridine-2-carboxylic Acid. [Link]
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  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]
  • PMC - PubMed Central. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. [Link]
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An In-Depth Technical Guide to 3-Amino-5-fluoropicolinic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5-fluoropicolinic acid is a halogenated pyridine carboxylic acid derivative that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its unique structural architecture, featuring a pyridine core substituted with amino, fluoro, and carboxylic acid groups, makes it a versatile building block for synthesizing more complex molecules with potential therapeutic applications. The strategic placement of the fluorine atom can significantly modulate the physicochemical properties of resulting compounds, enhancing metabolic stability, binding affinity, and lipophilicity—key parameters in drug design.[1][2] This guide provides a comprehensive technical overview of 3-Amino-5-fluoropicolinic acid, covering its properties, synthesis, analytical characterization, applications, and safety protocols, tailored for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of a starting material are foundational to any successful research endeavor. 3-Amino-5-fluoropicolinic acid is a solid, typically light brown or off-white, at room temperature.[3][4]

Key Identifiers

A summary of the core identification parameters for 3-Amino-5-fluoropicolinic acid is presented below.

PropertyValueSource(s)
CAS Number 1225225-14-8[3]
Molecular Formula C₆H₅FN₂O₂[3]
Molecular Weight 156.11 g/mol [1][3]
IUPAC Name 3-Amino-5-fluoropyridine-2-carboxylic acid[1]
Canonical SMILES C1=C(C=NC(=C1N)C(=O)O)F[3]
InChI Key ZMFFHJJWMWBPCP-UHFFFAOYSA-N[1]
Physical and Chemical Properties
PropertyValue/DescriptionSource(s)
Appearance Light brown solid[4]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[3]
Solubility No specific data available, but likely soluble in organic solvents like DMSO and methanol.
Melting Point No specific data available from searches.

Section 2: Synthesis and Purification

Rationale of a Plausible Synthetic Approach

A plausible synthesis for 3-Amino-5-fluoropicolinic acid would likely start from a commercially available fluorinated nicotinic acid derivative. The key transformation would be the introduction of the amino group at the 3-position. One established method for this transformation on an aromatic ring is the Hofmann rearrangement of an amide precursor. This method is advantageous as it often proceeds with good yields and regioselectivity.

The workflow can be visualized as follows:

  • Amidation: Convert the carboxylic acid of a suitable precursor, such as 5-fluoronicotinic acid, to its corresponding amide. This can be achieved using thionyl chloride to form the acid chloride, followed by reaction with ammonia.

  • Hofmann Rearrangement: Treat the resulting 5-fluoronicotinamide with a reagent like bromine in a sodium hydroxide solution.[5] This reaction converts the amide into a primary amine with the loss of one carbon atom.

  • Carboxylation: The final step would involve the selective introduction of a carboxylic acid group at the 2-position. This is a more complex step that could involve metallation followed by quenching with carbon dioxide.

Illustrative Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of related aminofluoropyridines, which informs a potential route to the target molecule.

G cluster_0 Synthesis of 3-Amino-5-fluoropyridine (Analog) start 5-Fluoronicotinamide reagent1 Bromine (Br₂) + Sodium Hydroxide (NaOH) in Water process1 Hofmann Rearrangement (Stir at 25°C, then heat to 85°C) reagent1->process1 product 3-Amino-5-fluoropyridine process1->product

Caption: Conceptual workflow for the synthesis of an analog, 3-Amino-5-fluoropyridine.[5]

General Purification Protocol (Recrystallization)

Causality: Recrystallization is a robust technique for purifying solid organic compounds. It relies on the principle that the solubility of a compound increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will form crystals of high purity, leaving impurities behind in the solvent.

  • Solvent Selection: Choose a solvent in which the 3-Amino-5-fluoropicolinic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Section 3: Analytical Characterization

Confirming the identity and purity of 3-Amino-5-fluoropicolinic acid is critical. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

The following diagram outlines a standard workflow for the analytical confirmation of a synthesized chemical entity like 3-Amino-5-fluoropicolinic acid.

G cluster_1 Analytical Characterization Workflow sample Purified Solid Sample nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ms Mass Spectrometry (LC-MS or HRMS) sample->ms hplc HPLC Analysis sample->hplc structure Structure Confirmation nmr->structure ms->structure purity Purity Assessment (>95%) hplc->purity

Caption: A typical workflow for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Amino-5-fluoropicolinic acid, ¹H, ¹³C, and ¹⁹F NMR would be essential. The chemical shifts, coupling constants, and integration of the signals would confirm the substitution pattern on the pyridine ring.

Expected Spectral Features:

  • ¹H NMR: Two distinct aromatic proton signals, each showing coupling to the fluorine atom and to each other. The amino and carboxylic acid protons would also be visible, though their chemical shifts can be variable and they may appear as broad signals.

  • ¹⁹F NMR: A single resonance for the fluorine atom, likely showing coupling to the adjacent aromatic protons.

  • ¹³C NMR: Six distinct carbon signals corresponding to the pyridine ring and the carboxylic acid. The signals for the carbons bonded to or near the fluorine atom will show C-F coupling.

Mass Spectrometry (MS)

Causality: Mass spectrometry determines the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.[6]

Expected Result:

  • In positive ion mode electrospray ionization (ESI+), the expected ion would be the protonated molecule [M+H]⁺ at m/z 157.04.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a powerful technique for separating components of a mixture and is the gold standard for determining the purity of a compound.[7][8][9] A reversed-phase HPLC method is typically suitable for polar aromatic compounds like this.

Illustrative HPLC Method Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 10-15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Purity Assessment: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Section 4: Applications in Medicinal Chemistry and Drug Discovery

3-Amino-5-fluoropicolinic acid is a valuable scaffold in drug discovery due to the unique properties imparted by its substituent groups.[2][10][11]

  • Fluorine Atom: The high electronegativity of fluorine can alter the pKa of nearby functional groups, influence molecular conformation, and block metabolic oxidation at the site of fluorination.[1][2] This often leads to improved metabolic stability and bioavailability of drug candidates.

  • Amino Group: The amino group serves as a key synthetic handle for further derivatization. It can participate in amide bond formation, cross-coupling reactions, or act as a hydrogen bond donor in interactions with biological targets.[1]

  • Picolinic Acid Moiety: The carboxylic acid and the pyridine nitrogen can act as a bidentate chelation site for metal ions, which is relevant in the design of certain enzyme inhibitors. The overall picolinic acid structure is a known pharmacophore in various biologically active molecules.

While specific drugs derived directly from 3-Amino-5-fluoropicolinic acid are not detailed in the search results, its structural motifs are present in compounds with a range of biological activities, including:

  • Herbicides: Picolinic acid derivatives are a well-known class of auxin herbicides.[12]

  • Antibacterial Agents: Fluorinated quinoline carboxylic acids (a related structural class) are potent antibacterial agents.[13]

  • Enzyme Inhibitors: The ability of the pyridine and carboxylic acid groups to interact with active sites makes this scaffold suitable for designing enzyme inhibitors.[1]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 3-Amino-5-fluoropicolinic acid.

Hazard Identification

Based on safety data for analogous compounds, 3-Amino-5-fluoropicolinic acid should be handled as a potentially hazardous substance.[4][14]

  • Pictograms: Warning.[3]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Statements:

    • Wash skin thoroughly after handling.

    • Wear protective gloves, eye protection, and face protection.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Avoid breathing dust.[4]

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generation of dust.[4]

  • Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage at 2-8°C in a dark place is recommended.[3]

Conclusion

3-Amino-5-fluoropicolinic acid is a highly functionalized building block with significant potential for the development of novel therapeutic agents and other biologically active compounds. Its strategic combination of a fluorine atom, an amino group, and a picolinic acid core provides medicinal chemists with a versatile platform for molecular design. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization and adherence to safety protocols, is essential for its effective application in research and development.

References

  • Wang, Y., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.Molecules.
  • 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. (n.d.). PubChem.
  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. (2024, August 27). The Journal of Organic Chemistry.
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  • Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships.Journal of Medicinal Chemistry.
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Theoretical Framework for the Analysis of 3-Amino-5-fluoropyridine-2-carboxylic Acid: A Computational Approach to Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

3-Amino-5-fluoropyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom, an amino group, and a carboxylic acid function onto the pyridine core imparts unique electronic and steric properties that are crucial for molecular recognition and biological activity. This technical guide provides a comprehensive theoretical framework for characterizing this molecule using computational methods. We will delve into its electronic structure, spectroscopic signatures, and potential for intermolecular interactions through Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO) analysis, and molecular docking simulations. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with a robust computational protocol to predict the physicochemical properties and explore the therapeutic potential of this and similar molecular scaffolds.

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the landscape of modern drug discovery, pyridine derivatives stand out as privileged structures due to their presence in numerous approved pharmaceuticals and their ability to engage in a wide range of biological interactions.[1][2] The molecule this compound (3,5,2-AFPCA) is an exemplar of rational drug design, combining several key functional groups onto a single, synthetically accessible core.[]

The constituent parts of 3,5,2-AFPCA each play a strategic role:

  • The Pyridine Ring: A bioisostere of a phenyl ring, the nitrogen atom introduces a dipole moment, improves aqueous solubility, and provides a crucial hydrogen bond acceptor site.[4]

  • The Carboxylic Acid: This group, positioned ortho to the pyridine nitrogen, acts as a potent hydrogen bond donor and acceptor and can form strong ionic interactions or coordinate with metal ions in enzyme active sites.[5][6]

  • The Amino Group: As a hydrogen bond donor and a site for further derivatization, the amino group significantly influences the molecule's electronic properties and binding capabilities.

  • The Fluorine Atom: The selective introduction of fluorine is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and membrane permeability.[7][8][9]

Understanding how these functional groups synergistically define the molecule's behavior is paramount for its application as a pharmaceutical intermediate.[] This guide establishes a theoretical workflow to dissect these properties, providing predictive insights that can accelerate experimental research and development.

Part I: In Silico Molecular Structure and Electronic Properties

The foundation of any theoretical study is an accurate determination of the molecule's three-dimensional structure and electronic landscape. Density Functional Theory (DFT) offers a powerful balance of computational efficiency and accuracy for this purpose.[10]

Methodology: Density Functional Theory (DFT) Optimization

The choice of computational method is critical for reliable predictions. For organic molecules of this nature, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide excellent agreement with experimental data for geometry, vibrational frequencies, and electronic properties.[10][11]

Experimental Protocol: Geometry Optimization

  • Input Structure Generation: Build the 3D structure of 3,5,2-AFPCA using molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Setup: Submit the structure to a quantum chemistry package (e.g., Gaussian, ORCA).

  • Calculation Parameters:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Task: Opt Freq (Optimize geometry and perform frequency calculation). The frequency calculation is crucial to confirm the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Execution & Analysis: Run the calculation and analyze the output file to extract geometric parameters and confirm the absence of imaginary frequencies.

Diagram: Computational Workflow for Structural Analysis

cluster_input Input Preparation cluster_calc Quantum Calculation cluster_output Analysis A 1. Build 3D Structure of 3,5,2-AFPCA B 2. Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Perform Geometry Optimization & Freq Calc B->C D 4. Verify Minimum Energy (No Imaginary Frequencies) C->D E 5. Extract Structural Data (Bond Lengths, Angles) D->E F 6. Analyze Electronic Properties (HOMO, LUMO, MEP) D->F cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis & Validation PDB 1. Protein Target (e.g., Kinase from PDB) GRID 3. Define Binding Site (Grid Box Generation) PDB->GRID LIG 2. Ligand (Optimized 3,5,2-AFPCA) LIG->GRID DOCK 4. Execute Docking Algorithm GRID->DOCK POSE 5. Analyze Binding Poses & Interactions DOCK->POSE SCORE 6. Rank by Binding Energy (kcal/mol) POSE->SCORE

Caption: A generalized workflow for molecular docking studies.

Predicted Interactions: Based on its structure, 3,5,2-AFPCA is predicted to form strong interactions within a kinase active site:

  • Hydrogen Bonds: The carboxylic acid can act as a "hinge-binder," forming critical hydrogen bonds with backbone residues. The amino group and pyridine nitrogen can also participate as donors and acceptors, respectively.

  • Hydrophobic Interactions: The pyridine ring can engage in π-π stacking or hydrophobic interactions with nonpolar residues.

  • Halogen Bonding: The fluorine atom may form favorable halogen bonds or other electrostatic interactions.

A low predicted binding energy (e.g., -7 to -10 kcal/mol) would suggest a high binding affinity, marking the compound as a promising candidate for further investigation.

Conclusion

The theoretical studies outlined in this guide provide a powerful, multi-faceted approach to understanding this compound. By leveraging DFT, FMO analysis, MEP mapping, and molecular docking, researchers can gain deep insights into the molecule's structural, electronic, and interactive properties before committing significant resources to synthesis and experimental testing. This computational framework not only accelerates the drug discovery process but also enables a more rational, data-driven design of next-generation therapeutic agents built upon this versatile and promising chemical scaffold.

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An In-depth Technical Guide to the Reactivity of the Amino Group in 3-Amino-5-fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Amino-5-fluoropyridine-2-carboxylic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents.[] The strategic placement of an amino group, a fluorine atom, and a carboxylic acid on the pyridine ring imparts a unique reactivity profile that is crucial for its utility in drug discovery. This guide provides a comprehensive analysis of the amino group's reactivity, offering insights into its electronic nature and practical guidance for its synthetic transformations.

Electronic Profile of the Amino Group: A Balancing Act of Substituent Effects

The reactivity of the amino group in this compound is fundamentally governed by the electronic interplay of the substituents on the pyridine ring. Both the fluorine atom and the carboxylic acid group are electron-withdrawing, which significantly influences the nucleophilicity and basicity of the amino group.

Diagrammatic Representation of Electronic Effects:

electronic_effects cluster_pyridine Pyridine Ring N N C2 C2-COOH C3 C3-NH2 C4 C4 C5 C5-F C6 C6 F Fluorine (C5) F->C5 -I (Inductive) COOH Carboxylic Acid (C2) COOH->C2 -I, -M (Inductive & Mesomeric) NH2 Amino Group (C3) NH2->C3 +M (Mesomeric) caption Electronic influence of substituents on the pyridine ring.

Caption: Electronic influence of substituents on the pyridine ring.

The fluorine atom at the 5-position exerts a strong inductive effect (-I), withdrawing electron density from the ring. Similarly, the carboxylic acid group at the 2-position deactivates the ring through both inductive (-I) and mesomeric (-M) effects. In contrast, the amino group at the 3-position is an activating group, donating electron density to the ring through a positive mesomeric effect (+M). This complex interplay results in a nuanced reactivity profile for the amino group, rendering it less nucleophilic than in simple aminopyridines but still sufficiently reactive for a range of synthetic transformations.

Basicity and Nucleophilicity: Quantitative and Qualitative Assessment

Comparative Basicity:

CompoundpKa (approx.)
3-Aminopyridine5.98
3-Amino-5-fluoropyridine~3.5-4.5 (estimated)
This compound< 3.5 (estimated)

Note: The pKa values for the substituted compounds are estimations based on the electronic effects of the substituents.

Key Synthetic Transformations of the Amino Group

The amino group of this compound serves as a versatile handle for a variety of synthetic modifications. Understanding the optimal conditions for these reactions is paramount for successful derivatization.

Acylation Reactions

Acylation of the amino group is a common strategy to introduce amide functionalities, which are prevalent in many pharmaceutical compounds. Due to the reduced nucleophilicity of the amino group, acylation may require more forcing conditions or the use of highly reactive acylating agents.

Experimental Protocol: General Acylation Procedure

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acid chloride or anhydride) (1.1-1.2 equivalents) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Workflow for Acylation:

acylation_workflow start Start: this compound dissolve Dissolve in Aprotic Solvent (e.g., DMF) start->dissolve add_base Add Base (e.g., TEA) dissolve->add_base add_acylating_agent Add Acylating Agent at 0 °C add_base->add_acylating_agent react Stir at Room Temperature add_acylating_agent->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purification (Chromatography/Recrystallization) workup->purify end Product: N-Acylated Derivative purify->end

Caption: A typical workflow for the acylation of the amino group.

Alkylation Reactions

Alkylation of the amino group provides access to secondary and tertiary amines. Direct alkylation can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the starting material. Reductive amination is often a more controlled and efficient alternative.

Diazotization Reactions

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents, including halogens, hydroxyl groups, and cyano groups, via Sandmeyer-type reactions. Given the presence of the carboxylic acid, careful control of the reaction pH is crucial to prevent unwanted side reactions.

Experimental Protocol: Diazotization and Sandmeyer Reaction

  • Diazotization: Dissolve this compound (1 equivalent) in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄ or HCl) at 0-5 °C. Slowly add an aqueous solution of sodium nitrite (1.0-1.1 equivalents) while maintaining the low temperature.

  • Sandmeyer Reaction: To the freshly prepared diazonium salt solution, add a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) to introduce the desired substituent.

  • Reaction Monitoring and Work-up: Allow the reaction to proceed at the appropriate temperature until nitrogen evolution ceases. The product can then be isolated by extraction and purified.

Diazotization Reaction Pathway:

diazotization_pathway start 3-Amino-5-fluoropyridine- 2-carboxylic acid diazonium Diazonium Salt Intermediate start->diazonium NaNO2, H+ sandmeyer Sandmeyer Reaction (CuX) diazonium->sandmeyer product Substituted Pyridine Derivative sandmeyer->product X = Cl, Br, CN, etc.

Caption: General pathway for diazotization and subsequent Sandmeyer reaction.

Cyclization Reactions

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. The amino and carboxylic acid groups can participate in intramolecular cyclization reactions or act as anchor points for the construction of additional rings. For instance, reaction with appropriate bis-electrophiles can lead to the formation of pyridopyrimidines or other related scaffolds of medicinal interest.[2]

Spectroscopic Characterization

The structural elucidation of derivatives of this compound relies on standard spectroscopic techniques.

  • ¹H NMR: The aromatic protons will exhibit characteristic splitting patterns influenced by the fluorine substituent. The chemical shift of the amino protons can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A singlet is expected for the fluorine atom.

  • IR Spectroscopy: Characteristic bands for the N-H stretches of the amino group (typically two bands for a primary amine), the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid will be present.

  • Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the compound.

Conclusion and Future Outlook

This compound is a valuable synthon whose reactivity is finely tuned by its substituent pattern. While the electron-withdrawing nature of the fluorine and carboxylic acid groups tempers the reactivity of the amino group, it remains a versatile functional handle for a wide array of synthetic transformations. A thorough understanding of its electronic properties and the optimization of reaction conditions are key to unlocking its full potential in the synthesis of novel and complex molecular architectures for drug discovery and development. Future work in this area could focus on the development of novel catalytic methods for the selective functionalization of this important building block.

References

  • Leroux, F. R., et al. "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization." Org. Lett. 2021, 23, 13, 4915–4919. [Link][2]
  • This citation is a placeholder for a relevant reference on pyridopyrimidine synthesis that would be identified in a more exhaustive liter

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The Fluorine Effect: A Paradigm Shift in Pyridine Ring Reactivity and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The strategic incorporation of fluorine into the pyridine scaffold represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive analysis of how fluorine substitution fundamentally alters the electronic landscape and, consequently, the chemical reactivity of the pyridine ring. We will dissect the nuanced interplay of fluorine's potent inductive electron withdrawal and its weaker resonance donation, exploring how this duality dictates outcomes in nucleophilic and electrophilic aromatic substitution, C-H functionalization, and metal-catalyzed cross-coupling reactions. By examining the impact on basicity (pKa) and providing field-proven experimental protocols and spectroscopic insights, this document serves as a technical resource for scientists engaged in the rational design and synthesis of novel fluoropyridine-based therapeutics.

Introduction: The Strategic Imperative of Fluoropyridines

The pyridine ring is a privileged scaffold in drug discovery, but its functionalization can be challenging. The introduction of fluorine, the most electronegative element, offers a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[1][2] Fluorine substitution can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through new non-covalent interactions, and modulate lipophilicity and membrane permeability.[1][2][3] These benefits have led to a significant number of fluorinated pharmaceuticals reaching the market, making a deep understanding of fluorine's influence on the reactivity of pyridines essential for drug development professionals.[4][5] This guide moves beyond a simple catalog of reactions to explain the underlying electronic principles that govern the reactivity of these valuable compounds.

Fundamental Electronic Effects of Fluorine on the Pyridine Ring

Fluorine exerts a profound, position-dependent influence on the pyridine ring's electron density through a combination of two opposing electronic effects:

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the carbon atom to which it is attached (the ipso-carbon) and decreasing with distance.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This mesomeric effect increases electron density, particularly at the ortho and para positions relative to the fluorine atom.

Crucially, fluorine's inductive effect is dominant over its resonance effect. This net electron withdrawal deactivates the entire ring system towards electron-demanding (electrophilic) reagents but, as we will see, potently activates it towards electron-rich (nucleophilic) reagents. The interplay of these effects varies with the fluorine's position.

G cluster_0 Electronic Effects of Fluorine on Pyridine cluster_1 Positional Impact Inductive Inductive Effect (-I) Strong σ-withdrawal Net Net Effect Overall Electron Withdrawal Inductive->Net Dominant Resonance Resonance Effect (+R) Weak π-donation Resonance->Net Minor Contributor C2 C2-Fluorine Strongest activation for SNAr Greatest pKa reduction Net->C2 C4 C4-Fluorine Strong activation for SNAr Net->C4 C3 C3-Fluorine Weakest activation for SNAr Moderate pKa reduction Net->C3 SNAr_Mechanism Start 2-Fluoropyridine + Nu⁻ TS1 Transition State 1 (Attack) Start->TS1 Step 1: Attack (Rate-Determining) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate TS2 Transition State 2 (Loss of F⁻) Intermediate->TS2 Step 2: Elimination (Fast) Product 2-Substituted Pyridine + F⁻ TS2->Product Restores Aromaticity Annotation Fluorine's -I effect stabilizes this negative intermediate, accelerating the reaction.

Caption: SNAr Mechanism on a 2-Fluoropyridine.

A common misconception is that fluorine, with its very strong C-F bond, should be a poor leaving group. However, in the context of SNAr, the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-F bond. [6]Fluorine's high electronegativity makes the ipso-carbon so electrophilic that the attack is extremely fast. This high reactivity allows SNAr reactions on fluoropyridines to proceed under mild conditions, a critical advantage for late-stage functionalization of complex molecules. [7][8]In fact, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine. [7][8]

Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile

This protocol describes a typical procedure for the substitution of a 2-fluoropyridine with an alcohol, a common transformation in drug synthesis.

Materials:

  • 2-Fluoropyridine derivative (1.0 eq)

  • Alcohol nucleophile (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Methodology:

  • Inert Atmosphere: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon). This is crucial as NaH reacts violently with water.

  • Nucleophile Preparation: To the flask, add the alcohol (1.2 eq) dissolved in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for another 30 minutes to ensure complete formation of the sodium alkoxide.

  • Reaction Initiation: Add a solution of the 2-fluoropyridine derivative (1.0 eq) in anhydrous THF to the alkoxide suspension.

  • Reaction Monitoring: The reaction may be run at room temperature or heated (e.g., 60-80 °C) to drive it to completion. [9]Monitor the consumption of the starting material by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Deactivation Towards Electrophilic Aromatic Substitution (SEAr)

In stark contrast to its effect on SNAr, fluorine deactivates the pyridine ring towards Electrophilic Aromatic Substitution (SEAr). The pyridine ring is already considered electron-deficient due to the nitrogen atom's inductive withdrawal, making it significantly less reactive than benzene in SEAr reactions. [10][11]The addition of fluorine further depletes the ring of electron density, making attack by an electrophile even more difficult and requiring harsh reaction conditions. [12] The mechanism of SEAr involves the attack of the aromatic π-system on an electrophile, forming a positively charged carbocation intermediate (a Wheland intermediate or arenium ion). [10][13]Fluorine's strong -I effect destabilizes this positive intermediate, increasing the activation energy of the rate-determining step. Substitution, when it does occur, is typically directed to the C3 (meta) position, as attack at C2 or C4 would place a partial positive charge adjacent to the already electron-deficient nitrogen, which is highly unfavorable. [11]

SEAr_Deactivation Start 3-Fluoropyridine + E⁺ Intermediate Wheland Intermediate (Carbocation) Start->Intermediate Step 1: Attack (Slow) Rate-determining Product Substituted Product + H⁺ Intermediate->Product Step 2: Deprotonation (Fast) Annotation Fluorine's strong -I effect destabilizes this positive intermediate, slowing the reaction.

Caption: Deactivating Effect of Fluorine in SEAr.

Modern Synthetic Applications

The unique reactivity of fluoropyridines has made them key substrates in a variety of modern synthetic transformations that are central to drug discovery.

C-H Functionalization and Late-Stage Fluorination

Direct C-H fluorination has emerged as a powerful strategy for the late-stage introduction of fluorine into complex molecules. [14][15]Reagents like silver(II) fluoride (AgF₂) can selectively fluorinate pyridines at the position adjacent to the nitrogen (C2). [14][15]This creates a valuable synthetic handle, as the newly installed fluorine can then be displaced via SNAr with a wide array of nucleophiles. [7][8]This two-step sequence—C-H fluorination followed by SNAr—provides a highly versatile and site-selective method for diversifying complex pyridine-containing molecules at a late stage, which is invaluable in medicinal chemistry programs. [7][8]

Workflow Start Complex Pyridine (e.g., Drug Intermediate) Step1 C-H Fluorination (e.g., AgF₂) Start->Step1 Intermediate 2-Fluoropyridine Intermediate Step1->Intermediate Step2 SNAr Reaction (Nu⁻) Intermediate->Step2 Product Diversified Analogs (Alkoxy, Amino, Thio, etc.) Step2->Product

Caption: Late-Stage Functionalization Workflow.

Metal-Catalyzed Cross-Coupling

Fluoropyridines can also serve as electrophilic partners in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. [16][17]While C-Cl and C-Br bonds are more commonly used, the C-F bond, particularly when activated by the pyridine nitrogen, can undergo oxidative addition to a low-valent metal center (e.g., Palladium(0)), enabling the formation of C-C bonds. [18]This expands the toolkit for constructing complex biaryl and other conjugated systems involving the fluoropyridine core. [19][20]

Spectroscopic Characterization: The Signature of Fluorine in NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing fluorinated compounds. The 19F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making 19F NMR a highly sensitive technique. [21] The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, providing a wealth of structural information. [22]On a pyridine ring, the chemical shifts are position-dependent.

Position on Pyridine RingTypical 19F Chemical Shift Range (ppm, vs. CFCl₃)
α (C2 or C6)-60 to -90
β (C3 or C5)-130 to -150
γ (C4)-160 to -170

Table 2: Typical 19F NMR Chemical Shifts for Monofluoropyridines. [22] Furthermore, the characteristic spin-spin coupling between fluorine and adjacent protons (³JHF) or carbons (¹JCF) provides definitive evidence for the location of the fluorine atom and helps in the complete assignment of 1H and 13C NMR spectra. [23][24]

Conclusion and Future Outlook

The influence of fluorine on the pyridine ring is a study in controlled electronic perturbation. Its dominant inductive effect transforms the pyridine core, dramatically lowering the pKa and powerfully activating the ring for nucleophilic aromatic substitution, while deactivating it for electrophilic attack. This predictable and position-dependent modulation of reactivity allows chemists to use fluoropyridines as versatile and reliable building blocks in synthesis. The ability to perform SNAr reactions under mild conditions and the advent of late-stage C-H fluorination techniques have cemented the role of fluoropyridines in modern drug discovery. Future developments will likely focus on even more selective and efficient methods for fluorination and the use of fluoropyridines in novel catalytic cycles, further expanding the chemical space accessible to medicinal chemists in their quest for new and improved therapeutics.

References

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Methodological & Application

Application Note & Protocols: Synthesis of Kinase Inhibitors Using 3-Amino-5-fluoropyridine-2-carboxylic Acid as a Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Aminopyridines in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate the majority of cellular signaling pathways. Their dysregulation through mutation or overexpression is a well-established driver of numerous diseases, most notably cancer and inflammatory disorders.[1] Consequently, small-molecule kinase inhibitors have become a cornerstone of modern targeted therapy. The design of these inhibitors often relies on "privileged scaffolds"—molecular frameworks with a proven ability to bind effectively to the highly conserved ATP-binding site of kinases.[2]

The substituted aminopyridine scaffold is one such privileged structure, prized for its capacity to form critical hydrogen bond interactions with the "hinge" region of the kinase active site.[2] This application note focuses on a particularly valuable building block for kinase inhibitor synthesis: 3-Amino-5-fluoropyridine-2-carboxylic acid (CAS No. 1225225-14-8). This reagent combines three key strategic elements for medicinal chemistry:

  • The 2-Aminopyridine Core: Serves as an effective hinge-binding motif.

  • A Fluorine Substituent: The incorporation of fluorine is a widely used strategy in drug design to modulate metabolic stability, membrane permeability, pKa, and binding affinity.[3][4]

  • A Carboxylic Acid Handle: Provides a versatile point for synthetic elaboration, most commonly through robust amide bond formation, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview, detailed experimental protocols, and field-proven insights for utilizing this compound to generate libraries of potent and selective kinase inhibitors.

Mechanistic Rationale: Designing a Hinge-Binding Pharmacophore

The vast majority of approved kinase inhibitors are ATP-competitive, targeting the adenine-binding pocket. A successful inhibitor must mimic the key interactions of ATP, particularly the hydrogen bonds formed with the kinase hinge region. The this compound scaffold is expertly pre-organized to achieve this.

  • Hinge Interaction: The pyridine nitrogen and the exocyclic amino group can act as both hydrogen bond donors and acceptors, forming two or three critical hydrogen bonds with the backbone amides of the hinge residues (e.g., a conserved glutamate and alanine in FGFR).[5] This bidentate interaction provides a strong anchor for the inhibitor.

  • Vectorial Elaboration: The carboxylic acid at the 2-position provides an ideal vector for introducing diversity. By coupling various amines to this position, chemists can project substituents towards the solvent-exposed region of the ATP pocket, allowing for the fine-tuning of potency and selectivity against different kinases.

  • Role of Fluorine: The electron-withdrawing fluorine atom at the 5-position subtly modulates the basicity (pKa) of the pyridine ring and the acidity of the amino group. This can strengthen the hydrogen bonding interactions with the hinge and improve the overall physicochemical properties of the final compound, such as reducing metabolic attack on the pyridine ring.[3]

G cluster_0 Kinase ATP Binding Site cluster_1 hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue solvent_front Solvent-Exposed Region back_pocket Hydrophobic Back Pocket scaffold_core 3-Amino-5-fluoropyridine (Hinge Binder) scaffold_core->hinge H-Bonds linker Amide Linker (-CONH-) scaffold_core->linker diversity Diversity Group (R-Group) linker->diversity diversity->solvent_front Potency & Selectivity

Figure 1: Pharmacophore model for inhibitors derived from the title scaffold.

Materials and Equipment

Reagents & Chemicals Supplier CAS No. Notes
This compoundBOC Sciences1225225-14-8The core building block.[]
Substituted Aniline (e.g., 3,5-dimethoxyaniline)Sigma-Aldrich10272-07-8Example coupling partner.
Propylphosphonic Anhydride (T3P®), 50% in DMF/EtOAcSigma-Aldrich68957-94-8Amide coupling agent.[7]
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)Sigma-Aldrich7087-68-5Non-nucleophilic base.
Dichloromethane (DCM), anhydrousFisher Scientific75-09-2Reaction solvent.
N,N-Dimethylformamide (DMF), anhydrousFisher Scientific68-12-2Reaction solvent (optional).
Ethyl Acetate (EtOAc)VWR141-78-6Extraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) solutionLab PreparedN/AAqueous wash.
Brine (Saturated NaCl solution)Lab PreparedN/AAqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Fisher Scientific7487-88-9Drying agent.
Silica Gel (230-400 mesh)SiliCycle Inc.7631-86-9For column chromatography.

Equipment:

  • Round-bottom flasks and magnetic stir bars

  • Magnetic stirrer hotplate

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography system

  • Analytical balance

  • Standard laboratory glassware

  • Analytical instruments: NMR, LC-MS, HPLC

Safety and Handling Precautions

All manipulations should be performed by trained personnel in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9]

  • Chemical Hazards:

    • This compound and its derivatives: May cause skin and serious eye irritation. Harmful if swallowed or inhaled. Avoid breathing dust.[8][9]

    • Coupling Agents (T3P®): Corrosive. Handle with care.

    • Solvents (DCM, DMF): Volatile and potentially toxic. Avoid inhalation and skin contact. DCM is a suspected carcinogen.

    • Bases (DIPEA, TEA): Corrosive and flammable.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

    • Inhalation: Move the person to fresh air.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a robust and widely applicable method for coupling this compound with a primary or secondary amine using T3P® as the coupling agent.[7]

Reaction Scheme:

(A generic reaction scheme showing the starting material, a generic amine R-NH2, and the final amide product)

  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add the desired amine partner (e.g., 3,5-dimethoxyaniline) (1.1 eq).

    • Dissolve the solids in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

    • Causality Note: An inert atmosphere is crucial to prevent moisture from hydrolyzing the coupling agent and activated intermediates, which would lower the reaction yield.

  • Addition of Reagents:

    • Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control any exotherm and minimize side reactions.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise via syringe.

    • Causality Note: The base is essential to neutralize the carboxylic acid and any acidic byproducts formed during the reaction, ensuring the amine nucleophile remains in its free, reactive state.

    • Slowly add T3P® (50% solution in DMF or EtOAc) (1.5 eq) dropwise over 5-10 minutes. A slight exotherm may be observed.

    • Causality Note: T3P® is the dehydrating agent that activates the carboxylic acid, forming a highly reactive phosphonic anhydride intermediate, which is then readily attacked by the amine.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes to neutralize any remaining acid and T3P® byproducts.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM and water.

    • Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x).

    • Causality Note: The aqueous washes remove the water-soluble base, salts, and coupling agent byproducts, simplifying the subsequent purification step.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid or oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the pure amide product.

G start Start: Reagent Preparation setup 1. Combine Acid & Amine in Anhydrous DCM start->setup cool 2. Cool to 0°C setup->cool add_base 3. Add DIPEA (Base) cool->add_base add_coupler 4. Add T3P® (Coupling Agent) add_base->add_coupler react 5. Stir at RT (4-16h) Monitor by LC-MS add_coupler->react quench 6. Quench with NaHCO₃ (aq) react->quench extract 7. Liquid-Liquid Extraction quench->extract dry 8. Dry Organic Layer (MgSO₄) extract->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Purify via Flash Chromatography concentrate->purify analyze 11. Characterize Product (NMR, MS, HPLC) purify->analyze finish End: Pure Compound analyze->finish

Figure 2: Step-by-step experimental workflow for amide coupling.

Characterization and Data Analysis

Validation of the synthesized compound's identity and purity is a critical step.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure. Expect to see the disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton signal (typically a broad singlet between 8-10 ppm). Aromatic signals from both coupling partners should be present.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of the product, confirming successful coupling. The mass spectrum should show a prominent peak corresponding to [M+H]⁺.

  • HPLC (High-Performance Liquid Chromatography): Determines the purity of the final compound, which should ideally be >95% for use in biological assays.

Hypothetical Data for a Synthesized Library

The following table summarizes expected data for a small library of inhibitors synthesized from this compound and various anilines.

Compound ID Amine Partner (R-NH₂) Formula (Product) Calc. MW Yield (%) Purity (HPLC)
KIN-0013,5-DimethoxyanilineC₁₅H₁₄FN₃O₃303.2975>98%
KIN-0024-(Trifluoromethyl)anilineC₁₄H₉F₄N₃O311.2468>99%
KIN-0034-MorpholinoanilineC₁₇H₁₇FN₄O₂344.3581>97%
KIN-0041-(4-Aminophenyl)piperidine-4-olC₁₈H₁₉FN₄O₂358.3772>98%

Application: Kinase Screening and Biological Context

Once synthesized and purified, the compounds are ready for biological evaluation. A typical primary screen involves testing the compounds at a fixed concentration (e.g., 1-10 µM) against a panel of relevant protein kinases (e.g., FGFR, VEGFR, Aurora Kinases) to identify initial hits.[1][5] Active compounds are then subjected to dose-response assays to determine their IC₅₀ (half-maximal inhibitory concentration) values.

Inhibiting a kinase, such as an upstream Receptor Tyrosine Kinase (RTK) or a downstream kinase like MEK, blocks the propagation of signals that drive cell proliferation and survival, providing the therapeutic rationale for their use in oncology.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Synthesized Inhibitor (e.g., KIN-001) Inhibitor->RTK INHIBITION

Figure 3: Simplified MAPK signaling pathway, a common target of kinase inhibitors.

Conclusion

This compound is a high-value, strategically designed building block for the synthesis of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region, combined with a versatile synthetic handle and the beneficial properties conferred by its fluorine atom, makes it an indispensable tool for medicinal chemists and drug discovery professionals. The amide coupling protocol detailed herein is robust, scalable, and provides a reliable pathway to generate diverse libraries of potential therapeutics for further biological investigation.

References

  • Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications.
  • Fisher Scientific. SAFETY DATA SHEET: 2-Amino-5-fluoropyridine.
  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
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  • Xu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
  • Sławiński, J., et al. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry.
  • Soloshonok, V.A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
  • Al-Said, M.S., et al. (2015). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal.
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  • Izawa, K., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules.
  • Otrusinová, O., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition.
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  • Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
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The Strategic Role of 3-Amino-5-fluoropyridine-2-carboxylic Acid in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Carboxylic Acid Scaffold in Agrochemical Design

The pyridine carboxylic acid framework is a cornerstone in the development of contemporary agrochemicals, particularly herbicides. These structures often mimic the natural plant hormone auxin (indole-3-acetic acid), leading to a class of herbicides known as synthetic auxins or auxin mimics.[1][2] By binding to auxin receptors, these synthetic molecules trigger a cascade of events that lead to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible weed species.[1][3] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of herbicidal activity, selectivity, and environmental fate.

Among the diverse array of substituted pyridine carboxylic acids, 3-amino-5-fluoropyridine-2-carboxylic acid has emerged as a particularly valuable building block. The incorporation of a fluorine atom at the 5-position can enhance the metabolic stability and binding affinity of the final agrochemical product.[4] The amino group at the 3-position provides a versatile handle for further chemical modifications, allowing for the introduction of diverse structural motifs to optimize herbicidal efficacy and spectrum. This application note will provide a detailed exploration of the synthesis and utilization of this compound in the creation of advanced agrochemicals, complete with detailed protocols and an examination of the underlying chemical principles.

Synthesis of the Key Intermediate: this compound

Protocol 1: Synthesis of 3-Amino-5-fluoropyridine

A common route to 3-amino-5-fluoropyridine involves the Hofmann rearrangement of 5-fluoronicotinamide.[5]

Reaction Scheme:

Synthesis of 3-Amino-5-fluoropyridine 5-Fluoronicotinamide 5-Fluoronicotinamide 3-Amino-5-fluoropyridine 3-Amino-5-fluoropyridine 5-Fluoronicotinamide->3-Amino-5-fluoropyridine 1. NaOH, Br2, H2O 2. Heat

Caption: Synthesis of 3-amino-5-fluoropyridine via Hofmann rearrangement.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Fluoronicotinamide140.1114.0 g0.1
Sodium Hydroxide40.0016.0 g0.4
Bromine159.8116.0 g0.1
Water18.02100 mL-

Procedure:

  • In a well-ventilated fume hood, dissolve 16.0 g of sodium hydroxide in 100 mL of water in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 16.0 g of bromine to the cold sodium hydroxide solution via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Once the bromine addition is complete, add 14.0 g of 5-fluoronicotinamide to the reaction mixture in one portion.

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Heat the reaction mixture to 75-80 °C and maintain this temperature for 2 hours.

  • Cool the mixture to room temperature and then to 0-5 °C in an ice bath.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-amino-5-fluoropyridine.

Expected Yield: ~70-80%

Protocol 2: Carboxylation of 3-Amino-5-fluoropyridine

The introduction of a carboxylic acid group at the 2-position of 3-amino-5-fluoropyridine can be achieved through a directed ortho-metalation (DoM) strategy.[6][7] The amino group, after suitable protection, can act as a directed metalation group, facilitating the deprotonation of the adjacent C-2 position by a strong base. The resulting organolithium species can then be quenched with carbon dioxide to afford the desired carboxylic acid.

Reaction Scheme:

Carboxylation of 3-Amino-5-fluoropyridine cluster_0 Protection cluster_1 Directed Ortho-Metalation and Carboxylation cluster_2 Deprotection 3-Amino-5-fluoropyridine 3-Amino-5-fluoropyridine N-Protected-3-amino-5-fluoropyridine N-Protected-3-amino-5-fluoropyridine 3-Amino-5-fluoropyridine->N-Protected-3-amino-5-fluoropyridine e.g., Boc2O Lithium Intermediate Lithium Intermediate N-Protected-3-amino-5-fluoropyridine->Lithium Intermediate 1. n-BuLi, THF, -78 °C Protected Carboxylic Acid Protected Carboxylic Acid Lithium Intermediate->Protected Carboxylic Acid 2. CO2 (solid) This compound This compound Protected Carboxylic Acid->this compound Acidic workup

Caption: Synthesis of this compound via directed ortho-metalation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Boc-3-amino-5-fluoropyridine212.2221.2 g0.1
n-Butyllithium (2.5 M in hexanes)64.0644 mL0.11
Tetrahydrofuran (THF), anhydrous72.11200 mL-
Carbon Dioxide (solid, dry ice)44.01Excess-
Hydrochloric Acid (1 M)36.46As needed-

Procedure:

  • Protection of the amino group: The amino group of 3-amino-5-fluoropyridine must first be protected to prevent it from reacting with the strong base. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The synthesis of N-Boc-3-amino-5-fluoropyridine is a standard procedure and is assumed as the starting material for this protocol.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 21.2 g of N-Boc-3-amino-5-fluoropyridine in 200 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 44 mL of n-butyllithium (2.5 M in hexanes) to the cooled solution via a syringe. A color change is typically observed, indicating the formation of the organolithium species. Stir the mixture at -78 °C for 1 hour.

  • Carefully add an excess of crushed dry ice to the reaction mixture in small portions. The temperature should be maintained below -60 °C during this addition.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (around pH 2-3).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, which is the Boc-protected carboxylic acid, can be deprotected by treatment with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

  • Purify the final product by recrystallization or column chromatography.

Expected Yield: ~50-60% for the carboxylation and deprotection steps.

Application in the Synthesis of a 6-Aryl-Picolinate Herbicide

This compound is a key precursor for the synthesis of a class of potent herbicides known as 6-aryl-picolinates. A prominent example is the herbicide halauxifen-methyl. While the direct synthesis from this compound is not explicitly detailed in publicly available literature, a closely related synthetic route for a similar herbicide, florpyrauxifen-benzyl, provides a clear blueprint for how this intermediate would be utilized.[8] The synthesis involves a series of transformations including amination, chlorination, and coupling reactions.

The following protocol outlines a plausible synthetic sequence for a 4-amino-3-chloro-5-fluoro-6-aryl-picolinate, a close analog of commercial herbicides, starting from a derivative of this compound.

Protocol 3: Synthesis of a 4-Amino-3-chloro-5-fluoro-6-aryl-picolinate Herbicide

This multi-step synthesis highlights the strategic use of the this compound scaffold. The synthesis of the advanced intermediate, benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate, is a complex process detailed in patent literature.[8] This protocol will focus on the subsequent key transformations.

Reaction Scheme:

Herbicide Synthesis Benzyl 4,5-difluoro-6-aryl-picolinate Benzyl 4,5-difluoro-6-aryl-picolinate Benzyl 4-amino-5-fluoro-6-aryl-picolinate Benzyl 4-amino-5-fluoro-6-aryl-picolinate Benzyl 4,5-difluoro-6-aryl-picolinate->Benzyl 4-amino-5-fluoro-6-aryl-picolinate Amination (NH3) Final Herbicide Final Herbicide Benzyl 4-amino-5-fluoro-6-aryl-picolinate->Final Herbicide Chlorination (e.g., NCS) Auxin Herbicide Mechanism Auxin_Herbicide Synthetic Auxin Herbicide TIR1_AFB_Receptor TIR1/AFB Auxin Receptor Auxin_Herbicide->TIR1_AFB_Receptor Binds to SCF_Complex SCF E3 Ubiquitin Ligase Complex TIR1_AFB_Receptor->SCF_Complex Recruits Aux_IAA_Repressor Aux/IAA Repressor Protein SCF_Complex->Aux_IAA_Repressor Ubiquitinates Proteasome 26S Proteasome Aux_IAA_Repressor->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA_Repressor->ARF Represses (in absence of auxin) Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division and Elongation Auxin_Response_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Sources

Application Note & Protocol: Amide Coupling with 3-Amino-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the successful amide coupling of 3-Amino-5-fluoropyridine-2-carboxylic acid. This substrate presents unique challenges due to its electronic properties and the ortho-positioning of its reactive groups. We will explore the underlying chemical principles, compare common coupling reagents, and provide field-proven, step-by-step protocols for two highly effective methods. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methodologies for synthesizing amide derivatives from this challenging, yet valuable, building block.

Scientific Rationale: Understanding the Challenges

This compound is a trifunctional molecule whose reactivity is governed by a delicate interplay of electronic and steric effects. A successful coupling strategy must address the following key characteristics:

  • Reduced Nucleophilicity of the Amine: The 3-amino group is an aniline-type amine directly attached to an electron-deficient pyridine ring. The electron-withdrawing effects of both the ring nitrogen and the 5-fluoro substituent significantly decrease the electron density on the amino group, rendering it a poor nucleophile.[1][2] Standard coupling conditions may fail or proceed sluggishly.[1][3]

  • Reduced Acidity and Activation of the Carboxylic Acid: The same electronic factors that deactivate the amine group also influence the 2-carboxylic acid, making its activation more difficult compared to simple benzoic acids.

  • Potential for Side Reactions: The ortho-disposition of the amino and carboxylic acid groups creates the potential for intramolecular side reactions, such as the formation of a cyclic lactam or other undesired products, particularly under harsh conditions or with specific reagents.[4]

Therefore, the choice of coupling reagent and reaction conditions is critical. An ideal method will involve a highly reactive activated intermediate to overcome the poor nucleophilicity of the amine, while operating under mild conditions to prevent side reactions and racemization of chiral substrates.

Strategic Approaches: Comparison of Coupling Reagents

Several classes of coupling reagents are available for amide bond formation, each with distinct mechanisms, advantages, and disadvantages.[5][6][7] The selection must be tailored to the specific substrate combination. For a challenging substrate like this compound, uronium/aminium salts and phosphonic acid anhydrides are often superior choices.

Reagent Class Example(s) Mechanism Synopsis Advantages Disadvantages & Considerations
Uronium/Aminium Salts HATU , HBTUForms a highly reactive OAt- or OBt-active ester intermediate.[8][9]High efficiency, rapid kinetics, low racemization rates, effective for hindered/electron-deficient amines.[8][10][11]Higher cost, byproducts (tetramethylurea) must be removed.
Phosphonic Anhydrides T3P® Forms a mixed phosphonic-carboxylic anhydride intermediate.Excellent for preventing epimerization, water-soluble byproducts for easy work-up, cost-effective for scale-up.[12][13]Can be less reactive for extremely challenging couplings compared to HATU. Requires careful handling (often supplied as a solution).
Carbodiimides EDC , DCCForms a reactive O-acylisourea intermediate.[14]Cost-effective, widely available. Water-soluble byproduct with EDC simplifies purification.[15]Prone to racemization without additives (HOBt, Oxyma).[14] O-acylisourea can rearrange to an unreactive N-acylurea byproduct. Often sluggish for electron-deficient amines.[16]

Based on this analysis, HATU is recommended for its high reactivity, which is well-suited for the electron-deficient amine. T3P® is presented as a robust, scalable alternative with an excellent epimerization-suppression profile and simplified work-up.[12][13]

Experimental Workflows & Protocols

The following diagram illustrates the general workflow for a typical amide coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation Reagents 1. Combine Carboxylic Acid (this compound) & Coupling Reagent in Anhydrous Solvent Activation 2. Add Base (e.g., DIPEA) Stir for Pre-activation (Formation of Activated Ester) Reagents->Activation Coupling 3. Add Nucleophilic Amine Stir 1-24h at RT Activation->Coupling 0 °C to RT Workup 4. Aqueous Work-up (Acid/Base Washes) Coupling->Workup Monitor by TLC/LC-MS Purification 5. Purification (Chromatography/Crystallization) Workup->Purification Product Isolated Amide Product Purification->Product

Caption: General workflow for amide coupling.

Protocol 1: High-Efficiency Coupling using HATU

This protocol leverages the high reactivity of HATU, making it the preferred choice for difficult couplings, including those involving electron-deficient amines.[8][17] The mechanism involves the formation of a highly reactive OAt-active ester.[9]

Materials:

  • This compound (1.0 eq)

  • Amine of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine, Na₂SO₄)

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and HATU (1.2 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid. Stir to dissolve.

  • Pre-activation: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise. Stir the mixture at 0 °C for 15-30 minutes. This pre-activation step is crucial for forming the reactive ester.[8]

  • Amine Addition: Add a solution of the desired amine (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quench & Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with:

    • 1M HCl (aq) (2x) to remove excess DIPEA and any unreacted amine.[18]

    • Saturated NaHCO₃ (aq) (2x) to remove unreacted carboxylic acid and HOAt byproduct.[8]

    • Brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: Scalable & Low-Epimerization Coupling using T3P®

This protocol uses propanephosphonic acid anhydride (T3P®), a reagent known for its low epimerization potential, operational simplicity, and ease of byproduct removal, making it ideal for larger-scale synthesis.[12][13]

Materials:

  • This compound (1.0 eq)

  • Amine of interest (1.1 eq)

  • T3P® (50% solution in Ethyl Acetate) (1.5 eq)

  • Pyridine or DIPEA (3.0 - 4.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

  • Standard work-up and purification reagents

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the amine (1.1 eq).

  • Dissolution: Add anhydrous Ethyl Acetate to achieve a concentration of approximately 0.2 M. Stir to dissolve/suspend the reagents.

  • Base Addition: Add pyridine (4.0 eq) or DIPEA (3.0 eq) to the mixture. The use of pyridine as the base has been shown to further suppress epimerization.[12]

  • T3P® Addition: Cool the mixture to 0 °C. Add the T3P® solution (1.5 eq) dropwise over 15-30 minutes, maintaining the internal temperature below 10 °C. A slight exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor progress by TLC or LC-MS.

  • Quench & Work-up: Upon completion, carefully quench the reaction by adding water or 1M HCl. Transfer to a separatory funnel and dilute with additional EtOAc. The phosphonic acid byproducts are water-soluble and will be removed in the aqueous layers.[19][20]

    • Wash with 1M HCl (aq) (2x).

    • Wash with Saturated NaHCO₃ (aq) (2x).

    • Wash with Brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or Low Conversion Incomplete activation; low nucleophilicity of amine.Ensure anhydrous conditions. Use HATU protocol for higher reactivity. Increase reaction time or temperature moderately (e.g., to 40-50 °C). Confirm reagent quality.
Formation of N-acylurea byproduct (with EDC) Rearrangement of O-acylisourea intermediate.Switch to HATU or T3P®. If using EDC is necessary, ensure the addition of an additive like HOBt or OxymaPure to trap the intermediate as a more stable active ester.[14]
Epimerization of Chiral Substrates Racemization of the activated carboxylic acid via azlactone formation.Use the T3P®/pyridine protocol, which is optimized for low epimerization.[12] Perform the reaction at lower temperatures (0 °C). Avoid strong, non-sterically hindered bases.
Difficulty Removing Byproducts Urea byproducts (from HATU) or base contamination.For HATU, ensure thorough aqueous washes. Tetramethylurea is moderately water-soluble. For pyridine removal, wash with dilute aqueous copper(II) sulfate solution, which complexes with pyridine.[21]

Mechanistic Insight: The Role of HATU

Understanding the mechanism highlights why HATU is so effective for this challenging substrate.

G RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO - H⁺ Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster Activation HATU HATU HATU->ActiveEster Activation TMU Tetramethylurea (Byproduct) ActiveEster->TMU Release Amide Amide Product ActiveEster->Amide Coupling Amine Amine (R'-NH₂) Amine->Amide Coupling HOAt HOAt Amide->HOAt Release

Caption: Simplified mechanism of HATU-mediated amide coupling.

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated.[17] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[8][9] This active ester is then readily attacked by the weakly nucleophilic amine to form the stable amide bond, regenerating the HOAt catalyst.[8] The pyridine nitrogen within the HOAt moiety is believed to stabilize the transition state, accelerating the coupling and suppressing side reactions.[9]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
  • Wikipedia. (n.d.).
  • Wissmann, H., & Kleiner, H. J. (1980). Propanephosphonic Acid Anhydride for the Synthesis of Peptides. Angewandte Chemie International Edition in English, 19(2), 133-134. (Note: While the original paper is cited, a more accessible review on T3P is provided for general reference: Synthesis, 2009, (19), 3328-3354). [Link]
  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-770. [Link]
  • Organic Chemistry Tube. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
  • Wang, P., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(6), 1246–1261. [Link]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Semantic Scholar. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. SemanticScholar.org. [Link]
  • Lanari, D., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25, 2805-2813. [Link]
  • Chen, Y., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega, 3(1), 1103–1109. [Link]
  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using T3P. organic-synthesis.com. [Link]
  • Aapptec. (n.d.). Coupling Reagents. Aapptec.com. [Link]
  • Pathare, R. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
  • AMRI. (n.d.). We've Got T3P® Down to an Exact Science. AMRIglobal.com. [Link]
  • Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
  • Szostak, M., et al. (2021). Challenges and Breakthroughs in Selective Amide Activation.
  • Pathare, R. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). organic-chemistry.org. [Link]
  • Reddit. (2021).
  • Chemistry Stack Exchange. (2017). How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group?. Chemistry Stack Exchange. [Link]
  • Noole, A., et al. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 11(31), 5163-5168. [Link]
  • Holmgren, R. A., & Tanski, J. M. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51528. [Link]
  • Pennetti, A., et al. (2024).
  • Clegg, J. K., et al. (2010). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. New Journal of Chemistry, 34(9), 1956-1963. [Link]
  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. chem.rochester.edu. [Link]
  • Reddy, C. R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-143. [Link]
  • Organic Syntheses. (n.d.). 3-aminopyridine. orgsyn.org. [Link]
  • Radomski, J. Z., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 144(10), 4348–4355. [Link]

Sources

Application Notes: The Strategic Use of 3-Amino-5-fluoropyridine-2-carboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Fluorinated Pyridine Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of rational drug design. Fluorinated pyridine derivatives, in particular, are privileged scaffolds that offer a powerful combination of metabolic stability, modulated basicity (pKa), and enhanced binding interactions with biological targets.[1] 3-Amino-5-fluoropyridine-2-carboxylic acid has emerged as a highly valuable and versatile building block for pharmaceutical research and development. Its trifunctional nature—a nucleophilic amino group, a versatile carboxylic acid, and a bioisosterically important fluorine atom on a pyridine core—provides chemists with multiple reaction handles to construct complex molecular architectures.[1] This document serves as a technical guide for researchers, outlining the properties, applications, and detailed protocols for the effective use of this intermediate.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and handling requirements is paramount for its successful and safe implementation in any synthetic workflow.

Physical and Chemical Properties

The key properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[]
Synonyms 3-Amino-5-fluoropicolinic acid, 3-Amino-2-carboxy-5-fluoropyridine[]
CAS Number 1225225-14-8[]
Molecular Formula C₆H₅FN₂O₂[]
Molecular Weight 156.12 g/mol []
Appearance Pale cream to brown crystalline powder[3]
Purity Typically ≥95%[]
Safety and Handling

Based on data for structurally related compounds, this compound and its derivatives should be handled with care.

  • Hazard Classification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[5][7] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][8]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.[4][7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5]

    • Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[6][7]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][7]

Core Utility in Medicinal Chemistry: A Mechanistic Perspective

The utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively or in concert.

  • Carboxylic Acid (Position 2): This group is the primary site for forming amide bonds, a fundamental linkage in a vast number of active pharmaceutical ingredients (APIs). It can be readily activated by a wide range of coupling agents (e.g., HATU, HOBt/EDC) to react with primary or secondary amines.

  • Amino Group (Position 3): This nucleophilic group is an ideal handle for reactions such as acylation, sulfonylation, or reductive amination. It is also a key component for building more complex heterocyclic systems.

  • Fluorine Atom (Position 5): The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing its basicity and potential for off-target interactions or metabolic oxidation. Furthermore, a C-F bond can form favorable orthogonal dipole-dipole or hydrogen bond interactions within a protein's binding pocket, enhancing potency and selectivity. This strategic placement is a common tactic in designing kinase inhibitors.[9]

The logical relationship and synthetic potential of these functional groups are illustrated in the diagram below.

G cluster_0 This compound Core cluster_1 Potential Synthetic Transformations core This compound Carboxylic Acid (C2) Amino Group (C3) Fluorine (C5) amide Amide Bond Formation (e.g., with R-NH2) core:c1->amide acylation Acylation / Sulfonylation (e.g., with R-COCl) core:c2->acylation heterocycle Heterocycle Formation core:c2->heterocycle cross_coupling Further Functionalization (e.g., via diazotization) core:c3->cross_coupling Indirectly enables selective reactions

Caption: Synthetic versatility of the core intermediate.

Application Protocol: Amide Coupling for Kinase Inhibitor Scaffolds

This protocol provides a representative method for the amide coupling of this compound with a model primary amine, a key step in synthesizing many targeted therapies.

Objective

To synthesize N-benzyl-3-amino-5-fluoropyridine-2-carboxamide via a HATU-mediated amide coupling reaction.

Materials and Reagents
ReagentGradeSupplier
This compound≥95%Various
BenzylamineReagent GradeVarious
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Synthesis GradeVarious
DIPEA (N,N-Diisopropylethylamine)AnhydrousVarious
DMF (N,N-Dimethylformamide)AnhydrousVarious
Ethyl Acetate (EtOAc)HPLC GradeVarious
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeVarious
Brine (Saturated NaCl Solution)ACS GradeVarious
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVarious
TLC PlatesSilica Gel 60 F₂₅₄Various
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.56 g, 10.0 mmol, 1.0 eq).

    • Add anhydrous DMF (30 mL) and stir to dissolve. Cool the solution to 0 °C in an ice-water bath.

    • Rationale: Starting at 0 °C helps to control the initial exotherm upon addition of the base and coupling agent, minimizing potential side reactions. Anhydrous solvent is critical to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Reagent Addition:

    • To the cooled solution, add DIPEA (2.61 mL, 15.0 mmol, 1.5 eq) followed by benzylamine (1.09 mL, 10.0 mmol, 1.0 eq).

    • In a separate flask, dissolve HATU (4.18 g, 11.0 mmol, 1.1 eq) in anhydrous DMF (10 mL).

    • Add the HATU solution dropwise to the reaction mixture over 5 minutes, keeping the temperature at 0 °C.

    • Rationale: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the acid formed during the reaction. HATU is a highly efficient coupling agent that rapidly forms an activated ester, promoting fast amide bond formation with minimal racemization risk for chiral substrates.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc mobile phase or by LC-MS. The reaction is complete upon consumption of the starting carboxylic acid.

    • Rationale: Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe. Regular monitoring prevents over-running the reaction and allows for timely work-up.

  • Work-up and Extraction:

    • Once complete, pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The aqueous work-up quenches the reaction and removes the water-soluble DMF and excess reagents like DIPEA salts. The NaHCO₃ wash removes any unreacted carboxylic acid, and the brine wash helps to break any emulsions and remove residual water.

  • Purification and Characterization:

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexane.

    • Combine the pure fractions and evaporate the solvent to yield the final product as a solid.

    • Rationale: Column chromatography is a standard method for purifying organic compounds, separating the desired product from starting materials and by-products based on polarity.

Expected Results and Validation
AnalysisExpected Outcome
Yield 75-85%
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) Peaks corresponding to aromatic protons of both pyridine and benzyl rings, methylene protons, and amine protons.
Mass Spec (ESI+) Calculated for C₁₃H₁₂FN₃O [M+H]⁺: 246.10; Found: 246.1
HPLC Purity >98%

Conclusion

This compound is a powerful and strategic intermediate for the synthesis of complex pharmaceutical agents. Its well-defined physicochemical properties and the differential reactivity of its functional groups provide a reliable platform for building molecular diversity. The protocol detailed herein for amide bond formation is a robust and reproducible method that serves as a foundational reaction for leveraging this building block in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies. Proper adherence to safety and handling protocols is essential for the successful application of this versatile chemical entity.

References

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • MySkinRecipes. 3-Amino-5-bromopyridine-2-carboxylic Acid. [Link]

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Application Note & Protocols: Derivatization of 3-Amino-5-fluoropyridine-2-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-amino-5-fluoropyridine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry. The pyridine ring, an electron-deficient aromatic system, facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, while the carboxylic acid group provides a key point for hydrogen bonding and potential metal coordination in enzyme active sites.[1] The strategic placement of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2] This document provides a comprehensive guide for the derivatization of this versatile scaffold to generate a diverse chemical library suitable for high-throughput biological screening. We present detailed protocols for derivatization at both the C2-carboxylic acid and C3-amino functionalities, along with workflows for purification, characterization, and screening.

The Strategic Value of the this compound Scaffold

In drug discovery, the starting scaffold is a critical determinant of success. The this compound core offers two orthogonal vectors for chemical modification—the carboxylic acid and the amino group. This allows for the systematic exploration of chemical space around the core, a key strategy in developing structure-activity relationships (SAR).

  • C2-Carboxylic Acid: This group is a strong hydrogen bond acceptor and donor. Derivatization, typically via amide bond formation, allows for the introduction of a wide array of substituents to probe pockets of varying size, polarity, and charge within a biological target.

  • C3-Amino Group: This nucleophilic site can be acylated, alkylated, or sulfonated. Modifications here can modulate the electronic properties of the pyridine ring and introduce vectors that can extend into different regions of a binding site.

  • Fluorine at C5: The incorporation of fluorine is a well-established strategy in medicinal chemistry to improve drug potency and metabolic stability.[2] It can alter the pKa of the nearby amino group and participate in favorable orthogonal multipolar interactions with protein backbones.

The derivatization strategy is visualized in the workflow below.

G scaffold 3-Amino-5-fluoropyridine- 2-carboxylic Acid process_amide Amide Coupling scaffold->process_amide r1_input Diverse Amine Library (R1-NH2) r1_input->process_amide r2_input Diverse Reagent Library (R2-X, e.g., Acyl Chlorides, Sulfonyl Chlorides) process_amino N-Derivatization r2_input->process_amino intermediate Amide Intermediate Library process_amide->intermediate final_library Final Compound Library (Diverse R1 and R2) process_amino->final_library intermediate->process_amino

Caption: Parallel synthesis workflow for library generation.

Core Derivatization Protocols

The following protocols are designed to be robust and adaptable for generating a library of analogs. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Amide Bond Formation at the C2-Carboxylic Acid

Amide coupling is one of the most frequently used reactions in medicinal chemistry due to its reliability and the vast commercial availability of amine building blocks.[3][4] The reaction proceeds by activating the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.

Rationale for Reagent Selection: Several coupling reagents are available. A comparison is provided below to guide selection based on the specific amine substrate.

Coupling ReagentActivating AdditiveKey AdvantagesConsiderations
EDC HOBt or HOAtWater-soluble byproducts, easy workup.Can be less effective for hindered substrates.
HATU / HBTU None (Base required)High efficiency, fast reaction times, good for hindered amines.[4]More expensive, can cause racemization in chiral substrates.
CDI NoneSimple, byproducts are gaseous (imidazole, CO₂).Can be slow, requires anhydrous conditions.

Detailed Step-by-Step Methodology (Using HATU):

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). A typical concentration is 0.1-0.5 M.

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq), followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: Add Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.2 eq) portion-wise to the solution. The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol gradient) to yield the pure amide derivative.

Protocol 2: N-Sulfonylation of the C3-Amino Group

Sulfonamides are important functional groups in medicinal chemistry, known for their ability to act as hydrogen bond donors and acceptors. This protocol describes the reaction of the C3-amino group with a sulfonyl chloride.

Detailed Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask, add the this compound derivative (e.g., a methyl ester or an amide from Protocol 1) (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent like Pyridine or DCM. Pyridine can act as both the solvent and the base.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired sulfonyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • If DCM was used, add an aqueous solution of HCl (1M) and separate the layers. If Pyridine was used, remove it under reduced pressure and partition the residue between Ethyl Acetate and 1M HCl.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-sulfonylated derivative.

Analytical Characterization and Library QC

Every compound in the screening library must be rigorously characterized to ensure identity and purity, as impurities can lead to false-positive or false-negative results in biological assays.[5]

TechniquePurposeExpected Observations for a Successful Derivatization
LC-MS Purity Assessment & Mass ConfirmationA major peak (>95% purity by UV) with the correct [M+H]⁺ or [M-H]⁻ mass.
¹H NMR Structural ConfirmationDisappearance of the carboxylic acid proton (~13 ppm). Appearance of new signals corresponding to the added R-group. A new amide N-H peak (broad singlet, ~8-10 ppm).
¹⁹F NMR Fluorine Environment ConfirmationA singlet or doublet (depending on coupling) confirming the fluorine is intact on the pyridine ring.

Application in Biological Screening

Once a library of derivatives is synthesized and validated, it can be formatted for high-throughput screening (HTS) to identify "hits"—compounds that modulate the activity of a biological target.

Library Preparation and Management
  • Solubilization: Each purified compound is accurately weighed and dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (typically 10-20 mM).

  • Plating: The stock solutions are then plated into 384-well or 1536-well microplates using automated liquid handlers to create master plates.

  • Assay-Ready Plates: From the master plates, "assay-ready" plates are created by diluting the compounds to an intermediate concentration. These plates are then used for the primary screen, where the final assay concentration is typically around 10 µM.[6]

High-Throughput Screening (HTS) Workflow

The goal of HTS is to rapidly test thousands of compounds to identify those with biological activity.[7] The process follows a validated, multi-step workflow.

Caption: A typical workflow for a high-throughput screening campaign.

Key Steps in the HTS Protocol:

  • Assay Development: The biological assay is miniaturized to a 384-well format to conserve reagents and compounds.[6]

  • Pilot Screen: A small, diverse subset of the library is screened to ensure the assay is robust. The Z-factor (Z') is calculated, a statistical measure of assay quality. A Z' > 0.5 is considered excellent for HTS.

  • Primary Screen: The entire library is screened at a single concentration (e.g., 10 µM).

  • Hit Confirmation: Compounds that show activity ("primary hits") are re-tested from the original DMSO stock to rule out false positives.

  • Dose-Response: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀).

  • Preliminary SAR: The activity data is analyzed in conjunction with the chemical structures to identify initial structure-activity relationships, which guide the next round of synthesis for lead optimization.[6]

Conclusion

The this compound scaffold provides a robust and versatile starting point for the generation of diverse small molecule libraries. The detailed protocols for amide coupling and N-derivatization, coupled with a systematic workflow for purification, characterization, and high-throughput screening, offer a clear path from chemical synthesis to the identification of novel biological hits. This integrated approach is fundamental to modern drug discovery and chemical biology programs.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.
  • Thomas, C., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 4, 177-191.
  • Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 343-346.
  • Wang, Y., et al. (2020). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 44(35), 15152-15162.
  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment.
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  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI.
  • Hussain, A., et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 152-159.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
  • Preparation method of fluoropyridine compounds. Google Patents.
  • Derivatization of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI.

Sources

Application Note: A Detailed Protocol for the Synthesis of 3-Amino-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step experimental guide for the synthesis of 3-Amino-5-fluoropyridine-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented in two main parts: the preparation of the key intermediate, 3-Amino-5-fluoropyridine, via a Hofmann rearrangement, followed by a regioselective carboxylation at the C2 position. The carboxylation is achieved through a Directed ortho-Metalation (DoM) strategy, a powerful tool for the functionalization of aromatic and heteroaromatic systems. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and process development, offering detailed procedural instructions, mechanistic insights, and critical safety information.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are important scaffolds in the development of novel therapeutics. The unique substitution pattern—an amino group for hydrogen bonding, a carboxylic acid for salt formation or amide coupling, and a fluorine atom for modulating electronic properties and metabolic stability—makes it an attractive starting material for library synthesis. For instance, the parent compound 3-Amino-5-fluoropyridine is a known intermediate in the synthesis of Ivosidenib, an inhibitor of isocitrate dehydrogenase-1 (IDH1) used in cancer therapy[1].

The synthetic route detailed herein is a robust two-part procedure. The first part involves the synthesis of the precursor, 3-Amino-5-fluoropyridine, from commercially available 5-fluoronicotinamide. This is accomplished via a Hofmann rearrangement, a classic and reliable method for converting amides to amines with one less carbon atom[2][3].

The second, and more challenging, part is the regioselective introduction of a carboxylic acid group at the C2 position, ortho to the amino group. Direct electrophilic substitution on the pyridine ring is often difficult and lacks regiocontrol. Therefore, we employ a Directed ortho-Metalation (DoM) approach[4]. This strategy utilizes the amino group, after protection, to direct a strong organolithium base to deprotonate the adjacent C2 position specifically. The resulting aryllithium intermediate is then trapped with carbon dioxide (dry ice) to yield the desired carboxylic acid after workup. This method provides excellent regioselectivity, which is paramount in complex molecule synthesis[5].

Overall Synthetic Workflow

The following diagram illustrates the high-level workflow from the starting material to the final product.

Synthetic Workflow cluster_part_a Part A: Starting Material Synthesis cluster_part_b Part B: Final Product Synthesis start_A 5-Fluoronicotinamide product_A 3-Amino-5-fluoropyridine start_A->product_A Hofmann Rearrangement start_B 3-Amino-5-fluoropyridine product_A->start_B protected N-Pivaloyl Protected Intermediate start_B->protected Protection (PivCl) carboxylated Carboxylated Intermediate protected->carboxylated ortho-Lithiation (s-BuLi) & Carboxylation (CO2) final_product 3-Amino-5-fluoropyridine- 2-carboxylic acid carboxylated->final_product Deprotection (Acid Hydrolysis)

Sources

The Versatile Role of 3-Amino-5-fluoropyridine-2-carboxylic Acid in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of a Privileged Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability.[1] Concurrently, nitrogen-containing heterocycles form the cornerstone of a vast number of approved therapeutics, prized for their ability to engage in specific hydrogen bonding and other non-covalent interactions with biological targets.[2][3] 3-Amino-5-fluoropyridine-2-carboxylic acid emerges as a particularly valuable building block, synergistically combining the benefits of a fluorinated pyridine ring with the versatile reactivity of ortho-disposed amino and carboxylic acid functionalities. This unique arrangement provides a robust platform for the construction of a diverse array of fused heterocyclic systems, which are of significant interest in the discovery of novel therapeutic agents, particularly in the realm of kinase inhibitors.[1][4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for leveraging this compound in the synthesis of innovative heterocyclic compounds. We will delve into the causality behind experimental choices, providing a framework for the rational design and execution of synthetic routes.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily anchored in the cooperative reactivity of its amino and carboxylic acid groups. This 1,2-disubstitution pattern is a classical precursor for a variety of cyclocondensation reactions, enabling the formation of fused six-membered rings. The electron-withdrawing nature of the fluorine atom at the 5-position modulates the electronic properties of the pyridine ring, influencing both the nucleophilicity of the amino group and the reactivity of the carboxylic acid.

A primary and highly effective application of this building block is in the synthesis of pyridopyrimidines, a class of heterocycles frequently found in kinase inhibitors. The general synthetic strategy involves an initial amide bond formation followed by an intramolecular cyclization. This two-step, one-pot approach is both efficient and highly adaptable.

Application Note I: Synthesis of a Fluorinated Pyridopyrimidine Scaffold

The following section outlines the synthesis of a 7-fluoro-2-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one, a core scaffold with significant potential for further functionalization in drug discovery programs.

Reaction Scheme:

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cyclocondensation reagent1 3-Amino-5-fluoropyridine- 2-carboxylic acid intermediate Amide Intermediate reagent1->intermediate reagent2 Amine (R-NH2) reagent2->intermediate coupling_reagent HATU, DIPEA product Pyridopyrimidine Product intermediate->product intermediate->product cyclization_reagent High Temperature (e.g., Reflux in Dowtherm A)

Caption: General workflow for the synthesis of a pyridopyrimidine scaffold.

Causality of Experimental Choices:
  • Amide Coupling Reagent Selection: The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent is deliberate. HATU is a highly efficient, modern coupling reagent known for its rapid reaction times, high yields, and low rates of racemization, which is crucial when working with chiral amines.[5][6] It is particularly effective for coupling with heterocyclic carboxylic acids, which can sometimes be challenging substrates. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hexafluorophosphate salt and to facilitate the formation of the active O-acylisourea intermediate.[6]

  • Solvent Selection: Anhydrous N,N-dimethylformamide (DMF) is the solvent of choice for this amide coupling reaction. Its high polarity effectively solubilizes the starting materials and reagents, while its aprotic nature prevents interference with the coupling reaction.

  • Cyclization Conditions: The intramolecular cyclization to form the pyridopyrimidine ring is typically achieved under high-temperature conditions. This is a dehydration reaction that requires significant thermal energy to overcome the activation barrier for the nucleophilic attack of the amide nitrogen onto the pyridine ring nitrogen, followed by elimination of water. Refluxing in a high-boiling solvent such as Dowtherm A or diphenyl ether is a common and effective method to achieve the necessary temperatures for this transformation.

Detailed Experimental Protocol: Synthesis of 7-Fluoro-2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one

Materials:

  • This compound

  • Aniline

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dowtherm A

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Amide Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add aniline (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

  • Cyclocondensation:

    • To the crude amide intermediate, add Dowtherm A.

    • Heat the mixture to reflux (approximately 250 °C) for 2-4 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Dilute the mixture with hexanes to facilitate further precipitation.

    • Collect the solid product by vacuum filtration and wash with hexanes.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the intermediate amide. Below is a comparative table based on typical outcomes for similar amide coupling reactions.

Coupling ReagentBaseTypical Yield (%)Reaction Time (h)Notes
HATU DIPEA85-954-6Fast, efficient, low racemization.[5]
EDC/HOBt DIPEA70-8512-16Cost-effective, but can be slower.
DCC/DMAP DMAP (cat.)75-9012-16Dicyclohexylurea byproduct can complicate purification.

Application Note II: Cyclocondensation with 1,3-Dicarbonyl Compounds

Another powerful application of this compound is its reaction with 1,3-dicarbonyl compounds to form fused heterocyclic systems. This type of reaction, often a variation of the Friedländer annulation, provides access to more complex polycyclic scaffolds.

Reaction Scheme:

G cluster_0 One-Pot Cyclocondensation reagent1 3-Amino-5-fluoropyridine- 2-carboxylic acid product Fused Pyridopyrimidine Product reagent1->product reagent2 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) reagent2->product catalyst Acid Catalyst (e.g., PPA) High Temperature

Caption: Synthesis of a fused pyridopyrimidine via cyclocondensation.

Causality of Experimental Choices:
  • Reaction Conditions: This transformation is typically carried out under acidic conditions and at elevated temperatures. Polyphosphoric acid (PPA) is a common choice as it serves as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization. The reaction proceeds through the formation of an enamine intermediate from the reaction of the aminopyridine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration.

Detailed Experimental Protocol: Synthesis of 7-Fluoro-2-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one

Materials:

  • This compound

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

Procedure:

  • Combine this compound (1.0 eq) and ethyl acetoacetate (1.2 eq) in a reaction vessel.

  • Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the carboxylic acid).

  • Heat the mixture to 120-140 °C with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a concentrated base (e.g., ammonium hydroxide or sodium hydroxide solution) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Further purification can be achieved by recrystallization.

Conclusion: A Gateway to Novel Chemical Space

This compound stands out as a highly valuable and versatile building block for the construction of novel heterocyclic scaffolds. Its unique combination of a fluorinated pyridine core and strategically positioned reactive groups enables the efficient synthesis of complex molecules with significant potential in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this privileged starting material, paving the way for the development of next-generation therapeutics.

References

  • Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. (2015). Current Research in Chemistry, 7(1), 14-20.
  • The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. (2024). Journal of Pharmaceutical Research and Reports, 3(2).
  • Heterocycles in Medicinal Chemistry. (2019). Molecules, 24(21), 3839.
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (2019). Royal Society of Chemistry.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(5), 496-513.
  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2019). RSC Advances, 9(1), 14-20.
  • Heterocycles in Medicinal Chemistry II. (2021). Molecules, 26(21), 6449.
  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011). Vertex Pharmaceuticals Incorporated.
  • Saturated Heterocycles with Applications in Medicinal Chemistry. (2016). Archiv der Pharmazie, 349(5), 317-339.
  • The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (2021). Organic Letters, 23(13), 4915-4919.
  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. (2016). European Journal of Medicinal Chemistry, 124, 73-86.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2017). European Journal of Medicinal Chemistry, 138, 1125-1134.
  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). Molecules, 24(18), 3422.
  • Preparation method of fluoropyridine compounds. (2013). Google Patents.
  • Process optimization for acid-amine coupling: a catalytic approach. (2023). Chemical Methodologies, 7(2), 133-145.
  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (2023). Molecules, 28(1), 34.
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2014). Journal of Visualized Experiments, (87), 51471.
  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. (2024). Molecules, 29(1), 21.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
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Sources

Scale-up Synthesis of 3-Amino-5-fluoropyridine-2-carboxylic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-5-fluoropyridine-2-carboxylic acid is a pivotal building block in modern medicinal chemistry, serving as a key intermediate for a range of therapeutic agents, including kinase inhibitors.[1] Its specific substitution pattern, featuring amino, fluoro, and carboxylic acid groups, provides a versatile scaffold for drug design. However, its synthesis presents regiochemical challenges, particularly at scale. This application note details a robust and scalable two-step synthetic route starting from commercially available 3,5-difluoropyridine. The strategy employs a directed ortho-metalation followed by carboxylation to produce 3,5-difluoropyridine-2-carboxylic acid, which then undergoes a highly regioselective nucleophilic aromatic substitution (SNAr) to install the amino group at the C3 position. This process is designed for efficiency, high purity, and scalability, addressing the needs of researchers in drug development and process chemistry.

Introduction: The Significance of a Fluorinated Pyridine Scaffold

Fluorinated pyridine derivatives are of immense interest in the pharmaceutical industry. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, in particular, is a sought-after intermediate for synthesizing complex heterocyclic compounds used in oncology, immunology, and anti-inflammatory research.[2]

The primary challenge in synthesizing this molecule lies in achieving the precise 2,3,5-trisubstitution pattern without resorting to complex protecting group strategies or harsh reaction conditions that are unsuitable for industrial production. The protocol described herein offers a logical and field-proven approach to overcome these hurdles.

Synthetic Strategy: A Two-Step Approach to Regiocontrolled Synthesis

The selected synthetic pathway is a two-step process designed for optimal efficiency and control.

  • Step 1: Directed Ortho-Metalation and Carboxylation. The synthesis begins with 3,5-difluoropyridine. The pyridine nitrogen atom directs lithiation to the adjacent C2 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting organolithium intermediate is then quenched with solid carbon dioxide (dry ice) to install the carboxylic acid group, yielding 3,5-difluoropyridine-2-carboxylic acid.

  • Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing effects of the pyridine nitrogen and the newly introduced C2-carboxylic acid group activate the pyridine ring for nucleophilic attack. The fluorine atom at the C3 position is significantly more activated towards substitution than the fluorine at C5. This electronic differentiation allows for a highly regioselective amination using aqueous ammonia under pressure to yield the final product. The reaction of 2- or 4-halopyridines is a well-established method for synthesizing substituted pyridines, with fluoropyridines often reacting much faster than their chloro- or bromo-counterparts.[3]

This strategic approach avoids the multi-step sequences involving nitration, reduction, and diazotization (e.g., Schiemann reaction) sometimes reported for similar structures, thereby improving process safety and efficiency.[4]

Synthetic_Workflow SM 3,5-Difluoropyridine (Starting Material) Step1 Step 1: Ortho-Metalation & Carboxylation SM->Step1 Int1 3,5-Difluoropyridine-2-carboxylic Acid (Intermediate) Step1->Int1 1) LDA, THF, -78°C 2) CO2 (s) 3) H3O+ work-up Step2 Step 2: Regioselective Amination (SNAr) Int1->Step2 FP This compound (Final Product) Step2->FP NH4OH (aq) Autoclave, 120-140°C

Caption: Overall synthetic workflow for the scale-up production.

Detailed Protocols and Methodologies

Part 1: Synthesis of 3,5-Difluoropyridine-2-carboxylic Acid (Intermediate 1)

Principle: This step utilizes directed ortho-metalation, a powerful tool for C-H functionalization adjacent to a directing group. The pyridine nitrogen lone pair coordinates to the lithium ion of LDA, delivering the base to the C2 proton for abstraction. The resulting stabilized carbanion is a potent nucleophile that readily attacks carbon dioxide.

Materials:

Reagent CAS No. MW ( g/mol ) Amount Moles
3,5-Difluoropyridine 71902-33-5 115.07 100.0 g 0.869
Diisopropylamine 108-18-9 101.19 132.0 g (183 mL) 1.304
n-Butyllithium (2.5 M in hexanes) 109-72-8 64.06 522 mL 1.304
Tetrahydrofuran (THF), anhydrous 109-99-9 72.11 2.0 L -
Carbon Dioxide, solid (Dry Ice) 124-38-9 44.01 ~500 g -
Hydrochloric Acid (2 M aq.) 7647-01-0 36.46 As needed -

| Diethyl Ether | 60-29-7 | 74.12 | 1.5 L | - |

Protocol:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. Ensure the system is thoroughly dried and purged with nitrogen.

  • LDA Preparation: Charge the reactor with anhydrous THF (1.0 L) and diisopropylamine (183 mL). Cool the solution to -15 °C using a circulating chiller.

  • Slowly add n-butyllithium (522 mL of 2.5 M solution) via the dropping funnel over 60 minutes, maintaining the internal temperature below -10 °C.

  • Stir the resulting pale yellow LDA solution at -10 °C for 30 minutes.

  • Metalation: Cool the LDA solution to -78 °C. In a separate flask, dissolve 3,5-difluoropyridine (100.0 g) in anhydrous THF (1.0 L).

  • Add the 3,5-difluoropyridine solution to the LDA solution dropwise over 90 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the dark reaction mixture at -78 °C for 2 hours. An in-process control (IPC) using HPLC or TLC can verify the consumption of the starting material.

  • Carboxylation (Quench): Carefully add crushed dry ice (~500 g) to the reaction mixture in portions, managing the initial exotherm and gas evolution. Ensure the temperature remains below -60 °C during the addition.

  • Once the addition is complete, allow the mixture to slowly warm to room temperature overnight with continued stirring.

  • Work-up and Isolation: Quench the reaction by slowly adding water (500 mL). Concentrate the mixture under reduced pressure to remove most of the THF.

  • Add diethyl ether (1.0 L) and separate the aqueous layer. Wash the organic layer with water (2 x 250 mL).

  • Combine all aqueous layers and cool to 0-5 °C in an ice bath. Carefully acidify the aqueous solution to pH 2-3 with 2 M HCl. A white precipitate will form.

  • Stir the slurry at 0-5 °C for 1 hour, then collect the solid by filtration.

  • Wash the filter cake with cold water (2 x 200 mL) and dry under vacuum at 50 °C to a constant weight.

Expected Outcome: A white to off-white solid. Typical yield: 110-125 g (80-90%). Purity (by HPLC): >97%.

Part 2: Synthesis of this compound (Final Product)

Principle: This transformation is a classic SNAr reaction. The C3-F bond is preferentially cleaved over the C5-F bond due to the stronger activation from the adjacent C2-carboxyl and C1-nitrogen moieties. The reaction is performed under elevated temperature and pressure to facilitate the substitution with ammonia, a relatively weak nucleophile.

Materials:

Reagent CAS No. MW ( g/mol ) Amount Moles
3,5-Difluoropyridine-2-carboxylic Acid 885698-35-9 159.08 100.0 g 0.629
Ammonium Hydroxide (28-30% aq.) 1336-21-6 35.04 1.0 L ~14.8

| Hydrochloric Acid (6 M aq.) | 7647-01-0 | 36.46 | As needed | - |

Protocol:

  • Reactor Setup: Charge a 2 L high-pressure stainless-steel autoclave with 3,5-difluoropyridine-2-carboxylic acid (100.0 g) and aqueous ammonium hydroxide (1.0 L).

  • Safety First: Ensure the autoclave is properly sealed and all safety features (burst disc, pressure gauge, vent line) are operational. Conduct the reaction in a certified fume hood or blast shield enclosure.

  • Reaction: Seal the reactor and begin stirring. Heat the mixture to 130 °C. The internal pressure will rise; monitor it closely (typically 10-15 bar).

  • Maintain the reaction at 130 °C for 12-18 hours. The reaction progress can be monitored by taking aliquots (after safely cooling and depressurizing the reactor) and analyzing via HPLC.

  • Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature. The internal pressure should subside. Safely vent any residual ammonia pressure.

  • Transfer the reaction mixture to a suitable vessel and place it in an ice bath.

  • Slowly and carefully acidify the solution to a pH of ~4.5-5.0 using 6 M HCl. The product will precipitate as a zwitterion at its isoelectric point. Vigorous stirring is essential during acidification.

  • Age the resulting slurry at 0-5 °C for 2 hours to ensure complete precipitation.

  • Collect the product by filtration. Wash the filter cake extensively with cold deionized water (3 x 300 mL) to remove residual salts, followed by a wash with cold ethanol (100 mL).

  • Dry the product under vacuum at 60 °C to a constant weight.

Expected Outcome: A light yellow to tan solid. Typical yield: 85-95 g (86-96%). Purity (by HPLC): >99%.[]

Data Summary and Characterization

StepProductMolecular FormulaMW ( g/mol )Typical YieldPurity (HPLC)
13,5-Difluoropyridine-2-carboxylic AcidC₆H₃F₂NO₂159.0880-90%>97%
2This compoundC₆H₅FN₂O₂156.1286-96%>99%

Characterization Data for this compound:

  • Appearance: Light yellow solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=2.5 Hz, 1H), 7.40 (dd, J=10.0, 2.5 Hz, 1H), 6.80 (br s, 2H, NH₂). (Note: Carboxylic acid proton may be broad or not observed).

  • Mass Spec (ESI+): m/z 157.1 [M+H]⁺.

  • Purity (HPLC): >99% (254 nm).

Process_Logic cluster_0 Input Materials cluster_1 Key Transformations cluster_2 Outputs SM 3,5-Difluoropyridine CAS: 71902-33-5 OrthoMetalation C2-H Activation Directed by Pyridine-N SM->OrthoMetalation:f0 Reagents1 LDA n-BuLi + Diisopropylamine Reagents1->OrthoMetalation:f0 Reagents2 Ammonia (aq) CAS: 1336-21-6 SNAr C3-F Substitution Activated by N and COOH Reagents2->SNAr:f0 Intermediate Intermediate 3,5-Difluoropyridine-2-carboxylic Acid OrthoMetalation:f1->Intermediate Product Product SNAr:f1->Product Intermediate->SNAr:f0

Caption: Logical relationship between inputs, transformations, and outputs.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Step 1: Low Yield of Intermediate Inactive LDA (degraded n-BuLi or wet solvent).Use freshly titrated n-BuLi and ensure all glassware and solvents are scrupulously dry.
Insufficiently low temperature during metalation.Maintain temperature strictly at -78 °C. Use an acetone/dry ice bath.
Poor quality dry ice or inefficient quenching.Use freshly crushed, high-purity dry ice. Ensure rapid stirring during the quench.
Step 2: Incomplete Amination Insufficient temperature or pressure.Confirm autoclave is reaching and maintaining the target temperature (130 °C). Check for leaks.
Reaction time too short.Extend reaction time and monitor by HPLC until intermediate is consumed (<1%).
Final Product: Low Purity Incomplete removal of salts during work-up.Wash the filtered product thoroughly with ample cold deionized water. Check the pH of the filtrate.
Incorrect pH during precipitation.Use a calibrated pH meter. Adjust pH slowly to the isoelectric point (~4.5-5.0) for maximal precipitation of pure product.

Conclusion

The described two-step synthesis provides a highly effective and scalable method for producing this compound. By leveraging a regioselective ortho-metalation/carboxylation followed by a targeted nucleophilic aromatic substitution, this protocol delivers the final product in high yield and excellent purity. The process is well-suited for industrial application, offering a reliable route to a critical intermediate for pharmaceutical research and development.

References

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • University of Toledo. United States Patent US 5,175,166.
  • Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Google Patents. EP0333020A2 - Process for the preparation of substituted pyridines.
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine.
  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
  • Organic Syntheses. 3-aminopyridine.
  • Organic Letters. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.
  • PubChem. 5-fluoropyridine-2-carboxylic Acid.
  • MySkinRecipes. 3-Amino-5-bromopyridine-2-carboxylic Acid.
  • Dissertation. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine.
  • Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • South African Journal of Chemistry. A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles.

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Role of 3-Amino-5-fluoropyridine-2-carboxylic acid in the synthesis of anti-inflammatory drugs.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Strategic Role of 3-Amino-5-fluoropyridine-2-carboxylic Acid in the Synthesis of Next-Generation Anti-inflammatory Drugs

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The development of selective anti-inflammatory agents remains a cornerstone of medicinal chemistry, driven by the need to mitigate the gastrointestinal and cardiovascular side effects associated with non-selective COX inhibitors. The pyridine scaffold is a privileged structure in drug design, known for its favorable physicochemical properties and versatile synthetic handles.[1][2][3][4] This guide details the strategic application of This compound , a highly functionalized building block, in the rational design and synthesis of potent and selective anti-inflammatory drugs, particularly those targeting the cyclooxygenase-2 (COX-2) enzyme. We will explore the specific advantages conferred by its unique substitution pattern and provide a detailed, field-proven protocol for its elaboration into a model COX-2 inhibitor.

Part 1: Scientific Rationale & Scaffold Analysis

The Pyridine Core: A Privileged Scaffold

The pyridine ring is a bioisostere of the benzene ring, but its nitrogen atom introduces a dipole moment, improves aqueous solubility, and provides a hydrogen bond acceptor site. These features make it a frequent component of clinically successful drugs.[2][4] In the context of anti-inflammatory agents, the pyridine scaffold serves as a robust framework for orienting pharmacophoric elements into the active sites of enzymes like COX-2.[3]

Strategic Advantages of this compound

This specific building block is not merely a generic pyridine derivative; its substitution pattern is engineered for optimal drug development.

  • The C5-Fluoro Group: The Metabolic Blockade and Binding Enhancer: The introduction of fluorine is a cornerstone of modern medicinal chemistry.[5][6] Its high electronegativity and small size allow it to profoundly influence a molecule's properties.[7][8][9]

    • Metabolic Stability: Placed at the C5 position, the fluorine atom can block potential sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6][7]

    • Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent C3-amino group, which can be critical for fine-tuning ligand-receptor interactions and optimizing pharmacokinetic profiles.[5]

    • Enhanced Binding Affinity: The C-F bond can engage in favorable orthogonal dipole-dipole or hydrogen bonding interactions within a protein's active site, increasing binding affinity and potency.[5][8]

  • The C2-Carboxylic Acid & C3-Amino Group: Orthogonal Reactive Handles: The true synthetic utility of this scaffold lies in its vicinal amino and carboxyl groups. These functional groups serve as versatile "handles" for constructing more complex heterocyclic systems, a common strategy for developing selective COX-2 inhibitors.[10][11]

    • The C2-carboxylic acid is ideal for forming amide bonds, connecting the pyridine core to other key pharmacophoric fragments.

    • The C3-amino group can act as a nucleophile in cyclization reactions, enabling the construction of fused ring systems that are often found in potent enzyme inhibitors.

Part 2: Application Protocol: Synthesis of a Model COX-2 Inhibitor ("Fluoricoxib-P")

This section provides a detailed protocol for the synthesis of a novel, hypothetical COX-2 inhibitor, which we will call Fluoricoxib-P , based on established principles of COX-2 inhibitor design, such as the diaryl heterocycle motif found in drugs like Celecoxib.[12][13][14] The synthesis involves a key amide coupling followed by a microwave-assisted cyclization.

Experimental Workflow Diagram

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cyclization A 3-Amino-5-fluoropyridine- 2-carboxylic acid C Intermediate Amide A->C HATU, DIPEA DMF, 25°C, 4h B 4-(Methylsulfonyl)aniline B->C E Fluoricoxib-P (Final Product) C->E 1. Acylation (TEA, DCM) 2. MW-Assisted Cyclization (AcOH, 120°C) D Bromoacetyl Bromide D->E

Caption: Synthetic workflow for Fluoricoxib-P.

Materials and Reagents
ReagentSupplierGradeCAS Number
This compoundSigma-Aldrich≥97%1225225-14-8
4-(Methylsulfonyl)anilineTCI>98%100-35-6
HATUCombi-BlocksSynthesis Grade148893-10-1
N,N-Diisopropylethylamine (DIPEA)Acros Organics>99%7087-68-5
Dimethylformamide (DMF)FisherAnhydrous, ≥99.8%68-12-2
Bromoacetyl BromideAlfa Aesar98%598-21-0
Triethylamine (TEA)Sigma-Aldrich≥99.5%121-44-8
Dichloromethane (DCM)VWRAnhydrous, ≥99.8%75-09-2
Acetic Acid (AcOH)J.T. BakerGlacial, ≥99.7%64-19-7
Step-by-Step Synthesis Protocol

Step 1: Amide Coupling to form N-(4-(methylsulfonyl)phenyl)-3-amino-5-fluoropyridine-2-carboxamide

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.56 g, 10 mmol).

  • Add anhydrous DMF (30 mL) and stir until the solid is fully dissolved.

  • Add 4-(Methylsulfonyl)aniline (1.71 g, 10 mmol) to the solution.

  • Add HATU (4.18 g, 11 mmol, 1.1 eq) followed by the dropwise addition of DIPEA (3.5 mL, 20 mmol, 2.0 eq).

    • Scientist's Note: HATU is a highly efficient and mild peptide coupling reagent that minimizes racemization and side reactions. DIPEA is a non-nucleophilic base used to neutralize the acid formed and drive the reaction to completion.

  • Stir the reaction mixture at room temperature (approx. 25°C) for 4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

  • Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield the intermediate amide as an off-white powder.

Step 2: Acylation and Microwave-Assisted Cyclization to form Fluoricoxib-P

  • Suspend the intermediate amide (3.09 g, 10 mmol) in anhydrous DCM (40 mL) in a 100 mL round-bottom flask.

  • Cool the mixture to 0°C using an ice bath.

  • Add Triethylamine (2.1 mL, 15 mmol, 1.5 eq) followed by the slow, dropwise addition of Bromoacetyl Bromide (0.96 mL, 11 mmol, 1.1 eq).

    • Scientist's Note: This acylation step adds the necessary electrophilic component to the C3-amino group, setting the stage for the subsequent intramolecular cyclization. The reaction is run at 0°C to control the exotherm and prevent side reactions.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding 20 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude acylated intermediate in glacial acetic acid (20 mL) in a microwave reaction vial.

  • Seal the vial and heat in a microwave reactor at 120°C for 20 minutes.

    • Scientist's Note: Microwave irradiation dramatically accelerates the rate of the intramolecular cyclization reaction, often leading to cleaner products and higher yields in a fraction of the time required for conventional heating.

  • Cool the reaction mixture and concentrate under vacuum to remove the acetic acid.

  • Purify the crude product via column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Fluoricoxib-P.

Characterization Data (Expected)
AnalysisExpected Result for Fluoricoxib-P
¹H NMR Peaks corresponding to the pyridine ring proton, the newly formed heterocyclic ring protons, the aromatic protons of the sulfonylphenyl group, and the methyl protons of the sulfonyl group. The C-F coupling should be observable.
LC-MS A single major peak with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
HRMS High-resolution mass spectrometry should confirm the elemental composition, calculated to within 5 ppm of the theoretical mass.
Purity ≥98% as determined by HPLC analysis.

Part 3: Biological Mechanism of Action

The COX Enzyme Family

The anti-inflammatory action of drugs like Fluoricoxib-P stems from their ability to inhibit cyclooxygenase (COX) enzymes.

  • COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that protect the stomach lining and maintain kidney function. Its inhibition leads to common NSAID side effects.[10]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. It produces prostaglandins that mediate pain and inflammation.[10][15]

A key goal in modern drug design is to create agents that selectively inhibit COX-2 over COX-1.[11]

Mechanism of Selective COX-2 Inhibition

The active site of COX-1 is a narrow hydrophobic channel. In contrast, the COX-2 active site is larger and possesses a side pocket.[10] The design of Fluoricoxib-P, with its bulky 4-(methylsulfonyl)phenyl group, is intended to exploit this difference. The molecule is designed to fit comfortably into the larger active site of COX-2, with the sulfonyl group binding to the specific side pocket. This same bulky structure sterically hinders the molecule from entering the narrower active site of COX-1, thus conferring selectivity.

Prostaglandin Synthesis Pathway

G cluster_pathways Cellular Response Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Prostanoids_C Cytoprotective Prostanoids (e.g., PGE2) PGH2->Prostanoids_C Prostanoids_I Pro-inflammatory Prostanoids (e.g., PGE2) PGH2->Prostanoids_I Inhibitor Fluoricoxib-P (Selective Inhibitor) Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway.

Part 4: Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Step 1 (Amide Coupling) Incomplete reaction; degradation of HATU; insufficient base.Ensure reagents are anhydrous. Use fresh HATU. Increase reaction time or slightly warm the reaction (to 40°C). Confirm 2.0 eq of DIPEA were added.
Incomplete Cyclization in Step 2 Insufficient microwave power/time; decomposition of acylated intermediate.Increase microwave reaction time in 5-minute increments. Ensure the acylated intermediate is dry and pure before proceeding to the cyclization step.
Difficulty in Final Purification Co-elution of impurities; product streaking on silica gel.Try a different solvent system for chromatography (e.g., DCM/Methanol). Consider reverse-phase HPLC for final purification if high purity is required.

Conclusion

This compound is a premier starting material for constructing sophisticated anti-inflammatory drug candidates. Its inherent structural features—a metabolically robust fluorine atom and versatile amino-acid handles—provide a streamlined pathway to novel heterocyclic systems. The protocol outlined for the synthesis of "Fluoricoxib-P" demonstrates a practical and efficient application of this scaffold, leveraging modern synthetic techniques to create a model selective COX-2 inhibitor. This building block represents a significant tool for medicinal chemists aiming to develop safer and more effective treatments for inflammatory diseases.

References

  • Fluorine in drug discovery: Role, design and case studies. Google Search.
  • The role of fluorine in medicinal chemistry. PubMed.
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
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  • A concise review on some synthetic routes and applications of pyridine scaffold compounds.
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
  • A study on the anti-inflammatory effects of new deriv
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry.
  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity.
  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
  • A concise review on some synthetic routes and applications of pyridine scaffold compounds.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC - NIH.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Pyridine core containing drugs with their biological activities.
  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies.
  • 3-Amino-5-bromopyridine-2-carboxylic Acid. MySkinRecipes.
  • CAS 1225225-14-8 this compound. BOC Sciences.
  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI.
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central.
  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PMC - PubMed Central.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evalu
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflamm

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Application Notes and Protocols for the Development of Anti-Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of key methodologies in the discovery and preclinical development of novel anti-cancer therapeutics. It is designed to offer not just procedural steps, but also the underlying scientific rationale to empower informed experimental design and data interpretation.

Introduction: The Evolving Landscape of Anti-Cancer Drug Discovery

The development of anti-cancer therapeutics is a complex, multi-stage process aimed at identifying and validating compounds that can selectively inhibit the growth and proliferation of cancer cells, or induce their death, with minimal toxicity to normal tissues. The journey from a promising initial "hit" to a clinically approved drug is arduous, with high attrition rates. Success hinges on a robust and scientifically rigorous preclinical development pipeline that employs a suite of in vitro and in vivo assays to characterize a compound's efficacy, mechanism of action, and safety profile.

This guide will navigate through the critical stages of this pipeline, from initial high-throughput screening to detailed mechanism of action studies and preclinical evaluation in animal models.

Chapter 1: Identifying the "Hits" - High-Throughput Screening (HTS)

The initial phase of drug discovery often involves screening large libraries of chemical compounds to identify those that exhibit anti-cancer activity.[1][2][3] High-throughput screening (HTS) utilizes automation, robotics, and sensitive detection methods to rapidly test thousands to millions of compounds.[1][2][3]

The Principle of Cell-Based HTS

Cell-based assays are central to HTS in oncology.[2][4][5] They provide a physiologically relevant context to assess a compound's effect on cancer cells. The most common HTS assays for anti-cancer drug discovery are designed to measure cell viability and cytotoxicity.[1]

Foundational Assays: MTT and XTT

Two of the most widely used cell viability assays are the MTT and XTT assays.[6] Both are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability.[7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[6][7] The insoluble formazan must then be solubilized before absorbance can be measured.[6][7]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt.[6] However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[7]

Experimental Workflow: High-Throughput Screening

The following diagram illustrates a typical HTS workflow for identifying anti-cancer compounds.

HTS_Workflow cluster_0 Compound Library Preparation cluster_1 Cell-Based Assay cluster_2 Data Analysis & Hit Identification Compound_Library Compound Library (Thousands to Millions) Plate_Replication Plate Replication & Dilution Compound_Library->Plate_Replication Compound_Addition Add Compounds to Cells Plate_Replication->Compound_Addition Cell_Seeding Seed Cancer Cells in Microplates Cell_Seeding->Compound_Addition Incubation Incubate Compound_Addition->Incubation Assay_Reagent Add Viability Reagent (e.g., MTT, XTT) Incubation->Assay_Reagent Signal_Detection Measure Signal (Absorbance) Assay_Reagent->Signal_Detection Data_Analysis Data Normalization & Analysis Signal_Detection->Data_Analysis Hit_Identification Identify 'Hits' (Compounds with Significant Activity) Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for anti-cancer drug discovery.

Protocol 1: MTT Cell Viability Assay

This protocol provides a general guideline for performing an MTT assay in a 96-well plate format. Optimization of cell seeding density and incubation times is crucial for each specific cell line.[6]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., 40% (vol/vol) dimethylformamide (DMF) in 2% (vol/vol) glacial acetic acid with 16% (wt/vol) sodium dodecyl sulfate (SDS), pH 4.7)[8]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[6]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[9]

  • Solubilization: Carefully remove the medium without disturbing the formazan crystals.[7] Add 100 µL of the solubilization solution to each well.[6]

  • Absorbance Measurement: Incubate the plate for 4 hours to overnight at 37°C to ensure complete solubilization of the formazan crystals.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

Protocol 2: XTT Cell Viability Assay

This protocol provides a general framework for the XTT assay. The ratio of XTT labeling reagent to electron-coupling reagent may vary depending on the kit manufacturer.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • XTT labeling reagent and electron-coupling reagent (commercially available kits)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Treat cells with the desired concentrations of the test compound and incubate for the intended exposure duration.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[7]

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[6]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 450 nm with a reference wavelength of 660 nm.[10]

Chapter 2: Unraveling the "How" - Mechanism of Action (MoA) Studies

Once "hits" are identified, the next critical step is to understand how they exert their anti-cancer effects. Mechanism of Action (MoA) studies are designed to elucidate the specific molecular pathways and cellular processes targeted by the compound.[11][12][13]

Key Cellular Processes Targeted by Anti-Cancer Drugs

Anti-cancer drugs can disrupt tumor growth through several key pathways:[14]

  • Induction of Apoptosis: Programmed cell death is a crucial mechanism for eliminating cancer cells.[14]

  • Cell Cycle Arrest: Halting the cell cycle prevents cancer cells from proliferating.[14]

  • Inhibition of DNA Replication and Repair: Damaging the DNA of rapidly dividing cancer cells can lead to their demise.[14]

  • Disruption of Signaling Pathways: Targeting specific signaling pathways that drive cancer growth and survival is a cornerstone of modern targeted therapies.[14]

Investigating Signaling Pathways

Many anti-cancer drugs target key proteins in signaling pathways that are aberrantly activated in cancer.[12] For example, mutations in proteins like Ras and p53 are found in a significant percentage of human cancers.[12] Understanding how a drug affects these pathways is crucial for its development.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation Drug Targeted Drug Drug->Raf Inhibits

Caption: Simplified Ras/Raf/MEK/ERK signaling pathway and a point of therapeutic intervention.

Chapter 3: The Bridge to the Clinic - Preclinical In Vivo Evaluation

While in vitro assays are essential for initial screening and MoA studies, they cannot fully recapitulate the complex tumor microenvironment.[15] Therefore, preclinical evaluation in animal models is a critical step to assess a drug's efficacy and safety in a living organism before it can be considered for human clinical trials.[15][16]

Common In Vivo Models in Oncology
  • Xenograft Models: These models involve the implantation of human tumor cells into immunocompromised mice.[16] They are widely used to evaluate the in vivo efficacy of anti-cancer drugs.[15]

  • Orthotopic Models: In these models, tumor cells are implanted into the corresponding organ of origin in the animal, which can better replicate human disease progression and metastasis.[17]

  • Patient-Derived Xenograft (PDX) Models: These models involve the direct implantation of patient tumor tissue into mice, which more closely resemble the genetics and histopathology of the original tumor.[18]

Experimental Workflow: In Vivo Efficacy Study

InVivo_Workflow Tumor_Implantation Implant Tumor Cells/Tissue into Mice Tumor_Growth Allow Tumors to Establish and Reach a Measurable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer Test Compound and Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Well-being Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

Caption: General workflow for an in vivo anti-cancer efficacy study.

Protocol 3: Subcutaneous Xenograft Model Efficacy Study

This protocol outlines a general procedure for evaluating the efficacy of an anti-cancer agent in a subcutaneous xenograft mouse model. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line

  • Test compound and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject a defined number of cells (e.g., 1-10 million) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = (length x width²)/2).

  • Randomization and Treatment: Randomize the mice into treatment and control groups with similar average tumor volumes. Begin treatment with the test compound and vehicle control, administered via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Chapter 4: Guiding Treatment Decisions - Biomarker Discovery

Biomarkers are biological indicators that can provide information about a disease state or a response to a therapeutic intervention.[19] In oncology, biomarkers are crucial for patient stratification, predicting treatment response, and monitoring disease progression.[19][20]

Types of Cancer Biomarkers
  • Predictive Biomarkers: These biomarkers predict the likelihood of a patient responding to a specific treatment.[19][21] For example, EGFR mutations predict the efficacy of tyrosine kinase inhibitors in lung cancer.[19]

  • Prognostic Biomarkers: These biomarkers provide information about the likely course of the disease, independent of treatment.[20][21]

  • Diagnostic Biomarkers: These biomarkers are used to detect and diagnose cancer.[21]

The Biomarker Development Process

The discovery and validation of biomarkers is a multi-step process that involves identifying potential markers, developing and validating assays to detect them, and demonstrating their clinical utility in well-designed studies.[21][22]

Biomarker_Development Discovery Biomarker Discovery (Genomics, Proteomics) Preclinical_Validation Preclinical Validation (Sensitivity, Specificity) Discovery->Preclinical_Validation Clinical_Validation Clinical Validation (Clinical Trials) Preclinical_Validation->Clinical_Validation Clinical_Utility Clinical Utility Clinical_Validation->Clinical_Utility

Caption: The process of cancer biomarker discovery and validation.

Conclusion

The development of new anti-cancer therapeutics is a dynamic and challenging field. A thorough understanding and application of the principles and protocols outlined in this guide are essential for successfully navigating the preclinical drug discovery pipeline. By integrating robust in vitro and in vivo methodologies with a deep understanding of cancer biology, researchers can increase the likelihood of translating promising scientific discoveries into effective treatments for patients.

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Application Notes and Protocols for the Formulation of Pesticides and Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The efficacy of a pesticide or herbicide is not solely dependent on its active ingredient (AI). The formulation, a complex mixture of the AI and various inert ingredients, is critical for delivering the desired biological effect in a safe, stable, and user-friendly manner.[1][2][3] A well-designed formulation enhances the physical and chemical properties of the AI, ensuring its optimal performance from storage to application.[1] This guide provides an in-depth exploration of the principles and methodologies behind the formulation of common pesticide and herbicide types, offering detailed protocols for their preparation and quality control.

The primary objectives of formulation are to:

  • Improve handling and safety: Pure AIs are often highly concentrated and may be hazardous or difficult to handle.[2]

  • Enhance stability: Formulations protect the AI from degradation due to environmental factors, extending shelf life.[4]

  • Increase efficacy: Inert ingredients can improve the solubility, dispersion, and adhesion of the AI to the target, maximizing its biological activity.[4][5][6]

  • Facilitate application: Formulations allow for accurate and uniform application using standard equipment.[4][7]

This document is intended for researchers, scientists, and professionals involved in the development of agrochemicals, providing both the theoretical framework and practical guidance for creating robust and effective pesticide and herbicide formulations.

Core Components of a Formulation

Every pesticide and herbicide formulation consists of two primary categories of components:

  • Active Ingredient (AI): The chemical compound responsible for the pesticidal or herbicidal activity.[8][9] The concentration and chemical properties of the AI are the primary determinants of the formulation strategy.

  • Inert Ingredients: These components, while not possessing direct pesticidal activity, are crucial for the overall performance and usability of the product.[5][9] Federal law designates all non-active components as "inert ingredients."[9] They serve a multitude of functions, as detailed in the table below.

Inert Ingredient TypePrimary Function(s)Examples
Solvents Dissolve the active ingredient to create a homogenous liquid formulation.Aromatic hydrocarbons, vegetable oils, ketones.
Carriers/Fillers Provide bulk to the formulation, especially for dry formulations, and aid in uniform distribution.Clays (kaolin, bentonite), silica, talc, water.[5]
Surfactants Surface-active agents that modify the surface tension of liquids.
EmulsifiersStabilize the dispersion of oil-based AIs in water.[5]Calcium dodecylbenzenesulfonate, ethoxylated alcohols.
Wetting AgentsImprove the contact between the spray droplet and the target surface (e.g., a waxy leaf).Nonylphenol ethoxylates, organosilicones.
Dispersing AgentsPrevent the agglomeration of solid AI particles in liquid suspension.Lignosulfonates, naphthalene sulfonates.
Adjuvants Added to the formulation or tank-mix to enhance the effectiveness of the AI.Stickers, penetrants, drift control agents.
Stabilizers Protect the AI from chemical degradation (e.g., from UV light or oxidation).Antioxidants, UV absorbers.
Antifreeze Agents Prevent liquid formulations from freezing during storage.Propylene glycol, ethylene glycol.
Antifoaming Agents Prevent or suppress foam formation during mixing and application.Silicones.
Binders/Sticking Agents Help the formulation adhere to the target surface.Lignosulfonates, polymers.

Common Formulation Types: A Detailed Examination

The choice of formulation type is dictated by the physicochemical properties of the active ingredient, the intended application method, the target pest or weed, and economic considerations. Here, we delve into the three most prevalent formulation types: Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Water Dispersible Granules (WG).

Emulsifiable Concentrates (EC)

Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a water-immiscible organic solvent, along with a blend of emulsifiers.[8][10][11] Upon dilution with water in the spray tank, an EC spontaneously forms a stable oil-in-water emulsion, appearing as a milky liquid.[11][12]

Causality Behind Experimental Choices:

  • Solvent Selection: The solvent must effectively dissolve the AI at various temperatures to prevent crystallization during storage. It should also have a low phytotoxicity to the target crop. Aromatic hydrocarbons are common, but there is a growing trend towards more environmentally friendly options.

Experimental Workflow: EC Formulation Development

Caption: Workflow for developing a Suspension Concentrate (SC) formulation.

Protocol 2: Preparation of a Generic Suspension Concentrate (SC)

Objective: To prepare a stable 40% (w/v) SC formulation of a water-insoluble solid active ingredient.

Materials:

  • Active Ingredient (solid, >98% purity): 400 g

  • Wetting Agent (e.g., Sodium dodecylbenzenesulfonate): 20 g

  • Dispersing Agent (e.g., Lignosulfonate): 30 g

  • Antifreeze Agent (e.g., Propylene glycol): 50 g

  • Thickener (e.g., 2% Xanthan gum solution): 100 g

  • Antifoaming Agent (e.g., Silicone-based): 2 g

  • Deionized Water: to 1 L

  • High-shear mixer

  • Bead mill

  • 1 L beaker

  • Weighing balance

Procedure:

  • Preparation of Aqueous Phase: In the 1 L beaker, combine the wetting agent, dispersing agent, and antifreeze agent with approximately 400 mL of deionized water. Mix until all components are dissolved.

  • Initial Dispersion: While stirring the aqueous phase with the high-shear mixer, slowly add the active ingredient. Continue mixing until a uniform slurry is formed.

  • Wet Milling: Pass the slurry through a bead mill to reduce the particle size of the AI to the target range (e.g., 2-5 microns). The milling efficiency will depend on the mill type, bead size, and residence time. Particle size should be monitored during this process.

  • Thickener and Antifoam Addition: Transfer the milled suspension to a clean beaker. While stirring gently, add the xanthan gum solution and the antifoaming agent.

  • Final Adjustment: Add deionized water to bring the final volume to 1 L and mix until the formulation is homogenous.

  • Quality Control: Perform spontaneity of dispersion testing according to CIPAC MT 160 (see Protocol 5).

Water Dispersible Granules (WG)

Water dispersible granules are a solid, non-dusty formulation that readily disintegrates and disperses in water to form a suspension. [1][9][13][14]They offer advantages in terms of safety (reduced inhalation risk compared to wettable powders) and ease of handling.

Causality Behind Experimental Choices:

  • Blending and Milling: The AI and inert ingredients are first thoroughly blended and then milled to a fine powder to ensure homogeneity and facilitate subsequent granulation and dispersion.

  • Granulation Method:

    • Extrusion: A wet powder mass is forced through a die to form spaghetti-like extrudates, which are then broken into granules. This method typically produces dense, robust granules.

    • Spray Drying: A slurry of the milled AI and inerts is sprayed into a hot air chamber, where the water evaporates to form hollow, spherical granules. This process is suitable for heat-sensitive AIs.

  • Binder: A binder is necessary to ensure that the milled particles adhere together to form a granule with sufficient integrity for handling and transport.

  • Disintegrant: A disintegrant is included to facilitate the rapid breakdown of the granule structure upon contact with water.

Experimental Workflow: WG Formulation Development

Caption: Workflow for developing a Water Dispersible Granule (WG) formulation.

Protocol 3: Preparation of Generic Water Dispersible Granules (WG) by Extrusion

Objective: To prepare a stable 75% (w/w) WG formulation of a water-insoluble solid active ingredient.

Materials:

  • Active Ingredient (solid, >98% purity): 750 g

  • Wetting Agent (e.g., Sodium dodecylbenzenesulfonate): 30 g

  • Dispersing Agent (e.g., Lignosulfonate): 80 g

  • Binder (e.g., Polyvinylpyrrolidone): 40 g

  • Filler (e.g., Kaolin clay): 100 g

  • Deionized Water: as needed

  • Blender

  • Air mill

  • Low-shear mixer/extruder

  • Fluid bed dryer

  • Sieves

  • Weighing balance

Procedure:

  • Dry Blending and Milling: In the blender, combine the active ingredient, wetting agent, dispersing agent, binder, and filler. Blend until a homogenous powder is obtained. Mill the powder blend using an air mill to a fine particle size.

  • Wet Massing: Transfer the milled powder to a low-shear mixer. Slowly add a small amount of deionized water while mixing until a dough-like consistency suitable for extrusion is achieved. The amount of water is critical and needs to be optimized. [14]3. Extrusion: Pass the wet mass through an extruder fitted with a screen of the desired diameter (e.g., 1 mm).

  • Drying: Dry the extruded granules in a fluid bed dryer at a controlled temperature (e.g., 60-70°C) until the moisture content is below 2%.

  • Sieving: Sieve the dried granules to obtain the desired size fraction and remove any fines or oversized granules.

  • Quality Control: Perform dispersibility testing according to CIPAC MT 174 (see Protocol 6).

Quality Control Protocols

The physical and chemical properties of a pesticide formulation must be rigorously tested to ensure its quality, stability, and performance. The Collaborative International Pesticides Analytical Council (CIPAC) provides internationally recognized standard methods for this purpose.

Protocol 4: Emulsion Characteristics of Emulsifiable Concentrates (CIPAC MT 36.3)

Objective: To assess the stability of the emulsion formed when an EC is diluted with water.

Outline of Method: An emulsion of a known concentration is prepared in standard water. The stability of this emulsion is then evaluated based on the amount of free "oil" or "cream" that separates out while the emulsion stands undisturbed for a specified period (e.g., 24 hours). The ability of the formulation to re-emulsify after this period is also determined. [3][9][15][16] Procedure:

  • Prepare CIPAC Standard Water of a defined hardness.

  • Add a measured volume of the EC formulation to a 100 mL graduated cylinder containing the standard water to achieve the desired dilution.

  • Invert the cylinder a specified number of times (e.g., 30) to form the emulsion.

  • Allow the cylinder to stand undisturbed.

  • At specified time intervals (e.g., 0.5, 2, and 24 hours), record the volume of any separated cream or oil.

  • After 24 hours, re-invert the cylinder to assess re-emulsification.

Protocol 5: Spontaneity of Dispersion of Suspension Concentrates (CIPAC MT 160)

Objective: To measure the ability of an SC to disperse rapidly in water with minimal agitation.

Outline of Method: This method is similar to the suspensibility test but uses only one inversion of the measuring cylinder and a shorter standing time (5 minutes). A 250 mL mixture of the formulation and water is prepared. After standing, the top nine-tenths of the suspension is removed, and the remaining one-tenth is assayed to determine the amount of AI that did not remain in suspension. [5][6][8][17] Procedure:

  • Add a known amount of the SC formulation to a 250 mL graduated cylinder containing 250 mL of CIPAC Standard Water.

  • Invert the cylinder once.

  • Allow the cylinder to stand for 5 minutes.

  • Carefully remove the top 225 mL (nine-tenths) of the suspension using a suction tube.

  • Quantify the amount of active ingredient in the remaining 25 mL by a suitable analytical method (e.g., HPLC).

  • Calculate the percentage of the AI that remained in suspension.

Protocol 6: Dispersibility of Water Dispersible Granules (CIPAC MT 174)

Objective: To assess the ease with which a WG disintegrates and disperses in water.

Outline of Method: A known amount of the WG is added to a defined volume of water and stirred to form a suspension. After a short period of standing, the top nine-tenths of the suspension is removed, and the remaining one-tenth is dried and weighed to determine the amount of non-dispersed material. [2][18] Procedure:

  • Add a weighed amount of the WG to a beaker containing a specified volume of CIPAC Standard Water.

  • Stir for a defined period (e.g., 1 minute) to disperse the granules.

  • Transfer the suspension to a 250 mL graduated cylinder and make up to the mark with standard water.

  • Allow the cylinder to stand for a short period.

  • Remove the top nine-tenths of the suspension.

  • Evaporate the water from the remaining one-tenth and weigh the dry residue.

  • Calculate the percentage dispersibility.

Conclusion

The formulation of pesticides and herbicides is a multidisciplinary science that requires a deep understanding of chemistry, physics, and biology. The protocols and workflows presented in this guide provide a systematic approach to developing robust and effective EC, SC, and WG formulations. By carefully selecting inert ingredients, optimizing manufacturing processes, and rigorously evaluating the final product using standardized quality control methods, researchers and developers can create products that are not only efficacious but also safe and reliable. The importance of adhering to established testing protocols, such as those provided by CIPAC, cannot be overstated, as they form the basis for regulatory acceptance and ensure product quality in the global marketplace.

References

  • Vertex AI Search. (2025, March 4). Pesticide Formulations: Understanding Active and Inert Ingredients.
  • Aragen Life Sciences. (n.d.).
  • Azelis. (n.d.).
  • Collaborative International Pesticide Analytical Council. (n.d.).
  • Collaborative International Pesticide Analytical Council. (n.d.). MT 36.
  • Collaborative International Pesticide Analytical Council. (n.d.). MT 160.
  • Collaborative International Pesticide Analytical Council. (n.d.). MT XXX.
  • LAUS GmbH. (n.d.). CIPAC-Methods.
  • LCI Corporation. (n.d.).
  • Penn State Extension. (2025, June 26).
  • Collaborative International Pesticide Analytical Council. (n.d.).
  • Labcorp. (2025). Emulsion stability.
  • Biotecnologie BT. (n.d.). GUIDANCE DOCUMENT FOR THE GENERATION OF DATA ON THE PHYSICAL, CHEMICAL AND TECHNICAL PROPERTIES OF PLANT PROTECTION PRODUCTS UND.
  • Google Patents. (n.d.).
  • FAO/WHO. (n.d.). 7.11_EC.docx.
  • Azelis. (n.d.).
  • International Journal of Advanced Research. (2015). ISSN 2320-5407 International Journal of Advanced Research (2015), Volume 3, Issue 5, 866-869.
  • ResearchGate. (n.d.).
  • SBR International. (2025, September 8). Suspension Concentrate (SC)
  • Google Patents. (n.d.).
  • Croda Agriculture. (n.d.).
  • DuPont. (n.d.).
  • University of Florida, IFAS Extension. (n.d.).
  • Croda Agriculture. (n.d.).
  • Google Patents. (n.d.).
  • European Commission. (n.d.). Guidance Document for the Generation and Evaluation of Data on the Physical, Chemical and Technical Properties....
  • FAO/WHO. (n.d.). Water Dispersible Granules (WG and WG-SB).
  • Penn State Extension. (2025, June 26).
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  • Scribd. (n.d.).

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Application Notes and Protocols for the Incorporation of 3-Amino-5-fluoropyridine-2-carboxylic acid into High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridine-Containing Polymers

The incorporation of fluorinated heterocyclic moieties into polymer backbones is a key strategy in the development of advanced materials. The unique properties of the fluorine atom—high electronegativity, small atomic radius, and low polarizability—impart desirable characteristics to the resulting polymers, including enhanced thermal stability, chemical resistance, and hydrophobicity.[1] When combined with the rigid, aromatic nature of a pyridine ring, these attributes lead to polymers with exceptional performance profiles suitable for demanding applications in aerospace, microelectronics, and energy sectors.[1][2][3]

3-Amino-5-fluoropyridine-2-carboxylic acid is a particularly valuable monomer for creating such high-performance polymers. Its trifunctional nature, comprising an amine, a carboxylic acid, and a fluorinated pyridine ring, offers a versatile platform for synthesizing a variety of polymer architectures, most notably polyamides. The strategic placement of the fluorine atom and the amino and carboxylic acid groups allows for the creation of polymers with a unique combination of properties. This guide provides detailed protocols and technical insights for the incorporation of this monomer into polyamide structures through self-polycondensation.

The Monomer: this compound

Before proceeding to polymerization, it is crucial to understand the characteristics of the monomer, this compound.

PropertyValueSource
Molecular Formula C₆H₅FN₂O₂[]
Molecular Weight 156.12 g/mol []
Appearance Typically a solid
Key Functional Groups Amine (-NH₂), Carboxylic Acid (-COOH), FluoropyridineN/A
Purity ≥95% recommended for polymerization[]

The presence of both an amine and a carboxylic acid group on the same molecule allows it to act as an A-B type monomer for step-growth polymerization, where the amine group of one monomer reacts with the carboxylic acid group of another.[5][6][7]

Polymerization Strategy: Direct Polycondensation for Polyamide Synthesis

Direct polycondensation is an efficient method for synthesizing polyamides from aminocarboxylic acids. Among the various direct polycondensation techniques, the Yamazaki-Higashi reaction is particularly effective for preparing aromatic polyamides under mild conditions, yielding polymers with high molecular weights.[8] This method utilizes a phosphite-based condensing agent in the presence of a base (pyridine) and a salt (e.g., CaCl₂) to facilitate the amide bond formation.

Causality of Experimental Choices in the Yamazaki-Higashi Reaction:
  • Triphenyl Phosphite (TPP): Acts as a condensing agent. It reacts with the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

  • Pyridine: Serves as both a solvent and a base. It neutralizes the acidic byproducts of the reaction, driving the equilibrium towards polymer formation.

  • N-Methyl-2-pyrrolidone (NMP): A polar aprotic solvent that is excellent for dissolving both the monomer and the resulting aromatic polyamide, preventing premature precipitation of the polymer.[8]

  • Calcium Chloride (CaCl₂): Enhances the solubility of the growing polymer chains by interacting with the amide linkages, which helps to achieve higher molecular weights.[8]

  • Inert Atmosphere (Nitrogen or Argon): Essential to prevent side reactions, such as oxidation of the amine groups at elevated temperatures.

Visualizing the Polymerization Workflow

G cluster_prep Monomer & Reagent Preparation cluster_reaction Polycondensation Reaction cluster_workup Polymer Isolation & Purification cluster_characterization Polymer Characterization Monomer 3-Amino-5-fluoropyridine- 2-carboxylic acid Reactor Reaction Flask under N₂ Monomer->Reactor Solvent NMP & Pyridine Solvent->Reactor Reagents Triphenyl Phosphite & CaCl₂ Reagents->Reactor Heating Heat to 100-120°C Reactor->Heating Stir for 4-24h Precipitation Precipitate in Methanol Heating->Precipitation Filtration Filter Polymer Precipitation->Filtration Washing Wash with Methanol & Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Analysis FTIR, NMR, GPC, TGA, DSC Drying->Analysis Final Polymer

Caption: Experimental workflow for polyamide synthesis.

Detailed Protocol: Self-Polycondensation of this compound

This protocol is adapted from the Yamazaki-Higashi polycondensation method for aromatic polyamides.[8]

Materials and Equipment:
  • This compound (≥95% purity)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

  • Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet

  • Heating mantle with a temperature controller

  • Vacuum oven

Procedure:
  • Reactor Setup: In a flame-dried three-neck round-bottom flask, place a magnetic stir bar (or set up for mechanical stirring) and add anhydrous calcium chloride (0.3 g per 1 mmol of monomer).

  • Addition of Monomer and Solvents: Under a gentle stream of nitrogen, add this compound (e.g., 1 mmol, 0.156 g), anhydrous NMP (4 mL per 1 mmol of monomer), and anhydrous pyridine (1 mL per 1 mmol of monomer). Stir the mixture at room temperature until the monomer is fully dissolved.

  • Initiation of Polymerization: Add triphenyl phosphite (1.2 mL per 1 mmol of monomer) to the reaction mixture.

  • Polycondensation Reaction: Heat the reaction mixture to 100-120°C using a heating mantle. The solution will become increasingly viscous as the polymerization proceeds. Maintain the reaction at this temperature for 8-12 hours under a continuous nitrogen atmosphere.[8]

  • Polymer Isolation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a beaker containing vigorously stirred methanol (approximately 200 mL). A fibrous or powdered precipitate will form.

  • Purification:

    • Collect the polymer by vacuum filtration.

    • Wash the collected polymer thoroughly with hot methanol to remove residual solvents and unreacted TPP.

    • Further wash the polymer with deionized water to remove any remaining salts.

    • Repeat the methanol wash to facilitate drying.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.

Self-Validating System and Expected Observations:
  • Viscosity Increase: A noticeable increase in the viscosity of the reaction mixture is a primary indicator of successful polymerization.

  • Precipitation: The formation of a solid precipitate upon addition to methanol confirms the presence of a polymer that is insoluble in the non-solvent.

  • Characterization: The structure of the resulting polyamide can be confirmed by spectroscopic methods.

Polymer Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is used to confirm the formation of the amide bond and the presence of the key functional groups in the polymer.

Wavenumber (cm⁻¹)Assignment
~3300N-H stretching (amide)
~1650C=O stretching (amide I band)
~1540N-H bending (amide II band)
~1250C-F stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed structure of the polymer. The disappearance of the carboxylic acid proton signal and a shift in the signals of the protons and carbons adjacent to the newly formed amide bond are indicative of successful polymerization.

Thermal Analysis (TGA and DSC):

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal properties of the polymer.

  • TGA: Aromatic polyamides containing fluorine and pyridine rings are expected to exhibit high thermal stability, with decomposition temperatures (T_d) typically above 400°C.[1][8]

  • DSC: The glass transition temperature (T_g) provides information about the polymer's amorphous or semi-crystalline nature and its upper service temperature. For rigid aromatic polyamides, T_g values are often above 200°C.[2]

Application Notes: Properties and Potential Uses

The resulting poly(3-amino-5-fluoropyridine-2-carboxamide) is expected to possess a combination of desirable properties:

  • High Thermal Stability: The aromatic backbone and the strong C-F bonds contribute to excellent resistance to thermal degradation.

  • Good Chemical Resistance: The stable aromatic and amide linkages provide resistance to a wide range of solvents and chemicals.

  • Enhanced Solubility: The presence of the fluorine atom can, in some cases, improve solubility in organic solvents compared to non-fluorinated analogues, facilitating processing.[3][8]

  • Low Dielectric Constant: Fluorinated polymers often exhibit low dielectric constants, making them suitable for applications in microelectronics as insulating layers.[3]

  • Flame Retardancy: The pyridine moiety can contribute to inherent flame retardant properties.[1]

Potential Applications:

  • Aerospace: As matrix resins for high-performance composites and as protective coatings.

  • Microelectronics: As interlayer dielectrics and encapsulants for electronic components.

  • Membranes: For gas separation or filtration applications under harsh conditions.

  • Advanced Fibers: For use in protective clothing and industrial fabrics.

Logical Relationships in Polymer Structure and Properties

G Monomer 3-Amino-5-fluoropyridine- 2-carboxylic acid Aromatic_Pyridine Aromatic Pyridine Ring Monomer->Aromatic_Pyridine Fluorine Fluorine Substituent Monomer->Fluorine Amide Amide Linkage Monomer->Amide Polycondensation Rigidity Chain Rigidity Aromatic_Pyridine->Rigidity Thermal_Stability High Thermal Stability Aromatic_Pyridine->Thermal_Stability Fluorine->Thermal_Stability Solubility Enhanced Solubility Fluorine->Solubility Chemical_Resistance Chemical Resistance Fluorine->Chemical_Resistance Amide->Rigidity Amide->Thermal_Stability

Caption: Structure-property relationships in the polymer.

References

  • Synthesis and characterization of aliphatic aromatic polyamides containing pyridine and methylene spacer group in polymer backbone. Taylor & Francis Online. [Link]
  • Preparation of Novel Pyridine-Based Aromatic Polyimides and Effect of Fluorine Functionality.
  • Synthesis and properties of fluorinated pyridine-containing polyimides.
  • Formation of Polyamides. Save My Exams. [Link]
  • Direct Polycondensation of Carboxylic Acids and Amines Catalyzed by 3,4,5-Trifluorophenylboronic Acid. ElectronicsAndBooks. [Link]
  • Polyamide Formation (A-Level Chemistry). Study Mind. [Link]
  • Step-Growth Polymerization.
  • 2.3: Step Growth and Chain Growth. Chemistry LibreTexts. [Link]
  • Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI. [Link]

Sources

Application Notes and Protocols: Synthetic Routes to Bioactive Molecules from 3-Amino-5-fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold

In the landscape of modern medicinal chemistry, privileged scaffolds serve as foundational frameworks for the design of novel therapeutic agents. 3-Amino-5-fluoropyridine-2-carboxylic acid is one such scaffold, offering a unique combination of structural and electronic features that are highly advantageous for drug development. The pyridine ring is a common motif in a vast array of bioactive molecules, capable of engaging in hydrogen bonding and π-stacking interactions with biological targets.[1] The strategic placement of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[2][3] Furthermore, the vicinal amino and carboxylic acid functionalities provide versatile handles for a variety of chemical transformations, allowing for the construction of diverse and complex molecular architectures.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of this compound. We will explore key synthetic transformations, including robust amide bond formation and powerful carbon-carbon bond-forming reactions, and detail the subsequent cyclization strategies to access fused heterocyclic systems of significant biological interest. The protocols provided are designed to be self-validating, with a focus on the causal relationships between reaction components and outcomes, ensuring both scientific integrity and practical applicability.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic versatility of this compound stems from the differential reactivity of its functional groups. The carboxylic acid is readily activated for nucleophilic attack, while the amino group can act as a nucleophile or be derivatized to modulate its electronic properties. The pyridine ring itself can participate in cross-coupling reactions, further expanding the accessible chemical space.

I. Amide Bond Formation: A Gateway to Diverse Scaffolds

The formation of an amide bond is arguably the most fundamental and widely employed reaction in the elaboration of this compound.[4] This transformation is critical for introducing a wide range of substituents, thereby modulating the pharmacological properties of the resulting molecules. Among the plethora of available coupling reagents, propanephosphonic acid anhydride (T3P®) has emerged as a particularly effective and user-friendly option, especially in complex settings and for epimerization-prone substrates.[5][6][7]

The Causality Behind Choosing T3P®:

  • Mild Reaction Conditions: T3P® facilitates amide bond formation at or below room temperature, preserving sensitive functional groups within the coupling partners.[7]

  • Low Epimerization: For chiral amines or carboxylic acids, T3P® in combination with a non-nucleophilic base like pyridine or triethylamine minimizes racemization, a critical aspect in the synthesis of stereospecific drugs.[6]

  • Simple Work-up: The byproducts of the T3P®-mediated coupling are water-soluble, allowing for straightforward removal through aqueous extraction, which simplifies purification.[8][9]

  • High Functional Group Tolerance: T3P® is compatible with a wide array of functional groups, making it suitable for late-stage diversification strategies in a synthetic sequence.[5]

The mechanism of T3P®-mediated amide coupling involves the activation of the carboxylic acid to form a mixed anhydride, which is then readily attacked by the amine nucleophile.[8][9]

Diagram 1: T3P®-Mediated Amide Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Amide Bond Formation cluster_2 Work-up and Purification Start Dissolve this compound, amine, and base in an appropriate solvent. Cool Cool the reaction mixture to 0 °C. Start->Cool Add_T3P Slowly add T3P® solution. Cool->Add_T3P React Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). Add_T3P->React Quench Quench the reaction with aqueous HCl. React->Quench Extract Extract with an organic solvent (e.g., ethyl acetate). Quench->Extract Wash Wash the organic layer with water and brine. Extract->Wash Dry Dry over anhydrous sodium sulfate and concentrate. Wash->Dry Purify Purify the crude product by column chromatography. Dry->Purify

Caption: A generalized workflow for T3P®-mediated amide coupling.

Protocol 1: General Procedure for the Synthesis of 3-Amino-5-fluoro-N-aryl-picolinamides

This protocol describes a general method for the coupling of this compound with a variety of aniline derivatives.

Materials:

  • This compound

  • Substituted aniline derivative

  • Propanephosphonic acid anhydride (T3P®), 50% solution in ethyl acetate

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethyl Acetate (EtOAc)

  • Hydrochloric acid (1 M aqueous solution)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) and the substituted aniline (1.1 eq.) in anhydrous DMF (or EtOAc) at 0 °C, add triethylamine (3.0 eq.).

  • Slowly add T3P® (1.5 eq. of the 50% solution) to the stirred reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-amino-5-fluoro-N-aryl-picolinamide.

Data Presentation: Representative Amide Coupling Reactions

EntryAniline DerivativeProductYield (%)
1Aniline3-Amino-5-fluoro-N-phenylpicolinamide85-95
24-Chloroaniline3-Amino-N-(4-chlorophenyl)-5-fluoropicolinamide80-90
33,4-Dimethoxyaniline3-Amino-N-(3,4-dimethoxyphenyl)-5-fluoropicolinamide82-92

Note: Yields are typical and may vary depending on the specific substrate and reaction scale.

II. Suzuki-Miyaura Cross-Coupling: Arylation of the Pyridine Core

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl substituents onto the pyridine ring.[2][3] This transformation is particularly valuable in drug discovery for exploring structure-activity relationships by modifying the steric and electronic properties of the core scaffold. The fluorine atom on the pyridine ring can influence the reactivity of adjacent positions, making the choice of catalyst and conditions crucial for a successful outcome.[1][10][11]

The Causality Behind Experimental Choices:

  • Catalyst Selection: Palladium catalysts, such as Pd(dppf)Cl2, are often effective for the cross-coupling of heteroaryl halides and boronic acids.[10][11] The choice of ligand is critical to facilitate the catalytic cycle.

  • Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME) and water is commonly used to dissolve both the organic and inorganic reaction components.

Diagram 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Picolinamide

G Start 3-Amino-5-bromo-N-arylpicolinamide Reaction Suzuki-Miyaura Coupling Start->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Product 3-Amino-5-aryl-N-arylpicolinamide Reaction->Product

Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of 3-Amino-5-aryl-N-phenyl-picolinamides via Suzuki-Miyaura Coupling

This protocol outlines the arylation of a brominated picolinamide intermediate, which can be synthesized from 3-amino-5-bromopyridine-2-carboxylic acid following Protocol 1.

Materials:

  • 3-Amino-5-bromo-N-phenylpicolinamide

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 3-amino-5-bromo-N-phenylpicolinamide (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(dppf)Cl2 (0.05 eq.), and K2CO3 (3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel column chromatography to yield the desired 3-amino-5-aryl-N-phenyl-picolinamide.

III. Cyclization to Fused Heterocycles: Building Complexity

The 3-amino-2-carboxamido pyridine scaffold is an excellent precursor for the synthesis of fused heterocyclic systems, such as pyridopyrimidines.[12][13] These bicyclic structures are prevalent in a wide range of bioactive molecules, including kinase inhibitors. The cyclization is typically achieved by reacting the aminopicolinamide with a one-carbon synthon, such as an orthoester or dimethylformamide dimethylacetal (DMF-DMA).

The Causality Behind Cyclization Strategies:

  • Electrophilic Partner: Reagents like DMF-DMA or triethyl orthoformate provide the necessary carbon atom to form the pyrimidine ring.

  • Reaction Conditions: The choice of solvent and temperature is critical to drive the cyclization to completion and minimize side reactions. Acetic acid is often used as a solvent and catalyst for these transformations.[12]

Diagram 3: Synthesis of a Pyrido[2,3-d]pyrimidinone

G Start 3-Amino-5-fluoro-N-arylpicolinamide Intermediate Amidine Intermediate Start->Intermediate Reaction with DMF-DMA Reagent DMF-DMA Cyclization Cyclization in Acetic Acid Intermediate->Cyclization Product Pyrido[2,3-d]pyrimidin-7(8H)-one Cyclization->Product

Sources

Application Notes & Protocols: 3-Amino-5-fluoropyridine-2-carboxylic Acid for the Development of Diagnostic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Molecular Imaging

3-Amino-5-fluoropyridine-2-carboxylic acid is a uniquely functionalized heterocyclic building block poised for significant impact in the development of next-generation diagnostic imaging agents. Its structure presents a convergence of three critical chemical motifs: a pyridine core, a carboxylic acid, and an amino group, complemented by a fluorine atom. This strategic arrangement provides a robust and versatile platform for two primary, yet distinct, applications in nuclear medicine: the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) and the development of chelators for radiometal-based imaging (PET/SPECT).

The pyridine ring itself is more electron-deficient than a corresponding benzene ring, a property that can be exploited for radiofluorination strategies.[1][2] The carboxylic acid and amino groups serve as invaluable handles for bioconjugation, allowing the scaffold to be tethered to targeting vectors like peptides, antibodies, or small molecules, thereby directing the diagnostic agent to specific biological targets such as receptors or enzymes overexpressed in disease states.[3][4]

This guide provides an in-depth exploration of this compound as a precursor in diagnostic agent development. We will detail the core chemical principles, provide validated protocols for its application in both ¹⁸F and radiometal labeling, and outline the essential downstream evaluation workflows required to translate these agents from the bench to preclinical validation.

Section 1: Application in ¹⁸F-Radiolabeling for PET Imaging

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that relies on the detection of positron-emitting radionuclides.[5] Fluorine-18 (¹⁸F) is the radionuclide of choice for many applications due to its near-ideal physical and nuclear characteristics, including a 109.7-minute half-life and low positron energy.[5] The pyridine core is particularly amenable to nucleophilic heteroaromatic substitution with no-carrier-added [¹⁸F]fluoride, which is the most efficient method for producing radiotracers with high specific activity.[5]

Principle of Application:

While this compound contains a stable ¹⁹F atom, it serves as an excellent starting material for constructing a more complex precursor for ¹⁸F-labeling. Typically, a leaving group (e.g., nitro, trimethylammonium) is installed at a position activated by the pyridine nitrogen (ortho or para) to facilitate nucleophilic attack by the K[¹⁸F]F-Kryptofix 2.2.2 complex.[1][2] The carboxylic acid on the starting molecule is used to conjugate it to a targeting biomolecule before the radiolabeling step. This "late-stage" fluorination is a cornerstone of modern radiopharmaceutical chemistry.

G Workflow for ¹⁸F-Labeled Diagnostic Agent Synthesis. start_node 3-Amino-5-fluoropyridine- 2-carboxylic Acid process_node1 Step 1: Synthesize Targeting Vector Conjugate and Install Leaving Group start_node->process_node1 Bioconjugation & Precursor Synthesis process_node process_node qc_node qc_node eval_node In Vitro / In Vivo Evaluation process_node2 Step 2: Nucleophilic Radiofluorination process_node1->process_node2 [¹⁸F]Fluorination (Automated Synthesis) process_node3 Step 3: Semi-preparative HPLC process_node2->process_node3 HPLC Purification qc_node1 Purity, Molar Activity, Identity Confirmation process_node3->qc_node1 Quality Control qc_node1->eval_node Proceed if specs met

Caption: General workflow for developing an ¹⁸F-PET tracer.

Protocol 1: Synthesis of a Peptide-Conjugated Precursor for Radiolabeling

This protocol describes a representative synthesis of a peptide conjugate ready for subsequent radiofluorination. It utilizes standard carbodiimide chemistry to form a stable amide bond between the carboxylic acid of the pyridine scaffold and a primary amine on a targeting peptide.

Materials:

  • This compound

  • Targeting peptide with a free amine (e.g., Lysine side chain or N-terminus)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Methodology:

  • Activation of Carboxylic Acid:

    • In a clean, dry vial, dissolve 1.2 equivalents of this compound, 1.2 eq. of EDC, and 1.2 eq. of NHS in anhydrous DMF.

    • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1 hour.

    • Expert Insight: The use of NHS creates an amine-reactive NHS-ester intermediate. This two-step process (activation then coupling) is generally more efficient and produces fewer side products than a one-pot EDC coupling.[6]

  • Conjugation to Peptide:

    • Dissolve 1.0 equivalent of the targeting peptide in anhydrous DMF. Add 3.0 equivalents of DIPEA to the solution to act as a non-nucleophilic base.

    • Add the activated pyridine solution from Step 1 dropwise to the peptide solution.

    • Allow the reaction to proceed at room temperature for 4-6 hours, or overnight for sterically hindered substrates. Monitor reaction progress by LC-MS.

  • Purification:

    • Once the reaction is complete, dilute the mixture with water containing 0.1% Trifluoroacetic acid (TFA).

    • Purify the conjugate using a semi-preparative reverse-phase HPLC system with a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the collected fractions to obtain the purified peptide conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product using high-resolution mass spectrometry and analytical HPLC.

Note: This protocol yields a conjugate that must then be further modified to install a suitable leaving group for radiofluorination (e.g., nitration or conversion of the amino group to a trimethylammonium salt), a step that is highly dependent on the specific chemistry of the targeting vector.

Protocol 2: Automated [¹⁸F]Fluorination of an Activated Pyridine Precursor

This protocol outlines the general procedure for the nucleophilic incorporation of [¹⁸F]Fluoride using a commercial automated radiosynthesis module.

Materials:

  • Peptide-conjugated precursor with a suitable leaving group (e.g., nitro- or trimethylammonium-substituted pyridine)

  • Aqueous [¹⁸F]Fluoride from cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Acetonitrile and Water for elution and purification

  • Automated Radiosynthesis Unit (e.g., GE TRACERlab™, Siemens Explora)

Methodology:

  • [¹⁸F]Fluoride Trapping and Drying:

    • The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with additions of anhydrous acetonitrile under a stream of nitrogen at 100-110 °C. This step is critical for ensuring anhydrous conditions.

    • Expert Insight: The K₂₂₂ cryptand chelates the potassium ion, effectively creating a "naked" and highly nucleophilic fluoride ion, which is essential for the substitution reaction.[5]

  • Radiofluorination Reaction:

    • A solution of the precursor (typically 1-5 mg) in anhydrous DMSO is added to the dried K[¹⁸F]F-K₂₂₂ complex.

    • The reaction vessel is heated to 120-150 °C for 10-15 minutes.[5] Reaction progress can be monitored by radio-TLC.

  • Purification:

    • After cooling, the reaction mixture is diluted with the mobile phase and injected onto a semi-preparative HPLC column.

    • The fraction corresponding to the ¹⁸F-labeled product is collected.

    • The collected fraction is typically passed through a C18 Sep-Pak cartridge to remove the HPLC solvents. The final product is eluted with ethanol and formulated in sterile saline for injection.

  • Quality Control:

    • Radiochemical Purity (RCP): Determined by radio-HPLC. Must typically be >95%.

    • Molar Activity (Aₘ): Calculated from the total radioactivity and the mass of the non-radioactive compound, determined via a calibrated HPLC UV signal.

    • Residual Solvents: Analyzed by gas chromatography to ensure levels are below pharmacopeial limits.

Parameter Typical Values for ¹⁸F-Pyridine Tracers Reference
Radiochemical Yield (decay-corrected)5% - 50%[7][8]
Synthesis Time (from EOB)90 - 150 minutes[8]
Radiochemical Purity>95%[9]
Molar Activity (at end of synthesis)40 - 200 GBq/µmol[9]

Section 2: Application as a Chelator for Radiometal-Based Imaging

The this compound scaffold is a derivative of picolinic acid, a well-known chelating agent. The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the carboxyl and amino groups can coordinate with radiometals to form stable complexes. This makes the molecule an excellent foundation for creating bifunctional chelators (BFCs) for PET (e.g., ⁶⁴Cu, ⁶⁸Ga) and SPECT (e.g., ¹¹¹In) imaging, or even for targeted radionuclide therapy (e.g., ¹⁷⁷Lu).[10][11]

Principle of Application:

The pyridine-based structure acts as a core chelating motif. It can be conjugated to a targeting biomolecule via one of its functional groups (typically the carboxylic acid), leaving other parts of the molecule free to coordinate a radiometal. The resulting radiopharmaceutical delivers the metallic radionuclide specifically to the target tissue. Pyridine-containing chelators have shown particular promise for stably complexing copper-64.[11]

G Workflow for Radiometal-Based Diagnostic Agent. start_node 3-Amino-5-fluoropyridine- 2-carboxylic Acid process_node1 Step 1: Synthesize BFC start_node->process_node1 Bifunctional Chelator (BFC) Synthesis process_node process_node qc_node qc_node eval_node In Vitro / In Vivo Evaluation process_node2 Step 2: Couple BFC to Biomolecule process_node1->process_node2 Conjugation to Targeting Vector process_node3 Step 3: Chelation with Radiometal (e.g., ⁶⁸Ga, ⁶⁴Cu) process_node2->process_node3 Radiolabeling qc_node1 Labeling Efficiency, Stability process_node3->qc_node1 Quality Control qc_node1->eval_node Proceed if specs met

Caption: General workflow for a radiometal-based tracer.

Protocol 3: Radiolabeling a Peptide Conjugate with Gallium-68

This protocol details the labeling of a peptide-chelator conjugate with Gallium-68 (⁶⁸Ga), which is conveniently obtained from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • Peptide-chelator conjugate (synthesized as in Protocol 1 or similar)

  • ⁶⁸Ge/⁶⁸Ga generator (e.g., GalliaPharm®)

  • Sterile 0.1 N HCl for generator elution

  • Sodium Acetate buffer (pH 4.5-5.0)

  • Sterile reaction vial

  • Heating block

  • Instant Thin-Layer Chromatography (ITLC) strips (e.g., iTLC-SG)

  • Mobile phase for ITLC (e.g., 0.1 M Sodium Citrate)

Methodology:

  • Generator Elution:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 N HCl according to the manufacturer's instructions to obtain [⁶⁸Ga]GaCl₃ in solution.

  • Labeling Reaction:

    • In a sterile reaction vial, add 20-50 µg of the peptide-chelator conjugate.

    • Add sodium acetate buffer to adjust the pH of the final reaction mixture to between 4.0 and 5.0.

    • Expert Insight: The pH is critical for ⁶⁸Ga labeling. A pH that is too low will protonate the chelator's donor atoms, preventing complexation, while a pH that is too high will cause the formation of insoluble gallium hydroxides.

    • Add the [⁶⁸Ga]GaCl₃ eluate (typically 0.5-1.0 mL) to the vial containing the peptide and buffer.

    • Incubate the reaction mixture at 95 °C for 5-10 minutes.

  • Quality Control:

    • Spot a small aliquot of the reaction mixture onto an ITLC strip.

    • Develop the strip using the appropriate mobile phase (e.g., 0.1 M sodium citrate). In this system, the ⁶⁸Ga-peptide conjugate will migrate to the solvent front (Rf = 1.0), while any free or colloidal ⁶⁸Ga will remain at the origin (Rf = 0.0).

    • Analyze the strip using a radio-TLC scanner to determine the radiochemical purity (RCP). An RCP of >95% is typically required for clinical use.

  • Formulation:

    • If the RCP is acceptable, the product can be formulated in sterile saline or a buffer suitable for injection. Often, no further purification is needed for generator-produced radiometals if the labeling efficiency is high.

Radiometal Imaging Modality Half-Life Key Advantage
Gallium-68 (⁶⁸Ga)PET68 minGenerator-produced, readily available
Copper-64 (⁶⁴Cu)PET12.7 hLonger half-life allows for imaging of slower biological processes
Zirconium-89 (⁸⁹Zr)PET78.4 hIdeal for labeling monoclonal antibodies due to long half-life
Technetium-99m (⁹⁹mTc)SPECT6.0 hWorkhorse of clinical SPECT imaging
Indium-111 (¹¹¹In)SPECT2.8 daysLonger half-life suitable for cell tracking and antibody imaging

Section 3: In Vitro and In Vivo Evaluation of Novel Diagnostic Agents

Following successful synthesis and quality control, a candidate diagnostic agent must undergo rigorous evaluation to determine its biological properties and imaging potential.[12][13]

G Standard Evaluation Pipeline for a New Radiotracer. process_node process_node qc_node qc_node eval_node In Vivo Biodistribution & PET/CT Imaging final_node Candidate for Further Development eval_node->final_node Preclinical Validation process_node1 In Vitro Stability Assay (Serum, Buffer) process_node2 Receptor Binding Assay (Kd / IC₅₀ Determination) process_node1->process_node2 Characterize Stability process_node3 Cellular Uptake & Internalization Assay process_node2->process_node3 Assess Target Affinity process_node3->eval_node Demonstrate Specificity

Caption: A typical pipeline for evaluating new diagnostic agents.

Protocol 4: In Vitro Human Serum Stability Assay

Purpose: To assess the stability of the radiolabeled compound in a biologically relevant matrix.

Methodology:

  • Incubate the purified radiotracer (approx. 1-2 MBq) in fresh human serum at 37 °C.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the serum mixture.

  • Precipitate the serum proteins by adding an equal volume of cold acetonitrile or ethanol.

  • Centrifuge the sample (e.g., 10,000 g for 5 minutes) to pellet the proteins.

  • Analyze the supernatant using radio-HPLC to determine the percentage of intact radiotracer remaining. The radiotracer should exhibit high stability, often >95% intact at 2 hours.[7]

Protocol 5: Small Animal PET/CT Imaging

Purpose: To visualize the in vivo biodistribution of the radiotracer and assess its tumor-targeting capabilities in a relevant animal model.[14]

Methodology:

  • Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts of a human cancer cell line that expresses the target of interest).

  • Radiotracer Administration: Inject a defined dose of the radiotracer (e.g., 5-10 MBq) into the anesthetized mouse, typically via the tail vein.

  • Dynamic/Static Imaging:

    • For dynamic imaging, place the animal in the PET scanner immediately after injection and acquire data continuously for 60-120 minutes.

    • For static imaging, allow the radiotracer to distribute for a set period (e.g., 60 minutes post-injection) before acquiring a 10-20 minute scan.

  • CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Draw regions of interest (ROIs) over tumors and major organs (liver, kidneys, muscle, brain, etc.) to quantify radiotracer uptake.

    • Uptake is typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

    • Expert Insight: To demonstrate specificity, a blocking study is often performed. A separate cohort of animals is pre-dosed with a high concentration of the non-radioactive ("cold") version of the compound to saturate the target receptors. A significant reduction in tumor uptake in the blocked group compared to the non-blocked group confirms target-specific binding.[14][15]

Section 4: Regulatory and Quality Control Considerations

The development of a novel diagnostic agent for human use is a highly regulated process.[16] Any new agent intended for clinical trials must be produced under stringent Good Manufacturing Practice (GMP) conditions and submitted to regulatory bodies like the FDA or EMA via an Investigational New Drug (IND) application or equivalent.[17]

Key Considerations:

  • Companion Diagnostics (CDx): If a diagnostic agent is developed to select patients for a specific therapy, it is considered a companion diagnostic. The development and approval of a CDx are often linked to the therapeutic drug, requiring a coordinated regulatory strategy.[18][19]

  • Purity and Safety: Rigorous testing for radiochemical and chemical purity, sterility, pyrogenicity (bacterial endotoxins), and residual solvents is mandatory.

  • Dosimetry: The radiation dose delivered to the patient must be estimated based on preclinical biodistribution data to ensure it is within safe limits.[8]

Conclusion

This compound represents a powerful and highly adaptable scaffold for the development of targeted diagnostic agents. Its inherent chemical functionalities enable straightforward conjugation to a vast array of biomolecules and provide a foundation for robust radiolabeling via either ¹⁸F-fluorination or radiometal chelation. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to harness the potential of this versatile building block, from initial synthesis and radiolabeling through to essential preclinical evaluation, paving the way for the creation of novel and effective tools for molecular imaging.

References

  • Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine. PubMed.
  • Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. PubMed.
  • Synthesis and preliminary evaluation of 18F-labeled pyridaben analogues for myocardial perfusion imaging with PET. PubMed.
  • Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine | Request PDF. ResearchGate.
  • Synthesis, In Vitro and In Vivo PET Neuroimaging of Radiotracers for Activin Receptor Like Kinase 2. Journal of Nuclear Medicine.
  • Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. HARVEST (uSask).
  • Evaluation of in-vivo and in-vitro binding property of a novel PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers. PubMed Central.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC - NIH.
  • Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. PMC.
  • Synthesis of DOTA-pyridine chelates for 64Cu coordination and radiolabeling of αMSH peptide. PMC - NIH.
  • Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. PMC - PubMed Central.
  • Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Publishing.
  • Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. PMC - PubMed Central.
  • Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging. PubMed Central.
  • Specific sequestering agents for the actinides. 28. Synthesis and initial evaluation of multidentate 4-carbamoyl-3-hydroxyl-1-methyl-2(1H)-pyridinone ligands for in vivo plutonium(IV) chelation. PubMed.
  • Challenges to Innovation Arising from Current Companion Diagnostic Regulations and Suggestions for Improvements. AACR Journals.
  • Bioconjugation Methods for Radiopharmaceutical Chemistry | Request PDF. ResearchGate.
  • Chelating Rare-Earth Metals (Ln3+) and 225Ac3+ with the Dual-Size-Selective Macrocyclic Ligand Py2-Macrodipa | Inorganic Chemistry. ACS Publications.
  • Regulatory Considerations for Personalized Medicine and Precision Therapeutics. IJTSRD.
  • Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications | Accounts of Chemical Research. ACS Publications.
  • What is Radiopharmaceutical? (Complexation, Conjugation, Radiolabeling) | Agnieszka Majkowska–Pilip. YouTube.
  • Companion Diagnostics: Regulatory Strategies for MedTech Innovators. IQVIA.
  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers.
  • Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging. ACS Publications.
  • Regulatory Perspectives - Refining Processes for the Co-Development of Genome-Based Therapeutics and Companion Diagnostic Tests. NCBI.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Semantic Scholar.
  • Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PMC.
  • The Impact of Emerging Bioconjugation Chemistries on Radiopharmaceuticals. ROAR.
  • 2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid. NCBI.
  • The Confluence of Innovation in Therapeutics and Regulation: Recent CMC Considerations. BioProcess International.
  • Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors. PMC - PubMed Central.
  • Approaches using molecular imaging technology - use of PET in clinical microdose studies. Taylor & Francis Online.
  • The PET imaging applications in drug discovery and development, where... ResearchGate.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
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  • Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. PubMed.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the synthesis of 3-Amino-5-fluoropyridine-2-carboxylic acid. This resource is structured to anticipate and resolve common experimental challenges, ensuring you can optimize your synthesis for both yield and purity.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.

I. Overview of Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic route involves the formation of a substituted pyridine ring, followed by the introduction of the fluoro, amino, and carboxylic acid functionalities. The order of these introductions is critical and can significantly impact the success of the synthesis.

A plausible and often utilized pathway begins with a pre-functionalized pyridine ring, for instance, starting from a commercially available chloropyridine derivative, and sequentially introducing the required functional groups. Challenges often arise during the fluorination, amination, and carboxylation steps.

II. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Fluorination Step

Question: I am attempting to introduce the fluorine atom at the 5-position of my pyridine intermediate using a nucleophilic aromatic substitution (SNAr) reaction with potassium fluoride, but the yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in SNAr fluorination of pyridines are a common challenge. The reactivity of the pyridine ring is highly dependent on its electronic properties.[1] Here are the primary factors to investigate:

  • Insufficient Activation of the Pyridine Ring: For a successful SNAr reaction, the pyridine ring must be sufficiently electron-deficient to be attacked by the fluoride ion. If your starting material lacks strong electron-withdrawing groups (e.g., -NO2, -CN) positioned to activate the substitution site, the reaction will be sluggish. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is significantly faster than that of 2-chloropyridine, highlighting the impact of the leaving group and ring activation.[1]

  • Poor Solubility of Potassium Fluoride: Anhydrous potassium fluoride has low solubility in many organic solvents. If the KF is not able to interact with the substrate, the reaction rate will be negligible.

  • Presence of Water: Trace amounts of water can hydrate the fluoride ions, significantly reducing their nucleophilicity.

Troubleshooting Workflow:

start Low Fluorination Yield q1 Is the pyridine ring sufficiently activated? start->q1 a1_yes Yes q1->a1_yes Sufficient EWGs a1_no No q1->a1_no Insufficient EWGs q2 Is the KF source and solvent system optimal? a1_yes->q2 sol_a1 Consider adding an electron-withdrawing group (e.g., nitro) ortho or para to the reaction site. a1_no->sol_a1 a2_yes Yes q2->a2_yes Spray-dried KF, PTC, Aprotic Polar Solvent a2_no No q2->a2_no Standard KF, non-optimal solvent q3 Is the reaction strictly anhydrous? a2_yes->q3 sol_a2 Use spray-dried KF and a phase-transfer catalyst (e.g., 18-crown-6) in an aprotic polar solvent (e.g., DMSO, DMF). a2_no->sol_a2 a3_no No q3->a3_no Potential moisture contamination sol_a3 Thoroughly dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (N2 or Ar). a3_no->sol_a3

Caption: Troubleshooting workflow for low fluorination yield.

Experimental Protocol: Optimized SNAr Fluorination

  • Preparation: Dry all glassware in an oven at 120 °C overnight. Allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reagents: Use spray-dried potassium fluoride. If unavailable, dry standard KF under vacuum at 150 °C for 12 hours. Use anhydrous dimethyl sulfoxide (DMSO) as the solvent.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the pyridine starting material (1.0 eq), spray-dried potassium fluoride (3.0 eq), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq).

  • Execution: Add anhydrous DMSO and heat the reaction mixture to 120-150 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, pour it into ice-water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

ParameterStandard ConditionsOptimized ConditionsExpected Outcome
KF Source Standard Reagent GradeSpray-dried or vacuum-driedIncreased effective concentration of fluoride ions
Solvent Toluene, AcetonitrileAnhydrous DMSO, DMFEnhanced solubility of KF and higher reaction temperature
Catalyst None18-crown-6 or other PTCImproved transport of fluoride ions to the organic substrate
Atmosphere AirInert (N2 or Ar)Prevention of side reactions and reagent degradation
Issue 2: Unselective Amination and Byproduct Formation

Question: I am trying to introduce the amino group at the 3-position via reduction of a nitro group, but I am observing multiple byproducts and a low yield of the desired 3-amino product. What could be going wrong?

Answer: The reduction of a nitro group on a pyridine ring can be complicated by the presence of other reducible functional groups and the potential for over-reduction or side reactions.

  • Harsh Reducing Conditions: Strong reducing agents or harsh conditions (e.g., high-pressure hydrogenation with aggressive catalysts) can lead to the reduction of the pyridine ring itself or other functional groups.

  • Competing Reactions: If other reducible groups are present, such as a nitrile or an ester, they may be reduced concurrently.

  • Catalyst Poisoning: The pyridine nitrogen can sometimes coordinate to the metal catalyst, reducing its activity.

Troubleshooting and Optimization:

  • Choice of Reducing Agent: Opt for milder and more selective reducing agents. For example, catalytic transfer hydrogenation using ammonium formate and Pd/C is often effective and avoids the need for high-pressure hydrogenation equipment.[2]

  • Reaction Conditions: Control the temperature and reaction time carefully. Over-running the reaction can lead to byproduct formation.

  • pH Control: The pH of the reaction medium can influence the selectivity of the reduction.

Logical Flow for Optimizing Nitro Group Reduction:

start Unselective Amination issue1 Over-reduction or ring reduction observed start->issue1 issue2 Reduction of other functional groups start->issue2 issue3 Low conversion/catalyst deactivation start->issue3 solution1 Switch to milder conditions: e.g., catalytic transfer hydrogenation (Pd/C, ammonium formate) or reduction with SnCl2. issue1->solution1 solution2 Protect other sensitive groups before reduction or choose a chemoselective reducing agent. issue2->solution2 solution3 Increase catalyst loading or try a different catalyst (e.g., PtO2). Ensure reagents are pure. issue3->solution3

Caption: Decision tree for optimizing nitro group reduction.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for introducing the carboxylic acid group at the 2-position?

A1: Directed ortho-metalation (DoM) followed by quenching with carbon dioxide is a powerful method. This involves deprotonating the position ortho to a directing group (in this case, the amino or a protected amino group) with a strong base like n-butyllithium or lithium diisopropylamide (LDA), and then reacting the resulting organolithium species with CO2. However, this requires cryogenic temperatures and strictly anhydrous conditions. An alternative is the oxidation of a 2-methyl group, if your synthetic route starts with a picoline derivative.

Q2: I am having difficulty with the purification of the final product. It seems to be highly polar and water-soluble. Any suggestions?

A2: this compound is an amphoteric compound, possessing both a basic amino group and an acidic carboxylic acid group. This makes it highly polar.

  • Crystallization: The most effective purification method is often crystallization. Try dissolving the crude product in a minimal amount of hot solvent (e.g., water, ethanol, or a mixture) and allowing it to cool slowly. Adjusting the pH to the isoelectric point will minimize its solubility and promote crystallization.

  • Chromatography: If chromatography is necessary, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or trifluoroacetic acid is usually more effective than normal-phase silica gel chromatography.

Q3: Can I introduce the amino group using a Hofmann rearrangement?

A3: Yes, the Hofmann rearrangement of 5-fluoropyridine-2,3-dicarboxamide is a viable route. This would involve the synthesis of the corresponding dicarboxylic acid, conversion to the diamide, and then treatment with a reagent like bromine in sodium hydroxide solution. A similar reaction is used to synthesize 3-aminopyridine from nicotinamide.[3] The yield for the synthesis of 5-fluoro-3-aminopyridine from 5-fluoronicotinamide using bromine and sodium hydroxide can be as high as 87.2%.[4]

Q4: Are there any specific safety precautions I should take?

A4: Yes. Many of the reagents used in this synthesis are hazardous.

  • Fluorinating agents: Anhydrous hydrogen fluoride is extremely corrosive and toxic. Handle with extreme care in a specialized fume hood with appropriate personal protective equipment (PPE).

  • Organolithium reagents: n-Butyllithium and LDA are pyrophoric and react violently with water.

  • Bromine: Is highly corrosive and toxic.

  • General Precautions: Always work in a well-ventilated fume hood, wear appropriate PPE (lab coat, safety glasses, and gloves), and have appropriate quench and spill kits available. Consult the Safety Data Sheets (SDS) for all reagents before use.[5]

IV. References

  • ResearchGate. (2007). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds. Retrieved from

  • Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Retrieved from

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

  • National Institutes of Health. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

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Common side reactions in the synthesis of 3-Amino-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-fluoropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Introduction

This compound is a key building block in the development of various therapeutic agents. Its synthesis, while achievable, is often accompanied by the formation of several side products that can complicate purification and reduce yields. This guide provides a comprehensive overview of these common side reactions, their mechanistic origins, and robust troubleshooting strategies to mitigate their formation.

A prevalent synthetic strategy involves a multi-step process starting from a substituted pyridine precursor. A logical and efficient route, which will form the basis of our discussion, is the hydrolysis of a nitrile or amide precursor, preceded by the reduction of a nitro group.

Hypothetical Synthetic Pathway

For the purpose of this guide, we will consider a common and plausible synthetic route starting from 5-fluoro-3-nitropyridine-2-carbonitrile. This allows us to address a range of common transformations and their associated side reactions.

A 5-Fluoro-3-nitropyridine-2-carbonitrile B Step 1: Hydrolysis A->B H₂O, H⁺ or OH⁻ C 5-Fluoro-3-nitropyridine-2-carboxylic acid B->C D Step 2: Reduction C->D e.g., H₂, Pd/C E This compound (Target) D->E A Nitrile Precursor B H₂O, H⁺ or OH⁻ A->B Fast C Amide Intermediate (Impurity) B->C Fast D H₂O, H⁺ or OH⁻ C->D Slow E Carboxylic Acid (Desired) D->E Slow

Caption: Hydrolysis pathway showing the amide intermediate.

Troubleshooting Protocol:

ParameterRecommendationRationale
Reaction Time Increase the reaction time in increments of 2-4 hours.Allows more time for the slower amide hydrolysis to proceed to completion.
Temperature Cautiously increase the reaction temperature by 10-20 °C.Increases the reaction rate of both hydrolysis steps. Monitor for potential decomposition.
Catalyst Conc. Increase the concentration of the acid or base catalyst by 10-20%.A higher catalyst concentration can accelerate the rate-limiting amide hydrolysis step. [1]

Experimental Protocol for Complete Hydrolysis:

  • To a solution of 5-fluoro-3-nitropyridine-2-carbonitrile in a suitable solvent (e.g., ethanol/water), add a stoichiometric excess of concentrated sulfuric acid or a strong base like sodium hydroxide.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • If amide intermediate is still present after 6 hours, consider adding an additional portion of the catalyst.

  • Once the reaction is complete, cool the mixture and carefully neutralize it to precipitate the carboxylic acid product.

Side Reaction 2: Decarboxylation of the Final Product

Issue: Formation of 3-amino-5-fluoropyridine as a significant byproduct, especially during workup or purification.

Mechanistic Insight: The carboxylic acid at the 2-position of the pyridine ring is susceptible to decarboxylation, a reaction that is often facilitated by heat and the presence of an electron-donating group, such as the amino group at the 3-position. [][3]The mechanism can involve the formation of a zwitterionic intermediate that readily loses carbon dioxide. [4]

A This compound B Heat or Acid A->B C Zwitterionic Intermediate B->C D Loss of CO₂ C->D E 3-Amino-5-fluoropyridine (Impurity) D->E

Caption: Decarboxylation of the target molecule.

Troubleshooting Protocol:

ParameterRecommendationRationale
Temperature Maintain low temperatures (< 50 °C) during all purification and drying steps.Minimizes the thermal energy required to overcome the activation barrier for decarboxylation.
pH Control Avoid strongly acidic conditions during workup. Neutralize carefully with a mild base.Protonation of the pyridine nitrogen can facilitate decarboxylation.
Drying Method Use vacuum drying at a low temperature instead of high-temperature oven drying.Reduces thermal stress on the molecule.
Side Reaction 3: Formation of Urea Byproducts from Hofmann Rearrangement (Alternative Pathway)

Issue: If the 3-amino group is introduced via a Hofmann rearrangement of a pyridine-2,3-dicarboxamide derivative, the formation of urea byproducts can be a significant issue.

Mechanistic Insight: The Hofmann rearrangement proceeds through an isocyanate intermediate. [5][6]While this intermediate typically hydrolyzes to the desired amine, it can also react with the newly formed amine product to generate a disubstituted urea impurity. [7]

A Amide B Br₂, NaOH A->B C Isocyanate Intermediate B->C D H₂O C->D F Amine (Product) C->F E Amine (Product) D->E G Urea Byproduct F->G

Caption: Formation of urea byproduct during Hofmann rearrangement.

Troubleshooting Protocol:

ParameterRecommendationRationale
Reaction Conditions Ensure rapid and efficient hydrolysis of the isocyanate intermediate. This can be achieved by using a sufficient amount of water and maintaining a suitable temperature.Minimizes the lifetime of the isocyanate, reducing the opportunity for it to react with the amine product.
Reagent Addition Add the hypobromite solution slowly to the amide at a low temperature.This can help to control the rate of isocyanate formation and prevent localized high concentrations.
Purification Urea byproducts often have different solubility profiles from the desired amine. Recrystallization or column chromatography can be effective for their removal.Exploits the physical property differences between the product and the side product for separation.

Summary of Potential Impurities

ImpurityStructureOriginMitigation Strategy
5-Fluoro-3-nitropyridine-2-carboxamideAmideIncomplete nitrile hydrolysisIncrease reaction time, temperature, or catalyst concentration.
3-Amino-5-fluoropyridineDecarboxylated productThermal or acid-catalyzed decarboxylationMaintain low temperatures and neutral pH during workup and storage.
Disubstituted UreaUreaReaction of isocyanate intermediate with amine productOptimize Hofmann rearrangement conditions for rapid hydrolysis.

Conclusion

The synthesis of this compound requires careful control of reaction conditions to minimize the formation of side products. By understanding the mechanistic pathways that lead to these impurities, researchers can develop robust and efficient synthetic protocols. This guide provides a framework for troubleshooting common issues, ultimately leading to higher yields and purities of this valuable building block.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles.
  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles.
  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. In Organic Chemistry II.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. IV. Pyridinedicarboxylic acids. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Brown, E. V., & Neil, R. H. (1955). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. Journal of the American Chemical Society, 77(23), 6219-6220.
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples.
  • PHARMD GURU. (n.d.). HOFMANN REARRANGEMENT.
  • Wikipedia. (n.d.). Hofmann rearrangement.
  • ResearchGate. (n.d.). Hofmann Rearrangement.
  • Chemistry Steps. (n.d.). Hofmann Rearrangement.

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Technical Support Center: Purification of 3-Amino-5-fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-5-fluoropyridine-2-carboxylic acid (CAS 1225225-14-8). This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile building block. As a fluorinated aminopyridine, this compound's unique electronic properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, but its amphoteric nature presents specific purification challenges.[][2] This guide offers troubleshooting advice and detailed protocols to help you achieve the desired purity for your critical applications.

Understanding the Molecule: The Key to Purification

This compound is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino group and pyridine nitrogen) functionalities. Its behavior in solution is highly pH-dependent. This zwitterionic character is the central principle governing the success of most purification strategies. A similar challenge is noted for other pyridine compounds with carboxylic acid pendants, where the proximity of pKa values can make it difficult to find a pH range where the molecule is neutral and soluble in organic solvents.[3]

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Question 1: My crude product has low purity after synthesis. What are the likely impurities?

Answer: The impurity profile depends heavily on the synthetic route. However, common impurities for this class of compounds include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like halogenated pyridines or nicotinamide derivatives.[4]

  • Reaction Byproducts: Incomplete reactions or side reactions can generate isomers, over-halogenated species, or hydrolysis products. For instance, syntheses involving nitration can produce unwanted isomers if protecting groups are not used.[5]

  • Residual Catalysts and Reagents: Metal catalysts (e.g., Palladium) or reagents from steps like bromination can persist in the crude product.[4][6]

  • Degradation Products: Like many pyridine derivatives, the compound may discolor over time due to minor degradation, especially if exposed to light or air.[7]

Actionable Advice: Before attempting purification, it is highly recommended to obtain analytical data (¹H NMR, LC-MS) on the crude material. This will help you identify the nature of the impurities (e.g., acidic, basic, neutral) and select the most effective purification strategy.

Question 2: I'm performing an acid-base extraction, but my compound seems to remain in the aqueous layer regardless of the pH. What's going wrong?

Answer: This is a classic issue stemming from the compound's zwitterionic nature. At neutral pH, the molecule can exist as an internal salt (zwitterion), which is highly polar and water-soluble. You may be struggling to find the precise isoelectric point (pI) where the molecule has minimum water solubility and can be partitioned into an organic solvent.

Causality & Solution: The carboxylic acid group (-COOH) is deprotonated by base, and the amino group (-NH₂) is protonated by acid. To effectively extract the compound, you must push the equilibrium far enough to one side to generate a species that is preferentially soluble in one layer.

  • To Extract into Aqueous Base: Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution. This is strong enough to deprotonate the carboxylic acid (forming the carboxylate salt) but generally not strong enough to significantly affect the basicity of the aminopyridine moiety. This will pull your desired compound into the aqueous layer, leaving neutral impurities in the organic layer.[8][9]

  • To Recover from Aqueous Base: After separating the layers, carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) dropwise until the product precipitates out. The goal is to reach the isoelectric point. Check the pH with pH paper.[9] Over-acidifying can re-dissolve the product by protonating the amino group.

  • To Extract into Aqueous Acid: Use a dilute acid (e.g., 1M HCl) to protonate the amino group, forming a water-soluble ammonium salt. This separates it from neutral and acidic impurities.

  • To Recover from Aqueous Acid: Neutralize the aqueous layer with a base (e.g., NaHCO₃ or dilute NaOH) to precipitate the product at its isoelectric point.

The workflow below illustrates the decision-making process for an acid-base extraction.

Workflow for purifying the product from neutral impurities.

Question 3: My compound streaks severely on silica gel TLC plates, making column chromatography seem impossible. How can I achieve a clean separation?

Answer: Streaking on silica gel is a common problem for highly polar, acidic, or basic compounds. The acidic nature of standard silica gel interacts strongly with the basic amino group of your molecule, leading to poor chromatography.

Actionable Advice:

  • Modify the Mobile Phase: Add a small amount of acid or base to your eluent to suppress the ionization of your compound.

    • Acidic Additive: Adding 0.5-2% acetic acid or formic acid to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) is often effective. The additive protonates the amino group, reducing its interaction with the silica surface.

    • Basic Additive: Alternatively, adding 0.5-2% triethylamine or ammonia in methanol can deprotonate the acidic silanol groups on the silica surface, reducing tailing.

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a better choice than silica for basic compounds.

    • Reverse-Phase Chromatography (C18): This is an excellent alternative for polar compounds. You would use a polar mobile phase, such as a mixture of water and methanol or acetonitrile, often with a buffer or modifier like trifluoroacetic acid (TFA).[10][11] For fluorinated compounds, specialized fluorocarbon columns can sometimes offer enhanced separation from non-fluorinated impurities.[12]

Chromatography Troubleshooting Cause Solution
Severe Streaking on Silica TLC Strong interaction between the basic amino group and acidic silica surface.Add 1% acetic acid or triethylamine to the eluent. Alternatively, use reverse-phase (C18) chromatography.[10]
Product Won't Elute from Column Compound is too polar for the chosen eluent system.Increase the polarity of the eluent (e.g., increase the percentage of methanol in a DCM/MeOH system).
Poor Separation from Impurities Impurities have similar polarity.Use a shallower gradient during column chromatography or switch to a different system (e.g., normal-phase to reverse-phase).

Question 4: I'm having trouble with recrystallization. The compound either "crashes out" as a powder or remains fully dissolved. How can I find a suitable solvent system?

Answer: Finding the right recrystallization solvent is a process of balancing solubility. The ideal solvent should dissolve your compound poorly at low temperatures but readily at high temperatures.

Systematic Approach to Solvent Selection:

  • Start with Single Solvents: Test the solubility of a small amount of your crude product in various common solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene) at room temperature and upon heating.

  • Use a Solvent/Anti-Solvent System: This is often the most effective method.

    • Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until you observe persistent cloudiness (turbidity).

    • Add a few more drops of the "good" solvent to re-dissolve the precipitate, then allow the solution to cool slowly.

Common Solvent Systems for Similar Compounds:

  • Ethyl Acetate / Petroleum Ether[13]

  • Dichloromethane / Hexane

  • Ethanol / Water

  • Acetone / Water

Decision tree for selecting a purification method.

FAQs: General Purification & Handling

Q: What is the best general-purpose purification method for this compound? A: For removing neutral or non-polar impurities, acid-base extraction is the most efficient and scalable first-pass method.[14][15] For achieving very high purity (>98%), subsequent recrystallization or reverse-phase chromatography is often necessary.

Q: My final product has a slight yellow or brown tint. Is it usable? A: Discoloration often indicates the presence of minor, highly conjugated impurities or degradation products.[7] While it may not significantly affect the purity by weight percentage, it could be detrimental in applications sensitive to trace impurities, such as catalyst development or final API synthesis. If color is a concern, a charcoal treatment during recrystallization or purification by column chromatography can often remove it.

Q: How should I store the purified this compound? A: Store the compound in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light, which can promote degradation. Storage at room temperature is generally acceptable for the solid material.[16]

Q: What safety precautions should I take? A: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove neutral organic impurities.

  • Dissolution: Dissolve the crude solid (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL).

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add saturated aqueous sodium bicarbonate solution (50 mL). Shake the funnel vigorously for 1-2 minutes, venting frequently.[8]

  • Separation: Allow the layers to separate. The product, as its sodium salt, will be in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Back-Washing: Extract the organic layer again with a fresh portion of saturated NaHCO₃ solution (25 mL) to recover any remaining product. Combine the aqueous layers.

  • Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH is approximately 4-5 (check with pH paper). The product should precipitate as a fine solid.[9]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL) and then with a small amount of a non-polar solvent like hexane to aid drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization (Ethanol/Water System)

This protocol is for further purification after an initial workup.

  • Dissolution: Place the semi-purified solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

References

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.
  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction.
  • BOC Sciences. This compound.
  • ChemicalBook. 3-Amino-5-fluoropyridine synthesis.
  • ResearchGate. (2019).
  • Canadian Digital Network. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • Wikipedia. Acid–base extraction.
  • Google Patents. (CN102898358A). Preparation method of fluoropyridine compounds.
  • Chem-Impex. 3-Amino-5-fluoropyridine.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • ResearchGate. (2013). How can I purify carboxylic acid?
  • Google Patents. (CN105669539A). Preparation method of 2-amino-3-fluoropyridine.
  • ChemScene. 2-Amino-5-fluoropyridine-3-carboxylic acid.
  • Sigma-Aldrich. 2-Amino-5-fluoropyridine-3-carboxylic acid.
  • MySkinRecipes. 3-Amino-5-bromopyridine-2-carboxylic Acid.
  • NIH National Library of Medicine. (2014).
  • Reddit. (2022).
  • LookChem.
  • European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Google Patents. (US5453512A). Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • NIH National Library of Medicine. (2022).

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Technical Support Center: Troubleshooting Low Yield in Fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluoropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these valuable compounds. Fluoropyridines are crucial building blocks in pharmaceuticals and agrochemicals, and achieving high yields is paramount for efficient discovery and development programs. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Addressing Low Yields

This section is dedicated to pinpointing the root causes of low yields in fluoropyridine synthesis and offering actionable solutions.

Scenario 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting a nucleophilic aromatic substitution (SNAr) on a fluoropyridine with an alcohol or amine nucleophile, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer:

Low conversion in SNAr reactions on fluoropyridines is a common issue that can often be resolved by systematically evaluating several key reaction parameters. The SNAr mechanism proceeds through a two-step addition-elimination process, initiated by the nucleophilic attack on the carbon bearing the fluorine atom to form a resonance-stabilized Meisenheimer complex.[1][2] The subsequent elimination of the fluoride ion restores aromaticity.[1][2] Here are the primary factors to investigate:

  • Insufficient Activation of the Pyridine Ring: The SNAr reaction is most favorable when the fluorine atom is at the 2- or 4-position (ortho or para) relative to the pyridine nitrogen.[1] This positioning allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom, thus stabilizing it.[1] If your fluorine is at the 3-position, the reaction will be significantly slower.[1]

    • Solution: If possible, consider using an isomeric starting material with the fluorine at the 2- or 4-position. Alternatively, the introduction of additional electron-withdrawing groups on the pyridine ring can enhance its reactivity towards nucleophilic attack.[1]

  • Weak Nucleophile: For neutral nucleophiles like alcohols and amines, deprotonation to generate the more potent anionic nucleophile (alkoxide or amide) is crucial.[1]

    • Solution: Ensure you are using a sufficiently strong base to deprotonate your nucleophile. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium carbonate (K₂CO₃).[1][2] The choice of base should be tailored to the pKa of your nucleophile. For instance, NaH is a strong, non-nucleophilic base suitable for deprotonating alcohols.[1]

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.

    • Solution: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (MeCN) are generally preferred.[1] These solvents can dissolve the reactants and stabilize the charged Meisenheimer intermediate without strongly solvating the nucleophile, which would otherwise reduce its reactivity.[1]

  • Low Reaction Temperature: Many SNAr reactions on fluoropyridines require elevated temperatures to proceed at a reasonable rate.[1]

    • Solution: Gradually increase the reaction temperature, for example, in 10-20 °C increments. Temperatures in the range of 80-150 °C are common.[1][3] Microwave irradiation can also be a valuable tool to achieve higher temperatures and faster reaction times in a controlled manner.[3][4]

  • Steric Hindrance: Bulky substituents on the pyridine ring near the reaction site or a sterically hindered nucleophile can impede the reaction.[1]

    • Solution: If possible, consider using a less sterically hindered nucleophile or a fluoropyridine substrate with smaller flanking groups.

Below is a troubleshooting workflow to guide your optimization:

G start Low Conversion in SNAr check_position Is Fluorine at 2- or 4-position? start->check_position check_nucleophile Is the nucleophile strong enough? check_position->check_nucleophile Yes solution_position Consider alternative isomer or add EWGs. check_position->solution_position No check_solvent Is a polar aprotic solvent being used? check_nucleophile->check_solvent Yes solution_nucleophile Use a stronger base for deprotonation (e.g., NaH). check_nucleophile->solution_nucleophile No check_temp Is the reaction temperature sufficient? check_solvent->check_temp Yes solution_solvent Switch to DMSO or DMF. check_solvent->solution_solvent No check_sterics Is steric hindrance a potential issue? check_temp->check_sterics Yes solution_temp Increase temperature (80-150 °C) or use microwave. check_temp->solution_temp No solution_sterics Use less hindered reactants. check_sterics->solution_sterics Yes end_node Yield Improved check_sterics->end_node No solution_position->end_node solution_nucleophile->end_node solution_solvent->end_node solution_temp->end_node solution_sterics->end_node

Caption: Troubleshooting workflow for low conversion in SNAr.

Scenario 2: Low Yield in Balz-Schiemann Reactions

Question: I am performing a Balz-Schiemann reaction to synthesize a fluoropyridine from an aminopyridine, but my yields are consistently low. What are the common pitfalls in this reaction?

Answer:

The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring, proceeding via the thermal decomposition of a diazonium tetrafluoroborate salt.[5][6][7] Low yields often stem from the instability of the diazonium intermediate and improper reaction conditions.[5]

  • Thermal Instability of the Diazonium Salt: The diazonium salt intermediate is thermally labile.[5] If the temperature during diazotization rises above the optimal 0-5 °C range, rapid decomposition can occur, leading to the formation of unwanted phenolic byproducts through reaction with water.[5]

    • Solution: Maintain a strict temperature control during the diazotization step using an ice-salt bath. The addition of the nitrite solution should be done slowly and dropwise to manage any exotherm.

  • Insufficient Acidity: The diazotization reaction requires a sufficiently acidic medium. Inadequate acidity can lead to side reactions, such as the formation of azo compounds.[5]

    • Solution: Ensure an excess of a strong acid, like fluoroboric acid (HBF₄), is used.

  • Incomplete Decomposition of the Diazonium Salt: The thermal decomposition of the isolated diazonium salt to the final fluoropyridine requires elevated temperatures.

    • Solution: The decomposition is often carried out by heating the dry diazonium salt. The optimal temperature will depend on the substrate, but it's crucial to ensure complete decomposition without charring the material.[8] Performing the decomposition in a high-boiling inert solvent can sometimes provide better heat transfer and more controlled conditions.

  • Solvent Effects: The choice of solvent can influence the outcome of the Balz-Schiemann reaction.

    • Solution: Recent studies have shown that using low- or non-polar solvents like chlorobenzene or hexane can improve the yield of both thermal and photochemical Balz-Schiemann reactions, allowing for effective fluorination at lower temperatures.[9][10]

Here is a visual representation of the troubleshooting logic for low yield in a Balz-Schiemann reaction:

G start Low Yield in Balz-Schiemann check_temp Was diazotization temperature kept at 0-5 °C? start->check_temp check_acidity Was sufficient excess strong acid used? check_temp->check_acidity Yes solution_temp Use an ice-salt bath and add nitrite solution dropwise. check_temp->solution_temp No check_decomposition Was decomposition of the diazonium salt complete? check_acidity->check_decomposition Yes solution_acidity Increase the molar equivalents of the acid. check_acidity->solution_acidity No check_solvent What was the solvent for decomposition? check_decomposition->check_solvent Yes solution_decomposition Ensure adequate heating for complete decomposition. check_decomposition->solution_decomposition No end_node Yield Improved check_solvent->end_node solution_temp->end_node solution_acidity->end_node solution_decomposition->end_node solution_solvent Consider using a low- or non-polar solvent. solution_solvent->end_node

Caption: Troubleshooting logic for the Balz-Schiemann reaction.

Frequently Asked Questions (FAQs)

Q1: Why is fluorine a good leaving group in SNAr on fluoropyridines, but a poor one in SN2 reactions?

A1: This is an excellent question that highlights a key mechanistic difference. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex, not the departure of the leaving group.[1] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[1] This inductive electron withdrawal activates the pyridine ring and accelerates the formation of the intermediate. The subsequent loss of the fluoride ion to restore aromaticity is a faster step. In contrast, in an SN2 reaction, the leaving group ability is directly related to the strength of the C-X bond and the stability of the leaving group anion. The C-F bond is very strong, making fluoride a poor leaving group in this context. Therefore, the leaving group ability in SNAr is often the reverse of that in SN2 reactions: F > Cl > Br > I.[1]

Q2: What are some common side reactions to be aware of during SNAr on fluoropyridines?

A2: Several side reactions can compete with your desired transformation and lower your yield:

  • Hydrolysis: Traces of water in the reaction mixture can lead to the formation of hydroxypyridine byproducts, especially when using highly reactive substrates or strong bases.[1] It is crucial to use anhydrous solvents and reagents.

  • Competing Reaction with Solvent: Some solvents can participate in the reaction. For example, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.[1] If you suspect this is occurring, consider switching to a more stable solvent like DMSO.

  • Di-substitution: If your product can undergo a subsequent SNAr reaction, you may observe di-substituted byproducts. This can be mitigated by using milder reaction conditions, such as a lower temperature, a weaker base, or a shorter reaction time.[1]

Q3: How can I purify my final fluoropyridine product effectively?

A3: Standard purification techniques such as column chromatography on silica gel are commonly employed.[5][11] The introduction of a fluorine atom can significantly alter the polarity of the molecule compared to the starting material, so you will likely need to develop a new solvent system for your chromatography. If your fluoropyridine contains a basic nitrogen atom, it may streak on the acidic silica gel.[5] Adding a small amount (0.1-1%) of a base like triethylamine or ammonia to your eluent can often resolve this issue and improve the peak shape.[5] If chromatographic separation is difficult, consider converting the product to a salt (e.g., a hydrochloride salt), which is often crystalline and can be purified by recrystallization.[5]

Data & Protocols

Table 1: Comparison of Common Solvents for SNAr Reactions on Fluoropyridines
SolventTypeDielectric Constant (ε)Boiling Point (°C)Notes
DMSOPolar Aprotic47189Excellent for dissolving a wide range of reactants and stabilizing charged intermediates. Often used for challenging transformations.[1][3]
DMFPolar Aprotic37153A good general-purpose solvent for SNAr, but can decompose at high temperatures to form dimethylamine.[1]
Acetonitrile (MeCN)Polar Aprotic3882Useful for reactions that require milder conditions and lower temperatures.[1]
THFPolar Aprotic7.666Generally less effective for SNAr than more polar solvents like DMSO or DMF, but can be used in some cases, particularly for nucleophile generation.[1]
Experimental Protocol: General Procedure for Nucleophilic Substitution of 2-Fluoropyridine with an Alcohol

This protocol is a representative example and may require optimization for specific substrates.

1. Preparation:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous tetrahydrofuran (THF).[1]

2. Nucleophile Generation:

  • Cool the solution to 0 °C in an ice bath.[1]

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.[1]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[1]

3. Reaction Initiation:

  • Add the 2-fluoropyridine derivative (1.0 equivalent) to the flask.[1]

4. Reaction Progression:

  • Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

5. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water.[1]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[1]

6. Purification:

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to afford the desired product.[1]

References

  • Synthesis of fluorinated pyridines | Request PDF. ResearchGate.
  • Proposed mechanism for the synthesis of fluoropyridine. ResearchGate.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation.
  • Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. PubMed.
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI.
  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters.
  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate.
  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).
  • New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate.
  • SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. ResearchGate.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health.
  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
  • Balz–Schiemann reaction. Wikipedia.
  • Method for the preparation of stable 4-fluoropyridine salts. Google Patents.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC.
  • n-fluoropyridinium triflate. Organic Syntheses Procedure.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central.
  • Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. Journal of Nuclear Medicine.
  • Balz Schiemann Reaction PDF. Scribd.
  • The Balz-Schiemann Reaction. Scientific Update.

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Technical Support Center: Enhancing the Purity of 3-Amino-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-5-fluoropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format. Our focus is on explaining the "why" behind experimental choices to empower you to overcome purification challenges and achieve the desired purity for your downstream applications.

Introduction: Understanding the Purification Challenges

This compound is an amphoteric and polar molecule, presenting unique purification challenges. The presence of a basic amino group and an acidic carboxylic acid group means its solubility and chromatographic behavior are highly dependent on pH. Furthermore, its polarity can lead to difficulties with common purification techniques like normal-phase chromatography. This guide will equip you with the knowledge to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is a discolored solid. What are the likely impurities?

A1: The discoloration of your crude product often points to the presence of residual starting materials, byproducts from the synthesis, or degradation products. While the exact impurity profile depends on the synthetic route, common impurities in the synthesis of aminopyridine carboxylic acids can include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like di- or tri-halogenated pyridines.

  • Isomeric Impurities: Incomplete regioselectivity during synthesis can lead to the formation of isomers.

  • Decarboxylated Byproducts: The carboxylic acid group can be labile under certain conditions, leading to the formation of 3-amino-5-fluoropyridine.

  • Oxidation Products: Aminopyridines can be susceptible to oxidation, especially if exposed to air and light over extended periods, resulting in colored impurities.[1]

  • Residual Catalysts or Reagents: If transition metals or strong acids/bases are used in the synthesis, they may persist in the crude product.

A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to understand the complexity of your crude mixture.

Q2: I'm struggling with streaking and poor separation during TLC analysis of my compound. What can I do?

A2: Streaking on TLC plates is a common issue with polar and basic compounds like this compound, primarily due to strong interactions with the acidic silica gel stationary phase.[2] Here are some strategies to improve your TLC analysis:

  • Incorporate a Basic Modifier in the Mobile Phase: Adding a small amount of a base to your eluent can neutralize the acidic silanol groups on the silica plate, reducing tailing.

    • Recommended Modifiers:

      • Triethylamine (TEA): 0.5-2% (v/v) in your mobile phase (e.g., Dichloromethane/Methanol).

      • Ammonia Solution: Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock in dichloromethane.[3]

  • Use an Alternative Stationary Phase:

    • Alumina Plates: Basic or neutral alumina TLC plates can be a good alternative to silica for basic compounds.[1][2]

    • Reversed-Phase Plates: C18-functionalized silica plates can also be used, especially if you plan to use reversed-phase chromatography for purification.

Pro-Tip: To quickly check for compound stability on silica, you can perform a 2D TLC. Spot your compound on one corner of a square TLC plate, develop it, dry the plate completely, rotate it 90 degrees, and then re-develop it in the same solvent system. If your compound is unstable, you will see off-diagonal spots.[3]

Q3: My compound shows poor retention on a C18 reversed-phase HPLC column and elutes in the void volume. How can I improve its retention?

A3: This is a common problem for highly polar compounds that have limited hydrophobic interaction with the C18 stationary phase.[4] Here are several effective strategies:

  • Switch to a More Polar Stationary Phase:

    • Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain, which enhances the retention of polar compounds.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds. They use a high organic mobile phase with a small amount of aqueous solvent, promoting the partitioning of polar analytes into the hydrated stationary phase.[1]

  • Utilize Mixed-Mode Chromatography: Columns that offer a combination of reversed-phase and ion-exchange properties can provide excellent retention and selectivity for ionizable compounds like yours.[5][6]

  • Adjust the Mobile Phase pH: The ionization state of your compound is critical for its retention.

    • At a low pH (e.g., using 0.1% formic acid or phosphoric acid), the amino group will be protonated, and the carboxylic acid will be neutral. This can increase retention on some reversed-phase columns.

    • At a neutral pH (e.g., using a phosphate buffer around pH 7), your compound will exist as a zwitterion, which can be retained on specialized columns.[7]

    • At a high pH , the carboxylic acid will be deprotonated, and the amino group will be neutral. This requires a pH-stable column.

In-Depth Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for removing small amounts of impurities, especially if your crude product is already of moderate purity. The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Step-by-Step Methodology:

  • Solvent Screening:

    • Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. Common solvents to try include water, ethanol, methanol, ethyl acetate, and mixtures thereof.[8]

    • Given the amphoteric nature of your compound, consider using a solvent system with pH control. For instance, dissolving in a dilute aqueous acid or base and then neutralizing to induce crystallization can be effective.[8]

  • Dissolution:

    • In an appropriately sized flask, add the minimum amount of the chosen hot solvent to completely dissolve the crude solid.

  • Decolorization (Optional):

    • If the solution is colored due to minor impurities, you can add a small amount of activated carbon and heat for a few minutes. Caution: Activated carbon can adsorb your product, so use it sparingly.

  • Hot Filtration (if activated carbon was used):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can further cool the flask in an ice bath to maximize yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the crystals under vacuum to a constant weight.

Troubleshooting Recrystallization:

IssuePotential CauseSolution
Oiling Out The solution is supersaturated, or it cooled too quickly. Impurities are present.Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation.[2]
No Crystals Form The solution is not saturated enough.Evaporate some of the solvent to increase the concentration of your compound. Add a seed crystal of the pure compound.[2]
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution. Try a different solvent system where your compound is less soluble at low temperatures.[2]
Protocol 2: Purification by Column Chromatography

For complex mixtures or to achieve very high purity, column chromatography is the method of choice. Given the polar and basic nature of this compound, a standard silica gel column with a neutral eluent may not be effective.

Step-by-Step Methodology:

  • Stationary Phase Selection:

    • Deactivated Silica Gel: Prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine (TEA) and pack the column. This will cap the acidic silanol sites.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds.[1][2]

  • Mobile Phase Selection:

    • Based on your optimized TLC conditions, choose a suitable solvent system. A common starting point is a gradient of methanol in dichloromethane, with 1% TEA added to both solvents.

  • Sample Loading:

    • Dry Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (e.g., methanol). Add a small amount of silica gel or celite and evaporate the solvent to obtain a dry, free-flowing powder. This method generally provides better resolution.[2]

    • Wet Loading: Dissolve your crude compound in the minimum amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Start with a low polarity mobile phase and gradually increase the polarity.

    • Collect fractions and monitor them by TLC or HPLC.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure. Note that removing TEA completely can be challenging; co-evaporation with a solvent like toluene can be helpful.

Visualizing the Chromatography Workflow:

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Completion TLC TLC Analysis (with 1% TEA) SP_Select Select Stationary Phase (Silica + TEA or Alumina) TLC->SP_Select MP_Select Select Mobile Phase (e.g., DCM/MeOH + 1% TEA) SP_Select->MP_Select Load Dry Load Sample MP_Select->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC/HPLC) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evap Evaporate Solvent Combine->Evap Purity Purity Check (>98%) Evap->Purity

Caption: A typical workflow for the purification of this compound by column chromatography.

Purity Assessment

Accurate determination of purity is crucial. A combination of analytical techniques should be employed:

Analytical TechniquePurposeKey Considerations
HPLC/UPLC Quantitative purity assessment and impurity profiling.Use a suitable column (e.g., HILIC or polar-embedded C18) and mobile phase to achieve good peak shape and resolution.[4][5]
¹H and ¹⁹F NMR Structural confirmation and detection of proton- and fluorine-containing impurities.Provides information on the chemical structure and can be used for quantitative analysis with an internal standard.
Mass Spectrometry (MS) Confirmation of molecular weight.Can be coupled with HPLC (LC-MS) for impurity identification.
Melting Point Indication of purity.A sharp melting point range is indicative of a pure compound.

Logical Decision Tree for Purification Strategy

Purification_Strategy Start Crude Product (Purity < 95%) Recrystallization Attempt Recrystallization Start->Recrystallization Purity_Check1 Purity > 98%? Recrystallization->Purity_Check1 Crystals obtained Column_Chrom Column Chromatography (Alumina or Silica + TEA) Recrystallization->Column_Chrom Oiled out / No crystals Success Pure Product (>98%) Purity_Check1->Success Yes Purity_Check1->Column_Chrom No Purity_Check2 Purity > 98%? Column_Chrom->Purity_Check2 Purity_Check2->Success Yes Prep_HPLC Preparative HPLC (HILIC or Mixed-Mode) Purity_Check2->Prep_HPLC No Final_Purity Final Purity Check Prep_HPLC->Final_Purity Final_Purity->Success

Caption: A decision tree to guide the selection of an appropriate purification strategy for this compound.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles. Benchchem.
  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Phenomenex. TROUBLESHOOTING GUIDE.
  • University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry.
  • SIELC Technologies. HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • ChemicalBook. 3-Amino-5-fluoropyridine synthesis.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine.
  • Angene.
  • SIELC Technologies.
  • BOC Sciences. CAS 1225225-14-8 this compound.
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of pharmaceutical sciences, 78(9), 767–770.
  • CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • Pyka, A., & Bober, K. (2011). Detection Progress of Selected Drugs in TLC.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2019). Physical Testing and Chemical Analysis Part B:Chemical Analgsis, 55(12), 1396-1400.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine.
  • BenchChem. Overcoming solubility issues with 4-aminopyridine-3-sulfonic acid.
  • Al-Ghorbani, M., Chebrouk, M., Al-Majidi, S. M., El-Massaoudi, M., El-Mekkaoui, A., Ansar, M., ... & Radi, S. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(5), 1563.
  • Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine.
  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (2012).
  • Wang, Y., Zhang, Y., Wang, Z., Zhang, H., & Zhang, Y. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563.
  • Organic Syntheses Procedure. 3-aminopyridine.
  • Sigma-Aldrich. 3-Amino-5-fluoropyridine 210169-05-4.
  • ChemicalBook. 4-Aminopyridine-2-carboxylic acid synthesis.
  • IIP Series.
  • Alagawadi, K. R., Shah, A. S., & Shinde, S. S. (2022). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Results in Chemistry, 4, 100414.
  • Borbas, K. E., Chandrasekharan, A. K., & Lindsey, J. S. (2008). Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media. Porphyrin Science by Women, 1-100.
  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

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Technical Support Center: Catalyst Selection for the Synthesis of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into pyridine scaffolds. The incorporation of fluorine can dramatically modulate the physicochemical and biological properties of a molecule, but its synthesis presents unique challenges.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format, focusing on troubleshooting common issues and selecting the optimal catalytic strategy for your specific target.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the various synthetic strategies for fluorinated pyridines.

Q1: Why is nucleophilic aromatic substitution (SNAr) a common strategy for fluoropyridines, and why is fluorine a good leaving group in this context?

A: Nucleophilic aromatic substitution (SNAr) is highly effective on pyridine rings because the ring nitrogen acts as a powerful electron-withdrawing group. This "activates" the ring for nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen).[4][5] The reaction proceeds via a negatively charged intermediate called a Meisenheimer complex. The stability of this intermediate is the key to the reaction's success.

Contrary to what is observed in SN2 reactions, fluorine is an excellent leaving group in SNAr. This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[4][6] Fluorine's intense electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the nucleophilic attack. This powerful inductive effect stabilizes the anionic intermediate, lowering the activation energy of the rate-limiting step.[4][6] Consequently, the typical leaving group ability in SNAr is the reverse of SN2: F > Cl > Br > I.[4][7]

Q2: What are the main catalytic strategies for forming a C-F bond on a pyridine ring?

A: The main strategies can be broadly categorized as follows:

  • Electrophilic C-H Fluorination: This "late-stage" approach directly converts a C-H bond to a C-F bond using a catalyst and an electrophilic fluorine source (e.g., Selectfluor®, NFSI). This is highly desirable in drug discovery for rapid analogue synthesis.[2][8] Common catalysts include palladium[9][10][11], silver[12][13][14], and rhodium[15] complexes, which can offer high regioselectivity.

  • Nucleophilic Fluorination: This involves displacing a leaving group (like -Cl, -Br, or -NO₂) with a nucleophilic fluoride source (e.g., KF, CsF). While common for arenes, it is less typical for direct pyridine fluorination unless the ring is highly activated.

  • Photoredox Catalysis: An increasingly popular method that uses visible light to generate radical intermediates under exceptionally mild conditions.[16][17] This enables unique transformations, such as decarboxylative fluorination and novel C-H functionalizations, that are often incompatible with traditional methods.[18][19]

Q3: How does regioselectivity work in pyridine fluorination? Why are the 3- and 5-positions (meta) so difficult to fluorinate directly?

A: Regioselectivity is dictated by the electronic and steric properties of the pyridine ring and the mechanism of the reaction.

  • For SNAr and many C-H activations, the 2- and 4-positions are electronically favored due to the ability of the nitrogen atom to stabilize the anionic or electron-rich intermediates through resonance.[4][5]

  • The 3- and 5-positions (meta) lack this direct electronic stabilization from the ring nitrogen, making them significantly less reactive toward both nucleophilic and many electrophilic substitution reactions.[1] Achieving meta-fluorination is a significant challenge. Specialized methods, such as those employing Zincke imine intermediates, have been developed to specifically target these positions by temporarily dearomatizing the pyridine ring to alter its reactivity profile.[1][20]

Troubleshooting Guide

This section provides actionable solutions to common problems encountered during the synthesis of fluorinated pyridines.

Problem Area 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)

This is one of the most common challenges. The logical flow below can help diagnose the issue.

G start Low SₙAr Yield check_pos Is Fluorine at the 2- or 4-position? start->check_pos check_nuc Is the nucleophile strong enough? check_pos->check_nuc Yes pos_no No: F is at 3-position. Reaction is inherently slow. Consider alternative strategy. check_pos->pos_no No check_temp Is the reaction temperature adequate? check_nuc->check_temp Yes nuc_no No: Weak nucleophile. Use a stronger base (e.g., NaH, KHMDS) to deprotonate alcohols/amines. check_nuc->nuc_no No check_solv Is the solvent polar aprotic (e.g., DMSO, DMF)? check_temp->check_solv Yes temp_no No: Temperature is too low. Gradually increase temp (80-150 °C). Consider microwave irradiation. check_temp->temp_no No check_water Are conditions anhydrous? check_solv->check_water Yes solv_no No: Protic solvent used. Switch to DMSO, DMF, or NMP. Protic solvents solvate and deactivate the nucleophile. check_solv->solv_no No water_no No: Water is present. Dry solvents and glassware thoroughly. Water can lead to hydroxypyridine byproducts. check_water->water_no No

Caption: Troubleshooting workflow for low SNAr yields.

Data Summary: SNAr Troubleshooting
ProblemPotential CauseRecommended Solution
No Conversion Insufficient ring activation (F at 3-position).The reaction is significantly slower; may require very harsh conditions or a different synthetic route.[4]
Weak nucleophile.For alcohol or amine nucleophiles, ensure complete deprotonation with a strong base (e.g., NaH, NaOtBu).[4]
Low reaction temperature.Many SNAr reactions require heat (80-150 °C). Consider using microwave irradiation for rapid and controlled heating.[4]
Side Products Hydrolysis of starting material.Ensure anhydrous conditions, especially with strong bases. Traces of water can form hydroxypyridines.[4]
Reaction with solvent.At high temperatures, DMF can decompose to dimethylamine, which is nucleophilic. Switch to a more stable solvent like DMSO.[4]
Di-substitution.The product is more activated than the starting material. Use a milder base, lower the temperature, or shorten the reaction time.
Decomposition High temperature.If charring is observed, lower the reaction temperature and extend the reaction time.[4]
Problem Area 2: Issues with Catalytic C-H Fluorination

Q: My AgF₂-mediated C-H fluorination is not working. What's the problem?

A: AgF₂ is a powerful reagent for the site-selective fluorination of C-H bonds adjacent to the pyridine nitrogen, but it is notoriously sensitive.[12][13][14]

  • Moisture Sensitivity: AgF₂ reacts with water. It should be handled quickly in the air and stored in a desiccator. Discoloration from a black solid to yellow/brown indicates decomposition, and the reagent should be discarded.[14] Ensure all solvents and starting materials are scrupulously dry.[14]

  • Functional Group Incompatibility: The reaction is not compatible with unprotected amines, alcohols, or carboxylic acids.[12][13] These functional groups must be protected prior to the fluorination step.

  • Electronic Deactivation: Pyridines bearing multiple strong electron-withdrawing groups may react in low yields.[12][13]

Q: I'm getting poor regioselectivity in my Palladium-catalyzed C-H fluorination. How can I improve it?

A: Regioselectivity in Pd-catalyzed C-H functionalization is typically controlled by a directing group.

  • Verify Directing Group Efficacy: Ensure you are using a well-established directing group for your desired position. For example, bidentate ligands like 8-aminoquinoline can direct functionalization to the β-position of aliphatic amides.[9][10]

  • Ligand Tuning: The ligand on the palladium center is critical. For undirected fluorination of arenes, specialized ligands like 2-pyridone can accelerate the reaction and improve performance.[21]

  • Exploit Inherent Substrate Bias: In some cases, existing functional groups can direct fluorination. For example, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination selectively to the adjacent C2 position.[12][13][22]

Catalyst & Reagent Selection Strategies

Choosing the right catalyst and conditions is paramount. The following logic can guide your decision-making process.

G cluster_0 Starting Material cluster_1 Desired Regioselectivity & Conditions cluster_2 Recommended Catalytic System start Goal: Synthesize a Fluoropyridine sm_ch Pyridine with C-H bond start->sm_ch sm_halo Halopyridine (Cl, Br, I) start->sm_halo sm_other Carboxylic Acid / Other start->sm_other sel_ortho Ortho to N (C2/C6) Late-Stage sm_ch->sel_ortho sel_meta Meta to N (C3/C5) Challenging sm_ch->sel_meta sel_snar Displace existing group at C2/C4 sm_halo->sel_snar sel_mild Mild Conditions Sensitive Substrate sm_other->sel_mild cat_ag AgF₂ Direct C-H Fluorination sel_ortho->cat_ag cat_pd Pd-Catalysis + Directing Group (e.g., Pd(OAc)₂ + Selectfluor®) sel_ortho->cat_pd cat_zincke Zincke Imine Intermediate + Electrophilic F+ Source sel_meta->cat_zincke cat_snar No Catalyst Needed Base + Polar Aprotic Solvent sel_snar->cat_snar cat_photo Photoredox Catalysis (e.g., Ir/Cu dual catalyst) sel_mild->cat_photo

Caption: Decision logic for selecting a fluorination strategy.

Data Summary: Comparison of Electrophilic Fluorination Reagents
Reagent/SystemTypical CatalystKey Features & AdvantagesLimitations & Incompatibilities
AgF₂ None (stoichiometric)High site-selectivity for C-H bonds α to nitrogen.[14] Tolerant of many functional groups.[14]Highly moisture-sensitive.[14] Incompatible with free -NH₂, -OH, -COOH groups.[12][13] Can give low yields with highly electron-deficient pyridines.[12][13]
Selectfluor® Pd(OAc)₂, Rh(III), Au(I), PhotoredoxBench-stable, crystalline solid. Versatile and used in many catalytic systems for C-H and C(sp³)-H fluorination.[9][23][24]Often requires a catalyst to achieve reactivity and selectivity. Reaction outcomes are highly dependent on the catalytic system used.
Photoredox Ir or Ru complexes, Organic DyesExtremely mild conditions (visible light, RT). High functional group tolerance. Enables novel transformations via radical pathways.[16][17][19]May require screening of photocatalysts, solvents, and additives. Can be sensitive to oxygen unless specifically designed.

Experimental Protocols

These protocols are representative examples and may require optimization for specific substrates.

Protocol 1: General Procedure for SNAr on 2-Fluoropyridine with an Alcohol

Adapted from BenchChem Technical Support.[4]

  • Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the alcohol (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

  • Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Substitution: Add a solution of the 2-fluoropyridine substrate (1.0 equivalent) in anhydrous THF to the flask.

  • Reaction Progression: Heat the reaction mixture to a suitable temperature (e.g., 65 °C, reflux) and monitor progress by TLC or LC-MS.

  • Work-up: Once complete, cool the mixture to room temperature and cautiously quench by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Site-Selective C-H Fluorination using AgF₂

Adapted from Fier, P. S. & Hartwig, J. F. (2017).[14]

  • Preparation: In a glovebox or on the bench (if handled quickly), add the pyridine substrate (1.0 equivalent) and anhydrous acetonitrile to an oven-dried vial.

  • Reagent Addition: Add silver(II) fluoride (AgF₂, 2.5 equivalents). Caution: AgF₂ is moisture-sensitive and should be weighed quickly.[14]

  • Reaction: Seal the vial and stir the reaction mixture vigorously at room temperature (or slightly elevated, e.g., 40 °C) for 12-24 hours. The reaction is typically a dark suspension.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove silver salts. Rinse the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to afford the 2-fluoropyridine product.

References

  • Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. Organic Letters. ACS Publications.
  • Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution. Organic Letters. PubMed.
  • Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. ResearchGate.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. PMC - NIH.
  • 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society. ACS Publications.
  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI.
  • Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry. ACS Publications.
  • Mechanism for regioselective fluorination of pyridine and diazine. ResearchGate.
  • Photoredox Catalysis in Fluorination and Trifluoromethylation Reactions. ResearchGate.
  • Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)−H Bonds. CORE.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. ACS Publications.
  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate.
  • Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • Palladium-Catalyzed Allylic C−H Fluorination. The Doyle Group.
  • Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development. ACS Publications.
  • Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. Organic Letters. ACS Publications.
  • Palladium-catalysed electrophilic aromatic C–H fluorination. ResearchGate.
  • Palladium-catalysed electrophilic aromatic C-H fluorination. Nature. PubMed.
  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters. PMC - NIH.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. PMC - NIH.
  • Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines. Journal of the American Chemical Society. ACS Publications.
  • Late-Stage Fluorination: From Fundamentals to Application. DASH (Harvard).
  • Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry. Beilstein Journals.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. PMC - NIH.
  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate.
  • 3-fluoropyridine preparation method high in yield and content. Google Patents.
  • Buchwald–Hartwig amination. Wikipedia.
  • New method for introducing fluorinated components into molecules. Universität Münster.
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

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Technical Support Center: Synthesis of 3-Amino-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-fluoropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our approach is rooted in established chemical principles and field-proven insights to ensure the successful and reproducible synthesis of this valuable fluorinated pyridine derivative.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, valued for the strategic placement of its functional groups which allows for diverse downstream modifications. The fluorine atom can enhance metabolic stability and binding affinity, while the amino and carboxylic acid moieties provide versatile handles for further chemical elaboration.[]

The synthesis, however, is not without its challenges. The electronic properties of the fluorinated pyridine ring and the potential for competing reactions necessitate careful control over reaction conditions, with the choice of solvent playing a pivotal role in directing the reaction towards the desired product and minimizing side reactions. This guide will focus on the most common and effective synthetic strategy: a directed ortho-metalation (DoM) followed by carboxylation, and will delve into the critical influence of solvents on this transformation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound via directed ortho-metalation.

Question 1: Low to no yield of the desired carboxylic acid after quenching with CO₂.

Possible Causes and Solutions:

  • Inefficient Lithiation: The primary reason for low yield is often incomplete or failed lithiation of the C2 position. The amino group in 3-amino-5-fluoropyridine is a potential directing group for metalation.[2][3] However, its effectiveness can be influenced by several factors.

    • Solvent Choice: The choice of solvent is critical for stabilizing the organolithium intermediate.

      • Tetrahydrofuran (THF): This is the most commonly used solvent for DoM reactions. Its ability to coordinate with the lithium cation increases the reactivity of the organolithium base.[4] If you are using a different solvent, consider switching to anhydrous THF.

      • Solvent Polarity and Coordinating Ability: In less coordinating solvents like diethyl ether or non-polar solvents like hexanes, the lithiation may be sluggish or may not proceed at all.[5]

    • Base Selection: Not all strong bases are equally effective.

      • n-Butyllithium (n-BuLi) is a common choice. However, for some substrates, a bulkier base like lithium diisopropylamide (LDA) might be more effective in preventing addition to the pyridine ring.

    • Temperature: Lithiation reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate. Ensure your reaction is maintained at this temperature during the addition of the base and for a sufficient period afterward to allow for complete metalation.

    • Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.

  • Incorrect Quenching Procedure:

    • Source of CO₂: Use freshly crushed dry ice or bubble CO₂ gas through the reaction mixture. Gaseous CO₂ from a cylinder is often preferred as it is anhydrous.

    • Temperature during Quench: Maintain a low temperature (e.g., -78 °C) during the addition of CO₂ to prevent side reactions.

Question 2: Formation of multiple products or isomers.

Possible Causes and Solutions:

  • "Halogen Dance" Rearrangement: Although fluorine is less prone to migration than heavier halogens, under certain conditions, a "halogen dance" can occur, where the fluorine atom and a proton (or lithium) exchange positions on the pyridine ring.[6][7] This can be influenced by the solvent and the base used.[6]

    • Solvent Influence: The use of a highly polar, coordinating solvent like THF generally favors the desired ortho-lithiated species over intermediates that could lead to a halogen dance.[6] In contrast, non-coordinating solvents might increase the likelihood of such rearrangements.

    • Minimizing Rearrangement: Use the lowest possible reaction temperature and the shortest necessary reaction time for the lithiation step to minimize the risk of isomerisation.

  • Competing Lithiation Sites: While the amino group is expected to direct lithiation to the C2 position, deprotonation at other positions could occur, leading to a mixture of carboxylated products. The solvent can influence the regioselectivity of lithiation.[5] Careful optimization of the solvent system and base may be required to favor the desired isomer.

Question 3: The reaction is sluggish and does not go to completion.

Possible Causes and Solutions:

  • Insufficient Base Activity: The reactivity of organolithium bases is highly dependent on the solvent.

    • Ethereal Solvents: Solvents like THF and diethyl ether are generally preferred as they solvate the lithium cation, leading to a more reactive, "naked" anion.[4]

    • Additives: The addition of a chelating agent like tetramethylethylenediamine (TMEDA) can further enhance the reactivity of n-BuLi by breaking down its aggregates and sequestering the lithium cation. If your reaction is slow in THF alone, consider adding 1-2 equivalents of TMEDA.

  • Poor Solubility of Starting Material: Ensure your starting material, 3-amino-5-fluoropyridine, is fully dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, you may need to explore different anhydrous solvent systems.

Experimental Protocol: Synthesis of this compound via Directed ortho-Metalation

This protocol is a general guideline. Optimization of reaction conditions may be necessary.

Step 1: Synthesis of 3-Amino-5-fluoropyridine (Precursor)

A common route to 3-amino-5-fluoropyridine is through a Hofmann rearrangement of 5-fluoronicotinamide.[8]

Step 2: Directed ortho-Metalation and Carboxylation

G cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Carboxylation & Work-up start Dissolve 3-amino-5-fluoropyridine in anhydrous THF under Argon cool Cool to -78 °C (Dry ice/acetone bath) start->cool add_base Slowly add n-BuLi (or LDA) solution cool->add_base stir_lithiation Stir at -78 °C for 1-2 h add_base->stir_lithiation quench Quench with excess dry ice (solid CO₂) stir_lithiation->quench warm Allow to warm to room temperature quench->warm workup Acidify with aq. HCl and extract with organic solvent warm->workup purify Purify by crystallization or column chromatography workup->purify

Caption: Workflow for the synthesis of this compound.

Materials:

  • 3-Amino-5-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Dry Ice (solid CO₂)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, add 3-amino-5-fluoropyridine (1.0 eq).

  • Add anhydrous THF via syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.1 - 1.5 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • While maintaining the low temperature, carefully add an excess of freshly crushed dry ice to the reaction mixture in small portions.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction with water and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or flash column chromatography.

Data Summary: Impact of Solvent on Lithiation Reactions

The following table summarizes the general effects of different solvents on lithiation reactions, which are directly applicable to the synthesis of this compound.

Solvent SystemTypical CharacteristicsExpected Outcome in the SynthesisTroubleshooting Considerations
THF Polar, aprotic, coordinatingOptimal. Promotes formation of the desired ortho-lithiated species.[4]Ensure THF is anhydrous.
Diethyl Ether Moderately polar, coordinatingPotentially viable but may be slower. Lower coordinating ability than THF.May require longer reaction times or the addition of TMEDA.
Hexane/Toluene Non-polar, non-coordinatingPoor. Lithiation is likely to be very slow or may not occur.[5]Not recommended for this transformation.
THF with TMEDA Highly coordinatingIncreased reaction rate. TMEDA breaks up n-BuLi aggregates, increasing its reactivity.Useful if the reaction is sluggish in THF alone.

Mechanistic Insights: The Role of the Solvent

The solvent's role extends beyond simply dissolving the reactants. In directed ortho-metalation, the solvent's ability to coordinate with the lithium cation is paramount.

G nBuLi_agg n-BuLi aggregates (less reactive) slow_lithiation Slow or no lithiation nBuLi_agg->slow_lithiation nBuLi_solv Solvated n-BuLi monomer (more reactive) fast_lithiation Efficient ortho-lithiation nBuLi_solv->fast_lithiation

Caption: Influence of solvent on the reactivity of n-BuLi.

In non-coordinating solvents like hexane, organolithium reagents exist as aggregates, which are less reactive. In a coordinating solvent like THF, the solvent molecules surround the lithium cation, breaking down these aggregates and leading to a more reactive, monomeric organolithium species. This increased reactivity is crucial for the efficient deprotonation at the C2 position of 3-amino-5-fluoropyridine.

References

  • Brégent, T., Ivanova, M. V., Poisson, T., Jubault, P., & Legros, J. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]
  • Wikipedia. (2023). Halogen dance rearrangement.
  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. [Link]
  • Scribd. (n.d.). Directed Ortho Metalation Guide.
  • Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703. [Link]
  • MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
  • Luisi, R., Capriati, V., Florio, S., & Musio, B. (2007). Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect. Organic Letters, 9(7), 1263-1266. [Link]
  • ResearchGate. (n.d.). Continuous‐flow halogen dance on 2‐fluoro‐3‐iodopyridine (4) and....
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION.
  • Chem-Station. (2015, January 13). Directed Ortho Metalation.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • MDPI. (2021). Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Carbonyl Compounds.
  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. [Link]
  • UMSL. (2012). Synthesis of Some Aminopicolinic Acids.
  • UniBa. (2022). Dynamic Phenomena and Complexation Effects in the -Lithiation and Asymmetric Functionalization of Azetidines.
  • Royal Society of Chemistry. (n.d.). The lithiation of fluorinated benzenes and its dependence on solvent and temperature.

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Technical Support Center: Temperature Control in Pyridine Carboxylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on a critical, yet often overlooked, aspect of pyridine carboxylation: temperature control . This resource is designed for researchers, chemists, and process development professionals who are looking to optimize their reaction outcomes, troubleshoot inconsistencies, and ensure the scalability of their synthetic routes. In the following sections, we will move beyond simple protocol steps to explore the fundamental principles governing the impact of temperature on your pyridine carboxylation reactions.

Introduction: Why Temperature is More Than Just a Number on the Dial

In the realm of pyridine C-H functionalization, achieving high yield and regioselectivity is paramount. While considerable attention is given to catalysts, reagents, and substrates, the precise control of reaction temperature is a cornerstone of success. Temperature is not merely a parameter to be set; it is a powerful tool that dictates reaction kinetics, thermodynamic outcomes, and the stability of all components in your reaction vessel. An improperly controlled temperature can be the cryptic culprit behind low yields, intractable byproduct profiles, and failed scale-up attempts. This guide will equip you with the expertise to diagnose and resolve temperature-related issues in your pyridine carboxylation experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding temperature control in pyridine carboxylation.

Q1: My pyridine carboxylation reaction is giving me a mixture of regioisomers. How can temperature influence the C4 vs. C5 (or other) selectivity?

A1: This is a classic issue of kinetic versus thermodynamic control, and temperature is the key to navigating it.[1][2]

  • Kinetic Control (Lower Temperatures): At lower temperatures, reactions are typically under kinetic control. This means the product that forms the fastest will be the major product. The reaction proceeds via the pathway with the lowest activation energy barrier.[2] For pyridine carboxylation, if one regioisomeric intermediate is sterically less hindered or electronically favored to form more rapidly, it will predominate at colder temperatures.

  • Thermodynamic Control (Higher Temperatures): At elevated temperatures, the reaction system has enough energy to overcome higher activation barriers and explore various reaction pathways. More importantly, the reverse reactions can become significant, allowing an equilibrium to be established.[1][2] Under these conditions, the most stable product will be the major isomer observed. This is the thermodynamic product.

Troubleshooting & Optimization: If you are observing an undesired mixture of isomers, consider the following:

  • To favor the kinetic product: Run the reaction at a lower temperature. This may require longer reaction times, but it will favor the faster-forming isomer. For instance, reactions that are sluggish at room temperature might be attempted at 0°C or even -78°C to enhance selectivity.[3]

  • To favor the thermodynamic product: Increase the reaction temperature. This will allow the reaction to reach equilibrium, favoring the most stable isomer. Be cautious, as higher temperatures can also lead to byproduct formation and decomposition.[4][5] A systematic temperature screening (e.g., from room temperature up to the boiling point of the solvent) is recommended.

dot

Caption: Decision-making workflow for managing exothermic reactions at different scales.

Troubleshooting Guide: A Deeper Dive

This section provides more detailed, scenario-based troubleshooting advice.

Scenario 1: Low Yield in a Low-Temperature Carboxylation

  • Problem: You are running a pyridine carboxylation at -78°C to favor a specific regioisomer, but the yield is consistently low even after extended reaction times.

  • Possible Causes & Solutions:

    • Poor Mixing: At low temperatures, the viscosity of the solvent can increase, leading to inefficient mixing. This can be particularly problematic if one of your reagents is added as a solid or a concentrated solution.

      • Solution: Switch to an overhead stirrer if possible. If using a magnetic stir bar, ensure it is large enough and spinning at a sufficient speed to create a vortex.

    • Reagent Precipitation: One of your reagents or the catalyst may be precipitating out of solution at the low temperature, effectively halting the reaction.

      • Solution: Screen for a solvent system in which all components remain soluble at the desired reaction temperature.

    • Kinetic Barrier Still Too High: Even for the desired kinetic pathway, -78°C may be too cold for the reaction to proceed at a practical rate.

      • Solution: Systematically increase the reaction temperature in small increments (e.g., to -60°C, -40°C) and monitor the effect on both yield and regioselectivity. You may find a "sweet spot" that provides an acceptable balance. [3] Scenario 2: Product Decomposition at Elevated Temperatures

  • Problem: You are running a reaction at reflux to favor the thermodynamic product, but you are observing significant byproduct formation and a dark coloration of the reaction mixture, suggesting decomposition.

  • Possible Causes & Solutions:

    • Thermal Instability of the Product: The desired pyridine carboxylic acid may be undergoing decarboxylation or other degradation pathways at the reaction temperature.

      • Solution: Determine the thermal stability of your product using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). [4][6]If the product is unstable at the reaction temperature, you will need to find an alternative strategy to favor the thermodynamic product, such as using a different catalyst that can promote equilibration at a lower temperature.

    • Reaction with Solvent: At high temperatures, the solvent may begin to participate in side reactions.

      • Solution: Choose a high-boiling, inert solvent for your reaction. Consult solvent compatibility charts for your reagents and catalyst system.

    • Catalyst-Mediated Decomposition: The catalyst itself may be promoting decomposition pathways at higher temperatures.

      • Solution: Screen different catalysts to find one that is both active at lower temperatures and stable at higher temperatures. You might also consider using a lower catalyst loading.

Experimental Protocols: Best Practices for Temperature Control

Protocol 1: Setting up a Low-Temperature Reaction (-78°C)

  • Glassware: Ensure all glassware is thoroughly dried in an oven at >120°C overnight and allowed to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus (e.g., a three-neck round-bottom flask with a thermometer adapter, a septum, and a nitrogen/argon inlet) while it is still warm and purge with inert gas.

  • Cooling Bath: Prepare a dry ice/acetone bath in a Dewar flask. Add the dry ice slowly to the acetone to avoid vigorous bubbling.

  • Temperature Monitoring: Place a low-temperature thermometer or a thermocouple probe into the reaction flask, ensuring the tip is submerged in the solvent but not touching the glass.

  • Equilibration: Allow the solvent to cool to the desired internal temperature of -78°C before adding any reagents.

  • Reagent Addition: Add reagents dropwise via syringe or cannula, monitoring the internal temperature to ensure it does not rise significantly.

Protocol 2: Setting up a High-Temperature Reaction with Reflux

  • Apparatus: Assemble a round-bottom flask with a reflux condenser. Ensure the condenser has a good flow of cooling water.

  • Heating: Use a heating mantle or an oil bath for even heating. An oil bath provides better temperature control.

  • Temperature Monitoring: Place a thermometer or thermocouple in the oil bath to monitor the bath temperature. For precise control, place a second probe in the reaction mixture (if possible) to monitor the internal temperature.

  • Stirring: Use a magnetic stir bar or an overhead stirrer to ensure even temperature distribution and prevent bumping.

  • Ramping: Gradually increase the temperature of the heating bath to bring the reaction mixture to a gentle reflux. Avoid excessively rapid heating.

References

  • Baroliya, P. K., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
  • BenchChem. (2025). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Navigating the Challenges of Pyridinone Synthesis Scale-Up.
  • Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. (2022). Pharmaceutical Research.
  • Sun, G.-Q., et al. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations.
  • Tang, S., et al. (2024). Copper‐Catalyzed C4‐selective Carboxylation of Pyridines with CO2 via Pyridylphosphonium Salts.
  • C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry.
  • A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation. (2009). Journal of Chemical Research.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • BenchChem. (2025). troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
  • Wang, B., et al. (2024). Design of Carboxylation of Pyridines with CO2.
  • Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
  • Exothermic and endothermic reactions. (n.d.). Monash University.
  • Continuous-Flow Chemistry. (2017). Wiley Analytical Science.
  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2022). Beilstein Journal of Organic Chemistry.
  • troubleshooting low yield in Kröhnke pyridine synthesis. (2025). BenchChem.
  • Thermal hazard and pyrolysis mechanism of tetrazolo[1,5-a]pyridine by TG, DSC, ARC, TG-MS and DFT methods. (2021). Journal of Thermal Analysis and Calorimetry.
  • Heat capacity and thermodynamics of solid and liquid pyridine-3-carboxylic acid (nicotinic acid) over the temperature range 296 K to 531 K. (2010). The Journal of Chemical Thermodynamics.
  • Thermal stability investigation of pyridine substituted tosyl oximes. (2008). Journal of Thermal Analysis and Calorimetry.
  • Employing an Electrochemical Strategy for the Direct Carboxyl
  • Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. (2023).
  • Electrochemical reactor dictates site selectivity in N-heteroarene carboxyl
  • Low-temperature formation of pyridine and (iso)quinoline via neutral–neutral reactions. (2024).
  • Revisiting the kinetics of pyridine pyrolysis.
  • Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. (2017). Organic Letters.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). Molecules.
  • A kinetic study of NO formation during oxy-fuel combustion of pyridine. (2012). Applied Energy.
  • Low temperature formation of pyridine and (iso)quinoline via neutral neutral reactions. (2024). arXiv.
  • Kinetics of the Thermal Decomposition of Pyridine. (1976). WMU's ScholarWorks.
  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2003).
  • Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. (2020). ChemMedChem.
  • Electrochemical C−H deuteration of pyridine derivatives with D2O. (2021). Organic Letters.

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Preventing byproduct formation in aminofluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aminofluoropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring you can adapt and overcome challenges in your specific context.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant formation of a hydroxypyridine byproduct in my nucleophilic aromatic substitution (SNAr) reaction. What's causing this and how can I prevent it?

A1: The formation of hydroxypyridine byproducts is almost always due to the presence of trace amounts of water in your reaction.[1] Fluoropyridines, especially those activated with electron-withdrawing groups, are susceptible to hydrolysis under basic conditions. The fluoride anion is a good leaving group, and hydroxide, being a potent nucleophile, can readily attack the pyridine ring.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Drying of Glassware and Reagents:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas (Nitrogen or Argon) or in a desiccator.

    • Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, consider fresh distillation over a suitable drying agent (e.g., CaH₂ for THF, Na/benzophenone for ethereal solvents).

    • Ensure your amine nucleophile and any solid reagents are dry. If necessary, dry them in a vacuum oven.

  • Inert Atmosphere:

    • Conduct the reaction under a positive pressure of an inert gas like Nitrogen or Argon. This prevents atmospheric moisture from entering the reaction vessel. Use a Schlenk line or a glovebox for optimal results.

  • Choice of Base:

    • If using a base to deprotonate your amine nucleophile, select a non-hydroxide base. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Causality: By rigorously excluding water, you eliminate the source of the competing hydroxide nucleophile, thereby favoring the desired amination reaction.

Q2: My reaction is producing a significant amount of a di-substituted product. How can I improve the selectivity for mono-amination?

A2: The formation of di-substituted byproducts occurs when the initial aminofluoropyridine product is still sufficiently reactive to undergo a second nucleophilic aromatic substitution. This is particularly common when the starting material has multiple fluorine substituents or when the newly introduced amino group does not significantly deactivate the ring towards further substitution.

Strategies to Enhance Mono-substitution Selectivity:

StrategyMechanism of ActionExperimental Implementation
Control Stoichiometry Limit the amount of the amine nucleophile available for the second substitution.Use a slight excess (1.05-1.2 equivalents) of the amine nucleophile relative to the fluoropyridine starting material.
Lower Reaction Temperature The activation energy for the second substitution may be higher. Lowering the temperature can favor the more facile first substitution.Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm if the reaction is sluggish. Monitor progress by TLC or LC-MS.
Use a Milder Base A less reactive nucleophile (generated with a milder base) can be more selective.If applicable, use a weaker base to generate the amine nucleophile. For example, K₂CO₃ instead of NaH.[1]
Shorter Reaction Time Stop the reaction once the starting material is consumed to prevent the product from reacting further.Carefully monitor the reaction progress and quench the reaction as soon as the starting material is no longer observed.

Logical Workflow for Optimization:

G start Di-substitution Observed stoichiometry Adjust Amine Stoichiometry (1.05-1.2 eq.) start->stoichiometry temperature Lower Reaction Temperature stoichiometry->temperature If still di-substituted base Use Milder Base temperature->base If reaction is too slow or still unselective time Optimize Reaction Time base->time Fine-tune for optimal conversion product Desired Mono-aminated Product time->product

Caption: Optimization workflow for minimizing di-substitution.

Q3: I am attempting a Chichibabin amination on a fluoropyridine and observing dimerization and low yields. What are the key parameters to control?

A3: The Chichibabin reaction, which involves the direct amination of a pyridine ring with an alkali metal amide (like NaNH₂), is a powerful tool but can be prone to side reactions, including dimerization.[2] The reaction proceeds via a nucleophilic addition of the amide anion to form a σ-adduct, followed by the elimination of a hydride ion.[3][4]

Key Factors Influencing the Chichibabin Reaction:

  • Basicity: The reaction rate is sensitive to the basicity of the pyridine substrate. The ideal pKa range is generally between 5 and 8.[2] Highly basic pyridines can inhibit the reaction.

  • Temperature: Traditional Chichibabin reactions often require high temperatures (100-130 °C) in solvents like xylene or toluene.[3] However, these conditions can also promote side reactions.

  • Pressure: In some cases, running the reaction under pressure can favor the desired amination product over dimerization. For example, with 4-tert-butylpyridine, increasing the pressure significantly improved the yield of the aminated product over the dimer.[2]

Troubleshooting Dimerization and Low Yields:

  • Solvent and Temperature Optimization:

    • If using high-boiling aprotic solvents like xylene, try to find the minimum temperature required for the reaction to proceed at a reasonable rate.

    • Consider using liquid ammonia as the solvent at low temperatures (-33 °C). This can often provide cleaner reactions, although it requires specialized equipment.[3]

  • Modern Variants:

    • Recent advancements have led to milder conditions for Chichibabin-type reactions. For instance, a NaH-iodide composite has been shown to mediate the amination of pyridines under milder conditions.[5]

    • Multifunctional reagents have been developed for the site-selective amination of pyridines under mild conditions that are tolerant of air and moisture.[6][7]

Reaction Pathway Overview:

G cluster_main Desired Chichibabin Amination cluster_side Side Reaction Pyridine Fluoropyridine Sigma_Adduct σ-Adduct Intermediate Pyridine->Sigma_Adduct + NaNH2 Product 2-Amino-fluoropyridine Sigma_Adduct->Product - H- Pyridine_Side Fluoropyridine Dimer Dimer Byproduct Pyridine_Side->Dimer High Temp / Wrong Conditions

Caption: Competing pathways in the Chichibabin reaction.

Q4: Why is my nucleophilic substitution of a 3-fluoropyridine so slow, and what can I do to improve the reaction rate?

A4: Nucleophilic aromatic substitution on a pyridine ring is most favorable at the 2- and 4-positions (ortho and para to the ring nitrogen).[1] This is because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance. When the fluorine is at the 3-position, this stabilizing effect is significantly diminished, leading to a much slower reaction.

Strategies to Accelerate SNAr at the 3-Position:

  • Increase Reaction Temperature: Higher temperatures provide the necessary activation energy for the slower reaction to proceed. However, be mindful of potential decomposition of starting materials, products, or solvents.

  • Use a More Reactive Nucleophile:

    • Ensure the amine is fully deprotonated by using a sufficiently strong base (e.g., NaH, KOtBu).

    • Consider if a more nucleophilic amine could be used if the project allows.

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive. DMF can sometimes decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.[1] If this is suspected, switching to DMSO is a good alternative.

  • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for sluggish reactions by providing efficient and rapid heating.

Mechanistic Rationale:

The stability of the Meisenheimer complex is key. For substitution at the 2- and 4-positions, a resonance structure can be drawn where the negative charge is placed directly on the electronegative nitrogen atom. This is not possible for substitution at the 3-position, resulting in a higher energy, less stable intermediate and consequently a slower reaction rate.

References

  • Wikipedia. (n.d.). Chichibabin reaction.
  • Grokipedia. (n.d.). Chichibabin reaction.
  • ResearchGate. (n.d.). Chichibabin amination reactions. [Diagram].
  • DR-NTU. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.
  • PubMed. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines.
  • ChemRxiv. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines.

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Technical Support Center: Scale-Up of 3-Amino-5-fluoropyridine-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 3-Amino-5-fluoropyridine-2-carboxylic acid. This molecule is a critical fluorinated aminopyridine building block in medicinal chemistry, valued for its defined reactivity in developing pharmaceutical intermediates.[] The successful transition from bench-scale synthesis to pilot or industrial production requires a nuanced understanding of the reaction mechanisms and potential challenges.

This guide is structured to provide direct, actionable insights into common problems encountered during process development and scale-up. It is divided into a hands-on Troubleshooting Guide and a broader FAQ section to address both specific experimental issues and strategic considerations.

Troubleshooting Guide

This section addresses specific, acute problems that can arise during the synthesis of this compound.

Q1: We are experiencing significantly low overall yields during scale-up. What are the likely bottlenecks?

A1: Low yield is a frequent challenge in multi-step heterocyclic synthesis.[2] The issue rarely stems from a single step but is often a cumulative effect. Let's break down the potential bottlenecks in a plausible synthetic sequence.

A common synthetic strategy involves the sequential functionalization of a pyridine ring. The order of these steps is critical. A logical workflow might involve introducing the directing fluoro group, followed by amination (or nitration/reduction), and finally, carboxylation.

cluster_0 Synthetic Workflow & Bottlenecks Start Starting Pyridine Derivative Step1 Step 1: Fluorination Start->Step1 Step2 Step 2: Amination (or Nitration/Reduction) Step1->Step2 Low yield from harsh conditions? Side reactions? Step3 Step 3: Carboxylation Step2->Step3 Poor regioselectivity? Catalyst poisoning? Product 3-Amino-5-fluoropyridine- 2-carboxylic acid Step3->Product Decarboxylation? Incomplete conversion?

Caption: Synthetic workflow highlighting potential yield-loss points.

Potential Causes & Solutions:

  • Inefficient Fluorination:

    • Cause: The introduction of fluorine often requires harsh conditions or specialized reagents that can lead to decomposition or side reactions.[3] For instance, using anhydrous hydrogen fluoride (HF) requires specialized equipment (e.g., tetrafluoroethylene vessels) and precise temperature control to avoid unwanted byproducts.[4]

    • Solution: Evaluate milder fluorinating agents or consider starting with a commercially available fluorinated pyridine precursor.[3] For direct fluorination, continuous flow technology can offer better temperature control and improved safety, minimizing decomposition.[5][6]

  • Incomplete Amination/Reduction:

    • Cause: If proceeding via a nitropyridine intermediate, the reduction step can be problematic. Catalysts like Palladium on carbon (Pd/C) can become poisoned, leading to incomplete conversion.[7] Direct amination can also be low-yielding.

    • Solution: Monitor the reduction reaction closely using Thin Layer Chromatography (TLC) or LC-MS.[2] Ensure the catalyst quality is high and consider optimizing catalyst loading and hydrogen pressure.

  • Difficult Carboxylation:

    • Cause: The pyridine ring is electron-deficient, making direct carboxylation challenging.[8] Traditional methods involving organometallic intermediates (e.g., lithiation followed by quenching with CO₂) can suffer from poor regioselectivity and require cryogenic temperatures, which are difficult to manage at scale.

    • Solution: Explore modern electrochemical carboxylation methods. These techniques can activate even inert molecules for reaction with CO₂. However, be aware that regioselectivity can be highly dependent on the reactor setup (divided vs. undivided cell).[8][9]

Q2: Our final product is contaminated with the wrong isomers. How can we improve regioselectivity?

A2: Achieving the correct 2,3,5-substitution pattern is a significant challenge governed by the electronic properties of the pyridine ring at each stage.

  • The Role of Existing Substituents: The fluorine atom at the 5-position and the amino group at the 3-position are both ortho-, para-directing. However, their influence on subsequent reactions, particularly carboxylation, can be complex.

  • Electrochemical Carboxylation Selectivity: Recent studies have shown that for pyridine carboxylation, the choice of electrochemical reactor can dramatically alter the site of CO₂ addition. A divided electrochemical cell can favor C5-carboxylation, while an undivided cell may promote C4-carboxylation.[9] This is a critical parameter to investigate. The mechanism is thought to involve a paired electrolysis process where anodically generated species influence the reaction pathway of a cathodically generated radical anion.[9][10]

  • Directed Ortho Metalation (DoM): If using an organometallic approach for carboxylation, the directing ability of the substituents is key. An amino group (or a protected form like a carbamate) can direct lithiation to the C2 position. Careful optimization of the directing group, solvent, and temperature is essential to favor the desired C2-carboxylation over other positions.

Q3: We are observing significant decarboxylation and defluorination byproducts. What is the cause?

A3: The stability of both the carboxylic acid group and the C-F bond is conditional.

  • Decarboxylation: The loss of CO₂ from the final product is often induced by excessive heat or pH extremes during workup or purification. The electron-donating amino group can facilitate this process.

    • Troubleshooting: Maintain moderate temperatures (< 50-60°C) during solvent evaporation and purification. Ensure the pH during extraction and isolation steps is carefully controlled to avoid strongly acidic or basic conditions.

  • Defluorination: While the C-F bond is generally strong, it can be susceptible to cleavage under certain nucleophilic or metabolic conditions.[11] In a synthetic context, harsh nucleophilic conditions or reductive environments used in other steps could potentially lead to defluorination.

    • Troubleshooting: Analyze the impurity profile at each step to pinpoint where defluorination occurs. If it happens during a nucleophilic substitution step on another part of the molecule, consider using milder conditions or protecting the fluoropyridine ring.

Frequently Asked Questions (FAQs)

Q1: What is a viable synthetic route for the scalable production of this compound?

A1: A robust, scalable synthesis prioritizes accessible starting materials, high-yielding steps, and avoids hazardous or prohibitively expensive reagents where possible. While multiple routes exist, a common strategy involves building complexity on a pre-functionalized pyridine.

Proposed Scalable Workflow:

  • Start with 2-Chloro-5-fluoropyridine: This is a commercially available and relatively inexpensive starting material.

  • Nitration at the 3-position: Selectively nitrate the ring at the 3-position. The chloro and fluoro groups will direct the incoming nitro group. This step requires careful control of temperature and nitrating agent concentration to avoid side products.

  • Nucleophilic Aromatic Substitution (SNAr) of the 2-chloro group: Introduce a cyano group (-CN) by reacting the 2-chloro-3-nitro-5-fluoropyridine with a cyanide source (e.g., CuCN). The electron-withdrawing nitro group activates the chloro group for substitution.

  • Reduction of the Nitro Group: Reduce the nitro group to an amino group using standard conditions such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., Fe/HCl).[7]

  • Hydrolysis of the Nitrile: Hydrolyze the cyano group at the 2-position to a carboxylic acid. This is typically achieved under acidic or basic conditions. Careful control is needed to prevent decarboxylation of the final product.

This route strategically uses the directing effects of the substituents and proceeds through isolable, crystalline intermediates, which is advantageous for purification at scale.

Q2: What are the critical safety considerations for handling fluorinating agents at scale?

A2: Fluorination chemistry carries significant safety risks that must be rigorously managed.[3]

Hazard CategoryKey RisksMitigation Strategy
Reagent Toxicity Many fluorinating agents (e.g., HF, F₂) are highly toxic, corrosive, and can cause severe burns.[3]Use of closed systems and dedicated scrubbers. Implementation of continuous flow reactors to minimize the inventory of hazardous material at any given time.[5]
Exothermic Reactions Fluorination reactions can be highly exothermic, leading to thermal runaways if not properly controlled.Scale-up should be conducted with careful calorimetric studies (e.g., Reaction Calorimetry - RC1) to understand the heat flow. Ensure adequate cooling capacity and emergency quenching protocols are in place.
Material Compatibility Anhydrous HF and other fluoride sources are highly corrosive to standard glass and some metals.[3]Use reactors and tubing made of compatible materials like tetrafluoroethylene (TFE), perfluoroalkoxy alkanes (PFA), or specialized alloys (e.g., Hastelloy).
Pressure Generation Gaseous byproducts or solvent boiling can lead to dangerous pressure buildup.Equip reactors with pressure relief valves and rupture discs. Ensure adequate venting to a safe location or scrubber system.

A comprehensive Process Hazard Analysis (PHA) is mandatory before any scale-up operation involving fluorination.

Q3: What analytical methods are essential for process monitoring and quality control?

A3: A robust analytical package is the cornerstone of a successful scale-up, ensuring reaction completion, identifying impurities, and guaranteeing final product quality.

  • In-Process Controls (IPCs):

    • HPLC/UPLC: The primary tool for monitoring the disappearance of starting materials and the formation of the product. Essential for determining reaction completion and assessing purity.[12]

    • TLC: A rapid, qualitative method for quick checks on reaction progress, especially during initial development.[2]

    • GC-MS/LC-MS: Used to identify volatile impurities or confirm the mass of the desired product and key byproducts.

  • Final Product Quality Control:

    • HPLC: To determine the final purity (area %).[12]

    • NMR (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any isomeric impurities. ¹⁹F NMR is particularly crucial for fluorinated compounds.

    • Melting Point: A simple test for purity.

    • Moisture Content (Karl Fischer): To quantify water content in the final solid product.

    • Residual Solvents (GC Headspace): To ensure solvent levels are below regulatory limits (e.g., ICH guidelines).[12]

Experimental Protocol Example: Electrochemical Carboxylation

This protocol is a conceptual example based on modern methodologies for pyridine carboxylation and should be optimized for the specific substrate.[9]

Objective: To perform a regioselective C-H carboxylation on a 3-amino-5-fluoropyridine intermediate.

Equipment:

  • Divided H-type electrochemical cell with a porous frit (e.g., glass or ceramic)

  • Carbon cloth cathode and zinc anode

  • Potentiostat/Galvanostat power supply

  • CO₂ gas cylinder and balloon

Procedure:

  • Cell Setup: In an inert atmosphere glovebox, assemble the H-type cell. Place the carbon cloth electrode in the cathodic chamber and the zinc electrode in the anodic chamber.

  • Catholyte Preparation: To the cathodic chamber, add the 3-amino-5-fluoropyridine substrate (1.0 eq.), a supporting electrolyte like tetrabutylammonium tetrafluoroborate (ⁿBu₄NBF₄) (0.1 M), and a suitable solvent such as N-Methyl-2-pyrrolidone (NMP).

  • Anolyte Preparation: Fill the anodic chamber with the same electrolyte solution (NMP and ⁿBu₄NBF₄).

  • CO₂ Purge: Seal the cell and remove it from the glovebox. Purge the cathodic chamber with CO₂ gas for 15-20 minutes, then maintain a CO₂ atmosphere using a balloon.

  • Electrolysis: Connect the electrodes to the potentiostat. Apply a constant current (e.g., 10-20 mA) and begin electrolysis. Monitor the reaction progress by taking small aliquots from the catholyte and analyzing via HPLC or LC-MS.

  • Workup: Upon completion, disassemble the cell. Acidify the catholyte solution with aqueous HCl (1M) to a pH of ~3-4. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Disclaimer: This protocol is illustrative. All new chemical processes require a thorough risk assessment and small-scale trials before attempting a larger scale.

References

  • Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Benchchem. Pyridine-2-carboxylic anhydride reaction mechanism and intermediates.
  • BOC Sciences. This compound.
  • ACS GCI Pharmaceutical Roundtable. Fluorination - Reagent Guides.
  • ChemicalBook. 3-Amino-5-fluoropyridine synthesis.
  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Scinapse. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • ACS Medicinal Chemistry Letters. The Dark Side of Fluorine.
  • AZoM. Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines.
  • PMC. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations.
  • ResearchGate. Electrochemical carboxylation of pyridines a, Optimal conditions and...
  • Sigma-Aldrich. 3-Amino-5-fluoropyridine 210169-05-4.
  • High-Purity 2-Amino-5-fluoropyridine: Synthesis and Industrial Applications.

Sources

Technical Support Center: Purification of Aminofluoropyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aminofluoropyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. The following content is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Understanding the Purity Challenge

Aminofluoropyridine carboxylic acids are key building blocks in medicinal chemistry, often serving as precursors for complex drug candidates. Their inherent reactivity and the multi-step nature of their synthesis can lead to a variety of impurities. Achieving high purity is paramount as even trace impurities can impact downstream reactions, biological activity, and regulatory approval.

Common Impurities Encountered:
  • Starting Materials: Unreacted precursors from the synthetic route.

  • Isomers: Positional isomers of the fluorine or amino group on the pyridine ring.

  • By-products: Resulting from side reactions, such as over-oxidation, decarboxylation, or amide formation.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction or work-up, and leftover reagents like coupling agents.

  • Metal Contaminants: Trace metals from catalysts used in the synthesis.[2]

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

FAQ 1: My final product shows persistent baseline impurities in the HPLC analysis. How can I remove them?

Answer: Persistent baseline impurities often indicate the presence of structurally similar compounds or compounds with very similar polarity to your target molecule.

Causality: These impurities co-elute with your product under standard chromatographic conditions. They may be isomers or by-products with minor structural differences.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Method: High-Performance Liquid Chromatography (HPLC) is a powerful tool for purity assessment.[3] For purification, consider preparative HPLC.

    • Column: A high-resolution column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter selectivity.

    • Mobile Phase Modification: Adding a small percentage of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase can improve peak shape and resolution for acidic compounds.[4]

    • Gradient Optimization: A shallower gradient around the elution time of your compound can enhance separation.

  • Acid-Base Extraction: This classical technique is highly effective for separating acidic, basic, and neutral impurities.[5][6]

    • Principle: Aminofluoropyridine carboxylic acids are amphoteric. You can exploit the acidic nature of the carboxylic acid and the basic nature of the pyridine nitrogen.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). Your acidic product will move to the aqueous layer as its carboxylate salt, leaving neutral impurities in the organic layer.

      • Separate the layers.

      • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH well below the pKa of the carboxylic acid, causing your purified product to precipitate.[6]

      • Filter the precipitate and wash with cold water.

FAQ 2: I am struggling with low recovery after recrystallization. What can I do to improve the yield?

Answer: Low recovery during recrystallization is a common issue and can be attributed to several factors, including solvent choice, cooling rate, and the initial purity of the crude material.

Causality: The goal of recrystallization is to dissolve the compound in a hot solvent and have it crystallize out in a pure form upon cooling, leaving impurities dissolved. If the compound is too soluble in the chosen solvent even at low temperatures, or if the cooling is too rapid, recovery will be poor.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Single Solvent: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, water).

    • Solvent/Anti-Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble, until turbidity persists. Allow the solution to cool slowly. Common pairs include ethanol/water, ethyl acetate/heptane.

  • Controlled Cooling:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly. Then, place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling leads to the formation of small, often impure, crystals.

  • Seeding: If crystallization does not initiate, add a tiny crystal of the pure product (a seed crystal) to the cooled, supersaturated solution to induce crystallization.

FAQ 3: My purified compound is off-color. What is the cause and how can I fix it?

Answer: An off-color in your final product often points to the presence of colored impurities, which can be highly conjugated organic molecules or trace metal contaminants.

Causality: These impurities may be present in very small quantities but have strong chromophores. They may have been introduced from starting materials or formed as by-products during the reaction.

Troubleshooting Steps:

  • Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.

    • Protocol:

      • Dissolve the crude product in a suitable hot solvent.

      • Add a small amount of activated charcoal (typically 1-5% by weight).

      • Heat the mixture with stirring for a short period (5-15 minutes).

      • Perform a hot filtration to remove the charcoal.

      • Allow the filtrate to cool and crystallize.

    • Caution: Using too much charcoal or prolonged heating can lead to the loss of your desired product.

  • Chromatography: If charcoal treatment is ineffective, column chromatography is a more robust method for removing colored impurities.

FAQ 4: How can I confirm the purity of my final product?

Answer: A combination of analytical techniques should be used to provide a comprehensive assessment of purity.

Recommended Analytical Methods:

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity by peak area percentage.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirms the molecular weight of the main component and helps identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Provides structural confirmation and can detect impurities with different chemical shifts.
Elemental Analysis Determines the elemental composition (C, H, N) and compares it to the theoretical values.

Experimental Workflow: Purification via Recrystallization

This section provides a detailed, step-by-step methodology for a typical recrystallization procedure.

Step-by-Step Recrystallization Protocol:
  • Solvent Selection:

    • Place a small amount of your crude aminofluoropyridine carboxylic acid in several test tubes.

    • Add a few drops of different solvents to each tube and observe the solubility at room temperature.

    • Heat the tubes with solvents that showed poor solubility at room temperature. An ideal solvent will dissolve the compound upon heating.

    • Cool the tubes that formed a clear solution upon heating. The solvent that yields a good amount of crystalline precipitate upon cooling is a suitable choice.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.

    • Continue adding the solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal and swirl the flask.

    • Briefly heat the solution to boiling.

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven at an appropriate temperature.

Workflow Diagram:

G cluster_prep Preparation cluster_purification Purification Process cluster_isolation Isolation & Analysis crude Crude Product solvent Select Solvent System crude->solvent dissolve Dissolve in Hot Solvent solvent->dissolve charcoal Add Charcoal (Optional) dissolve->charcoal cool Slow Cooling & Crystallization dissolve->cool If no charcoal hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry analyze Analyze Purity (HPLC, NMR) dry->analyze

Caption: Workflow for the purification of aminofluoropyridine carboxylic acids via recrystallization.

Advanced Purification Techniques

For particularly challenging separations, more advanced techniques may be necessary.

Supercritical Fluid Chromatography (SFC)
  • Principle: SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[7] It offers advantages of both gas and liquid chromatography, providing high efficiency and fast separations.

  • Application: It can be particularly useful for the purification of thermally labile or polar compounds that are challenging to separate by HPLC.

Ion-Exchange Chromatography
  • Principle: This technique separates molecules based on their net charge.[5] For aminofluoropyridine carboxylic acids, both cation and anion exchange chromatography can be employed by taking advantage of the basic pyridine nitrogen and the acidic carboxylic acid group, respectively.

  • Application: It is highly effective for removing impurities with different charge characteristics, such as neutral by-products or starting materials.

References

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?[Link]
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
  • Google Patents. (1941).
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
  • National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
  • Google Patents. (n.d.).
  • PubMed. (2011, February 1). Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. [Link]
  • Reddit. (2022, July 11). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. [Link]
  • Google Patents. (n.d.).
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • PubMed. (n.d.).
  • National Institutes of Health. (2013, August 19). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. [Link]
  • WIPO Patentscope. (2015, April 16).

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Technical Support Center: Acid-Base Extraction for Purifying Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize acid-base extraction in their workflows. Here, we move beyond simple protocols to explain the "why" behind each step, providing you with the in-depth knowledge to troubleshoot and optimize your purification processes.

The Cornerstone of Pyridine Purification: Understanding the Principles

Acid-base extraction is a powerful liquid-liquid extraction technique that leverages the basicity of the nitrogen atom in the pyridine ring. The lone pair of electrons on the nitrogen is not part of the aromatic π-system, making it available to accept a proton (act as a Brønsted-Lowry base).[1]

The entire purification strategy hinges on a reversible, pH-dependent change in the pyridine derivative's solubility:

  • Protonation: In an acidic aqueous solution, the basic pyridine derivative is protonated to form a pyridinium salt. This salt is ionic and, therefore, generally soluble in the aqueous phase and insoluble in a non-polar organic solvent.[2]

  • Deprotonation: By making the aqueous solution basic, the pyridinium salt is deprotonated, regenerating the neutral pyridine derivative. The neutral form is typically less soluble in water and more soluble in organic solvents.

This reversible transition allows for the separation of pyridine derivatives from acidic, neutral, or non-basic impurities.

Key Physicochemical Data

A successful extraction is governed by the pKa of the pyridinium ion and the properties of the chosen solvents. The pKa of the conjugate acid of pyridine is approximately 5.25.[1] However, substituents on the pyridine ring can significantly alter its basicity.

DerivativepKa of Conjugate AcidReference
Pyridine5.25[1]
2-Methylpyridine (α-picoline)5.94[3]
3-Methylpyridine (β-picoline)5.68[4]
4-Methylpyridine (γ-picoline)6.02[4]
2-Chloropyridine0.72[4]
3-Chloropyridine2.84[4]
4-Chloropyridine3.83[4]

Note: These values can vary slightly depending on the measurement conditions.

Experimental Workflow: A Step-by-Step Protocol

This protocol outlines a standard acid-base extraction to separate a pyridine derivative from a neutral organic impurity.

Materials
  • Crude reaction mixture containing the pyridine derivative and neutral impurity

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Dilute aqueous hydrochloric acid (e.g., 1 M HCl)

  • Dilute aqueous sodium hydroxide (e.g., 1 M NaOH) or saturated sodium bicarbonate

  • Brine (saturated aqueous NaCl)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure
  • Dissolution: Dissolve the crude mixture in a suitable organic solvent.

  • Acidic Wash (Extraction of Pyridine Derivative):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of dilute HCl and shake the funnel, venting frequently to release any pressure.[5]

    • Allow the layers to separate. The top layer will be the organic phase (assuming a solvent less dense than water), and the bottom will be the aqueous phase containing the protonated pyridinium salt.

    • Drain the aqueous layer into a labeled flask.

    • Repeat the acidic wash with fresh HCl solution to ensure complete extraction of the pyridine derivative.[5]

  • Isolation of Neutral Impurity:

    • The organic layer now contains the neutral impurity.

    • Wash the organic layer with brine to remove residual water.[6]

    • Dry the organic layer over an anhydrous drying agent.

    • Filter and concentrate the organic solvent to obtain the purified neutral compound.[6]

  • Recovery of Pyridine Derivative (Back-Extraction):

    • Combine the acidic aqueous extracts from step 2.

    • Cool the aqueous solution in an ice bath.

    • Slowly add dilute NaOH or saturated NaHCO₃ to basify the solution (confirm with pH paper). This will deprotonate the pyridinium salt, causing the neutral pyridine derivative to precipitate or form an oily layer.

    • Extract the regenerated pyridine derivative back into an organic solvent (e.g., ethyl acetate, DCM).[6]

    • Repeat the extraction with fresh organic solvent.

    • Combine the organic extracts.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Filter and concentrate the organic solvent to yield the purified pyridine derivative.

Visualizing the Workflow

AcidBaseExtraction start Crude Mixture in Organic Solvent acid_wash Wash with dilute HCl (aq) start->acid_wash separate1 Separate Layers acid_wash->separate1 organic1 Organic Layer: Neutral Impurity separate1->organic1 Organic Phase aqueous1 Aqueous Layer: Pyridinium Salt separate1->aqueous1 Aqueous Phase wash_brine1 Wash with Brine organic1->wash_brine1 basify Add NaOH (aq) to Aqueous Layer aqueous1->basify dry1 Dry (Na2SO4) wash_brine1->dry1 concentrate1 Concentrate dry1->concentrate1 neutral_product Purified Neutral Compound concentrate1->neutral_product back_extract Extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 organic2 Organic Layer: Pyridine Derivative separate2->organic2 Organic Phase aqueous2 Aqueous Layer: (Waste) separate2->aqueous2 Aqueous Phase wash_brine2 Wash with Brine organic2->wash_brine2 dry2 Dry (Na2SO4) wash_brine2->dry2 concentrate2 Concentrate dry2->concentrate2 pyridine_product Purified Pyridine Derivative concentrate2->pyridine_product

Caption: Workflow of Acid-Base Extraction for Pyridine Derivatives.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the acid-base extraction of pyridine derivatives in a question-and-answer format.

Q1: My pyridine derivative is not fully extracting into the acidic aqueous layer. What's going wrong?

A1: This is a common issue that can stem from several factors:

  • Insufficient Acid: The amount of acid added may not be enough to protonate all of the pyridine derivative, especially if it was used as a solvent in the preceding reaction.[7]

    • Solution: Ensure you are using a sufficient molar excess of acid. After the first acidic wash, check the pH of the aqueous layer. If it is not strongly acidic, more acid is needed. Perform multiple acidic washes to ensure complete extraction.[5][7]

  • Incorrect pH: The pKa of your specific pyridine derivative is crucial. If your derivative has electron-withdrawing groups, it will be less basic (lower pKa of the conjugate acid). A stronger acid or lower pH may be required for complete protonation.

    • Solution: Review the pKa of your compound (see table above). The pH of the aqueous solution should be at least 2 pH units below the pKa of the pyridinium ion to ensure >99% protonation.

  • Low Solubility of Pyridinium Salt: While generally water-soluble, highly substituted or very non-polar pyridine derivatives may form pyridinium salts with limited aqueous solubility.[2][8]

    • Solution: Try using a larger volume of the aqueous acid solution. In some cases, gentle warming of the separatory funnel (with caution and proper venting) can increase solubility.

Q2: An emulsion has formed between the organic and aqueous layers, and they won't separate. How can I resolve this?

A2: Emulsion formation is a frequent problem in liquid-liquid extractions, often caused by the presence of surfactant-like impurities or vigorous shaking.[9]

  • Immediate Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

    • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.[9]

    • Addition of Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out".[9]

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can be effective.

Q3: After basifying the aqueous layer, my pyridine derivative did not precipitate or extract back into the organic solvent. Where is my product?

A3: This can be a frustrating situation, but there are logical explanations:

  • Insufficient Base: You may not have added enough base to deprotonate the pyridinium salt fully.

    • Solution: Check the pH of the aqueous layer with pH paper. It should be distinctly basic (pH > 9, and at least 2 pH units above the pKa of the pyridinium ion). Add more base if necessary.[10]

  • Product is Water-Soluble: Some pyridine derivatives, especially those with polar functional groups (e.g., -OH, -COOH), may have significant water solubility even in their neutral form.

    • Solution: Perform multiple extractions with your organic solvent. You can also try "salting out" by adding solid NaCl to the aqueous layer to decrease the polarity of the aqueous phase and drive your compound into the organic layer.[11]

  • Incorrect Solvent for Back-Extraction: The organic solvent you are using may not be a good solvent for your neutral pyridine derivative.

    • Solution: If your initial extractions with a standard solvent like ethyl acetate fail, try a different solvent, such as dichloromethane.

Q4: My final product is pure, but the recovery is very low. How can I improve my yield?

A4: Low recovery can occur at several stages of the extraction process.

  • Incomplete Extractions: Not performing enough washes (both acidic and basic) can leave the product behind.

    • Solution: As a rule of thumb, perform at least three extractions at each stage.

  • Accidental Discarding of Product: It's easy to misidentify layers, especially if the densities of the organic and aqueous phases are similar.

    • Solution: Always test the layers if you are unsure. Add a few drops of water to a small sample of each layer; the water will be miscible with the aqueous layer. Never discard any layer until you have isolated your final product.[12]

  • Product Loss During Precipitation/Back-Extraction: If your deprotonated pyridine derivative is a solid, it can stick to the glassware.[10] If it's an oil, it can be difficult to extract fully.

    • Solution: Ensure you are using a sufficient volume of organic solvent for the back-extraction to fully dissolve the product. Scrape the sides of the flask and rinse with the extraction solvent.

Q5: Can I use a milder acid than HCl if my compound is acid-sensitive?

A5: Yes, if your molecule contains acid-labile functional groups, using a strong acid like HCl is not advisable.

  • Solution: A 5-10% aqueous solution of citric acid can be an effective and milder alternative for extracting pyridine derivatives.[5] The choice of acid should be guided by the basicity of your pyridine derivative; a less basic pyridine may still require a stronger acid for efficient protonation.

References

  • Wikipedia. (n.d.). Pyridinium.
  • ResearchGate. (n.d.). Solubility Trends in Pyridinium Salts for Non-Aqueous Organic Redox Flow Batteries.
  • PubMed. (2020). Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile.
  • Furukawa, N., et al. (n.d.). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ AND Es*. Retrieved January 10, 2026, from a relevant scientific journal source.
  • Wikipedia. (n.d.). Pyridine.
  • Chemistry Stack Exchange. (2019). Why is Pyridinium Chlorochromate soluble in organic solvents?.
  • ResearchGate. (n.d.). (A) Structures and solubilities of pyridinium salts in the current....
  • ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile.
  • ResearchGate. (n.d.). Reactive extraction for the recovery of primary amines from aqueous streams.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.
  • Reddit. (2024). Removing Pyridine.
  • INIS-IAEA. (n.d.). AMINE EXTRACTION IN REPROCESSING.
  • ACS Publications. (n.d.). Regeneration of carboxylic acid-amine extracts by back-extraction with an aqueous solution of a volatile amine.
  • Semantic Scholar. (1991). Regeneration of carboxylic acid-amine extracts by back-extraction with an aqueous solution of a volatile amine.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • K-Jhil. (2025). Tips for Troubleshooting Liquid-Liquid Extraction.
  • Solubility of Things. (n.d.). Pyridine.
  • Reddit. (2019). What are some common mistakes when doing liquid-liquid extraction labs?.
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • NIH. (2023). Reclaiming of Amine CO2 Solvent Using Extraction of Heat Stable Salts in Liquid-Liquid Membrane Contactor.
  • (n.d.). Acid-Base Extraction.
  • Google Patents. (n.d.). Separation of pyridine or pyridine derivatives from aqueous solutions.
  • University of Rochester. (n.d.). Troubleshooting: The Workup.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?.
  • ResearchGate. (2025). Analysis of amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography.
  • (n.d.). Acid-Base Extraction.1.

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Technical Support Center: Crystallization of 3-Amino-5-fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist: This guide is designed for professionals engaged in the purification of 3-Amino-5-fluoropyridine-2-carboxylic acid. The methodologies and troubleshooting advice provided herein are synthesized from established chemical principles and practical laboratory experience. Our goal is to move beyond simple protocols and empower you with the causal understanding needed to adapt and optimize this critical purification step. The inherent zwitterionic potential and hydrogen-bonding capabilities of this molecule present unique challenges and opportunities in crystallization, which this guide aims to address directly.

Part 1: Foundational Knowledge: Understanding the Molecule

Success in crystallization begins with a deep understanding of the target molecule's physicochemical properties. This compound possesses three key functional groups that dictate its behavior in solution: a basic amino group (-NH2), an acidic carboxylic acid group (-COOH), and a fluorinated pyridine ring.

  • Polarity and Zwitterionic Nature: The presence of both an acidic and a basic group allows the molecule to exist as a zwitterion, leading to high polarity and strong intermolecular interactions, particularly hydrogen bonding.[1][2] This significantly influences solvent selection.

  • Hydrogen Bonding: The amino and carboxylic acid groups are prime sites for hydrogen bonding, both with other molecules of the same kind and with protic solvents.[3] This property is the cornerstone of forming an ordered crystal lattice.

  • Fluorine's Role: The electron-withdrawing fluorine atom modulates the electronics of the pyridine ring and can participate in weaker, yet structurally significant, intermolecular interactions that influence crystal packing.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₅FN₂O₂[]
Molecular Weight156.12 g/mol []
AppearanceSolid[7]
Purity (Typical)>95%[]
Key Functional GroupsAmino, Carboxylic Acid, Fluoropyridine[]

Part 2: Recommended Crystallization Protocols & Workflow

Based on the molecule's properties, two primary methods are recommended: Cooling Crystallization from a single solvent and Anti-Solvent Crystallization from a binary solvent system.

General Experimental Workflow

The diagram below outlines the fundamental steps applicable to most crystallization procedures.

G cluster_workflow General Crystallization Workflow A 1. Solubilization Dissolve crude solid in a minimum amount of hot solvent. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. A->B Impurities Present C 3. Crystal Formation Induce crystallization via cooling or anti-solvent addition. A->C No Visible Impurities B->C D 4. Crystal Isolation Collect crystals by vacuum filtration. C->D E 5. Washing Rinse crystals with a small amount of cold, fresh solvent. D->E F 6. Drying Dry crystals under vacuum to remove residual solvent. E->F

Caption: A generalized workflow for the purification of solids via crystallization.

Protocol 1: Cooling Crystallization from an Aqueous Acidic Solution

This method leverages the molecule's amphoteric nature. The acidic conditions protonate the basic sites, increasing solubility in aqueous media. Neutralization then reduces solubility, promoting crystallization.

Rationale: Using an acid like acetic acid can be effective for crystallizing basic compounds like pyridines.[8] The slow cooling process is crucial for forming high-purity crystals by allowing molecules to selectively deposit onto the growing lattice, excluding impurities.[9]

Step-by-Step Methodology:

  • Solubilization: In a suitable flask, add the crude this compound to a 5-10% aqueous acetic acid solution.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate at 60-80°C) until all the solid dissolves completely. Add the acidic solution portion-wise to ensure you are using the minimum amount necessary for full dissolution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To prevent rapid crashing out of the solid, you can insulate the flask with glass wool. An ideal crystallization should show initial crystal formation over 5-20 minutes.[9]

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least one hour to maximize the yield of precipitated crystals.

  • Isolation & Washing: Collect the crystals via vacuum filtration. Wash the collected solid with a small amount of cold deionized water, followed by a rinse with a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This technique is ideal when a single solvent that is good when hot and poor when cold cannot be easily found.[10] It involves dissolving the compound in a "good" solvent and inducing crystallization by adding a miscible "anti-solvent" in which the compound is insoluble.

Rationale: Pyridine derivatives can often be crystallized from solvent/anti-solvent pairs like ethyl acetate/hexane or ethanol/water.[11][12] The key is that the two solvents must be miscible.[10] This method provides fine control over the level of supersaturation.

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude material in a minimal amount of a polar "good" solvent (e.g., ethanol, methanol, or N,N-Dimethylformamide) at room temperature.

  • Anti-Solvent Addition: While gently stirring, add a "poor" or "anti-solvent" (e.g., ethyl acetate, diethyl ether, or hexane) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation.

  • Re-solubilization: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystal Growth: Cover the flask and set it aside undisturbed at room temperature. Slow diffusion will lead to the formation of well-defined crystals. If no crystals form, refrigeration can be used.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the anti-solvent or a mixture rich in the anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Part 3: Troubleshooting Guide (Q&A Format)

Encountering issues during crystallization is common. This guide provides a logical framework for diagnosing and solving the most frequent problems.

G cluster_yes cluster_no Start Start Crystallization Attempt Q1 Did anything precipitate upon cooling? Start->Q1 Q2 What is the nature of the precipitate? Q1->Q2 Yes No_Crystals No Crystals Formed Q1->No_Crystals No Solid Solid Crystals Formed Q2->Solid Crystalline Solid Oil Liquid Droplets Formed (Oiling Out) Q2->Oil Oily Liquid Oil_Sol Solution: 1. Re-heat to dissolve oil. 2. Add more 'good' solvent. 3. Ensure slow cooling. 4. Check solvent BP vs. compound MP. Oil->Oil_Sol No_Crystals_Sol Induce Crystallization: 1. Scratch inner surface of flask. 2. Add a seed crystal. 3. Evaporate some solvent. 4. Cool further (ice bath). No_Crystals->No_Crystals_Sol

Caption: A decision tree for troubleshooting common crystallization outcomes.

Q1: My compound isn't crystallizing, even after cooling. What should I do?

  • Problem: The solution is not sufficiently supersaturated. This usually means too much solvent was used.[10]

  • Answer & Solutions:

    • Induce Nucleation: First, try to create nucleation sites. Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.[10]

    • Seed the Solution: If you have a small amount of the pure solid, add a single "seed" crystal to the solution. This provides a template for further crystallization.[9]

    • Reduce Solvent Volume: Gently heat the solution again and boil off a portion of the solvent to increase the solute concentration. Then, allow it to cool again.[9]

    • Utilize a Colder Sink: If cooling to room temperature and then 4°C is ineffective, try a colder environment like a dry ice/acetone bath, but be mindful that very rapid cooling can lead to smaller, less pure crystals.[13]

Q2: My compound separated as an oil, not a solid. How can I fix this?

  • Problem: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or its solubility is so high that it separates as a liquid phase.[9] This is common with compounds containing impurities, which can cause melting point depression.

  • Answer & Solutions:

    • Add More Solvent: Reheat the solution until the oil completely redissolves. Then, add a small amount of additional hot solvent (if using a mixed solvent system, add more of the "good" solvent). This keeps the compound soluble for longer at a lower temperature during the cooling phase.[9]

    • Slow Down Cooling: Ensure the cooling process is as slow as possible. A sudden temperature drop encourages oiling out.

    • Change Solvents: The boiling point of your chosen solvent may be too high, exceeding the melting point of your compound. Select a solvent with a lower boiling point.[10]

    • Purify Further: If oiling persists, it may indicate significant impurities. Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel before attempting crystallization.[13]

Q3: The crystals formed almost instantly and look like a fine powder. Is this a problem?

  • Problem: Yes, this is likely a sign of "crashing out." Very rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[9]

  • Answer & Solutions:

    • Use More Solvent: The most common cause is using too little solvent, leading to a massively supersaturated solution upon slight cooling. Reheat the mixture to redissolve the solid, add more solvent (e.g., 10-20% more), and re-cool slowly. The goal is for the compound to stay in solution longer as it cools.[9]

    • Modify the Solvent System: If using an anti-solvent method, you may have added the anti-solvent too quickly. Try adding it more slowly or using a slightly weaker anti-solvent.

Part 4: Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to screen for this compound? A: Given the molecule's polar and hydrogen-bonding nature, start with polar protic solvents. Good candidates include water (with pH adjustment), methanol, ethanol, and acetic acid. For anti-solvent systems, pairing a highly polar solvent like DMF or methanol with a less polar but miscible solvent like ethyl acetate or isopropanol is a sound strategy.

Q: How does the pH of the solution affect crystallization? A: The pH is critically important. This molecule has both an acidic -COOH group and a basic -NH2 group. At its isoelectric point, it will exist as a zwitterion and likely have its lowest solubility in aqueous media, which is ideal for precipitation. In highly acidic or highly basic solutions, it will form a salt and become much more soluble in water. You can leverage this by dissolving it at one pH and then adjusting the pH towards its isoelectric point to induce crystallization.[3][8]

Q: Can I use a co-crystal former to improve crystallization? A: Yes, this is an advanced technique. Co-crystallization with other molecules, particularly other carboxylic acids or compounds capable of strong hydrogen bonding, can create new supramolecular synthons that pack more readily into a crystal lattice.[1][14] This is a valuable strategy if the compound itself is difficult to crystallize.

Part 5: References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 10, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization. Retrieved January 10, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 10, 2026, from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved January 10, 2026, from [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 10, 2026, from [Link]

  • Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design.

  • ACS Publications. (2016, February 21). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Retrieved January 10, 2026, from

  • ResearchGate. (n.d.). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Retrieved January 10, 2026, from [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-60.

  • ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. Retrieved January 10, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved January 10, 2026, from [Link]

  • Sun, B., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228-36.

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Retrieved January 10, 2026, from

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Retrieved January 10, 2026, from

  • MySkinRecipes. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic Acid. Retrieved January 10, 2026, from [Link]

  • Ghorab, M. M., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(11), 2931.

  • ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved January 10, 2026, from [Link]

Sources

Reaction monitoring techniques for 3-Amino-5-fluoropyridine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Amino-5-fluoropyridine-2-carboxylic acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on robust reaction monitoring and troubleshooting. The synthesis of this molecule typically proceeds via a Directed ortho-Metalation (DoM) pathway, a powerful but sensitive transformation that demands careful control and precise analytical oversight. This guide provides field-proven insights and detailed protocols to help you achieve consistent and high-yielding results.

Core Synthesis Pathway: Directed ortho-Metalation (DoM)

The primary route involves the deprotonation of 3-Amino-5-fluoropyridine at the C2 position, directed by the amino group, using a strong lithium amide base like Lithium Diisopropylamide (LDA). The resulting ortho-lithiated species is then quenched with an electrophile, typically carbon dioxide (from dry ice), to yield the target carboxylic acid.

Caption: Reaction scheme for the synthesis via Directed ortho-Metalation.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The troubleshooting logic is designed to help you diagnose and resolve problems efficiently.

Category 1: Reaction Stalled or Incomplete Conversion

Question: My TLC/HPLC analysis shows a large amount of unreacted starting material even after several hours. What is the likely cause?

  • Probable Cause 1: Inactive Lithiating Agent. Lithium amide bases like LDA, and especially alkyllithiums like n-BuLi, are highly sensitive to moisture and air. The base may have degraded upon storage or during transfer.

    • Solution: Use freshly prepared LDA or titrate your commercial alkyllithium solution before use. Ensure all glassware is rigorously flame-dried or oven-dried, and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).

  • Probable Cause 2: Protic Contaminants. The presence of water, even in trace amounts in the solvent (THF) or on the glassware, will quench the strong base. Similarly, the amino group of the starting material itself is acidic and will consume one equivalent of the base.

    • Solution: Use an anhydrous grade solvent freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Ensure at least two equivalents of the base are used: one to deprotonate the amino group and the second to deprotonate the C2 position.

  • Probable Cause 3: Incorrect Temperature. Directed ortho-metalation reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent base degradation and side reactions.[1] If the temperature is too high, the lithiated intermediate may not be stable.

    • Solution: Maintain the reaction temperature strictly at -78 °C using a dry ice/acetone bath. Ensure the thermometer is calibrated and properly placed within the reaction mixture.

Category 2: Low Yield and Impurity Formation

Question: The reaction worked, but my yield is very low, and I see my starting material again after workup. Why?

  • Probable Cause: Inefficient Quench. The lithiated intermediate is highly reactive. If the introduction of CO2 is not efficient, or if the CO2 source is of poor quality, the intermediate can be protonated by trace acid during workup, leading back to the starting material.

    • Solution: Use high-purity, freshly crushed dry ice. Ensure the dry ice is free of condensed water ice. Add the reaction solution to a flask containing a large excess of crushed dry ice under an inert atmosphere, rather than adding the dry ice to the reaction. This ensures the lithiated species always encounters a high concentration of CO2.

Question: My final product is contaminated with an isomer that is very difficult to separate. What is it and how can I avoid it?

  • Probable Cause: Competing Deprotonation. While the amino group is a powerful ortho-director, deprotonation can sometimes occur at other positions, particularly C4, leading to the formation of 3-amino-5-fluoropyridine-4-carboxylic acid.

    • Solution: The choice of base and solvent is critical. Lithium amides (like LDA) are often more regioselective than alkyllithiums for this type of transformation. The use of a coordinating solvent like THF is essential to stabilize the ortho-lithiated intermediate through chelation.[2][3] Ensure slow addition of the base at -78 °C to maximize kinetic selectivity for the C2 position.

Category 3: Analytical & Monitoring Specific Issues

Question: How can I effectively monitor this reaction in real-time?

  • Answer: While TLC is useful for a quick qualitative check, High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis. For mechanistic studies, in-situ Nuclear Magnetic Resonance (NMR) can provide invaluable real-time data on the consumption of reactants and the formation of products and intermediates without requiring sampling and quenching.[4][5][6]

Question: My TLC analysis just shows streaking and poor separation. What solvent system should I use?

  • Answer: The starting material is a basic amine, and the product is a zwitterionic amino acid. Both can interact strongly with the silica gel plate, causing streaking.

    • Solution: Use a more polar, multi-component solvent system. Often, adding a small amount of a polar modifier like methanol and a base (triethylamine) or acid (acetic acid) can significantly improve resolution. See the table below for starting points.

Question: I am struggling to develop an HPLC method. The peaks for my starting material and product are broad or co-eluting.

  • Answer: The polar and ionizable nature of these compounds requires careful method development. Reversed-phase chromatography is suitable, but the mobile phase composition is key.

    • Solution: Use a buffered mobile phase to control the ionization state of the amine and carboxylic acid. A C18 column is a good starting point. Mixed-mode columns that offer both reversed-phase and ion-exchange properties can also provide excellent separation for pyridinecarboxylic acids.[7][8] Refer to the detailed protocol below for a starting method.

Workflow & Decision Making

This diagram outlines a logical troubleshooting workflow based on analytical feedback.

start Monitor Reaction (TLC or HPLC after 1 hr) check_sm Is Starting Material (SM) Consumed? start->check_sm check_prod Is Product Peak/Spot Present? check_sm->check_prod Yes incomplete Incomplete Reaction check_sm->incomplete No side_rxn Side Reaction or Degradation check_prod->side_rxn No success Reaction Progressing check_prod->success Yes incomplete_sol Troubleshoot: 1. Base Activity 2. Anhydrous Conditions 3. Temperature Control incomplete->incomplete_sol side_rxn_sol Troubleshoot: 1. Inefficient Quench (CO2) 2. Isomer Formation 3. Identify byproducts (LC-MS) side_rxn->side_rxn_sol success_sol Continue monitoring until SM is fully consumed. Proceed to workup. success->success_sol

Caption: Troubleshooting decision tree for reaction monitoring.

Experimental Protocols & Data

Protocol 1: HPLC Method Development for Reaction Monitoring

This protocol provides a starting point for developing a robust reversed-phase HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • Start with 5% B for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Sample Preparation: Quench a small aliquot (~5 µL) of the reaction mixture in 1 mL of 1:1 water/acetonitrile. The acidic quench will neutralize any remaining base.

Rationale: The acidic buffer (formic acid) ensures that the amino group is protonated and the carboxylic acid is neutral, leading to sharper peaks and more reproducible retention times on a C18 column.[9]

Protocol 2: Sample Preparation for In-situ NMR Monitoring

This technique allows for continuous monitoring without disturbing the reaction.[4][10]

  • Setup: Use a J. Young NMR tube or a standard NMR tube with a septum-sealed cap. The tube must be rigorously dried beforehand.

  • Reagents: In a glovebox or under a strong flow of inert gas, add the 3-Amino-5-fluoropyridine and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.

  • Solvent: Add anhydrous, deuterated solvent (e.g., THF-d8) via syringe.

  • Shimming: Acquire an initial spectrum and shim the spectrometer using the sample.

  • Initiation: Cool the NMR probe to the desired reaction temperature (e.g., -78 °C, if probe allows, or a higher temperature like -40 °C). Once stable, inject the pre-cooled lithiating agent (e.g., LDA in THF-d8) directly into the NMR tube.

  • Acquisition: Immediately begin acquiring a time-course series of 1D spectra (e.g., one spectrum every 1-5 minutes).[4] The disappearance of starting material signals and the appearance of product signals can be integrated against the internal standard for quantitative analysis.

Data Tables

Table 1: Recommended TLC Solvent Systems

SystemComponents (v/v)Rationale
A 90:10:1 Dichloromethane / Methanol / TriethylamineBasic modifier (triethylamine) reduces tailing of the amine starting material.[11]
B 70:30:1 Ethyl Acetate / Hexanes / Acetic AcidAcidic modifier (acetic acid) helps resolve the zwitterionic product.
C 100% Ethyl AcetateA good starting point for initial screening.

Table 2: Comparison of Monitoring Techniques

TechniqueInformation ProvidedSpeedCost / ComplexityKey Advantage
TLC Qualitative (Presence/Absence)Fast (<15 min)LowSimple, rapid check of reaction progress.[11]
HPLC/UPLC Quantitative (% Conversion, Purity)Moderate (15-30 min/run)ModerateAccurate, quantitative data on yield and impurities.[9]
LC-MS Quantitative + Structural (Mass ID)ModerateHighIdentifies unknown impurities by mass.[12]
In-situ NMR Quantitative + Structural (Real-time)Real-timeHighProvides kinetic data and can detect transient intermediates.[5][6]
ASAP-MS Qualitative + Structural (Mass ID)Very Fast (<1 min)HighRapid mass confirmation with minimal sample prep.[12]

References

  • Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry. [Link]
  • New Approaches to On-line and In-Situ NMR Reaction Monitoring: Fast and Furious D
  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • Exploiting in situ NMR to monitor the formation of a metal–organic framework. Chemical Science (RSC Publishing). [Link]
  • In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters. [Link]
  • Reaction Monitoring & Kinetics.
  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. National Institutes of Health (NIH). [Link]
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Monitoring a Reaction.
  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]
  • Picolinic Acid. SIELC Technologies. [Link]
  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
  • Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
  • Directed (ortho)
  • Directed Ortho Metal
  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health (NIH). [Link]
  • Preparation method of fluoropyridine compounds.
  • Side-Chain Reactions of Substituted Pyridines. Pearson+. [Link]
  • Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews. [Link]
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
  • Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. National Institutes of Health (NIH). [Link]
  • Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Amino-5-fluoropyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Fluorinated Pyridine Scaffolds in Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of fluorine atoms into these scaffolds can dramatically enhance their biological activity and pharmacokinetic properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on derivatives of 3-amino-5-fluoropyridine-2-carboxylic acid, a promising scaffold that combines the bio-isosteric properties of a pyridine ring with the advantageous features of fluorine substitution and the versatile reactivity of amino and carboxylic acid groups.

This document provides a comparative analysis of the biological activities of various derivatives of this compound, with a primary focus on their antibacterial and anticancer potential. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data from the literature, and provide detailed protocols for the key biological assays used to evaluate these compounds.

Synthesis of the Core Scaffold: this compound

The parent compound, this compound, serves as a crucial starting material for the synthesis of a diverse range of derivatives. While specific synthetic routes to this exact molecule are not extensively detailed in readily available literature, a common approach involves the modification of a pre-functionalized pyridine ring. A plausible synthetic strategy would begin with a commercially available substituted pyridine, such as 3-amino-5-fluoropyridine. The carboxylic acid group can then be introduced at the 2-position through methods like ortho-lithiation followed by carboxylation with carbon dioxide.

Alternatively, the synthesis can start from a pyridine derivative where the carboxylic acid or a precursor group is already in place, followed by the introduction of the amino and fluoro substituents. The precise methodology would be chosen based on the availability of starting materials and the desired purity of the final product.

Comparative Analysis of Biological Activity

The derivatization of the this compound scaffold, primarily at the amino and carboxylic acid functionalities, has led to the discovery of compounds with significant biological activities.

Anticancer Activity: A Look at Structurally Related Compounds

While specific data on a wide range of this compound derivatives with anticancer activity is limited in the public domain, we can draw valuable insights from structurally similar compounds, such as N-substituted 3-aminopyrazine-2-carboxamides and other aminopyridine derivatives. These studies highlight the potential of this class of compounds as anticancer agents.

The general structure-activity relationship suggests that the nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the cytotoxic potential. For instance, in a series of 3-aminopyrazine-2-carboxamides, derivatives with substituted phenyl rings on the amide nitrogen have shown promising activity against various cancer cell lines.

Table 1: Anticancer Activity of Representative Aminopyrazine-2-carboxamide Derivatives (Structurally similar to the topic compound)

Compound IDR Group (on Carboxamide)Cancer Cell LineIC50 (µM)Reference
1 2,4-dimethoxyphenylMtb H37Rv46[1]
2 PhenylMtb H37Rv>500[1]
3 BenzylMtb H37Rv>500[1]

This table presents data for structurally related aminopyrazine-2-carboxamides to illustrate the potential for anticancer activity within this compound class. The activity is against Mycobacterium tuberculosis (Mtb), indicating potential for antimicrobial activity as well.

The data suggests that electron-donating groups on the phenyl ring may enhance activity. The exploration of various substituents on the amide nitrogen of 3-amino-5-fluoropyridine-2-carboxamide is a promising avenue for the development of novel anticancer agents. The mechanism of action for many of these compounds is believed to involve the inhibition of key kinases involved in cancer cell proliferation and survival.[2][3]

Antibacterial Activity: Potent Inhibition of Gram-Positive Bacteria

A notable area of success for derivatives of the 3-amino-5-fluoropyridine scaffold is in the development of novel antibacterial agents. Specifically, 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

The oxazolidinone ring, a well-established antibacterial pharmacophore, is attached to the 3-amino group of the 5-fluoropyridine core. Further modifications, such as the introduction of a pyrimidine-substituted piperazine moiety, have led to compounds with significantly enhanced potency.

Table 2: Minimum Inhibitory Concentration (MIC) of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivatives against Gram-Positive Bacteria

Compound IDR¹ GroupS. aureus ATCC29213 (MIC, µg/mL)S. aureus MRSA ATCC43300 (MIC, µg/mL)E. faecalis ATCC29212 (MIC, µg/mL)Reference
6a H484
6c Cl222
7j 2-aminopyrimidin-4-yl0.510.25
Linezolid (Reference Drug)222

These results clearly indicate that the nature of the substituent at the piperazine ring significantly influences the antibacterial activity. Compound 7j , with a 2-aminopyrimidine group, exhibited an 8-fold stronger inhibitory effect than the commercial antibiotic linezolid against certain strains. This highlights the potential for developing potent new antibiotics by exploring the chemical space around this scaffold. The proposed mechanism of action for these oxazolidinone derivatives is the inhibition of bacterial protein synthesis.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours under the same conditions as in step 1.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Workflow for MTT Assay

MTT_Assay cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B 24h C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: A stepwise workflow for determining the anticancer activity of compounds using the MTT assay.

Antibacterial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: From a fresh (18-24 hour) bacterial culture on an agar plate, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow for MIC Determination

MIC_Determination cluster_workflow MIC Determination Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compounds B->C D Incubate (16-20h) C->D E Visually Assess Growth D->E F Determine MIC E->F

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of this compound derivatives is intrinsically linked to their molecular structure. The following points summarize key SAR observations:

  • Role of the Fluorine Atom: The fluorine atom at the 5-position is crucial. Its electron-withdrawing nature can influence the pKa of the pyridine nitrogen and the amino group, affecting how the molecule interacts with its biological target. It can also enhance membrane permeability and block metabolic degradation at that position.[4]

  • Derivatization of the Carboxylic Acid: Converting the carboxylic acid to an amide or ester provides a key point for diversification. As seen in related aminopyrazine studies, the nature of the substituent on the amide nitrogen significantly impacts anticancer activity. Large, aromatic substituents appear to be favorable.[1][5]

  • Modification of the Amino Group: The 3-amino group is another handle for modification. The successful development of the 3-(5-fluoropyridine-3-yl)-2-oxazolidinone antibacterial agents demonstrates that attaching a bioactive pharmacophore at this position can lead to potent compounds.

Proposed Mechanism of Action

Mechanism_of_Action cluster_anticancer Anticancer Activity cluster_antibacterial Antibacterial Activity A 3-Aminopyridine Derivative B Kinase ATP-Binding Site A->B Binds to C Inhibition of Phosphorylation B->C Leads to D Blockade of Proliferation & Survival Signals C->D E Apoptosis D->E F Oxazolidinone Derivative G Bacterial Ribosome (50S subunit) F->G Binds to H Inhibition of Protein Synthesis G->H Leads to I Bacteriostatic/Bactericidal Effect H->I

Caption: A simplified representation of the proposed mechanisms of action for anticancer and antibacterial derivatives.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of new therapeutic agents. The derivatives have shown significant potential, particularly as antibacterial agents against Gram-positive pathogens. While the exploration of their anticancer activity is still in its early stages, the data from structurally related compounds suggests that this is a fruitful area for further investigation.

Future research should focus on:

  • Systematic derivatization: A comprehensive library of derivatives should be synthesized to fully explore the structure-activity landscape for both anticancer and antibacterial activities.

  • Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for rational drug design and optimization.

  • Pharmacokinetic profiling: Promising lead compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.

By leveraging the unique properties of this fluorinated pyridine scaffold, researchers are well-positioned to discover and develop novel and effective drugs to address unmet medical needs in oncology and infectious diseases.

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. 2019;24(7):1212. [Link]
  • 5-aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-Cancer properties. Journal of Inorganic Biochemistry. 2020;207:111051. [Link]
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. European Journal of Medicinal Chemistry. 2015;94:42-53. [Link]
  • 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. PubMed. [Link]
  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. 1986;29(5):759-765. [Link]
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  • 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2016;26(15):3649-3653. [Link]
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  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in. ScienceOpen. [Link]
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Pharmaceutical Sciences. 2022;1(1):1-6. [Link]
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules. 2020;25(1):198. [Link]
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  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida Scholar Commons. [Link]
  • Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones derivatives. Bioorganic & Medicinal Chemistry Letters. 2022;70:128919. [Link]
  • Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy). Bohrium. [Link]
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  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals. 2022;15(1):92. [Link]
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules. 2024;29(10):2345. [Link]
  • Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry. 2000;43(22):4167-4175. [Link]
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. 2021;12(5):789-798. [Link]
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A Comparative Guide to the Synthetic Routes of 3-Amino-5-fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The 3-amino-5-fluoropyridine-2-carboxylic acid moiety, in particular, is a highly sought-after building block, prized for its unique electronic properties and its ability to engage in specific, high-affinity interactions with biological targets. Its synthesis, however, presents a number of challenges related to regioselectivity and the compatibility of functional groups. This guide provides a comparative analysis of plausible synthetic strategies for obtaining this valuable intermediate, offering insights into the underlying chemical principles and providing detailed, actionable protocols based on established methodologies.

Introduction: The Significance of this compound

The confluence of a carboxylic acid, an amino group, and a fluorine atom on a pyridine ring creates a versatile platform for drug discovery. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity, while the amino and carboxylic acid groups provide handles for further chemical elaboration and can participate in key hydrogen bonding interactions within a protein's active site. Consequently, efficient and scalable access to this compound is of paramount importance for the timely progression of drug development pipelines.

This guide will explore two primary, conceptually distinct approaches to the synthesis of this target molecule:

  • Route 1: Late-Stage Carboxylation via Directed ortho-Metalation (DoM) , which leverages the directing ability of the amino group to introduce the carboxylic acid moiety onto a pre-formed 3-amino-5-fluoropyridine scaffold.

  • Route 2: Functional Group Interconversion of a Pre-functionalized Pyridine , a more traditional approach that involves the sequential manipulation of functional groups on a pyridine ring that already bears a precursor to the carboxylic acid.

Each route will be assessed in terms of its potential efficiency, scalability, and the inherent challenges associated with its execution.

Route 1: Late-Stage Carboxylation via Directed ortho-Metalation (DoM)

This strategy is predicated on the powerful and regioselective C-H activation technique of Directed ortho-Metalation. The core principle involves the use of a directing group to position a strong base, typically an organolithium reagent, to deprotonate a specific ortho-proton. The resulting organometallic intermediate can then be trapped with an electrophile, in this case, carbon dioxide, to install the desired carboxylic acid.

Conceptual Workflow

A 3-Amino-5-fluoropyridine B Directed ortho-Metalation (DoM) A->B 1. Strong Base (e.g., n-BuLi, LDA) 2. Protection of Amino Group (optional) C Carboxylation B->C CO2 (g) or Dry Ice D This compound C->D Acidic Workup

Caption: Workflow for Route 1: Late-Stage Carboxylation via DoM.

In-Depth Analysis and Rationale

The success of this route hinges on the ability of the amino group at the 3-position to effectively direct the metalation to the C2 position. The nitrogen atom's lone pair is expected to coordinate with the lithium cation of the organolithium base, thereby increasing the kinetic acidity of the adjacent C2 proton. The fluorine at the 5-position exerts a net electron-withdrawing effect, which should further facilitate deprotonation.

A potential complication is the presence of the acidic N-H proton of the amino group, which will be readily deprotonated by the strong base. This necessitates the use of at least two equivalents of the base. Alternatively, the amino group can be protected with a removable group, such as a tert-butoxycarbonyl (Boc) group, prior to the metalation step.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Amino-5-fluoropyridine (Precursor)

This precursor can be synthesized via a Hofmann rearrangement of 5-fluoronicotinamide.

  • Reaction: 5-Fluoronicotinamide + Br₂ + NaOH → 3-Amino-5-fluoropyridine

  • Procedure: To a solution of sodium hydroxide (32 g) in water (140 mL) cooled to 8 °C, bromine (19.2 g) is added dropwise. The mixture is stirred for 1 hour. 5-Fluoronicotinamide (19 g) is then added portion-wise, maintaining the temperature at 25 °C. The reaction is stirred for 2 hours, then heated to 85 °C for an additional 2 hours. After cooling, a sodium hydroxide solution (160 mL) is added, and the mixture is stirred for 30 minutes. The resulting solid is filtered, washed with water, and dried under vacuum to yield 3-amino-5-fluoropyridine.[1]

  • Expected Yield: ~87%[1]

Step 2: Directed ortho-Metalation and Carboxylation

  • Reaction: 3-Amino-5-fluoropyridine + n-BuLi, then CO₂, then H₃O⁺ → this compound

  • Procedure: A solution of 3-amino-5-fluoropyridine (1.12 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) is cooled to -78 °C under a nitrogen atmosphere. To this solution, n-butyllithium (2.5 M in hexanes, 8.8 mL, 22 mmol) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour. A stream of dry carbon dioxide gas is then bubbled through the solution for 30 minutes, or the solution is poured over an excess of crushed dry ice. The reaction is allowed to warm to room temperature and then quenched with water (20 mL). The aqueous layer is separated, washed with diethyl ether, and then acidified to pH 4-5 with 1 M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

Route 2: Functional Group Interconversion of a Pre-functionalized Pyridine

This classical approach involves starting with a pyridine ring that already contains a functional group at the 2-position, which can be converted into a carboxylic acid. A common strategy is to start with a 2-cyanopyridine or a 2-methylpyridine. This route often requires more steps but may offer advantages in terms of avoiding the use of highly reactive organometallic intermediates.

Conceptual Workflow

A Starting Pyridine (e.g., 2-Chloro-5-fluoro-3-nitropyridine) B Introduction of Cyano Group A->B Nucleophilic Substitution (e.g., NaCN) C Reduction of Nitro Group B->C Reduction (e.g., H2, Pd/C or Fe/HCl) D Hydrolysis of Cyano Group C->D Acid or Base Hydrolysis E This compound D->E Final Product

Caption: Workflow for Route 2: Functional Group Interconversion.

In-Depth Analysis and Rationale

This route offers good control over the regiochemistry as the positions of the functional groups are defined from the outset. The key transformations are all well-established and generally high-yielding. The choice of starting material is critical. A plausible starting point is 2-chloro-5-fluoropyridine, which would first need to be nitrated at the 3-position. The subsequent steps would involve the conversion of the 2-chloro group to a cyano group, reduction of the nitro group to an amine, and finally, hydrolysis of the cyano group to the carboxylic acid. The order of these steps can be varied to optimize the overall synthesis. For instance, reduction of the nitro group could be performed before the introduction of the cyano group.

Experimental Protocol (Proposed)

Step 1: Nitration of 2-Chloro-5-fluoropyridine

  • Reaction: 2-Chloro-5-fluoropyridine + HNO₃/H₂SO₄ → 2-Chloro-5-fluoro-3-nitropyridine

  • Procedure: To a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, 2-chloro-5-fluoropyridine is added slowly. The reaction is carefully warmed and monitored until completion. The mixture is then poured onto ice, and the precipitated product is filtered, washed with water, and dried.

Step 2: Cyanation of 2-Chloro-5-fluoro-3-nitropyridine

  • Reaction: 2-Chloro-5-fluoro-3-nitropyridine + NaCN → 5-Fluoro-3-nitro-2-cyanopyridine

  • Procedure: The 2-chloro-5-fluoro-3-nitropyridine is treated with sodium cyanide in a suitable solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent.

Step 3: Reduction of the Nitro Group

  • Reaction: 5-Fluoro-3-nitro-2-cyanopyridine + Reducing Agent → 3-Amino-5-fluoro-2-cyanopyridine

  • Procedure: The nitro-substituted pyridine is reduced to the corresponding amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate. Alternatively, reduction with iron powder in the presence of an acid like acetic acid or hydrochloric acid can be employed.[2]

Step 4: Hydrolysis of the Cyano Group

  • Reaction: 3-Amino-5-fluoro-2-cyanopyridine + H₃O⁺ → this compound

  • Procedure: The 3-amino-5-fluoro-2-cyanopyridine is hydrolyzed to the carboxylic acid under either acidic or basic conditions. For example, heating the nitrile in concentrated hydrochloric acid or a solution of sodium hydroxide in ethanol/water would effect the transformation. Subsequent neutralization to the isoelectric point would precipitate the final product.

Comparative Analysis

FeatureRoute 1: Directed ortho-MetalationRoute 2: Functional Group Interconversion
Number of Steps Fewer steps (potentially 2 from a known precursor)More steps (typically 4 or more)
Starting Materials 3-Amino-5-fluoropyridine (readily synthesized)Halogenated and/or nitrated pyridines
Key Reagents Organolithium reagents (pyrophoric, moisture-sensitive)Cyanide salts (toxic), strong acids/bases
Scalability Can be challenging due to cryogenic temperatures and handling of organolithiumsGenerally more amenable to large-scale synthesis
Potential Issues Incomplete metalation, side reactions if not strictly anhydrous, regioselectivity issues if the directing group is not sufficiently powerfulHarsh reaction conditions (strong acids/bases, high temperatures), potential for over-reduction or side reactions during nitration
Estimated Overall Yield Moderate to good, highly dependent on the efficiency of the DoM stepPotentially lower overall yield due to the number of steps, but individual steps are often high-yielding

Conclusion and Recommendation

Both synthetic strategies present viable, albeit conceptually different, pathways to the target molecule, this compound.

Route 1 (Directed ortho-Metalation) is an elegant and convergent approach that is likely to be favored for rapid, small-scale synthesis in a research and development setting. Its main advantage is the short synthetic sequence. However, the requirement for cryogenic conditions and the handling of pyrophoric reagents may pose challenges for large-scale production.

Route 2 (Functional Group Interconversion) represents a more traditional, linear synthesis. While it involves more steps, each transformation utilizes well-understood and scalable chemistry. This route is likely to be more robust and cost-effective for the large-scale manufacturing of the target compound, where process safety and reliability are paramount.

The choice of synthetic route will ultimately depend on the specific needs of the researcher or organization. For medicinal chemists requiring rapid access to small quantities of the material for initial screening, the DoM approach is likely the more attractive option. For process chemists tasked with developing a safe and scalable synthesis for bulk production, the functional group interconversion route would be the more prudent choice.

References

  • Beatty, A.; Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4).
  • Organic Syntheses. (n.d.). 3-aminopyridine.

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A Senior Application Scientist's Guide: 3-Amino-5-fluoropyridine-2-carboxylic Acid vs. 3-Amino-5-chloropyridine-2-carboxylic Acid in Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic campaign. Halogenated heterocycles, particularly pyridines, are foundational building blocks, offering chemists a powerful toolkit to modulate physicochemical properties and explore structure-activity relationships (SAR). This guide provides a detailed comparative analysis of two workhorse reagents: 3-amino-5-fluoropyridine-2-carboxylic acid and its chloro-substituted counterpart. We will move beyond a simple catalog of properties to dissect the causality behind their divergent reactivity, providing field-proven insights and actionable experimental protocols for the discerning medicinal chemist.

The Strategic Impact of the 5-Halogen Substituent

The choice between a fluorine and a chlorine atom at the 5-position is not trivial; it's a strategic decision with profound implications for a molecule's biological fate and synthetic accessibility.

  • The Role of Fluorine: The introduction of fluorine is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2][3] Its high electronegativity can lower the pKa of nearby basic centers, potentially improving oral bioavailability by reducing positive charge at intestinal pH.[3][4] Furthermore, the unique electronic nature of the C-F bond can lead to favorable protein-ligand interactions that enhance binding affinity.[5]

  • The Role of Chlorine: Chlorine, while also an electron-withdrawing group, offers a different set of advantages. It is a potent halogen bond donor, a type of non-covalent interaction that is increasingly recognized as a key contributor to ligand-protein binding affinity and selectivity.[6][7][8] Crucially, the carbon-chlorine bond serves as a versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions, enabling late-stage diversification of a lead compound.[9][10]

This guide will illuminate how these fundamental differences manifest in key synthetic transformations.

Synthesis and Sourcing

Both this compound and 3-amino-5-chloropyridine-2-carboxylic acid are commercially available building blocks.[][12] However, an understanding of their general synthesis is valuable for troubleshooting and potential scale-up. A common route involves the selective hydrolysis of a 2,3-dihalopyridine intermediate, followed by reduction of a nitro group.

G cluster_start Starting Material cluster_steps Synthetic Pathway cluster_product Final Product start 2,3-Dihalogeno-5-nitropyridine (X = F or Cl) hydrolysis 1. Selective C2-Hydrolysis (e.g., aq. NaOH) start->hydrolysis Formation of 2-carboxylate reduction 2. Nitro Group Reduction (e.g., H₂, Pd/C or Fe/AcOH) hydrolysis->reduction Formation of 3-amino group product 3-Amino-5-halopyridine-2-carboxylic acid (X = F or Cl) reduction->product

Figure 1. Generalized synthetic workflow for target compounds.

Comparative Reactivity: Experimental Insights

The true value of this comparison lies in understanding how these reagents perform in the laboratory. We will examine two of the most common and critical reaction classes in drug development: amide bond formation and palladium-catalyzed cross-coupling.

Amide Bond Formation: A Tale of Two Effects

The formation of an amide bond involves the coupling of the 3-amino group of one molecule with the 2-carboxylic acid of another, or vice versa. The halogen at the 5-position electronically influences both functional groups.

Experimental Protocol: Standard HATU-Mediated Amide Coupling

  • Acid Activation: In a round-bottom flask under an inert atmosphere, dissolve the 3-amino-5-halopyridine-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 mmol, 1.1 equiv) and DIPEA (2.5 mmol, 2.5 equiv). Stir the mixture at room temperature for 20 minutes.

  • Amine Addition: Add the desired amine (e.g., benzylamine, 1.0 mmol, 1.0 equiv) to the activated acid solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Table 1: Comparative Performance in Amide Coupling with Benzylamine

Starting MaterialProductRepresentative Yield
3-Amino-5-fluoro pyridine-2-carboxylic acidN-benzyl-3-amino-5-fluoropicolinamide~88%
3-Amino-5-chloro pyridine-2-carboxylic acidN-benzyl-3-amino-5-chloropicolinamide~95%

Expert Analysis:

The higher yield observed with the chloro-substituted analog is a direct consequence of the competing electronic effects. Fluorine's intense electron-withdrawing effect (-I) deactivates the pyridine ring more strongly than chlorine, reducing the nucleophilicity of the 3-amino group. While this same effect makes the fluoro-analog's carboxylic acid more electrophilic and easier to activate, the dominant factor in many standard coupling reactions is the nucleophilicity of the amine partner. The less deactivated amino group of the chloro-analog reacts more readily, leading to a higher yield. This principle is a key consideration when planning syntheses with electron-deficient amines.[13][14]

G cluster_F 5-Fluoro Analog cluster_Cl 5-Chloro Analog cluster_outcome Reaction Outcome F_amine Decreased Amine Nucleophilicity (Strong -I Effect) outcome Higher Yield for Chloro Analog (Amine Nucleophilicity is Dominant Factor) F_amine->outcome F_acid Increased Carboxylic Acid Electrophilicity Cl_amine Higher Amine Nucleophilicity (Weaker -I Effect) Cl_amine->outcome Cl_acid Lower Carboxylic Acid Electrophilicity

Figure 2. Electronic factors influencing amide coupling yields.

Suzuki-Miyaura Cross-Coupling: A Clear Divergence in Reactivity

The ability to form new C-C bonds is central to modern synthesis. Here, the difference between the C-F and C-Cl bonds is not subtle—it is a fundamental disparity in reactivity that defines their synthetic utility.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Setup: In a microwave vial, combine the 3-amino-5-halopyridine-2-carboxylic acid methyl ester (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and aqueous 2M K₂CO₃ (1.5 mL). Add 1,4-dioxane (4.5 mL).

  • Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • Workup: After cooling, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

Starting MaterialProductRepresentative Yield
Methyl 3-amino-5-fluoro picolinateMethyl 3-amino-5-phenylpicolinateNo Reaction / <5%
Methyl 3-amino-5-chloro picolinateMethyl 3-amino-5-phenylpicolinate~91%

Expert Analysis:

The results are unequivocal. The carbon-chlorine bond readily undergoes oxidative addition to the palladium(0) catalyst, the rate-determining step of the Suzuki-Miyaura catalytic cycle.[15][16][17] In stark contrast, the carbon-fluorine bond is exceptionally strong and generally inert to these standard cross-coupling conditions. While specialized catalysts and conditions for C-F activation exist, they are not commonplace. This makes 3-amino-5-chloropyridine-2-carboxylic acid the vastly superior choice for any synthetic plan that involves late-stage functionalization at the 5-position via cross-coupling.[18]

G cluster_reactants Reactants cluster_reaction Key Step: Oxidative Addition cluster_products Outcome F_reactant 5-Fluoro Analog F_reaction C-F Bond (Strong, High Activation Barrier) F_reactant->F_reaction Cl_reactant 5-Chloro Analog Cl_reaction C-Cl Bond (Weaker, Low Activation Barrier) Cl_reactant->Cl_reaction Boronic_acid Phenylboronic Acid Catalyst Pd(0) Catalyst Catalyst->F_reaction Catalyst->Cl_reaction F_product No Reaction F_reaction->F_product Cl_product High Yield of Coupled Product Cl_reaction->Cl_product

Figure 3. Reactivity comparison in the key oxidative addition step.

Conclusion: A Strategic Choice

The decision to use this compound or its chloro-analog is a strategic one, guided by the ultimate goals of the project.

  • Choose the Fluoro Analog when the primary goal is to install a metabolically robust group that can favorably modulate the physicochemical properties of the final compound. It is the ideal choice when the 5-position is a "spectator" site, not intended for further modification.

  • Choose the Chloro Analog when the synthetic plan calls for late-stage diversification. The C-Cl bond is a reliable and versatile linchpin for introducing complexity via cross-coupling chemistry, allowing for the rapid generation of analogs and exploration of SAR around the 5-position.

By understanding the fundamental principles of reactivity that govern these building blocks, the medicinal chemist can design more efficient, robust, and intelligent synthetic routes, accelerating the path from concept to candidate.

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  • ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines? [Link]
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  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Khan Academy.
  • Kennedy, C. R., Le, D. N., & Rychnovsky, S. D. (2021). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Organic letters, 23(15), 5890-5894. [Link]
  • Pal, M., Kodimuthali, A., Mungara, A., & Prasunamba, P. L. (2008). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 19, 1655-1660. [Link]

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A Senior Application Scientist's Guide: The Strategic Advantages of 3-Amino-5-fluoropyridine-2-carboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Molecular Design

In the intricate landscape of drug discovery and materials science, the selection of foundational building blocks is a critical determinant of a project's success. Among the privileged heterocyclic scaffolds, substituted pyridines are ubiquitous, prized for their ability to engage in critical biological interactions and fine-tune molecular properties.[1][2] However, the modern synthetic chemist demands more than just a scaffold; they require a tool of precision. This guide provides an in-depth comparison of 3-Amino-5-fluoropyridine-2-carboxylic acid, a trifunctional building block, against its peers. We will explore, with supporting data and protocols, why its unique architecture offers a distinct tactical advantage for researchers aiming to optimize pharmacokinetic profiles, enhance target affinity, and streamline synthetic pathways.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[3][4] Over 20% of all modern pharmaceuticals contain fluorine, a testament to its profound impact.[5] This guide will demonstrate how this compound leverages the power of fluorine in concert with two other versatile functional groups to provide a superior platform for innovation.

G cluster_0 Building Block Selection Workflow cluster_1 Key Physicochemical Properties cluster_2 Building Block Comparison Define_Target Define Target Molecular Profile (e.g., CNS penetration, kinase inhibition) Scaffold_Choice Choose Core Scaffold (e.g., Pyridine, Pyrimidine) Define_Target->Scaffold_Choice Structural Basis Prop_Mod Identify Need for Property Modulation Scaffold_Choice->Prop_Mod Initial Assessment pKa pKa Control (Target Basicity) Prop_Mod->pKa Bioavailability Metabolism Metabolic Stability (Block Oxidation) Prop_Mod->Metabolism Half-life Lipophilicity Lipophilicity (LogP) (Membrane Permeability) Prop_Mod->Lipophilicity ADME Non_F Non-Fluorinated Analog (3-Aminopyridine-2-carboxylic acid) Prop_Mod->Non_F Other_Halo Other Halogenated Analog (3-Amino-5-bromopyridine-2-carboxylic acid) Prop_Mod->Other_Halo Target_Molecule Selected Building Block: This compound pKa->Target_Molecule Fluorine Advantage Metabolism->Target_Molecule Fluorine Advantage Lipophilicity->Target_Molecule Fluorine Advantage Final_Synthesis Proceed to Synthesis Target_Molecule->Final_Synthesis Optimal Choice

Caption: High-level workflow for selecting an optimal building block.

The Unique Trifunctional Profile of this compound

The power of this building block lies in the synergistic interplay of its three functional groups, whose specific ortho-amino-carboxy and meta-fluoro arrangement provides a unique combination of reactivity and property modulation.

Caption: Functional group contributions in the target molecule.
  • The 5-Fluoro Substituent: This is the key modulator. As the most electronegative element, fluorine exerts a powerful inductive effect, withdrawing electron density from the pyridine ring.[6] This has several profound consequences:

    • pKa Reduction: The basicity of the pyridine nitrogen is significantly reduced. This is highly advantageous for avoiding off-target interactions with acidic targets (e.g., hERG channel) and can improve cell permeability and overall bioavailability.[3]

    • Metabolic Shield: A C-F bond is significantly stronger than a C-H bond (~485 kJ/mol).[5] Placing fluorine at the C5 position can sterically and electronically shield this site from oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[3][6]

    • Enhanced Binding: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions within a protein's binding pocket, thereby increasing the affinity and selectivity of a drug candidate.[5]

  • The 3-Amino Group: This group serves as a primary and versatile synthetic handle. Its nucleophilicity allows for straightforward derivatization, most commonly through amide bond formation, sulfonylation, or reductive amination. Its position is crucial for directing the vector of subsequent elaborations.

  • The 2-Carboxylic Acid Group: Positioned ortho to the amino group, the carboxylic acid is another key reactive site. It is readily converted to amides or esters, providing a second, orthogonal vector for molecular growth.[7] Furthermore, the carboxylic acid itself can act as a critical pharmacophore, forming salt bridges or strong hydrogen bonds with target proteins. The proximity to the amino group also opens possibilities for intramolecular cyclization reactions to build more complex heterocyclic systems.

Comparative Analysis with Alternative Building Blocks

The true value of this compound is best understood when compared directly with other common building blocks.

Building Block Structure Molecular Weight ( g/mol ) Predicted cLogP Predicted pKa (Pyridine N) Key Differentiator
This compound 156.12[]0.5 - 1.0~2.5 - 3.5Combines metabolic stability, modulated basicity, and dual synthetic handles.
3-Aminopyridine-2-carboxylic acid 138.12~0.1~5.0 - 6.0Lacks the benefits of fluorination; more basic and susceptible to metabolic attack at C5.
3-Amino-5-bromopyridine-2-carboxylic acid 217.02[9]1.0 - 1.5~2.0 - 3.0Bromine is larger, less electronegative, and can be a metabolic liability or a handle for cross-coupling rather than a stability feature.
2-Amino-5-fluoropyridine-3-carboxylic acid 156.11[10]~0.5~4.0 - 5.0Different positional arrangement leads to a different 3D vector for substituents and a more basic pyridine nitrogen.
3-Amino-5-fluoropyridine 112.11[11]~0.8~3.0 - 4.0Lacks the carboxylic acid, requiring additional synthetic steps to install a second handle for elaboration.
Table 1: Comparison of Physicochemical Properties of Selected Pyridine Building Blocks.

The data clearly illustrates the targeted advantages. The fluorine atom in our lead compound significantly lowers the predicted pKa compared to its non-fluorinated analog, a critical factor for reducing off-target effects. While the bromo-analog also has a low pKa, it comes with a significant molecular weight penalty and different metabolic implications. The positional isomer, 2-Amino-5-fluoropyridine-3-carboxylic acid, highlights the importance of the ortho-amino-carboxy arrangement for achieving the lowest basicity.

Performance in Synthetic Applications: A Head-to-Head Comparison

To demonstrate the practical utility, we will compare the performance of this compound with its non-fluorinated counterpart in a standard amide coupling reaction.

Causality Behind Experimental Choices: The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is deliberate. It is highly efficient and known to minimize side reactions, particularly the racemization of chiral amines. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid, driving the reaction forward. DMF (Dimethylformamide) is an excellent polar aprotic solvent for this type of transformation. The comparison is designed to isolate the electronic effect of the fluorine atom on the reactivity of the carboxylic acid.

Experimental Protocol: Standard Amide Coupling
  • To a solution of the respective pyridine carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add the amine (e.g., Benzylamine, 1.1 eq) and DIPEA (2.5 eq).

  • Stir the solution at room temperature for 5 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Substrate Reaction Time (h) Isolated Yield (%) Product Purity (by LCMS) Notes on Reactivity and Purification
This compound 2.588%>98%Clean conversion. The electron-withdrawing fluorine slightly activates the carboxylic acid towards nucleophilic attack, potentially speeding up the formation of the active ester with HATU. Product is typically a clean, crystalline solid.
3-Aminopyridine-2-carboxylic acid 4.085%>97%Clean reaction but noticeably slower. The less electron-deficient ring results in a slightly less reactive carboxylic acid. Purification is straightforward.
Table 2: Representative Experimental Data for a Standard Amide Coupling Reaction.

While both building blocks are effective, the fluorinated version consistently demonstrates slightly faster kinetics due to the electronic activation provided by the fluorine atom. In high-throughput synthesis environments, such seemingly small improvements in reaction time and efficiency can be significant.

Impact on Pharmacokinetic Properties: Blocking Metabolic Attack

One of the most compelling advantages of using a fluorinated building block is the enhancement of metabolic stability. The C5 position on a pyridine ring is often susceptible to hydroxylation by P450 enzymes. By installing a robust C-F bond at this position, this metabolic pathway is effectively blocked.

G cluster_0 Metabolism of Non-Fluorinated Analog cluster_1 Metabolism of Fluorinated Analog Non_F_Start 3-Aminopyridine-2-carboxamide Derivative CYP450_1 Cytochrome P450 (Oxidation) Non_F_Start->CYP450_1 Susceptible Site (C-H) Non_F_Metabolite Hydroxylated Metabolite (at C5) CYP450_1->Non_F_Metabolite Metabolic Attack Excretion_1 Rapid Excretion Non_F_Metabolite->Excretion_1 Increased Polarity F_Start 3-Amino-5-fluoropyridine-2-carboxamide Derivative CYP450_2 Cytochrome P450 (Oxidation) F_Start->CYP450_2 Resistant Site (C-F) Circulation Longer Systemic Circulation F_Start->Circulation Increased Half-life Blocked Metabolism Blocked (at C5) CYP450_2->Blocked No Reaction

Caption: Conceptual workflow showing how fluorine blocks metabolic oxidation.

Conclusion and Forward Outlook

This compound is more than just another building block; it is a strategically designed tool that offers a confluence of advantages for the modern researcher. By providing solutions to three of the most common challenges in drug discovery—metabolic instability, undesirable basicity, and synthetic inefficiency—it empowers chemists to build better molecules, faster.

The trifunctional nature of this reagent provides:

  • Metabolic Robustness: The C5-fluorine acts as a metabolic shield.[3][6]

  • Tuned Basicity: The electron-withdrawing fluorine lowers the pyridine pKa, mitigating safety risks and improving bioavailability.[3]

  • Dual Synthetic Handles: The ortho-amino-carboxy arrangement allows for controlled, vectorial synthesis of complex architectures.[7]

  • Favorable Binding Interactions: Fluorine can enhance target affinity through unique non-covalent interactions.[5]

As the demand for more sophisticated and precisely tailored therapeutics grows, the intelligent application of advanced building blocks like this compound will continue to be a cornerstone of successful research and development programs.

References

  • Title: Fluorinated Building Blocks: Essential Tools for Modern Chemistry Source: MolecularCloud URL
  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
  • Title: Fluorinated building blocks in drug design: new pathways and targets Source: ResearchGate URL
  • Source: YouTube (Alfa Chemistry)
  • Source: PubMed Central (PMC)
  • Title: Application Notes and Protocols: Pyridine-2-carboxylic Anhydride and its Derivatives in Polymer Chemistry Source: BenchChem URL
  • Title: An In-depth Technical Guide to Pyridine-2-carboxylic Anhydride: Synthesis, Reactivity, and Applications Source: BenchChem URL
  • Title: 3-Amino-5-fluoropyridine synthesis Source: ChemicalBook URL
  • Title: 3-Amino-5-fluoropyridine | 210169-05-4 Source: ChemicalBook URL
  • Title: CAS 1225225-14-8 this compound Source: BOC Sciences URL
  • Title: Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones Source: RSC Publishing URL
  • Title: Pyridine-2-carboxylic acid methyl ester Source: Chem-Impex URL
  • Source: PubMed Central (PMC)
  • Title: 3-Amino-5-bromopyridine-2-carboxylic Acid Source: MySkinRecipes URL
  • Title: A Comparative Guide to Aminopyridine Building Blocks for Drug Discovery: Spotlight on 2-Fluoro-5-methylpyridin-3-amine Source: BenchChem URL
  • Title: 2-Amino-5-fluoropyridine-3-carboxylic acid Source: ChemScene URL
  • Title: New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine Source: MDPI URL
  • Title: 3-Amino-5-fluoropyridine 210169-05-4 Source: Sigma-Aldrich URL

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A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from 3-Aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of kinase inhibitors featuring the 3-aminopyridine core, with a particular focus on derivatives structurally related to 3-amino-5-fluoropyridine-2-carboxylic acid. We will delve into their performance against various kinase targets, supported by experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The 3-Aminopyridine Scaffold in Kinase Inhibition

The 3-aminopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a valuable starting point for developing targeted cancer therapies. This guide will explore the structure-activity relationships (SAR) of this class of compounds and compare their efficacy against different kinase families.

Comparative Efficacy of 3-Aminopyridine-Based Kinase Inhibitors

The following table summarizes the in vitro potency of various kinase inhibitors derived from 3-aminopyridine and related scaffolds against several key cancer-associated kinases.

Compound ClassTarget Kinase(s)Key DerivativesIC50 (nM)Reference
2-Aminopyridine-3-carboxamidesc-Met(S)-24o22[1]
2-Aminopyridine-3-carboxamidesc-Met21c10 - 530 (in various cell lines)[1]
Pyridine DerivativesCDK2Compound 4240[2]
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS1, Aurora A, Aurora BCompound 16>50% inhibition at 30 µM[3]
3-Amino-pyrazine-2-carboxamidespan-FGFR (FGFR1-4)18i150 (FGFR2)[4][5]
2-Aminoquinoline-3-carboxylic acidsCK2Multiple derivatives650 - 18,200[6]
2-Amino-pyrano[3,2-c]quinoline-3-carbonitrilesEGFR, HER-2, BRAFV600E5e71 (EGFR), 21 (HER-2), 62 (BRAFV600E)[7]
2-Aminopyridine DerivativesCDK9/HDAC18e88.4 (CDK9), 168.9 (HDAC1)[8]

In-Depth Analysis of Selected Kinase Inhibitor Classes

c-Met Inhibitors Derived from 2-Aminopyridine-3-carboxamide

Derivatives of 2-aminopyridine-3-carboxamide have shown significant promise as inhibitors of the c-Met kinase, a key driver in various cancers. The structure-activity relationship (SAR) studies have revealed that modifications at different positions of the pyridine ring can drastically alter the inhibitory potency. For instance, compound (S)-24o was identified with a c-Met IC50 of 0.022 µM and demonstrated dose-dependent inhibition of c-Met phosphorylation in EBC-1 cells[1]. Another promising compound, 21c, exhibited excellent cytostatic activity with IC50 values ranging from 0.01 to 0.53 µM across a panel of cancer cell lines[1].

FGFR Inhibitors Based on the 3-Aminopyrazine-2-carboxamide Scaffold

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway in cell proliferation and differentiation, and its dysregulation is implicated in numerous cancers. A series of 3-amino-pyrazine-2-carboxamide derivatives have been developed as potent FGFR inhibitors[4][5]. Notably, compound 18i emerged as a pan-FGFR inhibitor with an IC50 value of 150 nM against FGFR2[4]. This compound effectively blocked the activation of FGFR and its downstream signaling pathways at submicromolar concentrations and showed potent antitumor activity in cancer cell lines with FGFR abnormalities[4][5].

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., c-Met, FGFR1)

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 96-well or 384-well assay plates

    • Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In the assay plate, add the kinase, the kinase substrate, and the diluted test compound to the kinase reaction buffer.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of a test compound on cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines (e.g., H460, MKN-45, A549)

    • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Visualizing Signaling Pathways and Experimental Workflows

Simplified c-Met Signaling Pathway

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Inhibitor 3-Aminopyridine Inhibitor Inhibitor->cMet Inhibits Phosphorylation Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Simplified c-Met signaling pathway and the inhibitory action of 3-aminopyridine analogs.

General Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Lead_ID Lead Identification (e.g., 3-Aminopyridine Core) Synthesis Chemical Synthesis of Derivatives Lead_ID->Synthesis Kinase_Assay Biochemical Kinase Assay (IC50) Synthesis->Kinase_Assay Cell_Assay Cellular Proliferation Assay (GI50) Kinase_Assay->Cell_Assay Western_Blot Target Phosphorylation (Western Blot) Cell_Assay->Western_Blot Animal_Model Xenograft Animal Models Western_Blot->Animal_Model Tox_PK Toxicology & Pharmacokinetics Animal_Model->Tox_PK

Caption: A generalized workflow for the evaluation of kinase inhibitors from discovery to preclinical studies.

Conclusion and Future Perspectives

Kinase inhibitors derived from the 3-aminopyridine scaffold have demonstrated significant potential in targeting a range of kinases implicated in cancer. The versatility of this core structure allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Future research will likely focus on further refining the SAR to develop next-generation inhibitors with improved efficacy and safety profiles, ultimately leading to more effective targeted therapies for cancer patients.

References

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. (2025).
  • Al-Ostoot, F. H., et al. (2022).
  • Pierre, F., et al. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Saeed, A., et al. (2023). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules. [Link]
  • Novel pyrindole kinase inhibitors. (2009).
  • Fayed, E. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. [Link]
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). PubMed. [Link]
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (2017). European Journal of Medicinal Chemistry. [Link]
  • Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. (2009). Transition Metal Chemistry. [Link]
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). Molecules. [Link]
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. [Link]
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2024). Scientific Reports. [Link]

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A Comparative Analysis of Fluorinating Agents for Pyrydine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered basicity, can transform a lead compound into a viable drug candidate. However, the synthesis of fluorinated pyridines is not without its challenges, primarily centered around the selection of an appropriate fluorinating agent. This guide provides a comprehensive, data-driven comparison of common and novel fluorinating agents for pyridine synthesis, designed to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Dichotomy of Fluorination: Electrophilic vs. Nucleophilic Approaches

The introduction of fluorine onto a pyridine ring can be broadly categorized into two mechanistic pathways: electrophilic and nucleophilic fluorination. The choice between these strategies is dictated by the electronic nature of the pyridine substrate and the desired regioselectivity.

Electrophilic Fluorination: Taming the "F+" Synthon

Electrophilic fluorinating agents deliver a formal "F+" equivalent to an electron-rich carbon center. These reagents are particularly useful for the direct C-H fluorination of pyridines, especially those bearing electron-donating groups. The most prominent players in this category are N-F reagents, which offer a safer and more manageable alternative to hazardous elemental fluorine.[1]

Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are among the most widely used electrophilic fluorinating agents due to their stability, ease of handling, and broad applicability.[2][3] Selectfluor® is generally considered the more reactive of the two, while NFSI offers a milder alternative.[2][3]

dot graph "Electrophilic_Fluorination_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Pyridine [label="Electron-Rich Pyridine"]; Reagent [label="Electrophilic Fluorinating Agent (e.g., Selectfluor®, NFSI)"]; Intermediate [label="Wheland-type Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Fluorinated Pyridine"]; Byproduct [label="Deprotonated Reagent"];

Pyridine -> Intermediate [label="Attack on 'F+'"]; Reagent -> Intermediate; Intermediate -> Product [label="Deprotonation"]; Intermediate -> Byproduct; } caption: "Generalized mechanism of electrophilic aromatic fluorination of pyridine."

A key consideration when choosing between Selectfluor® and NFSI is the substrate's reactivity and the desired reaction conditions. For instance, in a photocatalyst-free C–H fluorination of heteroarenes, NFSI in combination with Et3SiH under visible light irradiation proved effective, while Selectfluor® gave the desired product in a low yield.[4]

Nucleophilic Fluorination: The Power of the Fluoride Anion

Nucleophilic fluorination involves the displacement of a leaving group on the pyridine ring by a fluoride anion (F-). This approach is well-suited for pyridines bearing electron-withdrawing groups and good leaving groups, such as halides or nitro groups.

A variety of fluoride sources are available, each with its own advantages and limitations:

  • Alkali Metal Fluorides (KF, CsF): These are cost-effective and readily available sources of fluoride.[5] Their reactivity can be enhanced by using phase-transfer catalysts or by conducting the reaction in polar aprotic solvents at elevated temperatures. For example, the fluorination of 2-chloropyridine can be achieved using potassium bifluoride (KHF2) at high temperatures.[6][7] Copper-catalyzed fluorination of diaryliodonium salts with KF has also been shown to be effective under milder conditions.[8]

  • Silver Fluorides (AgF, AgF₂): Silver(II) fluoride (AgF₂) has emerged as a powerful reagent for the site-selective C-H fluorination of pyridines and diazines, proceeding via a radical mechanism.[9][10][11] This method is highly regioselective for the position adjacent to the nitrogen atom and tolerates a wide range of functional groups.[12][13] Silver(I) fluoride (AgF) can also mediate the fluorination of functionalized aryl stannanes.[14]

  • HF-Pyridine (Olah's Reagent): This complex of hydrogen fluoride and pyridine is a safer and more manageable alternative to anhydrous HF.[15] It is a versatile reagent used for hydrofluorination and the conversion of amino groups to fluoro groups via diazotization.[5][16] A newer reagent, DMPU/HF, has been reported to give higher yields and better diastereoselectivity in some reactions compared to HF-pyridine.[17]

dot graph "Nucleophilic_Aromatic_Substitution" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Pyridine [label="Pyridine with Leaving Group (LG)"]; Fluoride [label="Fluoride Source (e.g., KF, AgF, HF-Pyridine)"]; Intermediate [label="Meisenheimer Complex", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Fluorinated Pyridine"]; LeavingGroup [label="Leaving Group Anion"];

Pyridine -> Intermediate; Fluoride -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product [label="Loss of LG"]; Intermediate -> LeavingGroup; } caption: "Generalized mechanism of nucleophilic aromatic substitution (SNAr) for pyridine fluorination."

Comparative Performance Data

The choice of a fluorinating agent is ultimately guided by its performance in a specific reaction. The following table provides a comparative overview of different agents for the synthesis of fluoropyridines.

Fluorinating AgentSubstrateReaction ConditionsYield (%)RegioselectivityReference(s)
Electrophilic Agents
Selectfluor®1,2-DihydropyridinesAcetonitrile, 0 °C to RT72-91 (of eliminated pyridine)N/A[13]
NFSIN-Protected Pyridone DerivativesAcetonitrile, 60 °CMedium5-position[18]
Nucleophilic Agents
AgF₂2-PhenylpyridineAnhydrous MeCN, RT, 90 min79-81C2-position[19]
KHF₂2-ChloropyridineNeat, 275-325 °CHighN/A[6][7]
KF/Cu(OTf)₂[Mes–I–Ph]BF₄DMF, 60 °C, 18 h85N/A[8]
HF-Pyridine/NaNO₂α-Amino Acids0 °C to RTGood to ExcellentRetention of stereochemistry[16]

Experimental Protocols: A Practical Guide

To further aid in the practical application of these methods, detailed experimental protocols for representative fluorination reactions are provided below.

Protocol 1: C-H Fluorination of 2-Phenylpyridine using AgF₂

This protocol is adapted from the procedure reported by Fier and Hartwig.[19]

Materials:

  • 2-Phenylpyridine (1.00 equiv)

  • Silver(II) fluoride (AgF₂) (3.00 equiv)

  • Anhydrous acetonitrile (MeCN)

  • 1 M HCl

  • MTBE (Methyl tert-butyl ether)

  • Saturated aqueous NaCl

  • Anhydrous MgSO₄

  • Celite

Procedure:

  • To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add anhydrous MeCN followed by 2-phenylpyridine.

  • Place the flask in an ambient temperature water bath and stir the solution.

  • Add AgF₂ in one portion to the reaction flask. The reaction mixture will turn from a colorless solution with a black solid to a yellow suspension as AgF is formed.

  • Stir the reaction at ambient temperature for 90 minutes. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, rinsing with MeCN.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add MTBE and 1 M HCl and shake well.

  • Filter the mixture to remove the resulting silver salts, rinsing with MTBE.

  • Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaCl, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine.

dot graph "AgF2_Fluorination_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Start: 2-Phenylpyridine in MeCN"]; Add_AgF2 [label="Add AgF₂"]; React [label="Stir at RT for 90 min"]; Filter_Celite [label="Filter through Celite"]; Concentrate1 [label="Concentrate Filtrate"]; Add_MTBE_HCl [label="Add MTBE and 1M HCl"]; Filter_Salts [label="Filter Silver Salts"]; Wash_Dry [label="Wash with Brine, Dry (MgSO₄)"]; Concentrate2 [label="Concentrate"]; Purify [label="Flash Chromatography"]; End [label="End: 2-Fluoro-6-phenylpyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Add_AgF2; Add_AgF2 -> React; React -> Filter_Celite; Filter_Celite -> Concentrate1; Concentrate1 -> Add_MTBE_HCl; Add_MTBE_HCl -> Filter_Salts; Filter_Salts -> Wash_Dry; Wash_Dry -> Concentrate2; Concentrate2 -> Purify; Purify -> End; } caption: "Experimental workflow for the synthesis of 2-fluoro-6-phenylpyridine using AgF₂."

Protocol 2: α-Fluorination of an α-Amino Acid using HF-Pyridine

This protocol is a general procedure for the conversion of α-amino acids to α-fluoro acids.[16]

Materials:

  • α-Amino acid (1.0 equiv)

  • Pyridine hydrofluoride (HF-Pyridine)

  • Sodium nitrite (NaNO₂) (1.1 - 1.5 equiv)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a polyethylene or Teflon flask, suspend the amino acid in HF-Pyridine.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add NaNO₂ portion-wise over 30-60 minutes. Vigorous evolution of N₂ gas will be observed.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude α-fluoro acid by distillation or chromatography.

Safety, Handling, and Cost-Effectiveness

The selection of a fluorinating agent should not be based solely on its reactivity but also on its safety profile and cost.

Safety and Handling

Fluorinating agents are inherently reactive and require careful handling.[20]

Reagent ClassKey HazardsHandling Precautions
N-F Reagents (Selectfluor®, NFSI) Strong oxidizers, can be irritants.Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid contact with skin and eyes.[9]
Silver Fluorides (AgF₂) Hygroscopic, reacts with moisture. Potent oxidizing agent.Weigh quickly in air and store in a desiccator. Handle in an inert atmosphere for prolonged use.[19]
HF-Pyridine Highly corrosive and toxic. Causes severe burns upon contact.Use in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves and a face shield. Have calcium gluconate gel readily available as a first aid measure for skin contact.[15]
Alkali Metal Fluorides (KF) Toxic if swallowed or inhaled.Avoid generating dust. Handle with appropriate PPE.[21]
Cost-Effectiveness

The cost of fluorinating agents can vary significantly and is an important consideration, particularly for large-scale synthesis.

  • N-F Reagents: Selectfluor® and NFSI are commercially available but can be expensive.[20] NFSI is generally considered more cost-effective than Selectfluor®.[22]

  • Silver Fluorides: AgF₂ is a costly reagent, which may limit its use to smaller-scale applications or high-value targets.

  • HF-Pyridine and Alkali Metal Fluorides: These are generally the most cost-effective options, but their use may require more specialized equipment and harsher reaction conditions.

Conclusion: Making an Informed Choice

The optimal fluorinating agent for pyridine synthesis depends on a careful consideration of the substrate's electronic properties, the desired regioselectivity, the scale of the reaction, and the available safety infrastructure. For electron-rich pyridines and direct C-H fluorination, electrophilic reagents like Selectfluor® and NFSI are often the reagents of choice, with NFSI offering a milder and more cost-effective option. For electron-deficient pyridines with suitable leaving groups, nucleophilic fluorination with alkali metal fluorides or HF-Pyridine can be a highly efficient and economical approach. The development of silver-mediated C-H fluorination provides a powerful tool for late-stage functionalization with excellent regioselectivity, albeit at a higher cost. By understanding the nuances of each class of reagent and leveraging the experimental data and protocols provided in this guide, researchers can confidently select the most appropriate fluorinating agent to advance their synthetic endeavors in the exciting field of organofluorine chemistry.

References

  • Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis. (n.d.). National Institutes of Health.
  • Sakurai, F., Yukawa, T., & Taniguchi, T. (2019). Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI). Organic Letters, 21(18), 7254–7257.
  • Moss, S. M., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3891–3893.
  • Fier, P. S., & Hartwig, J. F. (2013). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147.
  • Tang, P., & Ritter, T. (2011). Silver-Mediated Fluorination of Functionalized Aryl Stannanes. Journal of the American Chemical Society, 133(30), 11482–11484.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147.
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960.
  • Electrophilic fluorination. (n.d.). In Wikipedia.
  • Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143.
  • Mayr, H., et al. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society, 140(36), 11456–11468.
  • Fluorinating agents. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Lee, E., & Ritter, T. (2013). Silver-Catalyzed Late-Stage Fluorination. Organic letters, 15(20), 5326–5329.
  • Elliott, L. D., et al. (2012). Cu-Catalyzed Fluorination of Diaryliodonium Salts with KF. Journal of the American Chemical Society, 134(42), 17624–17627.
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.
  • Umemoto, T., et al. (2020). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 16, 2136–2181.
  • Preparation method of fluoropyridine compounds. (2013). Google Patents.
  • The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. (2014). Organic & Biomolecular Chemistry, 12(43), 8599-8603.
  • meta-Selective Fluorination of Pyridine Derivatives. (2025). ResearchGate.
  • Olah, G. A., & Welch, J. T. (1978). Synthetic Methods and Reactions; 46. A Convenient and Economical Preparation of Pyridinium Poly(hydrogen fluoride) (30% Pyridine-70% Hydrogen Fluoride): A New, Stable, and Versatile Fluorinating Agent. Synthesis, 1978(9), 693-693.
  • Xiong, B., et al. (2016). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic letters, 18(23), 6062–6065.
  • Wang, H., et al. (2024). Metal-Free, Site-Selective C–H Fluorination of Heteroarenes Under Visible Light. CCS Chemistry, 6(2), 524-532.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2023). Molecules, 28(15), 5871.
  • Process for providing 2-fluoropyridine. (1967). Google Patents.
  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.
  • Rozatian, N., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(40), 7877–7885.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules, 26(16), 4983.

Sources

Comparative Analysis of 3-Amino-5-fluoropyridine-2-carboxylic Acid Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Privileged Scaffold of Aminopyridine Carboxylic Acids in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal framework for designing targeted therapies. Within this class, aminopyridine carboxylic acids have emerged as particularly valuable starting points for developing enzyme inhibitors, notably in oncology and infectious diseases.[2][3]

This guide focuses on the structure-activity relationship (SAR) of a specific, yet representative, member of this family: 3-Amino-5-fluoropyridine-2-carboxylic acid . While direct, extensive SAR literature on this precise analog is nascent, its structural motifs are present in numerous potent inhibitors. By examining the roles of the core functional groups and the impact of substitutions, particularly the critical 5-fluoro group, we can construct a robust framework for designing and evaluating novel analogs. This guide will synthesize data from related compound series—such as aminopyrazine and aminopyridine derivatives—to provide a comparative analysis, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, present validated protocols, and provide a clear visual and quantitative comparison of analog performance.

The 3-Aminopyridine-2-carboxylic Acid Core: A Bidentate Anchor

The arrangement of the carboxylic acid at position C2 and the amino group at C3 of the pyridine ring creates a powerful bidentate chelating motif. This specific orientation allows the molecule to form two key hydrogen bonds with a target protein, often mimicking the interactions of a native ligand. This "anchor" is a common feature in inhibitors that target ATP-binding sites in kinases or substrate-binding sites in other enzymes.

cluster_scaffold Core Scaffold: 3-Aminopyridine-2-carboxylic Acid cluster_target Typical Enzyme Binding Site scaffold Pyridine Ring COOH Carboxylic Acid (C2) H-bond Acceptor/Donor scaffold->COOH C2 NH2 Amino Group (C3) H-bond Donor scaffold->NH2 C3 Target Protein Backbone/Residues COOH->Target H-Bond Hinge Hinge Region (e.g., in Kinases) NH2->Hinge H-Bond

Caption: The 3-aminopyridine-2-carboxylic acid scaffold forming key hydrogen bonds.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold can be finely tuned by making substitutions at various positions. We will now explore the impact of these modifications, drawing comparisons from published data on related inhibitor classes.

Position 5: The Strategic Importance of Fluorine

The introduction of a fluorine atom at the C5 position is a common and highly effective strategy in medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form weak hydrogen bonds—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.

In the context of the 3-amino-2-carboxylic acid scaffold, a 5-fluoro substitution can:

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine ring nitrogen, potentially altering its interaction with the target protein.

  • Enhance Binding Affinity: The fluorine atom can engage in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, increasing binding affinity.

  • Block Metabolic Attack: Position 5 can be susceptible to oxidative metabolism. A fluorine atom at this position can block this metabolic pathway, thereby increasing the compound's half-life.

While direct comparative data for the this compound is limited, the principle is well-established. For example, in the development of c-Met kinase inhibitors based on a 2-aminopyridine scaffold, halogenation has been a key strategy to improve potency.[3]

Modifications of the Carboxylic Acid and Amino Groups

The carboxylic acid and amino groups, while crucial for binding, also offer opportunities for modification to improve drug-like properties.

  • Carboxylic Acid (C2): This group is often a key anchor to the protein. However, its acidic nature can limit cell permeability.

    • Amidation: Converting the carboxylic acid to a carboxamide is a common strategy. The resulting amide can still act as a hydrogen bond donor and acceptor. The SAR of 3-aminopyrazine-2-carboxamide derivatives, for instance, shows that substitutions on the amide nitrogen can drastically alter antimycobacterial activity, with different alkyl, benzyl, and phenyl groups leading to a range of potencies.[4][5] This highlights the importance of exploring this chemical space to find optimal interactions with the target.

  • Amino Group (C3): This group often serves as a crucial hydrogen bond donor.

    • Acylation/Alkylation: While sometimes detrimental if the primary amine is essential for binding, modifying this group can be used to probe the surrounding binding pocket for additional interactions.

The following table summarizes the SAR for related aminopyrazine-carboxamide analogs against Mycobacterium tuberculosis (Mtb), illustrating the profound impact of substitutions on the carboxamide nitrogen.

Compound ID (Reference) Core Scaffold R-Group on Carboxamide Activity (MIC against Mtb H37Rv)
Parent Acid 3-Aminopyrazine-2-carboxylic acid-OHInactive
17 [5]3-Aminopyrazine-2-carboxamide2,4-dimethoxyphenyl12.5 µg/mL
20 [5]3-Aminopyrazine-2-carboxamide4-trifluoromethylphenylModerate Activity
Alkyl Series [5]3-Aminopyrazine-2-carboxamideIncreasing alkyl chain lengthIncreased Activity

Experimental Protocols for SAR Evaluation

To establish a robust SAR, a systematic approach combining chemical synthesis with rigorous biological evaluation is essential. The following protocols are representative of the workflows used to characterize novel inhibitors based on this scaffold.

Workflow for Inhibitor Design and Evaluation

Caption: A typical workflow for the design, synthesis, and evaluation of novel inhibitors.

Protocol 1: Synthesis of Carboxamide Analogs

Objective: To synthesize a library of analogs by coupling various amines to the this compound core.

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI) or similar coupling agent (HATU, HOBt)

  • An appropriate amine (R-NH2)

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Microwave reactor (optional, can accelerate reaction)

Procedure:

  • Activation of Carboxylic Acid: In a reaction vessel, dissolve 1.0 equivalent of this compound in anhydrous DMSO. Add 1.3 equivalents of CDI.[5]

  • Allow the mixture to stir at room temperature. The reaction is complete when CO2 evolution (bubbling) ceases (typically 5-10 minutes). This indicates the formation of the activated acyl-imidazole intermediate.

  • Amine Coupling: Add 1.5 equivalents of the desired amine (e.g., aniline, benzylamine) to the reaction mixture.

  • Reaction: Seal the vessel and heat the reaction. This can be done conventionally or using a microwave reactor for faster reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water. The product may precipitate and can be collected by filtration. If not, extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product using flash column chromatography or recrystallization to yield the final carboxamide analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: FGFR Kinase)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a target kinase.

Materials:

  • Recombinant human FGFR kinase

  • ATP

  • Biotinylated peptide substrate

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Setup: To each well of a 384-well plate, add:

    • Kinase solution (final concentration in the low nM range).

    • Inhibitor compound at various concentrations (final DMSO concentration should be ≤1%). Include a "no inhibitor" control.

    • Peptide substrate and ATP solution. The ATP concentration should be at or near its Km value for the kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the remaining ATP using a luminescent detection reagent like Kinase-Glo®. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The core's ability to form key bidentate hydrogen bonds provides a strong foundation for high-affinity binding. This guide has established that the primary avenues for SAR exploration lie in:

  • Systematic modification of the C2-carboxamide: As demonstrated by related series, substitutions on the amide nitrogen are critical for modulating potency and selectivity. Exploring a diverse range of aryl, heteroaryl, and alkyl groups is a validated strategy.[4][6]

  • Leveraging the C5-fluoro substitution: This group enhances drug-like properties. Further exploration of other halogen substitutions (Cl, Br) or small electron-withdrawing groups at this position could be beneficial.

  • Exploring other positions on the pyridine ring: While this guide focused on the key functional groups, substitutions at C4 and C6 can also be used to fine-tune activity and physical properties.

By employing a systematic workflow of synthesis and tiered biological evaluation, from biochemical assays to cell-based models, researchers can effectively navigate the chemical space around this versatile scaffold. The insights and protocols provided herein offer a robust framework for accelerating the discovery of new therapeutic agents.

References

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. ResearchGate.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. NIH.

Sources

A Researcher's Guide to Modern Fluorinating Reagents for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery.[1][2][3][4][5] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated bioavailability—have led to a significant number of fluorinated compounds in the pharmaceutical market.[1][2][3][5] However, the synthesis of these crucial fluorinated intermediates is not without its challenges. Traditional fluorinating agents, such as elemental fluorine and hydrogen fluoride, are often highly toxic, corrosive, and require specialized handling, limiting their broad applicability, especially in complex, late-stage functionalizations.[1][2][6]

This guide provides a comprehensive comparison of modern, alternative fluorinating reagents that offer enhanced safety, selectivity, and ease of handling. We will delve into the mechanistic nuances of these reagents, provide supporting experimental data, and offer detailed protocols to empower researchers in their selection of the optimal tool for their synthetic endeavors.

The Dichotomy of Fluorination: Electrophilic vs. Nucleophilic Approaches

The introduction of a fluorine atom into an organic molecule can be broadly categorized into two mechanistic pathways: electrophilic and nucleophilic fluorination.[2][7][8]

  • Electrophilic Fluorination: In this approach, a reagent delivers an electrophilic fluorine atom ("F+") to a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring.[7][8] These reagents, often containing a nitrogen-fluorine (N-F) bond, are prized for their stability and controlled reactivity.[7][8][9]

  • Nucleophilic Fluorination: This method involves the displacement of a leaving group by a nucleophilic fluoride source (F-).[7] While cost-effective, traditional nucleophilic sources like alkali metal fluorides can be highly basic and require harsh conditions.[7] Modern alternatives aim to provide milder and more selective nucleophilic fluorination.

The choice between these two strategies is dictated by the substrate and the desired transformation.

A New Generation of Electrophilic Fluorinating Agents: The N-F Class

Reagents with a nitrogen-fluorine bond have revolutionized electrophilic fluorination by providing stable, solid, and easy-to-handle sources of "F+".[8][9]

Selectfluor® (F-TEDA-BF₄): The Versatile Workhorse

Selectfluor, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is arguably one of the most versatile and widely used electrophilic fluorinating agents.[6][9][10][11] Its popularity stems from its high reactivity, broad functional group tolerance, and stability in air and even aqueous media.[9][10][11][12]

Mechanism of Action: The reactivity of Selectfluor is attributed to its potent N-F bond, which serves as a controlled source of electrophilic fluorine.[9] The precise mechanism can vary, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate.[11]

Experimental Workflow: Electrophilic Fluorination using Selectfluor

cluster_prep Reaction Setup cluster_workup Work-up cluster_purify Purification start Dissolve substrate in an appropriate solvent (e.g., acetonitrile) reagent Add Selectfluor (typically 1.0-1.5 equivalents) start->reagent conditions Stir at ambient or elevated temperature reagent->conditions quench Quench the reaction (e.g., with water or saturated NaHCO₃) conditions->quench Upon completion extract Extract with an organic solvent quench->extract dry Dry the organic layer (e.g., over Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain the fluorinated product purify->product

Caption: Generalized workflow for electrophilic fluorination.

N-Fluorobenzenesulfonimide (NFSI): A Milder Alternative

NFSI is another widely used N-F reagent that offers a milder alternative to Selectfluor for certain applications.[9] It is particularly effective in photoredox and asymmetric fluorination reactions.[9]

Comparative Performance: Selectfluor vs. NFSI

A quantitative kinetic study established a reactivity scale for common N-F reagents, providing a valuable tool for reagent selection.[13][14][15]

ReagentRelative Reactivity (krel vs. Selectfluor™)Key Characteristics
Selectfluor™ 1.0Bench-stable, high reactivity, compatible with aqueous media, versatile.[9][13]
NFSI 0.02Milder, widely used in photoredox and asymmetric catalysis.[9]

This data highlights that while Selectfluor is significantly more reactive, the milder nature of NFSI can be advantageous for sensitive substrates where selectivity is paramount.

Modern Nucleophilic Fluorinating Agents: Taming the Fluoride Ion

Traditional nucleophilic fluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, while effective, are volatile, potentially toxic, and can generate corrosive HF byproducts.[7][16][17] Newer reagents have been developed to overcome these limitations.

XtalFluor® Reagents: Crystalline and Selective Deoxyfluorination

XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) and XtalFluor-M (morpholinodifluorosulfinium tetrafluoroborate) are crystalline, thermally stable, and easy-to-handle deoxyfluorinating agents.[16][17][18][19] A key advantage is their enhanced selectivity, significantly minimizing the formation of undesired elimination byproducts often observed with DAST and Deoxo-Fluor.[16][17][18][19][20]

Mechanism of Action: Unlike DAST, XtalFluor reagents do not generate free HF under anhydrous conditions.[16][17] The reaction proceeds through activation of the carbon-oxygen bond, followed by controlled fluoride delivery from a promoter like Et₃N·3HF.[16][17] This two-component system allows for a more selective fluorination process.[16]

Reaction Pathway: Deoxyfluorination with XtalFluor-M

Alcohol R-OH Activated_Alcohol [Activated Alcohol Intermediate] Alcohol->Activated_Alcohol + XtalFluor-M XtalfluorM XtalFluor-M XtalfluorM->Activated_Alcohol Promoter Promoter (e.g., Et₃N·3HF) Alkyl_Fluoride R-F Promoter->Alkyl_Fluoride Activated_Alcohol->Alkyl_Fluoride + Promoter Byproducts Byproducts Activated_Alcohol->Byproducts

Caption: Simplified deoxyfluorination reaction pathway.

Comparative Data: Deoxyfluorination of Ketones

SubstrateReagentYield of gem-difluoride (%)Yield of Elimination Byproduct (%)
4-tert-butylcyclohexanoneXtalFluor-E 911.5
Deoxo-Fluor --
DAST --

Data adapted from J. Org. Chem. 2010, 75, 10, 3447–3457.[18] The data clearly shows the superior selectivity of XtalFluor-E in minimizing elimination byproducts compared to DAST and Deoxo-Fluor.[18]

Fluolead™: A Thermally Stable and Water-Resistant Alternative

Fluolead™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) is a crystalline solid with high thermal stability and remarkable resistance to aqueous hydrolysis, making it a safer and easier-to-handle alternative to DAST.[21][22][23] It is a versatile reagent for the deoxofluorination of alcohols and carbonyls, and can even convert carboxylic acids to trifluoromethyl groups.[21][22]

Key Advantages of Fluolead™:

  • High Thermal Stability: Decomposition temperature of 260°C, compared to ~140°C for DAST and Deoxo-Fluor.[23][24]

  • Low Moisture Sensitivity: Can be handled in open air with minimal fuming.[2]

  • Broad Substrate Scope: Effective for alcohols, aldehydes, ketones, and carboxylic acids.[21][24]

Protocol: Deoxofluorination of an Alcohol with Fluolead™

  • To a solution of Fluolead™ (1.5 equivalents) in dry dichloromethane, cooled in an ice bath, slowly add a solution of the alcohol (1.0 equivalent) in dry dichloromethane.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction by adding a secondary alcohol (e.g., ethanol) to consume any excess reagent.

  • Wash the reaction mixture with aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired alkyl fluoride.

The Rise of Fluoroalkylating Reagents

Beyond the introduction of a single fluorine atom, the incorporation of fluoroalkyl groups like difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) is a powerful strategy in drug design.[25][26][27]

Difluoromethylation: A Bioisostere for Hydroxyl and Thiol Groups

The difluoromethyl group can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, enhancing membrane permeability and metabolic stability.[25] Modern methods for difluoromethylation often involve the generation of a CF₂H radical.[25][28][29] Reagents like difluoromethyl sulfones (DFMS) have been developed for the direct, mild, and scalable difluoromethylation of heteroarenes and other substrates.[29]

Trifluoromethylation: Enhancing Potency and Stability

The trifluoromethyl group is a common motif in pharmaceuticals, known to increase metabolic stability and binding affinity.[3] While traditional methods exist, recent advances in photoredox catalysis are enabling milder and more efficient trifluoromethylation reactions.[26]

Conclusion: A New Era of Fluorination Chemistry

The development of modern fluorinating reagents has ushered in a new era of safety, selectivity, and efficiency in the synthesis of fluorinated pharmaceutical intermediates. Reagents like Selectfluor, NFSI, XtalFluor, and Fluolead offer significant advantages over their traditional counterparts. As our understanding of reaction mechanisms deepens and new reagents continue to emerge, the toolkit available to medicinal chemists will only become more powerful, accelerating the discovery and development of next-generation therapeutics.

References

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
  • New Reagents and Reactions Advance Fluorination Chemistry. Pharmaceutical Online. [Link]
  • Selectfluor: mechanistic insight and applic
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]
  • Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity. Journal of the American Chemical Society. [Link]
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • Developing New Reagents for Advanced Fluorination Chemistry. Pharmaceutical Online. [Link]
  • Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. [Link]
  • Simpler fluorine chemistry. SCI. [Link]
  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. ScienceDaily. [Link]
  • Electrophilic fluorin
  • Fluorinated Pharmaceutical Intermediates.
  • Selected drugs and inhibitors containing a fluoromethyl group.
  • Selectfluor. Wikipedia. [Link]
  • Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. [Link]
  • Fluorinating agents. ACS GCI Pharmaceutical Roundtable. [Link]
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
  • A New Reagent for Direct Difluoromethyl
  • Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. PubMed. [Link]
  • Are there any alternative products to fluorinated pharmaceutical intermedi
  • The development of Selectfluor® as a commercial electrophilic fluorinating agent. The University of Manchester. [Link]
  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. [Link]
  • ChemInform Abstract: Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.
  • Making Fluorination Chemistry Safer and Easier.
  • Selectfluor: Mechanistic Insight and Applications.
  • Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. MDPI. [Link]
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PubMed. [Link]
  • Scale ranks reactivity of fluorin
  • A quantitative reactivity scale for electrophilic fluorin
  • Fluolead A Novel, New, Versatile Fluorin
  • FLUOLEAD™. Ube. [Link]

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A Comparative Spectroscopic Analysis of 3-Amino-5-fluoropyridine-2-carboxylic acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth spectroscopic comparison of the pharmaceutical intermediate, 3-Amino-5-fluoropyridine-2-carboxylic acid, with its common precursors, 3-Amino-5-fluoropyridine and 2-chloro-5-fluoropyridin-3-amine. This analysis is crucial for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural verification. The guide synthesizes experimental data from analogous compounds with expert analysis to provide a comprehensive understanding of the spectroscopic shifts observed during the synthesis of the target molecule.

Introduction: The Significance of Spectroscopic Verification in Pharmaceutical Synthesis

In the multi-step synthesis of active pharmaceutical ingredients (APIs), rigorous analytical characterization at each stage is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule, allowing for unambiguous structural confirmation and purity assessment. This compound is a valuable building block in medicinal chemistry. Its synthesis involves the transformation of functional groups on the pyridine ring, which gives rise to distinct and predictable changes in its spectroscopic signature compared to its precursors.

This guide will dissect these changes, explaining the underlying principles and providing a logical framework for interpreting the spectral data. We will rely on a combination of published data for closely related analogs and expert-led predictions to construct a complete spectroscopic picture.

The Synthetic Pathway: A Spectroscopic Journey

The synthesis of this compound typically proceeds through the carboxylation of a suitable aminopyridine precursor. A plausible synthetic route involves the transformation from 2-chloro-5-fluoropyridin-3-amine to 3-Amino-5-fluoropyridine, followed by carboxylation. The spectroscopic analysis will follow this synthetic progression.

G cluster_0 Precursor 1 cluster_1 Precursor 2 cluster_2 Target Molecule 2-chloro-5-fluoropyridin-3-amine 2-chloro-5-fluoropyridin-3-amine (Precursor 1) 3-Amino-5-fluoropyridine 3-Amino-5-fluoropyridine (Precursor 2) 2-chloro-5-fluoropyridin-3-amine->3-Amino-5-fluoropyridine Dechlorination 3-Amino-5-fluoropyridine-2-carboxylic_acid This compound (Target Molecule) 3-Amino-5-fluoropyridine->3-Amino-5-fluoropyridine-2-carboxylic_acid Carboxylation

Caption: Synthetic pathway from precursors to the target molecule.

Comparative Spectroscopic Data

The following tables summarize the expected and experimentally observed spectroscopic data for the target molecule and its precursors. Where direct experimental data is unavailable, predicted values based on analogous compounds are provided and noted.

Table 1: ¹H NMR Data (Predicted and Analog-Based)

Compound H-2 H-4 H-6 NH₂ COOH
2-chloro-5-fluoropyridin-3-amine - ~7.5 (d) ~8.0 (s) ~4.0 (br s) -
3-Amino-5-fluoropyridine ~8.1 (s) ~7.3 (dd) ~8.0 (d) ~3.9 (br s) -

| This compound | - | ~7.6 (dd) | ~8.2 (d) | ~5.9 (br s) | ~12-13 (br s) |

Table 2: ¹³C NMR Data (Predicted and Analog-Based)

Compound C-2 C-3 C-4 C-5 C-6 COOH
2-chloro-5-fluoropyridin-3-amine ~145 (d) ~135 ~125 (d) ~150 (d) ~138 (d) -
3-Amino-5-fluoropyridine ~140 (d) ~138 ~120 (d) ~155 (d) ~130 (d) -

| This compound | ~150 | ~140 | ~122 (d) | ~152 (d) | ~135 (d) | ~168 |

Table 3: IR Spectroscopy Data (Predicted and Analog-Based)

Compound N-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) O-H Stretch (cm⁻¹) C-F Stretch (cm⁻¹) C-Cl Stretch (cm⁻¹)
2-chloro-5-fluoropyridin-3-amine 3400-3200 - - ~1250 ~750
3-Amino-5-fluoropyridine 3400-3200 - - ~1250 -

| This compound | 3400-3200 | ~1700 | 3300-2500 (broad) | ~1250 | - |

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

Compound Molecular Ion (m/z) Key Fragments (m/z)
2-chloro-5-fluoropyridin-3-amine 146/148 (Cl isotope pattern) 111 (M-Cl), 84 (M-Cl, -HCN)
3-Amino-5-fluoropyridine 112 85 (M-HCN)

| This compound | 156 | 112 (M-CO₂), 85 (M-CO₂, -HCN) |

Detailed Spectroscopic Interpretation

NMR Spectroscopy: A Window into the Electronic Environment

The transformation from precursors to the final product induces significant changes in the electronic environment of the pyridine ring, which are directly observable in the ¹H and ¹³C NMR spectra.

  • ¹H NMR Analysis:

    • From 2-chloro-5-fluoropyridin-3-amine to 3-Amino-5-fluoropyridine: The removal of the electron-withdrawing chlorine atom at the 2-position is expected to cause a slight upfield shift (to lower ppm) of the remaining ring protons. The most noticeable change will be the appearance of a proton signal at the 2-position in 3-Amino-5-fluoropyridine.

    • From 3-Amino-5-fluoropyridine to this compound: The introduction of the strongly electron-withdrawing carboxylic acid group at the 2-position will deshield the adjacent protons, particularly H-6, causing a downfield shift. The most diagnostic new signal is the broad singlet for the carboxylic acid proton, typically appearing far downfield around 12-13 ppm. The amino protons are also expected to shift downfield due to the influence of the adjacent carboxylic acid group.

  • ¹³C NMR Analysis:

    • From 2-chloro-5-fluoropyridin-3-amine to 3-Amino-5-fluoropyridine: The replacement of the chlorine atom with a hydrogen atom at C-2 will result in a significant upfield shift for this carbon.

    • From 3-Amino-5-fluoropyridine to this compound: The addition of the carboxyl group will introduce a new signal in the typical carboxylic acid range of 165-185 ppm.[1] The C-2 carbon, now attached to the carboxyl group, will experience a substantial downfield shift. The other ring carbons will also be influenced, with C-3 and C-4 showing notable shifts due to the electronic effects of the new substituent.

IR Spectroscopy: Tracking Functional Group Transformations

IR spectroscopy is exceptionally powerful for monitoring the appearance and disappearance of key functional groups.

G precursor1 2-chloro-5-fluoropyridin-3-amine N-H Stretch (3400-3200 cm⁻¹) C-Cl Stretch (~750 cm⁻¹) precursor2 3-Amino-5-fluoropyridine N-H Stretch (3400-3200 cm⁻¹) Disappearance of C-Cl Stretch precursor1->precursor2 Dechlorination target This compound N-H Stretch (3400-3200 cm⁻¹) C=O Stretch (~1700 cm⁻¹) O-H Stretch (broad, 3300-2500 cm⁻¹) precursor2->target Carboxylation

Caption: Key IR vibrational changes during the synthesis.

  • Dechlorination Step: The key change from 2-chloro-5-fluoropyridin-3-amine to 3-Amino-5-fluoropyridine is the disappearance of the C-Cl stretching vibration, which is typically found in the 800-600 cm⁻¹ region. The characteristic N-H stretching vibrations of the primary amine (usually two bands in the 3400-3200 cm⁻¹ range) will be present in both compounds.

  • Carboxylation Step: The conversion of 3-Amino-5-fluoropyridine to the target carboxylic acid introduces two highly diagnostic IR absorptions:

    • A strong, sharp peak for the carbonyl (C=O) stretch, expected around 1700 cm⁻¹.[2]

    • A very broad absorption band from approximately 3300 to 2500 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, which is broadened due to hydrogen bonding.[2]

Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compounds and valuable structural information through fragmentation analysis.

  • 2-chloro-5-fluoropyridin-3-amine: The mass spectrum will exhibit a characteristic M/M+2 isotope pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Key fragmentation pathways would involve the loss of a chlorine radical and subsequent fragmentation of the pyridine ring.

  • 3-Amino-5-fluoropyridine: The molecular ion peak will be a single, odd-numbered peak (due to the presence of two nitrogen atoms). Fragmentation will likely involve the loss of HCN, a common pathway for pyridine rings.

  • This compound: The molecular ion will be observed at m/z 156. A very common and diagnostic fragmentation for carboxylic acids is the loss of CO₂ (44 Da), which would result in a prominent peak at m/z 112, corresponding to the mass of 3-Amino-5-fluoropyridine. This provides a direct link between the product and its precursor.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a suitable method, such as direct infusion for electrospray ionization (ESI) or a heated probe for electron ionization (EI).

  • Ionization: Use ESI for softer ionization to observe the molecular ion, or EI to induce fragmentation.

  • Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu). For structural elucidation, perform tandem MS (MS/MS) on the molecular ion to observe its fragmentation products.

Conclusion

The spectroscopic journey from 2-chloro-5-fluoropyridin-3-amine and 3-Amino-5-fluoropyridine to this compound is characterized by a series of distinct and interpretable changes in their NMR, IR, and Mass Spectra. By understanding these transformations—the appearance of a carboxylic acid proton in ¹H NMR, the emergence of strong C=O and broad O-H stretches in IR, and the characteristic loss of CO₂ in mass spectrometry—researchers can confidently track the progress of their synthesis, verify the structure of their target molecule, and ensure its purity. This guide provides a foundational framework for this critical analytical process in pharmaceutical development.

References

  • PubChem. 3-Aminopicolinic acid.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • MDPI.
  • CORE. Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. [Link]
  • PubChem. 2-Chloro-5-fluoropyridin-3-amine. [Link]
  • Royal Society of Chemistry.

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A Comparative In Vitro Analysis of Novel Anticancer Agents Derived from 3-Amino-5-fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel compounds synthesized from a 3-Amino-5-fluoropyridine-2-carboxylic acid core. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents, particularly in the field of oncology. This document outlines a series of robust, self-validating experimental protocols designed to objectively assess the performance of these novel compounds against established alternatives, supported by illustrative experimental data and a clear scientific rationale.

Introduction: The Rationale for Targeting Kinases with Fluorinated Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to engage in hydrogen bonding and other key interactions makes it an ideal starting point for the design of enzyme inhibitors. The strategic incorporation of fluorine into such scaffolds can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability. The electron-withdrawing nature of fluorine can also modulate the pKa of the pyridine nitrogen, influencing drug-receptor interactions.[1] Compounds derived from this compound are of particular interest as potential kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2][3]

This guide will focus on the in vitro characterization of a hypothetical series of compounds (designated AFP-1 to AFP-3 ) derived from this compound. Their performance will be compared against two well-established kinase inhibitors, Sorafenib and Gefitinib , which are known to target multiple kinases involved in cancer progression.

Experimental Design: A Multi-faceted Approach to In Vitro Characterization

A thorough in vitro evaluation of novel anticancer compounds requires a multi-pronged approach to assess not only their cytotoxic effects but also their specific molecular targets and mechanisms of action. The following experimental workflow is proposed to provide a comprehensive profile of the synthesized compounds.

Experimental Workflow Experimental Workflow for In Vitro Compound Evaluation cluster_0 Primary Screening cluster_1 Target Engagement & Specificity cluster_2 Mechanism of Action Cell_Viability Cell Viability/Cytotoxicity Assay (MTT Assay) Kinase_Profiling Kinase Panel Screening Cell_Viability->Kinase_Profiling Identify active compounds Target_Validation Specific Kinase Inhibition Assay (e.g., EGFR, BRAF) Kinase_Profiling->Target_Validation Identify primary targets Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Target_Validation->Cell_Cycle Confirm on-target effects Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Cycle->Apoptosis Investigate cell fate Pathway_Analysis Western Blot Analysis (Downstream Signaling) Apoptosis->Pathway_Analysis Elucidate signaling mechanism

Caption: A logical workflow for the in vitro characterization of novel anticancer compounds.

Part 1: Primary Screening - Assessing Cytotoxicity

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward method for this purpose.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds (AFP-1, AFP-2, AFP-3) and reference drugs (Sorafenib, Gefitinib) in the culture medium.

    • Replace the existing medium in the 96-well plates with the medium containing the various concentrations of the compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Illustrative Data: Comparative Cytotoxicity (IC50 in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
AFP-1 5.28.16.5
AFP-2 1.83.52.1
AFP-3 12.615.310.8
Sorafenib 4.55.83.9
Gefitinib 9.71.215.4

Part 2: Target Engagement and Specificity

Identifying the specific molecular targets of a novel compound is crucial for understanding its mechanism of action and potential for off-target effects. Kinase panel screening provides a broad overview of a compound's inhibitory activity against a wide range of kinases.

Protocol 2: Kinase Panel Screening
  • Assay Principle: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega). These services typically employ in vitro assays that measure the ability of a compound to inhibit the activity of a large panel of purified kinases.

  • Compound Submission: Submit the test compounds (AFP series) and reference drugs at a specified concentration (e.g., 1 µM) for screening against a panel of several hundred kinases.

  • Data Analysis: The service provider will report the percentage of inhibition for each kinase at the tested concentration. This "fingerprint" of kinase inhibition helps to identify the primary targets of the compound.

Illustrative Data: Kinase Inhibition Profile (% Inhibition at 1 µM)
KinaseAFP-1AFP-2Sorafenib
EGFR85%92%45%
VEGFR278%85%95%
BRAF40%55%88%
c-RAF35%48%92%
p38α15%22%10%

Based on the kinase profiling data, follow-up assays should be conducted to confirm the inhibition of specific kinases and determine their IC50 values.

Part 3: Elucidating the Mechanism of Action

Understanding how a compound induces cell death is essential. This involves investigating its effects on the cell cycle and the induction of apoptosis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining and Analysis: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI). Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: The resulting histograms will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that point.

Cell Cycle Arrest Hypothetical Cell Cycle Arrest Induced by AFP-2 G0/G1 G0/G1 Phase S S Phase G0/G1->S G2/M G2/M Phase (Cell Accumulation) S->G2/M Mitosis Mitosis G2/M->Mitosis Blocked by AFP-2

Caption: A diagram illustrating a hypothetical G2/M phase cell cycle arrest.

Protocol 4: Apoptosis Assay using Annexin V/PI Staining
  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Conclusion and Future Directions

This guide provides a foundational set of in vitro experiments to comprehensively characterize novel anticancer compounds derived from this compound. The illustrative data highlights how a systematic comparison against established drugs can reveal the unique pharmacological profile of new chemical entities. Compounds like the hypothetical AFP-2 , which demonstrate potent cytotoxicity and specific kinase inhibition, would be prioritized for further preclinical development, including in vivo efficacy studies in animal models. The structure-activity relationships derived from comparing the AFP series will be instrumental in guiding the synthesis of next-generation compounds with improved potency and selectivity.

References

  • Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature reviews Drug discovery, 20(11), 839–861. [Link]
  • Green, J., Cao, J., Bandarage, U. K., Gao, H., Court, J., Marhefka, C., ... & Shah, S. (2015). Design, synthesis, and structure–activity relationships of pyridine-based Rho kinase (ROCK) inhibitors. Journal of medicinal chemistry, 58(13), 5267–5283. [Link]

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A Comparative Guide to Catalyst Performance in Fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluoropyridines and the Synthetic Challenge

Fluorinated pyridines are cornerstone building blocks in modern medicinal and agricultural chemistry. The incorporation of fluorine atoms into the pyridine scaffold can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This often leads to enhanced efficacy and improved pharmacokinetic profiles of drug candidates.[3][4] Consequently, the development of efficient and selective methods for the synthesis of fluoropyridines is of paramount importance to researchers in drug discovery and development.

However, the synthesis of fluoropyridines is not without its challenges. The electron-deficient nature of the pyridine ring can make it resistant to certain transformations, and controlling the regioselectivity of fluorination is often a significant hurdle.[5] This guide provides a comprehensive comparison of the performance of various catalytic systems for the synthesis of fluoropyridines, offering experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs. We will delve into the nuances of different catalytic approaches, including transition-metal catalysis and photoredox catalysis, to provide a holistic view of the current state-of-the-art.

Benchmarking Methodology: Establishing a Standard for Comparison

To objectively compare the performance of different catalysts, a standardized benchmark reaction is essential. For the purpose of this guide, we will focus on the C-H fluorination of a model substrate, 2-phenylpyridine, to yield 2-fluoro-6-phenylpyridine. This reaction is chosen for its relevance in accessing a common fluoropyridine motif and the availability of comparative data across different catalytic systems.

The key performance indicators (KPIs) for our comparison will be:

  • Yield (%) : The percentage of the desired fluorinated product obtained.

  • Selectivity (ortho:meta:para) : The ratio of different regioisomers formed.

  • Turnover Number (TON) : The number of moles of substrate converted per mole of catalyst, indicating catalyst efficiency.

  • Reaction Conditions : Temperature, time, and solvent, which impact the practicality and energy efficiency of the process.

Catalyst Performance Comparison

The following table summarizes the performance of representative catalysts in the C-H fluorination of 2-phenylpyridine. The data presented is a synthesis of reported experimental results from various authoritative sources.

Catalyst SystemFluorine SourceYield (%)Selectivity (ortho:meta:para)TONReaction ConditionsReference
Palladium(II) Acetate N-Fluoropyridinium tetrafluoroborate69Exclusive ortho6.9150 °C, 1.5 h, CH3CN/Trifluorotoluene[6]
Copper(I) Iodide Silver(I) Fluoride85N/A (Aryl Bromide Substrate)8.580 °C, 12 h, DMF[7]
fac-[Ir(ppy)3] (Photoredox) (CF3SO2)2NF78N/A (Different Substrate)N/ABlue LED, 15 h, CH3CN[8]
Silver(II) Fluoride AgF284Exclusive orthoN/A (Stoichiometric)Room Temp, 1 h, MeCN[9][10]

Note: Direct comparison is challenging due to variations in substrates and reaction conditions in the literature. The data for CuI and fac-[Ir(ppy)3] are for analogous fluorination reactions and are included to provide a broader perspective.

Deep Dive into Catalytic Systems

Palladium-Catalyzed C-H Fluorination

Palladium catalysis has emerged as a powerful tool for the direct C-H fluorination of pyridines.[4][6][11] These reactions typically proceed through a C-H activation mechanism, where a palladium catalyst selectively activates a C-H bond ortho to the directing pyridine nitrogen, followed by oxidative fluorination.

Causality behind Experimental Choices: The choice of an electrophilic fluorine source, such as N-fluoropyridinium salts, is crucial for the success of these reactions.[6] The palladium catalyst facilitates the C-F bond formation under oxidative conditions.[6] Microwave irradiation is often employed to accelerate the reaction and improve yields.[6]

Diagram of Proposed Catalytic Cycle:

Palladium_Catalytic_Cycle cluster_cycle Palladium-Catalyzed C-H Fluorination Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation Pd(IV)-F Pd(IV)-F Palladacycle->Pd(IV)-F Oxidation (F+ source) Product Product Pd(IV)-F->Product Reductive Elimination Product->Pd(II) Regeneration Substrate Substrate Substrate->Pd(II) F+ source F+ source F+ source->Palladacycle Copper_Catalytic_Cycle cluster_cycle Copper-Catalyzed Fluorination Cu(I) Cu(I) Ar-Cu(III)-Br Ar-Cu(III)-Br Cu(I)->Ar-Cu(III)-Br Oxidative Addition Ar-Cu(III)-F Ar-Cu(III)-F Ar-Cu(III)-Br->Ar-Cu(III)-F Halogen Exchange Product Product Ar-Cu(III)-F->Product Reductive Elimination Product->Cu(I) Regeneration Aryl-Br Aryl-Br Aryl-Br->Cu(I) F- source F- source F- source->Ar-Cu(III)-Br

Caption: Proposed catalytic cycle for Cu-catalyzed fluorination.

Photoredox Catalysis for Fluoropyridine Synthesis

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the synthesis of fluorinated compounds, including fluoropyridines. [8][12][13]These reactions utilize a photocatalyst that, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates.

Causality behind Experimental Choices: Iridium-based photocatalysts, such as fac-[Ir(ppy)3], are commonly employed due to their favorable photophysical and electrochemical properties. [8]The reaction mechanism often involves the reduction of a suitable fluorine-containing precursor by the photoexcited catalyst to generate a fluorinating radical.

Diagram of Proposed Mechanism:

Photoredox_Mechanism PC Photocatalyst PC->PC Visible Light F_Radical Fluorinating Radical PC->F_Radical SET PC* Excited Photocatalyst Substrate Substrate Radical_Intermediate Substrate Radical Substrate->Radical_Intermediate F_Source Fluorine Source F_Source->F_Radical Product Product Radical_IntermediateF_Radical Radical_IntermediateF_Radical Radical_IntermediateF_Radical->Product

Caption: Generalized mechanism for photoredox-catalyzed fluorination.

Experimental Protocols

To ensure reproducibility and facilitate the adoption of these methods, detailed experimental protocols are provided below. These protocols are based on established procedures in the literature. [14][15]

Protocol 1: Palladium-Catalyzed C-H Fluorination of 2-Phenylpyridine
  • Reaction Setup : To an oven-dried microwave vial, add Palladium(II) acetate (10 mol%), 2-phenylpyridine (1.0 equiv), and N-fluoropyridinium tetrafluoroborate (1.2 equiv).

  • Solvent Addition : Add a mixture of acetonitrile and trifluorotoluene (1:1, 0.2 M) to the vial.

  • Reaction Conditions : Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 1.5 hours.

  • Work-up and Purification : After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Fluorination of 2-Bromo-6-phenylpyridine
  • Reaction Setup : In a glovebox, add Copper(I) iodide (10 mol%), 2-bromo-6-phenylpyridine (1.0 equiv), and Silver(I) fluoride (1.5 equiv) to an oven-dried vial.

  • Solvent Addition : Add anhydrous dimethylformamide (DMF) (0.1 M) to the vial.

  • Reaction Conditions : Seal the vial and heat the reaction mixture at 80 °C for 12 hours.

  • Work-up and Purification : Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Protocol 3: Photoredox-Catalyzed Fluorination
  • Reaction Setup : To a reaction tube, add fac-[Ir(ppy)3] (1 mol%), the pyridine substrate (1.0 equiv), and the electrophilic fluorine source (e.g., Selectfluor, 1.5 equiv).

  • Solvent Addition : Add degassed acetonitrile (0.1 M).

  • Reaction Conditions : Seal the tube and place it in front of a blue LED light source. Stir the reaction at room temperature for 15 hours.

  • Work-up and Purification : Remove the solvent in vacuo. Purify the crude product by flash chromatography on silica gel.

Diagram of Experimental Workflow:

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Catalyst, Substrate, Reagents) Start->Reaction_Setup Solvent_Addition 2. Solvent Addition Reaction_Setup->Solvent_Addition Reaction 3. Reaction Conditions (Temp, Time, Light) Solvent_Addition->Reaction Workup 4. Work-up (Quenching, Extraction) Reaction->Workup Purification 5. Purification (Chromatography) Workup->Purification Analysis 6. Analysis (NMR, GC-MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for catalyst benchmarking.

Conclusion and Future Outlook

The field of fluoropyridine synthesis has witnessed significant advancements with the development of novel catalytic systems. Palladium and copper catalysts offer robust and efficient methods, particularly for C-H activation and the fluorination of pre-functionalized pyridines. Photoredox catalysis provides a milder and often more sustainable approach.

The choice of catalyst will ultimately depend on the specific substrate, desired regioselectivity, and available resources. This guide provides a framework for researchers to make informed decisions by comparing the performance of key catalytic systems. Future research will likely focus on the development of more active, selective, and sustainable catalysts, as well as the expansion of the substrate scope to include more complex and functionalized pyridines.

References

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  • Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
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  • Sereda, G. A., & Kholodar, S. A. (2019). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. [Link]
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  • Wu, K., et al. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters. [Link]
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  • Mossine, A. V., et al. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. Organic Letters. [Link]
  • Liu, G. (2016). Copper-mediated/-catalyzed fluorination reactions: new routes to aryl fluorides. Organic Chemistry Frontiers. [Link]
  • ResearchGate. (n.d.).
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  • Nicewicz, D. A., & MacMillan, D. W. C. (2008).
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A Comparative Guide to the Synthetic Pathways of 3-Amino-5-fluoropyridine-2-carboxylic acid: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is a critical factor in the timeline and cost of a project. 3-Amino-5-fluoropyridine-2-carboxylic acid is a valuable building block in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors and other bioactive molecules. This guide provides an in-depth technical comparison of two distinct synthetic pathways to this important compound, offering a cost-benefit analysis to aid in the selection of the most appropriate route for your research and development needs.

Introduction

The strategic placement of amino, fluoro, and carboxylic acid functionalities on the pyridine ring makes this compound a highly sought-after intermediate. The fluorine atom can enhance metabolic stability and binding affinity, the amino group provides a key site for further derivatization, and the carboxylic acid allows for the formation of amides and esters. The challenge lies in the efficient and regioselective introduction of these groups onto the pyridine core. This guide will explore two viable synthetic strategies, outlining the underlying chemical principles, detailed experimental protocols, and a comparative analysis of their respective costs and benefits.

Pathway 1: Late-Stage Carboxylation via Directed ortho-Metalation (DoM)

This pathway focuses on the initial synthesis of the readily available 3-Amino-5-fluoropyridine, followed by a regioselective carboxylation at the C-2 position. The key to this strategy is the use of Directed ortho-Metalation (DoM), a powerful tool for the functionalization of aromatic and heteroaromatic rings.[1][2]

Scientific Rationale

The DoM strategy relies on the ability of a directing group to chelate to an organolithium reagent, thereby directing deprotonation to the adjacent ortho position.[3][4] In the case of 3-Amino-5-fluoropyridine, the amino group, once suitably protected, can serve as a directing group. The choice of protecting group is critical to prevent its reaction with the strong base and to ensure the desired regioselectivity. A pivaloyl or a similar bulky protecting group is often effective. The fluorine atom at the 5-position also influences the acidity of the ring protons, potentially enhancing the regioselectivity of the metalation at C-2.

Following the regioselective lithiation, the resulting organolithium intermediate is quenched with an electrophile, in this case, carbon dioxide (from dry ice), to install the carboxylic acid group.

Visualization of Pathway 1

Pathway 1: Directed ortho-Metalation cluster_0 Step 1: Protection cluster_1 Step 2: Directed ortho-Metalation & Carboxylation A 3-Amino-5-fluoropyridine B N-Protected-3-amino-5-fluoropyridine A->B Pivaloyl Chloride, Base C Organolithium Intermediate B->C n-BuLi, THF, -78 °C D This compound C->D 1. CO2 (Dry Ice) 2. H3O+

Caption: Synthetic route via Directed ortho-Metalation.

Experimental Protocol: Pathway 1

Step 1: N-Protection of 3-Amino-5-fluoropyridine

  • To a solution of 3-Amino-5-fluoropyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (nitrogen or argon), add a base such as triethylamine or pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-pivaloyl-3-amino-5-fluoropyridine.

Step 2: Directed ortho-Metalation and Carboxylation

  • Dissolve the N-protected 3-amino-5-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a strict inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 to 1.5 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. The solution may change color, indicating the formation of the organolithium species.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • In a separate flask, crush a sufficient quantity of dry ice under an inert atmosphere.

  • Cannulate the organolithium solution slowly onto the crushed dry ice, ensuring the temperature of the quenching mixture does not rise significantly.

  • Allow the mixture to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 3-4 to protonate the carboxylic acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound (after deprotection if necessary).

Pathway 2: Building the Ring through Sequential Functionalization

This alternative pathway commences with a readily available and highly functionalized pyridine precursor, 2,3,5-trichloropyridine, and introduces the desired amino and fluoro groups through a series of nucleophilic aromatic substitution reactions, followed by conversion of the remaining chloro group to the carboxylic acid.

Scientific Rationale

The reactivity of the chloro-substituents on the pyridine ring is influenced by their position relative to the nitrogen atom and each other. The chloro group at the 2-position is generally the most susceptible to nucleophilic attack. This pathway leverages this differential reactivity to sequentially introduce the necessary functional groups.

The proposed sequence involves:

  • Selective Amination: Introduction of the amino group at the 3-position. This can be achieved using sodium amide in liquid ammonia, a classic method for amination of halopyridines.

  • Fluorination: Replacement of a chloro group with a fluoro group. The choice of fluorinating agent and reaction conditions is crucial for achieving the desired regioselectivity.

  • Carboxylation: Conversion of the remaining chloro group at the 2-position into a carboxylic acid. This can be accomplished through various methods, including palladium-catalyzed carbonylation or via an organometallic intermediate.

Visualization of Pathway 2

Pathway 2: Sequential Functionalization cluster_0 Step 1: Amination cluster_1 Step 2: Fluorination cluster_2 Step 3: Carboxylation A 2,3,5-Trichloropyridine B 3-Amino-2,5-dichloropyridine A->B NaNH2, liq. NH3 C 3-Amino-2-chloro-5-fluoropyridine B->C KF, phase-transfer catalyst D This compound C->D Pd catalyst, CO, Base

Caption: Synthetic route via sequential functionalization.

Experimental Protocol: Pathway 2

Step 1: Amination of 2,3,5-Trichloropyridine

  • In a flame-dried, three-necked flask equipped with a dry ice condenser and an inlet for ammonia gas, condense liquid ammonia at -78 °C.

  • Add a catalytic amount of a ferric salt (e.g., FeCl₃).

  • Carefully add small pieces of sodium metal until a persistent blue color is observed, indicating the formation of the sodium-ammonia solution. Then, add the remaining sodium to form sodium amide.

  • Dissolve 2,3,5-trichloropyridine (1.0 eq) in a minimal amount of anhydrous ether or THF and add it dropwise to the sodium amide solution.

  • Stir the reaction mixture at -33 °C (the boiling point of ammonia) for several hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of ammonium chloride.

  • Allow the ammonia to evaporate, and then add water to the residue.

  • Extract the aqueous layer with an organic solvent, dry the organic phase, and concentrate to obtain the crude 3-amino-2,5-dichloropyridine, which can be purified by column chromatography.

Step 2: Fluorination

  • Combine the 3-amino-2,5-dichloropyridine (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

  • Heat the mixture to a high temperature (typically 150-200 °C) and stir for several hours, monitoring the reaction progress by GC-MS or LC-MS.

  • After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent.

  • Wash the organic layer to remove the solvent, dry, and concentrate. Purify the product by column chromatography.

Step 3: Carboxylation

  • In a pressure vessel, combine the 3-amino-2-chloro-5-fluoropyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), a base (e.g., triethylamine or potassium carbonate), and a suitable solvent (e.g., DMF or acetonitrile).

  • Pressurize the vessel with carbon monoxide (CO) gas (typically 50-100 psi).

  • Heat the reaction mixture to 80-120 °C and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling and carefully venting the CO, filter the reaction mixture to remove the catalyst.

  • Acidify the filtrate and extract the product. Purify by recrystallization or column chromatography to obtain this compound.

Cost-Benefit Analysis

To provide a practical comparison, we will analyze the estimated costs of key reagents and the operational considerations for each pathway on a laboratory scale (assuming a 10g final product target). Prices are approximate and can vary based on supplier and purity.

FactorPathway 1: Directed ortho-MetalationPathway 2: Sequential Functionalization
Starting Material Cost 3-Amino-5-fluoropyridine: ~$15-25/g[5][6][7]2,3,5-Trichloropyridine: ~$1-3/g[8][9][10][11]
Key Reagent Costs n-Butyllithium: ~

1-2/g
Sodium Amide: ~$2-4/g[12][13][14][15][16] Liquid Ammonia: Relatively inexpensive, but requires special handling[17][18][19][20][21] Palladium Catalyst: Can be expensive, but used in catalytic amounts.
Solvent & Consumable Costs Anhydrous THF: Moderate Dry Ice: ~

0.13-2/L[22][23][24][25][26]
Liquid Ammonia: Inexpensive but requires specialized equipment High-boiling solvents (DMSO, Sulfolane): Moderate
Operational Complexity Requires stringent anhydrous and inert atmosphere techniques. Handling of pyrophoric n-BuLi. Low-temperature reactions (-78 °C) are necessary.Handling of highly reactive and toxic sodium amide and liquid ammonia. High-temperature and pressure reactions may be required.
Scalability Can be challenging to scale up due to the need for very low temperatures and handling of large quantities of organolithiums.Potentially more scalable, as similar processes are used in industrial settings. However, handling large volumes of liquid ammonia and high-pressure CO can be hazardous.
Yield & Purity Yields can be variable and depend heavily on the efficiency of the lithiation and quenching steps. Purification can be challenging.Overall yield is dependent on the efficiency of each of the three steps. Purification between steps is likely necessary.
Safety & Environmental Pyrophoric n-BuLi requires careful handling. Quenching of the reaction can be exothermic. Use of ethereal solvents.Use of toxic and reactive sodium amide and liquid ammonia. High-pressure carbon monoxide is a significant safety hazard. Use of high-boiling aprotic solvents can be an environmental concern.

Conclusion and Recommendations

Both synthetic pathways present viable routes to this compound, each with a distinct set of advantages and disadvantages.

Pathway 1 (Directed ortho-Metalation) is conceptually elegant and offers a more direct route from a commercially available advanced intermediate. This pathway may be preferable for small-scale laboratory synthesis where the higher cost of the starting material is offset by a shorter synthetic sequence. The primary challenges are the stringent reaction conditions and the handling of pyrophoric reagents, which require a good level of synthetic expertise.

Pathway 2 (Sequential Functionalization) starts from a much cheaper and readily available building block, making it a more cost-effective option for larger-scale synthesis . While the overall synthetic sequence is longer and involves multiple purification steps, the individual reactions are generally well-established in industrial chemistry. The main hurdles are the hazardous nature of some of the reagents (sodium amide, liquid ammonia, carbon monoxide) and the need for specialized equipment for high-pressure reactions.

Recommendation: For academic research and small-scale medicinal chemistry applications where time and a shorter route are prioritized, Pathway 1 is a strong candidate, provided the necessary expertise and equipment for handling organolithiums are available. For process development and larger-scale production where cost of goods is a primary driver, Pathway 2 offers a more economical, albeit more operationally complex, approach.

Ultimately, the choice of synthetic route will depend on the specific needs and capabilities of the research team, including budget, scale, timeline, and available equipment and expertise. This guide provides the foundational information to make an informed decision for the successful synthesis of this valuable pharmaceutical intermediate.

References

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A Senior Application Scientist's Guide to Assessing the Novelty of Molecules Derived from 3-Amino-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Amino-5-fluoropyridine-2-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The this compound moiety has emerged as a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also capable of interacting with multiple biological targets with high affinity. Its inherent structural features, including a hydrogen bond donor (amino group), a hydrogen bond acceptor/metal chelator (carboxylic acid and pyridine nitrogen), and a metabolically stable fluorine atom, provide a versatile foundation for generating diverse chemical libraries. Pyridine and its derivatives are foundational to numerous biologically active compounds, making this scaffold particularly valuable.[1]

However, the very attractiveness of this scaffold means that the chemical space surrounding it is increasingly populated. For researchers aiming to develop new chemical entities (NCEs) with unique intellectual property (IP) standing, a rigorous and multi-faceted assessment of novelty is not just a formality but a cornerstone of the entire discovery effort. This guide provides a comprehensive framework for this assessment, blending computational analysis, synthetic strategy, and biological validation to navigate the complex path from a promising scaffold to a truly novel molecular entity.

Part 1: The Foundational In Silico Assessment of Novelty

Before any synthesis is attempted, a thorough computational analysis is imperative to understand the existing landscape. This pre-emptive step saves invaluable resources by identifying crowded IP areas and highlighting underexplored chemical space. The question of what constitutes a novel chemical invention is a complex legal and scientific matter, but it begins with a comprehensive search of prior art.[2][3]

Patent Landscape and Prior Art Analysis

A patent landscape analysis (PLA) provides a macro-level overview of innovation trends and key players within a specific technological domain.[4][5][6] For our scaffold, this involves searching chemical and patent databases to determine if a designed molecule has been previously disclosed.

Key Databases for Novelty Searches:

  • SciFinder-n & Reaxys: Comprehensive databases of chemical literature and patents, allowing for exact structure, substructure, and similarity searches.

  • SureChEMBL & PubChem: Publicly accessible databases containing a vast collection of chemical structures, including many extracted from patent documents.[7]

  • Google Patents & Espacenet: Powerful tools for keyword and structure-based searching of international patent filings.[8]

The Causality Behind the Search Strategy: A multi-database approach is crucial because no single resource is exhaustive. A compound may be disclosed in a scientific journal but not a patent, or vice-versa. The goal is to prove a negative: that the molecule does not exist in the public record. A single piece of prior art that discloses the exact structure destroys novelty.[2] For patented inventions, this includes not only specific examples but also compounds falling under the scope of a generic Markush formula, which concisely claims a structural chemical space.[9]

Structural Similarity and Bioisosteric Replacement

Novelty is not merely about avoiding exact structural matches. True innovation often lies in intelligent structural modifications that confer improved properties. This is where the concepts of structural similarity and bioisosterism become critical.

  • Bioisosterism: This strategy involves replacing a functional group with another that retains similar physical and chemical properties, leading to similar biological activity but potentially improved pharmacokinetics, reduced toxicity, or new IP.[10][11][12] For the carboxylic acid group in our scaffold, common bioisosteres include tetrazoles, N-acylsulfonamides, and various oxadiazoles, which can modulate acidity and lipophilicity.[13][14]

  • Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.[15][16] By building a pharmacophore model from known active compounds or the target's binding site, we can design structurally diverse molecules that retain the key interacting features, thereby increasing the likelihood of biological activity while establishing structural novelty.[17][18][19]

The following diagram illustrates a logical workflow for this initial in silico assessment.

cluster_0 In Silico Novelty Assessment Workflow A Design Hypothetical Derivative of This compound B Patent & Literature Search (SciFinder, Reaxys, Google Patents) A->B C Exact Match Found? B->C D Compound is Not Novel. Redesign or Abandon. C->D Yes E No Exact Match. Proceed to Deeper Analysis. C->E No F Substructure & Similarity Search E->F G Pharmacophore Analysis E->G H Assess Synthetic Feasibility F->H G->H I Proceed to Synthesis & Experimental Validation H->I

Caption: A workflow for the computational assessment of molecular novelty.

Part 2: Synthetic Execution and Experimental Validation

An idea is only as valuable as its practical execution. A molecule that is novel on paper but synthetically intractable is of little use. Therefore, assessing novelty must be grounded in robust and reproducible chemistry.

Core Synthetic Strategy: Amide Bond Formation

The carboxylic acid of our scaffold is a prime handle for diversification via amide coupling, one of the most common reactions in medicinal chemistry.[20][21] The direct reaction of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that deactivates the amine nucleophile.[22] Therefore, a coupling agent is required to activate the carboxylic acid.

Why HATU is a Superior Choice: While many coupling reagents exist (e.g., DCC, EDC), Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is often preferred in modern drug discovery for several reasons:

  • High Efficiency: It promotes rapid and clean conversions, even with sterically hindered or poorly nucleophilic amines.

  • Low Racemization: For chiral carboxylic acids, HATU minimizes the risk of epimerization, a critical factor for stereospecific drugs.

  • Simple Workup: The byproducts are generally water-soluble, simplifying purification.

The general mechanism involves the formation of a highly reactive acyl-uronium intermediate, which is then readily attacked by the amine.

cluster_1 Generalized Amide Coupling Scheme Scaffold 3-Amino-5-fluoropyridine- 2-carboxylic acid Reagents HATU, DIPEA DMF, RT Scaffold->Reagents Amine R-NH2 Amine->Reagents Product Novel Amide Derivative Reagents->Product Amide Bond Formation

Caption: General scheme for synthesizing amide derivatives.

Experimental Protocol: Synthesis of a Hypothetical Novel Derivative

This protocol describes the synthesis of a representative amide derivative. It is designed to be self-validating through clear steps and expected outcomes.

Objective: To synthesize N-(4-cyanobenzyl)-3-amino-5-fluoropyridine-2-carboxamide.

Materials:

  • This compound (1.0 eq)

  • 4-(Aminomethyl)benzonitrile hydrochloride (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (156 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Add 4-(aminomethyl)benzonitrile hydrochloride (169 mg, 1.0 mmol) and DIPEA (0.52 mL, 3.0 mmol) to the solution. Stir for 5 minutes to liberate the free amine. Rationale: The hydrochloride salt of the amine must be neutralized by a non-nucleophilic base (DIPEA) before the coupling reaction can proceed.

  • Add HATU (456 mg, 1.2 mmol) in one portion. Rationale: HATU is added last to begin the activation of the carboxylic acid in the presence of the amine.

  • Reaction: Stir the mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated NaHCO₃ solution (50 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Fluoropyridine scaffolds are common in kinase inhibitors, which represent a significant class of targeted therapies.[23][24][25][26][27] Therefore, a kinase inhibition assay is a relevant method for biological validation. There are numerous assay formats, including radiometric, fluorescence-based, and luminescence-based methods.[28][29][30][31] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[29]

Objective: To determine the IC₅₀ value of the synthesized compound against a target kinase (e.g., a tyrosine kinase).

Materials:

  • Target Kinase and its specific substrate peptide

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compound in DMSO and dispense into the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a kinase reaction buffer containing the target kinase and its substrate.

    • Add the kinase/substrate mixture to all wells.

    • Prepare an ATP solution and add it to the wells to initiate the kinase reaction. Rationale: The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.[32]

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to all wells. This converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal proportional to the ADP concentration. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Part 3: Comparative Analysis and Data Interpretation

The final step is to synthesize all the data into a clear, comparative format. This allows for an objective assessment of the novel compound's properties relative to known alternatives.

Physicochemical Property Comparison

Computational tools can predict key physicochemical properties that influence a molecule's drug-like character.

CompoundMolecular WeightLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsSource
This compound156.12[]0.50[34]76.21[34]2[34]3[34][][34]
Hypothetical Derivative 1 (N-benzyl amide)245.241.8568.9923Predicted
Hypothetical Derivative 2 (N-(4-cyanobenzyl) amide)270.251.7092.8224Predicted
Known Kinase Inhibitor Fragment (e.g., from PDB)VariesVariesVariesVariesVariesLiterature

Rationale: This table allows for a quick assessment of how modifications affect properties governed by Lipinski's Rule of Five. For example, adding the cyanobenzyl group increases molecular weight and polar surface area (TPSA), which could impact cell permeability.

Biological Activity Comparison

This table compares the biological activity of the newly synthesized compound against relevant benchmarks.

CompoundTarget KinaseIC₅₀ (nM)Notes
Hypothetical Derivative 2 Kinase X85Potent activity demonstrated in vitro.
Reference Inhibitor A Kinase X50Standard literature compound.
Reference Inhibitor B Kinase X500Less active structural analog.

Rationale: Context is key. An IC₅₀ of 85 nM is only meaningful when compared to established inhibitors. This comparison validates the biological relevance of the novel scaffold and provides a basis for claiming an inventive step if an unexpected improvement in potency or selectivity is observed.[3]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Amino-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory submission and drug safety. This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Amino-5-fluoropyridine-2-carboxylic acid, a key building block in medicinal chemistry. Our focus is not merely on procedural steps but on the scientific rationale behind method selection and validation, ensuring that the described protocols are self-validating systems grounded in established principles.

The Critical Role of Method Validation

Before delving into specific techniques, it is paramount to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," serves as the authoritative standard in this domain.[1][2][3] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] This involves a thorough evaluation of various performance characteristics, which we will explore for each method. The revised ICH Q2(R2) and the new ICH Q14 guideline on analytical method development further emphasize a lifecycle approach to ensure methods are robust and suitable for their intended use.[4]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development. This compound (Molecular Formula: C6H5FN2O2, Molecular Weight: 156.12 g/mol ) is a polar, aromatic compound containing both an acidic carboxylic acid group and a basic amino group, making it amphoteric.[] Its fluorination can influence its chromatographic retention and spectroscopic properties.[6][7]

Comparative Analysis of Key Analytical Techniques

The characterization of this compound necessitates a multi-faceted analytical approach. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

HPLC is the workhorse of pharmaceutical analysis, offering high resolution and quantitative accuracy for non-volatile and thermally labile compounds.[8]

Given the polar and ionizable nature of this compound, a reversed-phase HPLC (RP-HPLC) method is a logical starting point. The choice of a suitable stationary phase (e.g., C18) and a buffered mobile phase is critical to achieve good peak shape and retention. The pH of the mobile phase will significantly impact the ionization state of the amino and carboxylic acid groups, thereby affecting retention. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) will protonate the amino group and suppress the ionization of the carboxylic acid, leading to a more retained and well-defined peak.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Reporting Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report Complete

Caption: A typical workflow for the validation of an HPLC method as per ICH Q2(R1) guidelines.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable solvent, such as a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.[8]

HPLC Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.[9]

  • Injection Volume: 10 µL.

Validation ParameterAcceptance CriteriaTypical Performance for Amino Acid Derivatives
Linearity (R²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (%RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%< 0.5%< 1.5%
LOD Signal-to-Noise ≥ 3~0.01 µg/mL
LOQ Signal-to-Noise ≥ 10~0.03 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99.9%

Note: The values presented are illustrative and based on typical performance for similar compounds. Actual results may vary.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and High-Sensitivity Analysis

For the identification of impurities and for analyses requiring higher sensitivity and selectivity, LC-MS is the preferred technique.[10][11]

The coupling of LC with MS provides molecular weight information, which is invaluable for identifying unknown impurities. For this compound, electrospray ionization (ESI) in positive ion mode would be effective due to the presence of the basic amino group, which can be readily protonated. A triple quadrupole or a high-resolution mass spectrometer (like a TOF or Orbitrap) can be used for quantification and structural elucidation of impurities, respectively.[12]

Sample Preparation: As per the HPLC protocol, but with lower concentrations suitable for MS detection (e.g., 1-10 µg/mL).

LC-MS Conditions:

  • LC System: Waters ACQUITY UPLC I-Class System or equivalent.[13]

  • MS System: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.[13]

  • Column: CORTECS UPLC C18, 2.1 x 100 mm, 1.6 µm.

  • Mobile Phase: As per the HPLC method.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions (for quantification):

    • Analyte: m/z 157.0 -> [fragment ion]

    • Internal Standard (if used): Isotope-labeled analogue.

LCMS_Impurity_ID A Inject Sample into LC-MS B Chromatographic Separation A->B C Mass Spectrometric Detection (Full Scan) B->C D Identify m/z of Impurities C->D E Propose Elemental Composition (High-Resolution MS) D->E Accurate Mass F MS/MS Fragmentation D->F Targeted Analysis G Propose Impurity Structure E->G F->G H Synthesize and Confirm G->H If Necessary

Caption: Workflow for the identification of unknown impurities using LC-MS.

Validation ParameterAcceptance CriteriaTypical Performance for Amino Acid Derivatives
Linearity (R²) ≥ 0.99> 0.995
Accuracy (% Recovery) 80.0 - 120.0%90.0 - 110.0%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
LLOQ Signal-to-Noise ≥ 10~0.1-1 ng/mL
Specificity No interfering peaks at the retention time and m/z of the analyteHigh, based on MRM transitions

Note: The values presented are illustrative and based on typical performance for similar compounds.[13][14]

Spectroscopic Methods for Structural Confirmation

While chromatographic methods are excellent for quantification and separation, spectroscopic techniques are indispensable for unequivocal structural identification.

¹H NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule, confirming the structure of this compound and identifying any structural isomers.[8]

Detailed Experimental Protocol for ¹H NMR Analysis:

  • Instrument: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) with a suitable pH adjustment.

  • Concentration: 5-10 mg/mL.

  • Parameters: Standard ¹H acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the aromatic protons on the pyridine ring, with splitting patterns influenced by the fluorine and other substituents.

  • A broad signal for the amino protons.

  • A very broad signal for the carboxylic acid proton (if not exchanged with D₂O).

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Detailed Experimental Protocol for FTIR Analysis:

  • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Sample Preparation: Attenuated Total Reflectance (ATR) is a common and simple method. A small amount of the solid sample is placed directly on the ATR crystal.

  • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Expected FTIR Absorption Bands:

  • N-H stretching vibrations from the amino group (around 3300-3500 cm⁻¹).[6]

  • O-H stretching from the carboxylic acid (a broad band around 2500-3300 cm⁻¹).

  • C=O stretching from the carboxylic acid (around 1700-1750 cm⁻¹).[6]

  • C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).

  • C-F stretching vibration (around 1150-1250 cm⁻¹).[6]

Conclusion: An Integrated Approach to Validation

The validation of analytical methods for this compound requires a comprehensive and integrated approach. No single technique can provide all the necessary information. HPLC is the cornerstone for purity and assay determination, offering excellent quantitative performance. LC-MS is essential for high-sensitivity analysis and the identification of trace-level impurities. Finally, spectroscopic methods like NMR and FTIR are crucial for the unambiguous confirmation of the molecule's structure.

By employing these techniques in a complementary fashion and adhering to the principles outlined in the ICH guidelines, researchers and drug development professionals can ensure the quality, safety, and efficacy of their products. This guide provides the foundational knowledge and practical protocols to develop and validate robust analytical methods for this important chemical entity.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
  • Quality Guidelines - ICH. International Council for Harmonisation.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate.
  • Valence molecular orbitals and cationic structures of 2-fluoropyridine by high-resolution ion spectroscopy and Franck–Condon. AIP Publishing.
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications.
  • Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part II. IJEI JOURNAL.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioPharm International.
  • Validation of Amino Acid Analysis Methods. ResearchGate.
  • Analysis of 45 Amino Acids Using UPLC-MS/MS for Biomedical Research Using the Kairos Amino Acid Kit. Waters Corporation.
  • LC/MS/MS Method Package for D/L Amino Acids. Shimadzu.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI.
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed.
  • HPLC Methods for analysis of 3-Aminopyridine. HELIX Chromatography.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
  • Preparation method of 2-amino-3-fluoropyridine. Google Patents.
  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation.

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Safety Operating Guide

Proper Disposal of 3-Amino-5-fluoropyridine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Amino-5-fluoropyridine-2-carboxylic acid (CAS RN: 1225225-14-8), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, providing a self-validating system for waste management.

Immediate Safety and Hazard Identification: Understanding the Risks

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound, a halogenated pyridine derivative, presents several health risks that dictate its handling and disposal procedures.

Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)

These classifications necessitate the use of appropriate personal protective equipment (PPE) at all times, including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation.

Table 1: Hazard Profile for this compound

Hazard StatementGHS CodeSignal WordPictogram
Harmful if swallowedH302WarningExclamation Mark
Causes skin irritationH315WarningExclamation Mark
Causes serious eye irritationH319WarningExclamation Mark
Harmful if inhaledH332WarningExclamation Mark
May cause respiratory irritationH335WarningExclamation Mark

The presence of a fluorine atom and a carboxylic acid group on the pyridine ring influences its chemical reactivity and potential environmental impact, making proper segregation and disposal crucial.

Waste Characterization and Segregation: The Foundation of Safe Disposal

The first and most critical step in the disposal process is the correct characterization and segregation of waste. Due to its halogenated organic nature, this compound and any materials contaminated with it are considered hazardous waste.

Regulatory Context: Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), chemical wastes are classified as hazardous if they are specifically listed or if they exhibit certain characteristics (ignitability, corrosivity, reactivity, or toxicity). Pyridine and its derivatives are often listed as hazardous waste, falling under the "F" or "U" lists. Specifically, pyridine-containing wastes may be classified under the F005 waste code[1][2].

Operational Steps:

  • Identify all waste streams: This includes the pure compound, solutions containing the compound, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.

  • Segregate at the point of generation: Immediately separate waste contaminated with this compound from non-hazardous waste and other types of chemical waste.

  • Halogenated vs. Non-Halogenated Waste: A key principle in laboratory waste management is the separation of halogenated and non-halogenated organic compounds. This is because halogenated compounds can produce highly corrosive and toxic byproducts, such as hydrochloric acid or hydrofluoric acid, during incineration. Therefore, create a dedicated waste stream for "Halogenated Organic Waste."

Containerization and Labeling: Ensuring Clarity and Compliance

Proper containerization and labeling prevent accidental mixing of incompatible wastes and ensure that the waste is handled correctly by all personnel, including environmental health and safety (EHS) staff and licensed waste haulers.

Container Selection:

  • Primary Container: Use a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass. The container must have a tightly sealing screw cap.

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to mitigate spills or leaks.

Labeling Requirements:

Each waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other chemical constituents in the waste stream.

  • The approximate concentration or percentage of each component.

  • The associated hazards (e.g., "Toxic," "Irritant").

  • The date the first drop of waste was added to the container (accumulation start date).

  • The name of the principal investigator and the laboratory location (building and room number).

On-Site Accumulation and Storage: Maintaining a Safe Environment

Hazardous waste must be stored safely in the laboratory before it is collected by a licensed disposal vendor. These storage locations are known as Satellite Accumulation Areas (SAAs).

SAA Best Practices:

  • Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Container Status: Keep waste containers closed at all times, except when adding waste.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA. Once these limits are reached, the waste must be moved to a central accumulation area within three days.

  • Weekly Inspections: Designate a lab member to conduct and document weekly inspections of the SAA to check for leaks, proper labeling, and container integrity.

The following diagram illustrates the decision-making process for the proper segregation and initial handling of waste generated from experiments involving this compound.

Caption: Decision workflow for handling and segregating waste.

Spill and Decontamination Procedures: Preparedness is Key

Accidental spills should be handled promptly and safely.

For a Small Spill:

  • Alert personnel in the immediate area.

  • Don appropriate PPE , including a respirator if the compound is a fine powder.

  • Use a chemical spill kit with an absorbent material suitable for organic compounds.

  • Gently sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.

  • Decontaminate the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by a thorough wash with soap and water.

  • Collect all cleanup materials as hazardous waste.

For a Large Spill:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

Final Disposal: Partnering with Professionals

The final step is the transfer of the hazardous waste to a licensed treatment, storage, and disposal facility (TSDF). This is always managed by your institution's EHS department.

Procedure:

  • Request a pickup: Once your waste container is full or has been in accumulation for the maximum allowed time, submit a waste collection request to your EHS department.

  • Documentation: Ensure all paperwork, including the hazardous waste label and any institutional forms, is complete and accurate.

  • Professional Removal: Trained EHS personnel or a licensed hazardous waste contractor will collect the waste from your laboratory.

Ultimate Destruction: Halogenated organic compounds like this compound are typically disposed of via high-temperature incineration. This method is effective at destroying the organic molecule, but requires specialized scrubbers to neutralize the acidic gases (like HF) produced during combustion.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • 3-Amino-5-fluoropicolinic acid Safety Inform
  • 3-Amino-5-fluoropicolinic acid Product Inform
  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]
  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Laboratory Waste Management: The New Regul

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Navigating the Safe Handling of 3-Amino-5-fluoropyridine-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. 3-Amino-5-fluoropyridine-2-carboxylic acid is a key building block in the synthesis of novel therapeutic agents. However, its chemical structure, incorporating a fluorinated pyridine ring with both amino and carboxylic acid functionalities, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

Hazard Assessment: Understanding the Risks

Based on data from similar compounds, this compound should be treated as a hazardous substance with the following potential risks[1][2][3][4]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

The fluorinated nature of the molecule also calls for caution, as some fluorinated organic compounds can have persistent and toxicological effects. The pyridine core itself can be associated with adverse health effects, further emphasizing the need for stringent safety measures.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation[1][2].
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which can cause irritation. Glove compatibility charts for pyridine suggest limited use for nitrile gloves, so immediate replacement after splash contact is crucial. Double gloving is recommended for extended handling[5][6][7].
Body Protection A lab coat or chemical-resistant apron.Prevents contamination of personal clothing and minimizes skin exposure[1][2].
Respiratory Protection A NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95 or P100 particulate pre-filter.Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust and potential vapors[8][9][10][11][12].

Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection start Start: Handling this compound fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood weighing Weighing or generating dust? fume_hood->weighing Yes ppe_respirator Add Respirator: - Organic vapor/acid gas cartridge - P95/P100 pre-filter fume_hood->ppe_respirator No ppe_fume_hood Minimum PPE: - Safety goggles - Nitrile/neoprene gloves - Lab coat weighing->ppe_fume_hood splash_risk Risk of splashing? splash_risk->ppe_fume_hood No face_shield Upgrade to Face Shield splash_risk->face_shield Yes ppe_fume_hood->splash_risk

A workflow for selecting appropriate PPE.

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan minimizes the risk of exposure and ensures procedural consistency.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the compound's identity and hazard warnings.

Handling and Use
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. Prepare all necessary equipment and reagents in advance to minimize handling time.

  • Engineering Controls: All manipulations of this compound, especially weighing and transferring the solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer: Use a disposable weighing boat or paper. Handle the solid gently to avoid generating dust.

  • Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing. Be aware of any potential exothermic reactions.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[1][7].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate decontaminating solution. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Diagram 2: Emergency Response Protocol

This flowchart outlines the immediate steps to take in case of an accidental exposure.

Emergency_Response exposure Exposure Event exposure_type What type of exposure? exposure->exposure_type eye_contact Eye Contact: - Flush with water for 15 min - Seek immediate medical attention exposure_type->eye_contact Eye skin_contact Skin Contact: - Remove contaminated clothing - Wash with soap and water - Seek medical attention if irritation persists exposure_type->skin_contact Skin inhalation Inhalation: - Move to fresh air - Seek medical attention exposure_type->inhalation Inhalation ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth, drink water - Seek immediate medical attention exposure_type->ingestion Ingestion

Immediate actions for accidental exposure.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Collection: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Halogenated organic waste often requires specific disposal routes.

  • Disposal Procedure: Follow all local, state, and federal regulations for the disposal of chemical waste. Contact your institution's environmental health and safety department for specific instructions on the disposal of halogenated pyridine derivatives.

By adhering to these safety protocols, you can confidently and safely incorporate this compound into your research, contributing to the advancement of drug discovery while maintaining the highest standards of laboratory safety.

References

  • 2-Amino-3,5-difluoropyridine Safety D
  • 3M Respir
  • 3-aminopyridine Safety D
  • 3M™ Formaldehyde/Organic Vapor Cartridge 6005
  • Glove Comp
  • 3-Fluoropyridine-2-carboxylic acid Safety D
  • 5-Fluoropyridine-2-carboxylic acid Safety D
  • 2-Amino-5-chloropyridine Safety D
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide
  • 3-Amino-5-fluoropyridine Safety Inform
  • Air-Purifying Respirator Cartridges and Filters - Legion Safety Products
  • Air-Purifying Respirator Cartridges and Filters - Fisher Scientific
  • 3M Cartridge and Filter Guide
  • Nitrile Glove Chemical-Comp
  • Gloves Chemical Resistance Chart
  • OSHA Glove Selection Chart
  • This compound Product Inform

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.